Product packaging for o-Isopropenyltoluene(Cat. No.:CAS No. 7399-49-7)

o-Isopropenyltoluene

Cat. No.: B1582527
CAS No.: 7399-49-7
M. Wt: 132.2 g/mol
InChI Key: OGMSGZZPTQNTIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

O-Isopropenyltoluene is a useful research compound. Its molecular formula is C10H12 and its molecular weight is 132.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54362. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12 B1582527 o-Isopropenyltoluene CAS No. 7399-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8(2)10-7-5-4-6-9(10)3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMSGZZPTQNTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20224781
Record name o,alpha-Dimethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-49-7, 26444-18-8
Record name o-Isopropenyltoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7399-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o,alpha-Dimethylstyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007399497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Isopropenyltoluene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name o,alpha-Dimethylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20224781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,α-dimethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α ,2-Dimethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,ALPHA-DIMETHYLSTYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WB5C8JTR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to o-Isopropenyltoluene (CAS Number: 7399-49-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Isopropenyltoluene, with the CAS registry number 7399-49-7, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer science.[1] Structurally, it is characterized by a toluene backbone substituted with an isopropenyl group at the ortho position.[1] This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic profile, synthesis methodologies, key chemical reactions, and safety and toxicological data. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is a volatile compound that is soluble in common organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 7399-49-7[2]
Molecular Formula C₁₀H₁₂[1][2]
Molecular Weight 132.20 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Boiling Point 54 °C at 11 mmHgChemicalBook[4]
Density 0.894 g/mL at 25 °CChemicalBook[4]
Refractive Index (n²⁰/D) 1.515ChemicalBook[4]
Solubility Soluble in organic solvents, sparingly soluble in water[1]
Synonyms 1-Methyl-2-(1-methylethenyl)benzene, o-Methyl-α-methylstyrene, o,α-Dimethylstyrene[1][2]

Spectroscopic Profile

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the vinyl protons of the isopropenyl group, and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region. The two vinyl protons will likely appear as distinct signals, and the two methyl groups will also have characteristic chemical shifts.

  • ¹³C NMR: The carbon-13 NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the downfield region typical for sp² hybridized carbons in a benzene ring. The sp² carbons of the isopropenyl group and the sp³ hybridized methyl carbons will also have characteristic chemical shifts.[5]

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)
¹H NMR Aromatic (4H, m), Vinyl (2H, two s), Isopropenyl CH₃ (3H, s), Ring CH₃ (3H, s)
¹³C NMR Aromatic (6C), Vinyl (2C), Methyl (2C)

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions. The data presented here is based on typical values for similar structures.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is indicative of the structure, with common fragments arising from the loss of a methyl group or other characteristic cleavages of the isopropenyl side chain.[6]

Infrared (IR) Spectroscopy

The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups. These include C-H stretching vibrations for the aromatic ring and the vinyl group, C=C stretching for the aromatic ring and the isopropenyl group, and C-H bending vibrations.[6]

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. Two plausible methods are outlined below.

Wittig Reaction

A common method for the synthesis of alkenes is the Wittig reaction. This approach would involve the reaction of a suitable phosphonium ylide with a ketone. For this compound, this could be achieved by reacting 2-methylacetophenone with methylenetriphenylphosphorane.

Diagram 1: Wittig Reaction for the Synthesis of this compound

Wittig_Reaction reagent1 2-Methylacetophenone product This compound reagent1->product Wittig Reaction reagent2 Methylenetriphenylphosphorane (Ph₃P=CH₂) reagent2->product side_product Triphenylphosphine oxide

Caption: Synthesis of this compound via Wittig reaction.

Experimental Protocol: General Procedure for Wittig Reaction

  • Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to warm to room temperature and stir until the ylide is formed (typically indicated by a color change).

  • Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of 2-methylacetophenone in anhydrous THF dropwise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Grignard Reaction followed by Dehydration

An alternative synthesis involves the addition of a Grignard reagent to a ketone, followed by the dehydration of the resulting tertiary alcohol. In this case, o-tolylmagnesium bromide would be reacted with acetone.

Diagram 2: Grignard Reaction for the Synthesis of this compound

Grignard_Reaction reagent1 o-Tolylmagnesium bromide intermediate 2-(o-Tolyl)propan-2-ol reagent1->intermediate Grignard Reaction reagent2 Acetone reagent2->intermediate product This compound intermediate->product Dehydration (e.g., H₂SO₄, heat)

Caption: Synthesis of this compound via Grignard reaction.

Experimental Protocol: General Procedure for Grignard Reaction and Dehydration

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 2-bromotoluene with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.

  • Reaction with Acetone: To the freshly prepared Grignard reagent, add a solution of acetone in anhydrous diethyl ether dropwise at 0 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation of Alcohol: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration: Dehydrate the crude alcohol by heating with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and remove the water formed azeotropically.

  • Purification: The resulting this compound can be purified by distillation under reduced pressure.

Chemical Reactivity and Applications

The isopropenyl group in this compound is the primary site of its chemical reactivity, undergoing reactions typical of alkenes.

Polymerization

This compound can serve as a monomer in polymerization reactions, similar to styrene.[7][8] The presence of the methyl group on the aromatic ring can influence the properties of the resulting polymer, such as its glass transition temperature and solubility.

Electrophilic Addition

The double bond of the isopropenyl group is susceptible to electrophilic attack. Reactions such as hydrogenation, halogenation, and hydrohalogenation will proceed to give the corresponding saturated derivatives. For instance, hydrogenation over a platinum or palladium catalyst will yield o-cymene.

Diagram 3: Electrophilic Addition to this compound

Electrophilic_Addition start This compound product o-Cymene start->product Hydrogenation (H₂, Pd/C)

Caption: Hydrogenation of this compound to o-cymene.

Potential in Drug Development

While direct applications of this compound in pharmaceuticals are not widely documented, its structural motifs are relevant in medicinal chemistry. The toluene and isopropenyl groups can be found in various bioactive molecules. The isopropenyl group can serve as a handle for further functionalization to introduce desired pharmacophores. The aromatic ring can participate in π-stacking interactions with biological targets. Derivatives of this compound could be explored as intermediates in the synthesis of novel therapeutic agents.

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate safety precautions.[9] It is also classified as a skin and eye irritant.[3]

Table 3: GHS Hazard Information for this compound

Hazard ClassHazard Statement
Flammable liquidsH226: Flammable liquid and vapor
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Reproductive toxicityH361: Suspected of damaging fertility or the unborn child

Source: Sigma-Aldrich Safety Data Sheet[9]

Handling and Storage
  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep away from heat, sparks, and open flames.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Toxicology

Conclusion

This compound is a valuable and versatile chemical intermediate with applications in organic synthesis and polymer chemistry. Its synthesis can be achieved through established methods such as the Wittig and Grignard reactions. The reactivity of its isopropenyl group allows for a variety of chemical transformations, making it a useful building block for more complex molecules. While its direct role in drug development is not yet prominent, its structural features suggest potential for its derivatives to be explored in medicinal chemistry. As with all chemicals, proper safety precautions must be observed when handling and using this compound.

References

  • PubChem. O,alpha-dimethylstyrene. [Link]
  • Fisher Scientific.
  • Agilent.
  • Provisional Peer Reviewed Toxicity Values for p-Isopropyltoluene (CASRN 99 87 6).
  • Benchchem. A Technical Guide to Fundamental Reactions Involving Acetone as a Reagent.
  • Scribd.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0059819). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001505). [Link]
  • NIST. This compound. [Link]
  • NIST. This compound. [Link]
  • Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
  • Benchchem.
  • Science.gov. acute toxicity ld50: Topics. [Link]
  • PubChem. O-Cymene. [Link]
  • Google Patents. CN101462923B - Method and device for continuous production of p-cymene.
  • YouTube. Grignard Reaction with Acetone. [Link]
  • NIST. This compound. [Link]
  • Google Patents. US20080280879A1 - Substituted heterocyclic derivatives and their pharmaceutical use and compositions.
  • PubMed. Metabolism and molecular toxicology of isoprene. [Link]
  • MDPI.
  • Pharmaceutical Technology.
  • Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]
  • Wikipedia. o-Cymene. [Link]
  • MDPI.
  • PubMed. Changes in metabolism during toxicity tests. [Link]
  • PubMed Central. Drug Metabolism and Toxicological Mechanisms. [Link]
  • Organic Syntheses. 2-AMINO-p-CYMENE. [Link]
  • Chemistry LibreTexts. Monomers and Polymers. [Link]
  • YouTube. How Is A Monomer A Repeating Unit In A Polymer? - Chemistry For Everyone. [Link]
  • Google Patents.
  • YouTube. Friedel crafts acylation addendum | Aromatic Compounds | Organic chemistry | Khan Academy. [Link]
  • ResearchGate. (PDF)
  • Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene. [Link]
  • Google Patents. US3439042A - Synthesis of pseudoionones.

Sources

An In-depth Technical Guide to the Physical Properties of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding o-Isopropenyltoluene

This compound (CAS No. 7399-49-7), also known as 2-isopropenyltoluene or o,α-dimethylstyrene, is an aromatic hydrocarbon of significant interest in organic synthesis, particularly as an intermediate and monomer in the production of polymers and resins.[1] Its molecular structure, featuring a toluene backbone with an isopropenyl group at the ortho position, imparts specific physical and chemical properties that are critical for its application in research and drug development.[1] This guide provides a comprehensive overview of the core physical properties of this compound, details rigorous experimental protocols for their validation, and offers insights into the scientific principles underpinning these measurements.

The accurate characterization of a compound's physical properties is a cornerstone of chemical research. It not only confirms the identity and purity of a substance but also informs its handling, storage, and application in complex synthetic pathways. For researchers and drug development professionals, a precise understanding of properties such as boiling point, density, and refractive index is indispensable for process optimization, reaction monitoring, and ensuring batch-to-batch consistency.

Core Physicochemical Characteristics

A summary of the fundamental properties of this compound is presented below. These values serve as a baseline for experimental verification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂[2]
Molecular Weight 132.2023 g/mol [2][3]
CAS Number 7399-49-7[2][3]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Solubility Insoluble in water; Soluble in organic solvents[1]

Section 1: Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and purity. For this compound, literature values vary, often due to measurements being taken at different pressures. The reported boiling point at atmospheric pressure ranges from 168 °C to 175 °C (441-448 K).[4] A value of 54 °C at a reduced pressure of 11 mm Hg has also been reported.[5] This significant depression of the boiling point under vacuum is a key consideration for purification via vacuum distillation, a technique often employed to prevent thermal degradation of sensitive organic compounds.

Causality in Experimental Choice: The Capillary Method

For determining the boiling point of small-scale research samples, the capillary method (or Siwoloboff method) is highly advantageous. It is a microscale technique, requiring only a few drops of the sample, which is ideal when working with valuable or newly synthesized materials. This method determines the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure, providing a sharp and reliable measurement.

Workflow for Boiling Point Determination

prep Sample Preparation setup Apparatus Assembly prep->setup Place sample in fusion tube with inverted capillary heat Controlled Heating setup->heat Immerse in Thiele tube with thermometer obs1 Observe Bubble Stream heat->obs1 Heat slowly (1-2 °C/min) obs2 Record T1 (Bubbles Stop) obs1->obs2 Remove heat source obs3 Record T2 (Liquid Re-enters) obs2->obs3 calc Calculate Boiling Point (Average T1 & T2) obs3->calc

Caption: Workflow for microscale boiling point determination.

Detailed Experimental Protocol
  • Preparation: Seal one end of a glass capillary tube (approx. 10 cm long) by heating it in the flame of a Bunsen burner.

  • Sample Loading: Place 5-6 drops of this compound into a small fusion tube.

  • Capillary Placement: Drop the sealed capillary tube into the fusion tube with the open end downwards.

  • Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil). Ensure the heating liquid level is above the sample.

  • Observation (Heating Phase): Heat the Thiele tube gently and slowly with a micro-burner. As the temperature approaches the expected boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Observation (Cooling Phase): Remove the heat source. The stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the sample. Record this temperature.

  • Validation: For highest accuracy, allow the apparatus to cool slightly and repeat the heating/cooling cycle to obtain a consistent reading.

Section 2: Density Measurement

Density is a fundamental physical property defined as mass per unit volume. It is temperature-dependent and serves as a useful parameter for substance identification and for calculating mass from a known volume. The reported density for this compound is 0.894 g/mL at 25 °C .[5]

Causality in Experimental Choice: Gravimetric Method

A straightforward and reliable method for determining the density of a liquid is the gravimetric method using a calibrated volumetric flask or pycnometer. For most research labs, using a standard graduated cylinder or volumetric pipette with an analytical balance provides sufficient accuracy. The key to this method's trustworthiness is the precision of the mass and volume measurements and, critically, the control of temperature, as density varies with thermal expansion.

Detailed Experimental Protocol
  • Tare Mass: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare its mass to zero.

  • Volume Measurement: Carefully add this compound to the graduated cylinder until the bottom of the meniscus is exactly on the 10 mL mark. Ensure the reading is taken at eye level to avoid parallax error.

  • Gross Mass: Place the graduated cylinder containing the sample back on the analytical balance and record the mass.

  • Temperature Control: Measure and record the temperature of the sample, as density is temperature-dependent.

  • Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

  • Replication: For self-validation, repeat the measurement at least three times and calculate the average density. Ensure the cylinder is cleaned and dried between measurements.

Section 3: Refractive Index Determination

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through the material. It is a highly characteristic property that is sensitive to temperature, the wavelength of light used, and the presence of impurities. The reported refractive index for this compound is 1.515 at 20 °C using the sodium D-line (n²⁰/D).[5]

Causality in Experimental Choice: Abbe Refractometer

The Abbe refractometer is the standard instrument for measuring the refractive index of liquids in a research setting. It requires only a small sample volume, offers high precision, and often includes integrated temperature control, which is crucial for accuracy. The instrument directly measures the critical angle of refraction between the sample and a prism of known high refractive index, from which it calculates the sample's refractive index.

Workflow for Refractive Index Measurement

start Start clean Clean & Calibrate Prisms start->clean apply Apply 1-2 Drops of Sample clean->apply Use distilled water or standard close Close Prisms apply->close adjust_c Adjust Coarse Knob close->adjust_c Bring light/dark boundary into view adjust_f Adjust Fine Knob adjust_c->adjust_f Sharpen boundary line read Read Refractive Index adjust_f->read Align boundary on crosshairs end End read->end Record value and temperature

Caption: Standard operating procedure for an Abbe refractometer.

Detailed Experimental Protocol
  • Calibration: Turn on the refractometer's light source. Clean the surfaces of the main and auxiliary prisms with a soft tissue moistened with ethanol or acetone and allow them to dry completely. Calibrate the instrument using a standard of known refractive index (e.g., distilled water, n²⁰/D = 1.3330).

  • Sample Application: Using a pipette, place 2-3 drops of this compound onto the surface of the main prism.

  • Measurement: Close the auxiliary prism gently but firmly. The liquid will spread to form a thin film.

  • Viewing: Look through the eyepiece. Turn the coarse adjustment knob until the field of view shows a distinct light and dark region.

  • Refinement: Turn the fine adjustment knob to eliminate any color fringe at the boundary, making the dividing line sharp and clear.

  • Reading: Adjust the measurement knob to center the sharp boundary line precisely on the crosshairs in the eyepiece.

  • Record Value: Read the refractive index value from the instrument's scale. Record the temperature from the integrated thermometer.

Section 4: Spectroscopic & Safety Profile

Spectroscopic Identification

While not strictly physical properties, spectroscopic data are essential for the unambiguous identification and characterization of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons (in the ~7.0-7.5 ppm region), two singlets for the vinylic protons of the isopropenyl group (~5.0-5.5 ppm), a singlet for the isopropenyl methyl group (~2.1 ppm), and a singlet for the ortho-methyl group (~2.3 ppm).

  • IR (Infrared) Spectroscopy: Key absorption bands will confirm the presence of functional groups. Expect C-H stretching from the aromatic ring and alkene C=C-H bonds just above 3000 cm⁻¹.[6] Aromatic C=C stretching vibrations will appear in the 1600-1400 cm⁻¹ region, and the alkene C=C stretch should be visible around 1630-1680 cm⁻¹.[6]

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 132, corresponding to the molecular weight.[6] A prominent peak at m/z = 117, resulting from the loss of a methyl group ([M-15]⁺), is also characteristic.

Safety and Handling

As a flammable and irritant compound, proper handling of this compound is paramount for laboratory safety.

  • Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.[6]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[1] Ground/bond container and receiving equipment to prevent static discharge. Use non-sparking tools.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Storage: Store in a cool, well-ventilated place in a tightly closed container. Some commercial preparations are stabilized with BHT to prevent polymerization.[1]

References

  • PubChem. (n.d.). o,alpha-Dimethylstyrene. National Center for Biotechnology Information.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.

Sources

Core Molecular Attributes and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to o-Isopropenyltoluene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 7399-49-7), a substituted aromatic hydrocarbon. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, plausible synthetic routes, characteristic reactivity, and potential applications, grounding all information in established chemical principles.

This compound, systematically named 1-methyl-2-(prop-1-en-2-yl)benzene, is an organic compound featuring a toluene core substituted with an isopropenyl group at the ortho position.[1] This structural arrangement of an aromatic ring conjugated with an alkene moiety dictates its chemical behavior and potential utility as a synthetic intermediate.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

IdentifierValueSource(s)
Chemical Formula C₁₀H₁₂[1][2][3]
Molecular Weight 132.20 g/mol [2][3]
Exact Mass 132.0939 g/mol [3]
CAS Number 7399-49-7[1][2][3]
Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions, possessing a characteristic aromatic odor.[1] Its physical properties are summarized below. These parameters are essential for designing reaction conditions, purification procedures (such as distillation), and for ensuring safe handling and storage.

PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid[1][4]
Boiling Point 54 °C at 11 mm Hg[2][4]
Density 0.894 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) 1.515[2][4]
Flash Point 43.3 °C (110 °F)[2][4]
Solubility Soluble in organic solvents; less soluble in water[1]

Proposed Synthesis Methodologies

Method 1: Catalytic Dehydrogenation of o-Cymene

This is a logical and direct approach, starting from the saturated analogue, o-cymene. The causality behind this choice is that o-cymene is commercially available and can be synthesized by the Friedel-Crafts alkylation of toluene with propylene. The subsequent dehydrogenation introduces the isopropenyl double bond.

Dehydrogenation_Workflow Start o-Cymene Catalyst Dehydrogenation Catalyst (e.g., Fe₂O₃, Cr₂O₃) Start->Catalyst Mix Heat High Temperature (e.g., 500-600 °C) Catalyst->Heat Heat Product This compound Heat->Product Dehydrogenation Byproduct H₂ Gas Product->Byproduct Co-product

Caption: Proposed workflow for o-cymene dehydrogenation.

Experimental Rationale & Protocol:

  • Catalyst Selection: The key to this transformation is a robust dehydrogenation catalyst. Metal oxides such as iron(III) oxide (Fe₂O₃) or chromium(III) oxide (Cr₂O₃), often supported on alumina, are effective for such reactions. These materials provide active sites for the C-H bond cleavage at high temperatures.

  • Reaction Setup: The reaction is typically performed in a gas-phase flow reactor. A stream of inert carrier gas (e.g., nitrogen or argon) is passed through a heated tube packed with the catalyst.

  • Procedure: a. Pack a quartz tube reactor with the chosen dehydrogenation catalyst. b. Heat the reactor to the target temperature (typically 500-600 °C). c. Introduce o-cymene into the heated carrier gas stream using a syringe pump, allowing it to vaporize and pass over the catalyst bed. d. The product stream exiting the reactor is cooled through a condenser to collect the liquid products (a mixture of this compound, unreacted o-cymene, and potential byproducts). Gaseous hydrogen is vented or captured.

  • Purification: The collected liquid is subjected to fractional distillation under reduced pressure to separate the desired this compound from the lower-boiling starting material and any higher-boiling byproducts.

Method 2: Wittig Reaction of 2-Methylacetophenone

The Wittig reaction is a powerful and reliable method for converting a ketone into an alkene, making it an excellent alternative for synthesizing this compound from a readily available carbonyl compound.[5]

Wittig_Reaction_Workflow cluster_0 Ylide Formation cluster_1 Alkene Formation Ph3P Triphenylphosphine (Ph₃P) Salt Phosphonium Salt [Ph₃PCH₃]⁺Br⁻ Ph3P->Salt + CH₃Br MeBr Methyl Bromide (CH₃Br) Ylide Phosphorus Ylide (Ph₃P=CH₂) Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Ketone 2-Methylacetophenone Product This compound Ketone->Product + Ylide Sideproduct Triphenylphosphine Oxide (Ph₃PO) Product->Sideproduct Co-product

Caption: Proposed workflow for Wittig synthesis.

Experimental Rationale & Protocol:

This synthesis is a two-part process: formation of the phosphorus ylide (Wittig reagent) followed by its reaction with the ketone.

  • Ylide Preparation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). b. Cool the suspension to 0 °C in an ice bath. c. Add a strong base, such as n-butyllithium (n-BuLi), dropwise. The deprotonation of the phosphonium salt is evident by the formation of a characteristic deep red or orange color of the ylide (methylenetriphenylphosphorane).

  • Wittig Reaction: a. To the freshly prepared ylide solution at 0 °C, add a solution of 2-methylacetophenone in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting ketone.

  • Workup and Purification: a. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. d. The crude product is purified by column chromatography on silica gel to separate the non-polar this compound from the highly polar triphenylphosphine oxide byproduct.

Spectroscopic Characterization (Predicted)

Authentic, assigned spectra for this compound are not widely published. However, based on established principles of NMR and IR spectroscopy, a detailed prediction of its spectral features can be made. This serves as a powerful tool for structural verification in a laboratory setting.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and methyl protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20-7.40Multiplet4HAr-H Aromatic protons on the benzene ring will appear as a complex multiplet due to their varied electronic environments and coupling to each other.
~5.40Singlet (broad)1H=CH ₐ (geminal)One of the two geminal vinyl protons. It appears as a singlet or a very finely split multiplet.
~5.10Singlet (broad)1H=CH ₑ (geminal)The second geminal vinyl proton, chemically non-equivalent to the first.
~2.35Singlet3HAr-CHThe methyl group attached directly to the aromatic ring. It is a singlet as there are no adjacent protons to couple with.
~2.15Singlet3H=C-CHThe methyl group on the isopropenyl unit. It is a singlet as it couples only very weakly (long-range) to the vinyl protons.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The broadband proton-decoupled ¹³C NMR spectrum will show a unique signal for each of the 10 carbon atoms, as there is no molecular symmetry.

Predicted Shift (δ, ppm)Carbon TypeAssignmentRationale
~145QuaternaryC =CH₂The sp² quaternary carbon of the isopropenyl group, deshielded by the double bond.
~140QuaternaryAr-C -CH₃The sp² quaternary aromatic carbon attached to the methyl group.
~136QuaternaryAr-C -C=CH₂The sp² quaternary aromatic carbon attached to the isopropenyl group.
~130Methine (CH)Ar-C HAromatic methine carbon.
~128Methine (CH)Ar-C HAromatic methine carbon.
~126Methine (CH)Ar-C HAromatic methine carbon.
~125Methine (CH)Ar-C HAromatic methine carbon.
~115Methylene (CH₂)=C H₂The sp² terminal methylene carbon of the isopropenyl group.
~22Methyl (CH₃)=C-C H₃The sp³ methyl carbon on the isopropenyl group.
~20Methyl (CH₃)Ar-C H₃The sp³ methyl carbon on the aromatic ring.
Predicted Key IR Absorptions

The FTIR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H Stretchsp² C-H (Aromatic & Vinyl)
~2970, 2860C-H Stretchsp³ C-H (Methyl)
~1645C=C StretchAlkene
~1600, 1480C=C StretchAromatic Ring
~890C-H Bend (out-of-plane)=CH₂ Wag
~750C-H Bend (out-of-plane)Ortho-disubstituted Aromatic

Chemical Reactivity and Mechanistic Insights

This compound possesses two primary sites of reactivity: the electron-rich isopropenyl double bond and the aromatic ring . Understanding the interplay between these two functional groups is key to its application in synthesis.

Reactions at the Isopropenyl Group: Electrophilic Addition

The alkene moiety readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the terminal carbon (=CH₂) to form the more stable tertiary benzylic carbocation.

Caption: General mechanism for electrophilic addition.

  • Hydrohalogenation: Reaction with HBr or HCl will yield 2-(2-halopropan-2-yl)-1-methylbenzene.

  • Hydration: Acid-catalyzed addition of water will produce 2-(2-methylphenyl)propan-2-ol.

  • Hydroboration-Oxidation: This two-step sequence provides a valuable exception, affording the anti-Markovnikov alcohol. The boron atom adds to the less sterically hindered terminal carbon, and subsequent oxidation with H₂O₂/NaOH replaces the boron with a hydroxyl group, yielding 2-(o-tolyl)propan-1-ol. This regioselectivity is crucial for accessing primary alcohols from such a structure.

Reactions at the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring can also undergo electrophilic substitution. The regiochemical outcome is directed by the existing substituents.

  • -CH₃ group: An activating, ortho, para-director.

  • -C(CH₃)=CH₂ group: An activating, ortho, para-director.

Since both groups direct incoming electrophiles to the positions ortho and para to themselves, the substitution pattern can be complex. The primary sites for electrophilic attack will be C4 and C6, which are para to the methyl group and ortho to the isopropenyl group, or vice-versa. Steric hindrance from the bulky isopropenyl group will likely disfavor substitution at the C3 position. The C4 position is often favored electronically and sterically.

Potential Applications in Drug Development and Bioactive Molecules

While direct, cited applications of this compound as a named intermediate in pharmaceutical synthesis are sparse in readily accessible literature, its structural motifs are relevant to drug discovery.

  • Substituted Styrene Scaffold: Styrene and its derivatives are valuable building blocks in medicinal chemistry. They provide a rigid aromatic core that can be functionalized at both the ring and the vinyl group, allowing for the exploration of chemical space in lead optimization. For instance, multi-component reactions involving styrenes are used to build pharmaceutically relevant scaffolds.

  • Bioactivity of Related Isomers: The related natural product p-cymene (4-isopropyltoluene), an isomer of the hydrogenated parent of this compound, is a constituent of essential oils from plants like Cymbopogon martinii and exhibits known antimicrobial and antioxidant properties.[6] This suggests that the cymene backbone, and by extension its derivatives, can be a starting point for designing new bioactive compounds.

  • Synthetic Intermediate Potential: As a bifunctional molecule, this compound could serve as a versatile intermediate. For example, the isopropenyl group could be transformed into an alcohol or amine, while the aromatic ring could undergo coupling reactions (e.g., Suzuki, Heck) if first converted to an aryl halide. This dual functionality allows for the construction of complex molecular architectures found in many bioactive molecules.

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant. Proper handling is essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use explosion-proof electrical equipment. Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a molecule with well-defined physical properties and predictable chemical reactivity based on its constituent aromatic and alkene functionalities. While detailed synthesis protocols and direct applications in drug manufacturing are not extensively documented, its structure suggests clear and viable synthetic pathways and positions it as a potentially useful, bifunctional building block for organic synthesis. The predictive spectroscopic and reactivity data provided in this guide offer a solid foundation for researchers aiming to utilize this compound in novel synthetic endeavors, including the exploration of new bioactive molecules.

References

  • MDPI. (2021). Analysis of the Aroma Chemical Composition of Commonly Planted Kiwifruit Cultivars in China. MDPI. [Link]
  • National Institute of Standards and Technology. This compound. NIST WebBook. [Link]
  • University of Regensburg. (n.d.). H NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
  • Periodic Chemistry. (2018, September 9).
  • University of Missouri-St. Louis. Synthesis of an Alkene via the Wittig Reaction. UMSL. [Link]
  • Organic Chemistry Portal. Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes: Access to Stereodefined (Z)-Allylboron Reagents and Derived Allylic Alcohols. [Link]
  • University of Massachusetts Lowell. The Wittig Reaction: Synthesis of Alkenes. [Link]
  • University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]
  • University of Wisconsin-Whitewater. A Solvent Free Wittig Reaction. [Link]
  • CIA. CIA-RDP86-00513R000205910009-5. [Link]
  • University of Pittsburgh. The Wittig Reaction. [Link]
  • University of Regensburg. C NMR Spectroscopy. [Link]
  • University of Liverpool Repository.
  • University of Potsdam. Analyzing 1H spectra. [Link]
  • ResearchGate. (2025, August 6).
  • ResearchGate.
  • ChemRxiv.
  • YouTube. (2021, May 16). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • YouTube. (2022, April 16).
  • Google Patents. CN101462923B - Method and device for continuous production of p-cymene.
  • National Institutes of Health. (2022, October 1).
  • MDPI.
  • Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. [Link]
  • Bentham Science. Current Bioactive Compounds. [Link]
  • The Good Scents Company. ortho-cymene, 527-84-4. [Link]
  • YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. [Link]
  • Journal of Drug Delivery and Therapeutics.
  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. [Link]
  • Ingenta Connect. Current Bioactive Compounds: Table Of Contents. [Link]
  • ResearchGate. Selected bioactive compounds and natural products containing the naphthopyran-3-one core. [Link]
  • ResearchGate. Perspective on Solvent Use in the Pharmaceutical Industry. [Link]
  • Beilstein Journal of Organic Chemistry. An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]

Sources

IUPAC name for o-isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Methyl-2-(prop-1-en-2-yl)benzene (o-Isopropenyltoluene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable aromatic hydrocarbon in organic synthesis. The document begins by establishing the definitive IUPAC nomenclature for this compound, clarifying common synonyms to ensure precise communication in research and development settings. It delves into the physicochemical properties, presenting key data in a structured format. A significant portion of this guide is dedicated to a detailed exploration of a primary synthetic pathway, including a step-by-step experimental protocol and a discussion of the mechanistic principles that govern the reaction choices. Furthermore, the guide examines the compound's chemical reactivity and its applications as a versatile intermediate in the synthesis of polymers, resins, and potentially complex molecular architectures relevant to the pharmaceutical industry. Safety and handling considerations are also briefly addressed. This document is intended to serve as a practical resource for professionals requiring a deep technical understanding of this compound.

Nomenclature and Structural Elucidation

Clarity in chemical nomenclature is paramount for reproducible science. The compound commonly known as this compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

The is 1-methyl-2-(prop-1-en-2-yl)benzene .[1]

This name is derived by identifying the parent benzene ring with two substituents: a methyl group (-CH₃) and an isopropenyl group (-C(CH₃)=CH₂). The positions are numbered to give the substituents the lowest possible locants, starting from a substituted carbon.

The structure consists of a toluene backbone where an isopropenyl group is attached at the ortho position (the carbon adjacent to the methyl group).[2] This compound is one of three isomers, with the others being m-isopropenyltoluene and p-isopropenyltoluene.

Table 1: Synonyms and Identifiers

TypeIdentifierSource
IUPAC Name 1-Methyl-2-(prop-1-en-2-yl)benzenePubChem[1]
Common Name This compoundCymitQuimica[2]
Systematic Name 1-Isopropenyl-2-methylbenzeneNIST[3][4][5]
Other Synonym o,α-DimethylstyrenePubChem[1]
Other Synonym 2-IsopropenyltolueneCymitQuimica[2]
CAS Number 7399-49-7NIST[3][4][5]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its application in experimental design, process scale-up, and formulation. 1-Methyl-2-(prop-1-en-2-yl)benzene is a colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is generally soluble in organic solvents while having low solubility in water.[2]

Table 2: Key Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₁₂NIST[3][4]
Molecular Weight 132.20 g/mol PubChem[1]
Density 0.918 g/mLStenutz[6]
Boiling Point ~178-189 °CPubChem[7], ChemSynthesis[8]
Refractive Index ~1.521Stenutz[6]
InChI Key OGMSGZZPTQNTIK-UHFFFAOYSA-NNIST[3][4]

Synthesis and Mechanistic Considerations

The synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene is logically approached via a two-step process starting from readily available petrochemical feedstocks: toluene and propylene.[7][9] This pathway involves an initial alkylation to form an intermediate, followed by a dehydrogenation step.

  • Step 1: Friedel-Crafts Alkylation. Toluene is reacted with propylene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst to produce o-cymene (1-isopropyl-2-methylbenzene). The ortho-isomer is one of the products of this electrophilic aromatic substitution. The choice of a solid acid catalyst can improve selectivity and ease of separation compared to traditional Lewis acids.

  • Step 2: Catalytic Dehydrogenation. The resulting o-cymene is then dehydrogenated over a metal oxide catalyst (e.g., iron oxide-based) at high temperature to introduce the double bond, yielding the final product. This step is an equilibrium-limited reaction, and process conditions are optimized to favor product formation.

Experimental Protocol: Two-Step Synthesis

This protocol is a representative laboratory-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of o-Cymene (1-Isopropyl-2-methylbenzene)

  • Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the system is dry and under an inert atmosphere (e.g., nitrogen).

  • Charge Reagents: Add 200 mL of dry toluene to the flask. In the addition funnel, place 42 g (1.0 mol) of propylene.

  • Catalyst Addition: Carefully add 5 g of a solid acid catalyst (e.g., Amberlyst 15) to the stirred toluene.

  • Reaction: Slowly add the propylene to the toluene-catalyst mixture over 1 hour, maintaining the reaction temperature at 80°C.

  • Workup: After the addition is complete, continue stirring for an additional 2 hours. Cool the mixture, filter to remove the catalyst, and wash the filtrate with a 5% NaOH solution followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Purify the crude product by fractional distillation to isolate the o-cymene isomer.

Part B: Dehydrogenation to 1-Methyl-2-(prop-1-en-2-yl)benzene

  • Reactor Setup: Set up a packed-bed tube reactor containing 10 g of a commercial iron oxide dehydrogenation catalyst.

  • Reaction Conditions: Heat the reactor to 600°C. Pass a stream of purified o-cymene over the catalyst bed at a controlled flow rate.

  • Product Collection: The product stream exiting the reactor is cooled through a condenser, and the liquid organic phase is collected.

  • Purification: The collected liquid is a mixture of the desired product, unreacted starting material, and byproducts. Purify by vacuum distillation to isolate 1-methyl-2-(prop-1-en-2-yl)benzene. The product is often stabilized with an inhibitor like BHT to prevent polymerization.[2]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Synthetic Process cluster_products Intermediates & Final Product Toluene Toluene Alkylation Step 1: Friedel-Crafts Alkylation Catalyst: Solid Acid Toluene->Alkylation Propylene Propylene Propylene->Alkylation Intermediate o-Cymene (1-Isopropyl-2-methylbenzene) Alkylation->Intermediate Forms Alkylated Intermediate Dehydrogenation Step 2: Catalytic Dehydrogenation Catalyst: Metal Oxide FinalProduct 1-Methyl-2-(prop-1-en-2-yl)benzene Dehydrogenation->FinalProduct Forms Unsaturated Product Intermediate->Dehydrogenation Feed for Dehydrogenation

Caption: Two-step synthesis of 1-methyl-2-(prop-1-en-2-yl)benzene.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of 1-methyl-2-(prop-1-en-2-yl)benzene stems from the reactivity of its two functional groups: the aromatic ring and the isopropenyl (alkene) moiety.

  • Alkene Reactivity: The double bond is susceptible to a variety of reactions. It can undergo polymerization, making it a useful monomer for the production of specialty polymers and resins.[2] It can also participate in electrophilic addition reactions, allowing for the introduction of new functional groups.

  • Aromatic Ring Reactivity: The benzene ring can undergo further electrophilic substitution, although the existing alkyl groups will direct incoming electrophiles.

For drug development professionals, this compound serves as a versatile building block. The aromatic core is a common scaffold in many pharmaceutical agents. The isopropenyl group provides a reactive handle for chain extension or the introduction of pharmacophoric features through reactions such as hydroboration-oxidation, epoxidation, or ozonolysis. Its structure is related to other primary petrochemicals like styrene and xylenes, which are foundational materials for a vast array of chemicals and plastics.[10]

Safety and Handling

1-Methyl-2-(prop-1-en-2-yl)benzene is a flammable liquid and an irritant.[1] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2] Store in a cool, dry, well-ventilated area away from ignition sources. The unstabilized compound can polymerize; therefore, it is often supplied with an inhibitor.[2]

Conclusion

1-Methyl-2-(prop-1-en-2-yl)benzene, correctly identified by its IUPAC name, is more than a simple aromatic hydrocarbon. Its specific combination of an aromatic ring and a reactive alkene functional group makes it a valuable intermediate for chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential as a molecular building block for creating complex and high-value products.

References

  • PubChem. o,alpha-dimethylstyrene | C10H12 | CID 81886. [Link]
  • FooDB. Showing Compound 1-Isopropyl-2-methylbenzene (FDB016032). [Link]
  • National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]
  • National Institute of Standards and Technology. This compound - Mass Spectrum. [Link]
  • Stenutz. 1-isopropenyl-2-methylbenzene. [Link]
  • Stenutz. 1-isopropyl-2-methylbenzene. [Link]
  • National Institute of Standards and Technology. This compound - Notes. [Link]
  • Human Metabolome Database. Showing metabocard for 1-Isopropyl-2-methylbenzene (HMDB0037050). [Link]
  • PubChem. o-Cymene | C10H14 | CID 10703. [Link]
  • ChemSynthesis. 1-isopropenyl-4-methylbenzene. [Link]
  • Cheméo. Chemical Properties of m-Cymenene (CAS 1124-20-5). [Link]
  • Stenutz. 1-isopropyl-2-methylbenzene - Links. [Link]
  • Restek. 1-Methyl-2-isopropylbenzene. [Link]
  • MDPI. Characterization of Volatile Organic Compounds Released by Penicillium expansum and Penicillium polonicum. [Link]
  • Wikipedia. Petrochemical. [Link]

Sources

An In-depth Technical Guide to the Structural Isomers of Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structural isomers of isopropenyltoluene, with a primary focus on ortho-isopropenyltoluene (this compound) and its meta and para counterparts. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for laboratory and developmental applications.

Introduction to Isopropenyltoluene Isomers

Isopropenyltoluene, also known as methyl-α-methylstyrene, exists as three structural isomers based on the relative positions of the methyl and isopropenyl groups on the benzene ring: ortho (1-methyl-2-isopropenylbenzene), meta (1-methyl-3-isopropenylbenzene), and para (1-methyl-4-isopropenylbenzene). These compounds are valuable intermediates in organic synthesis, particularly in the production of polymers and resins.[1] Their reactivity, largely dictated by the isopropenyl group, is influenced by the position of the methyl substituent, leading to differences in their physical and chemical properties.

This guide will delve into the synthesis, characterization, and comparative properties of these isomers, providing a foundational understanding for their effective utilization in research and development.

Nomenclature and Synonyms

Clarity in chemical communication is paramount. The following table summarizes the IUPAC names, common synonyms, and CAS numbers for the three structural isomers of isopropenyltoluene.

IsomerIUPAC NameSynonymsCAS Number
This compound 1-Methyl-2-(prop-1-en-2-yl)benzene2-Isopropenyltoluene, o,α-Dimethylstyrene, 1-Methyl-2-isopropenylbenzene7399-49-7[2]
m-Isopropenyltoluene 1-Methyl-3-(prop-1-en-2-yl)benzene3-Isopropenyltoluene, m,α-Dimethylstyrene1124-20-5
p-Isopropenyltoluene 1-Methyl-4-(prop-1-en-2-yl)benzene4-Isopropenyltoluene, p,α-Dimethylstyrene, Dehydro-p-cymene1195-32-0

Synthesis of Isopropenyltoluene Isomers

The synthesis of isopropenyltoluene isomers can be achieved through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired isomer. Two common and effective approaches are the Wittig reaction and the Grignard reaction followed by dehydration.

Wittig Reaction

The Wittig reaction is a reliable method for converting a ketone or aldehyde into an alkene.[3] For the synthesis of isopropenyltoluene isomers, the corresponding methyl-substituted benzaldehyde or acetophenone can be utilized.

Conceptual Workflow for Wittig Synthesis of Isopropenyltoluene Isomers

Wittig_Synthesis cluster_ylide Ylide Formation cluster_olefination Olefination Triphenylphosphine Triphenylphosphine Methyltriphenylphosphonium_halide Methyltriphenylphosphonium_halide Triphenylphosphine->Methyltriphenylphosphonium_halide + CH3X Phosphorus_Ylide Methylenetriphenylphosphorane (Wittig Reagent) Methyltriphenylphosphonium_halide->Phosphorus_Ylide + Base Strong_Base Strong Base (e.g., n-BuLi) Methyl-substituted_Acetophenone o/m/p-Methylacetophenone Phosphorus_Ylide->Methyl-substituted_Acetophenone Reacts with Isopropenyltoluene_Isomer o/m/p-Isopropenyltoluene Methyl-substituted_Acetophenone->Isopropenyltoluene_Isomer

Caption: General workflow for the Wittig synthesis of isopropenyltoluene isomers.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis starting from o-methylacetophenone. The same principle applies to the meta and para isomers using their respective starting materials.

  • Preparation of the Wittig Reagent (Methylenetriphenylphosphorane):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq.) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Wittig Reaction:

    • To the freshly prepared ylide solution, add a solution of o-methylacetophenone (1.0 eq.) in anhydrous THF dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct. Purify the isopropenyltoluene isomer by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Grignard Reaction followed by Dehydration

This two-step method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to yield the alkene.

Conceptual Workflow for Grignard Synthesis and Dehydration

Grignard_Dehydration cluster_grignard Grignard Reaction cluster_dehydration Dehydration Methyl-substituted_Bromobenzene o/m/p-Bromotoluene Grignard_Reagent o/m/p-Tolylmagnesium bromide Methyl-substituted_Bromobenzene->Grignard_Reagent + Mg, THF Tertiary_Alcohol 2-(o/m/p-Tolyl)propan-2-ol Grignard_Reagent->Tertiary_Alcohol + Acetone Acetone Acetone Acid_Catalyst Acid Catalyst (e.g., H2SO4) Isopropenyltoluene_Isomer o/m/p-Isopropenyltoluene Tertiary_Alcohol->Isopropenyltoluene_Isomer + Acid, Heat

Caption: General workflow for the Grignard synthesis and subsequent dehydration to form isopropenyltoluene isomers.

Experimental Protocol: Synthesis of m-Isopropenyltoluene via Grignard Reaction and Dehydration

This protocol details the synthesis starting from m-bromotoluene.

  • Preparation of the Grignard Reagent (m-Tolylmagnesium bromide):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a calcium chloride drying tube, and a dropping funnel, place magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of m-bromotoluene (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of acetone (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly pouring it into a stirred mixture of ice and saturated aqueous ammonium chloride.

  • Formation of 2-(m-tolyl)propan-2-ol and Dehydration:

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol, 2-(m-tolyl)propan-2-ol.

    • For the dehydration step, add the crude alcohol to a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

    • Heat the mixture and distill the resulting m-isopropenyltoluene as it forms. The dehydration of secondary and tertiary alcohols is a common procedure.[4]

  • Purification:

    • Wash the distillate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous calcium chloride and distill to obtain pure m-isopropenyltoluene.

Physicochemical Properties: A Comparative Overview

The position of the methyl group exerts a subtle but measurable influence on the physical properties of the isopropenyltoluene isomers. The following table provides a comparison of key physicochemical data.

PropertyThis compoundm-Isopropenyltoluenep-Isopropenyltoluene
Molecular Formula C₁₀H₁₂C₁₀H₁₂C₁₀H₁₂
Molecular Weight 132.20 g/mol [2]132.20 g/mol 132.20 g/mol
Boiling Point ~171-173 °C~175 °C[5]~176-178 °C
Density ~0.906 g/mL~0.86 g/cm³[5]~0.86 g/mL[6]
Refractive Index (n_D^20) ~1.535~1.533~1.490[6]

Spectroscopic Characterization

Accurate identification and characterization of the isopropenyltoluene isomers are crucial. This section details the expected spectroscopic signatures for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of these isomers. The chemical shifts and coupling patterns of the aromatic and vinyl protons are particularly diagnostic. While specific literature values can vary slightly with the solvent and instrument frequency, general trends can be predicted.

Expected ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

Proton Environmento-Isomer (ppm)m-Isomer (ppm)p-Isomer (ppm)
Aromatic CH ~7.0-7.3~6.9-7.2~7.1 (d), ~7.3 (d)
Vinyl =CH₂ ~5.0, ~5.3~5.1, ~5.4~5.0, ~5.3
Isopropenyl CH₃ ~2.1~2.1~2.1
Ring CH₃ ~2.3~2.3~2.3
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present. The out-of-plane C-H bending vibrations in the fingerprint region are particularly useful for distinguishing between ortho, meta, and para substitution patterns on the benzene ring.

Characteristic IR Absorption Bands (cm⁻¹)

Vibrationo-Isomerm-Isomerp-Isomer
Aromatic C-H Stretch 3100-30003100-30003100-3000
Aliphatic C-H Stretch 3000-28503000-28503000-2850
C=C Stretch (vinyl) ~1630~1630~1630
C=C Stretch (aromatic) ~1600, ~1480~1600, ~1480~1600, ~1480
Aromatic C-H Out-of-Plane Bend ~750 (strong)~780, ~690 (strong)~820 (strong)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the isopropenyltoluene isomers will produce a molecular ion peak ([M]⁺) at m/z = 132. The fragmentation patterns will be similar due to their isomeric nature, with the base peak often corresponding to the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation at m/z = 117.[7] Subtle differences in the relative intensities of fragment ions may be observable.

Reactivity and Polymerization

The isopropenyl group is the primary site of reactivity, making these monomers susceptible to various polymerization methods. The position of the methyl group can influence the reactivity of the monomer and the properties of the resulting polymer.

General Reactivity

The double bond in isopropenyltoluene can undergo typical electrophilic addition reactions. The benzene ring can also participate in electrophilic aromatic substitution, with the methyl and isopropenyl groups acting as activating, ortho-, para-directing groups.

Polymerization

Isopropenyltoluene isomers can be polymerized via free-radical, cationic, and anionic mechanisms.

  • Free-Radical Polymerization: This method is commonly employed for styrene-type monomers. The reactivity can be influenced by steric hindrance, which is most pronounced in the ortho isomer.

  • Cationic Polymerization: The electron-donating methyl group can stabilize the carbocation intermediate, facilitating cationic polymerization.

  • Anionic Polymerization: This technique can produce polymers with well-defined molecular weights and low polydispersity.[8] The polymerization of isopropenyl aryl monomers is often an equilibrium process.[8]

The properties of the resulting poly(isopropenyltoluene)s, such as glass transition temperature (Tg), will differ based on the isomeric structure of the monomer unit, which affects chain packing and mobility.

Applications

The primary application of isopropenyltoluene isomers is as monomers and comonomers in the production of plastics and resins.[1] The resulting polymers can exhibit properties such as high thermal stability and specific mechanical characteristics, making them suitable for various industrial applications. They are also used as intermediates in the synthesis of other organic compounds.

Safety Considerations

Isopropenyltoluene isomers are flammable liquids and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) for the specific isomer.

References

  • Anionic polymerization and polymer properties of 2-isopropenylnaphthalene and 2-vinylnaphthalene. (n.d.).
  • Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. (1982).
  • This compound - NIST WebBook. (n.d.).
  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446) - Human Metabolome Database. (n.d.).
  • O,alpha-dimethylstyrene | C10H12 | CID 81886 - PubChem. (n.d.).
  • One pot Wittig reaction and hydrolysis with acetophenone as starting material. (n.d.).
  • Benzene, 1-methyl-3-(1-methylethyl)- - NIST WebBook. (n.d.).
  • Benzene, 1-methyl-3-(1-methylethyl)- - NIST WebBook. (n.d.).
  • p-Cymene - Wikipedia. (n.d.).
  • This compound - NIST WebBook. (n.d.).
  • m-Cymene - Wikipedia. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
  • This compound - NIST WebBook. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.).
  • Anionic polymerization of (meth)acrylate esters in the presence of stabilizers of active centres. (1999). Progress in Polymer Science, 24(6), 793-873.
  • Anionic Vinyl Polymerization. (n.d.).
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
  • This compound - NIST WebBook. (n.d.).
  • Benzene, 1-methyl-4-(1-methylethenyl)- - NIST WebBook. (n.d.).
  • US20050101741A1 - Anionic polymerization diinitiator and process for preparing same - Google Patents. (n.d.).
  • dehydration of propan-2-ol to give propene - Chemguide. (n.d.).
  • Synthesis of p-Methylacetophenone - YouTube. (2021, January 13).
  • P-Cymene | C10H14 | CID 7463 - PubChem. (n.d.).
  • Formation mechanism of p-methylacetophenone from citral via a tert-alkoxy radical intermediate - PubMed. (n.d.).
  • Mass Spectrometry - YouTube. (2021, January 5).
  • NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. (n.d.).
  • Benzene, 1-(2-ethoxycyclopropyl)-4-methyl - Organic Syntheses Procedure. (n.d.).
  • Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and - Organic Syntheses Procedure. (n.d.).
  • CN103130633A - Method for producing p-methylacetophenone with fixed-bed reactor - Google Patents. (n.d.).
  • Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • Benzene, (1-methylethyl)- - NIST WebBook. (n.d.).
  • p-Cymene - NIST WebBook. (n.d.).
  • infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
  • C9H12 infrared spectrum of (1-methylethyl)benzene (cumene) prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cumene 2-phenylpropane image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

The Solubility of o-Isopropenyltoluene in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding o-Isopropenyltoluene

This compound, also known as 2-isopropenyltoluene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. Its structure, featuring a toluene backbone substituted with an isopropenyl group at the ortho position, imparts a unique combination of reactivity and physical properties. As a nonpolar organic compound, its behavior in various solvents is a critical parameter for its application in reaction media, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents, supported by fundamental principles and practical experimental guidance.

Core Principles of Solubility: "Like Dissolves Like"

The solubility of a compound is fundamentally governed by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that substances with similar intermolecular forces and polarity will readily dissolve in one another. This compound, being an aromatic hydrocarbon, is predominantly nonpolar. Its primary intermolecular interactions are van der Waals forces, specifically London dispersion forces, arising from temporary fluctuations in electron density.

Therefore, its solubility will be highest in solvents that also exhibit nonpolar or weakly polar characteristics. Conversely, it will have limited solubility in highly polar solvents, particularly those capable of strong hydrogen bonding, such as water.

Qualitative and Estimated Quantitative Solubility Profile

Solvent Class Specific Solvent Predicted Solubility Rationale for Solubility
Alcohols Methanol, EthanolSoluble to MiscibleWhile alcohols are polar, the alkyl chain provides a nonpolar character that allows for interaction with the aromatic ring of this compound. Shorter-chain alcohols are more polar and may exhibit slightly lower solubility compared to longer-chain alcohols. Toluene and cumene are soluble in ethanol.[3][5]
Ethers Diethyl Ether, Tetrahydrofuran (THF)MiscibleEthers are relatively nonpolar and can effectively solvate aromatic hydrocarbons through dipole-induced dipole and dispersion forces. Toluene and xylene are miscible with diethyl ether.[7][9]
Ketones Acetone, Methyl Ethyl Ketone (MEK)MiscibleKetones possess a moderate polarity but are excellent solvents for a wide range of organic compounds, including aromatic hydrocarbons. Toluene and cumene are soluble in acetone.[3][5][8]
Aromatic Solvents Toluene, Benzene, XyleneMiscibleAs aromatic hydrocarbons themselves, these solvents share identical intermolecular forces with this compound, leading to complete miscibility. Styrene is highly soluble in toluene.[4]
Halogenated Solvents Dichloromethane (DCM), ChloroformMiscibleThese solvents, while having some polarity, are excellent at dissolving nonpolar and moderately polar organic compounds. Styrene is highly soluble in chloroform.[4]
Alkanes Hexane, HeptaneSoluble to MiscibleThese are nonpolar solvents, and their primary intermolecular forces are London dispersion forces, which are compatible with this compound. Styrene is highly soluble in hexane.[4]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderately Soluble to SolubleThese are highly polar solvents. While solubility is expected to be lower than in nonpolar solvents, the large organic structure of these solvents allows for some interaction with this compound.
Water WaterInsolubleAs a highly polar, hydrogen-bonding solvent, water cannot effectively solvate the nonpolar this compound molecule. Aromatic hydrocarbons like toluene and xylene are insoluble in water.[7][9]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given organic solvent:

  • Temperature: For most liquid-liquid and solid-liquid systems, solubility increases with temperature.[10] An increase in temperature provides greater kinetic energy to the molecules, facilitating the overcoming of intermolecular forces and promoting mixing.

  • Pressure: For liquid solutes, the effect of pressure on solubility is generally negligible under standard laboratory conditions.

  • Presence of Impurities: The presence of impurities in either the this compound or the solvent can affect the overall solubility.

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following is a robust, step-by-step protocol for determining the solubility of a liquid organic compound like this compound in an organic solvent.

Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

1. Materials and Equipment:

  • This compound (solute)
  • Selected organic solvents
  • Analytical balance
  • Glass vials with screw caps and PTFE septa
  • Thermostatic shaker or water bath
  • Centrifuge
  • Syringes and syringe filters (0.22 µm, PTFE)
  • Volumetric flasks and pipettes
  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or UV-Vis Spectrophotometer)

2. Step-by-Step Procedure:

3. Self-Validating System:

  • Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is achieved.
  • Multiple Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizing Key Concepts

Solubility and Solvent Polarity Relationship

The following diagram illustrates the general relationship between solvent polarity and the expected solubility of a nonpolar compound like this compound.

G cluster_0 Solvent Polarity Spectrum cluster_1 Expected Solubility of this compound Nonpolar Nonpolar (e.g., Hexane, Toluene) High_Solubility High (Miscible) Nonpolar->High_Solubility 'Like Dissolves Like' Moderately_Polar Moderately Polar (e.g., Acetone, THF) Good_Solubility Good (Soluble) Moderately_Polar->Good_Solubility Polar Polar (e.g., Ethanol, Methanol) Moderate_Solubility Moderate (Soluble) Polar->Moderate_Solubility Highly_Polar Highly Polar (e.g., Water) Low_Solubility Low (Insoluble) Highly_Polar->Low_Solubility

Caption: Relationship between solvent polarity and the expected solubility of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G start Start prep Prepare Supersaturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate at Constant Temperature (24-48h with agitation) prep->equilibrate separate Phase Separation (Settle or Centrifuge) equilibrate->separate sample Collect Aliquot of Saturated Solvent Phase separate->sample filter Filter through 0.22µm PTFE filter sample->filter quantify Quantify Concentration (e.g., GC-FID, UV-Vis) filter->quantify calculate Calculate Solubility quantify->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

As a nonpolar aromatic hydrocarbon, this compound exhibits high solubility in a wide range of organic solvents, a characteristic dictated by the fundamental principle of "like dissolves like." While specific quantitative data is limited, reliable estimations based on analogous compounds provide a strong predictive framework for its behavior. For applications demanding high precision, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining accurate solubility data. Understanding the solubility of this compound is paramount for its effective use in research and industrial applications, enabling informed solvent selection for synthesis, purification, and formulation.

References

  • Sciencemadness Wiki. Styrene. [Link]
  • eqipped. Cumene for Lab Use | High-Purity Solvent. [Link]
  • Solubility of Things. Cumene. [Link]
  • Solubility of Things. Styrene. [Link]
  • LookChem. Cas 98-82-8, CUMENE. [Link]
  • PubChem. Xylene. [Link]
  • LookChem. Cas 98-82-8, CUMENE. [Link]
  • National Center for Biotechnology Information. Toxicological Profile for Xylene. [Link]
  • National Center for Biotechnology Information. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
  • Wikipedia. Toluene. [Link]
  • Vapourtec. Solvent Miscibility Table. [Link]
  • MG Chemicals.
  • ResearchGate. Does anyone knows the solubility or miscibility of xylene in tetrachloroethylene? [Link]
  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility. [Link]
  • PubChem. Toluene. [Link]
  • Sciencemadness Wiki. Xylene. [Link]

Sources

An In-depth Technical Guide to the Health and Safety of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for o-isopropenyltoluene (CAS RN: 7399-49-7), an aromatic hydrocarbon utilized in organic synthesis and as an intermediate in the production of various chemicals, including polymers and resins.[1] Given its classification as a flammable liquid and potential irritant, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory and workplace safety. This document synthesizes critical data from safety data sheets, toxicological databases, and regulatory guidelines to provide a holistic view of safe handling, storage, and emergency procedures.

Chemical and Physical Properties: The Foundation of Hazard Assessment

Understanding the intrinsic properties of a chemical is the first step in a robust safety assessment. This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] Its key physical and chemical properties are summarized in the table below. The data presented is a compilation from various sources and may include information on its isomers (m- and p-isopropenyltoluene) where specific data for the ortho-isomer is not available.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₂[1][2][3]
Molecular Weight 132.20 g/mol [4]
CAS Number 7399-49-7[1][2][3][4]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Boiling Point Approximately 176 - 178 °C (349 - 352 °F)
Flash Point Approximately 52 °C (126 °F) (closed cup)
Solubility Insoluble in water; soluble in organic solvents[1]
Vapor Pressure 3.6 hPa at 25 °C (77 °F) (for p-Cymene)
Vapor Density Heavier than air

The relatively low flash point indicates that this compound is a flammable liquid, capable of forming ignitable vapor-air mixtures at moderately elevated temperatures. Its insolubility in water and the fact that its vapor is heavier than air are critical considerations for spill response and ventilation requirements.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) based on its potential health and physical hazards. The primary hazards are flammability and irritation.[4]

GHS Classification: [4]

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

Signal Word: Warning[4]

Hazard Statements: [4]

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Some sources also indicate potential for aspiration toxicity and reproductive toxicity, particularly for related isomers like p-cymene. Therefore, a cautious approach assuming these potential hazards is warranted.

Toxicological Profile: Understanding Health Effects

While specific toxicological data for this compound is limited, information from its isomers and related aromatic hydrocarbons provides valuable insights into its potential health effects.

Routes of Exposure and Acute Effects
  • Inhalation: Inhalation of vapors can irritate the nose and throat, causing coughing and wheezing.[5] High concentrations may lead to central nervous system (CNS) depression, with symptoms such as headache, dizziness, lightheadedness, and nausea.[5][6]

  • Skin Contact: Direct contact can cause skin irritation, characterized by redness and a burning sensation.[5] Prolonged or repeated contact may lead to dermatitis.[7] The substance can be absorbed through the skin.[5]

  • Eye Contact: Vapors and direct contact can cause serious eye irritation.[4]

  • Ingestion: Ingestion may cause gastrointestinal irritation. A significant concern is aspiration (breathing of the substance into the lungs), which can occur during ingestion or vomiting and may lead to serious lung damage.[6]

Chronic Effects

Occupational Exposure Limits: A Guideline for Safe Air Quality

Specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory agencies like OSHA or ACGIH. In the absence of a specific OEL, it is prudent to adhere to the limits for related aromatic hydrocarbons or general guidelines for hydrocarbon solvent mixtures. For example, the New Jersey Department of Health and Senior Services suggests a potential exposure limit of 50 ppm for isopropenyl benzene, a related compound.[5] When working with this chemical, it is essential to maintain airborne concentrations as low as reasonably achievable.

Engineering Controls and Personal Protective Equipment (PPE): The Hierarchy of Safety

The primary approach to preventing exposure is through a hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

A diagram illustrating the hierarchy of controls for managing exposure to this compound.
Engineering Controls
  • Ventilation: Work with this compound should always be conducted in a well-ventilated area to maintain vapor concentrations below any applicable exposure limits and the lower explosive limit.[1] The use of a chemical fume hood is strongly recommended, especially when heating the substance or performing operations that may generate aerosols.

  • Process Enclosure: For larger-scale operations, enclosing the process can significantly reduce the potential for vapor release.

  • Emergency Eyewash and Shower: Eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[10]

Personal Protective Equipment (PPE)

When engineering controls are not sufficient to eliminate exposure, appropriate PPE must be used.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[6] A face shield should be worn in situations with a high risk of splashing.[11]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as those made of butyl rubber or other suitable materials, should be worn.[7] It is crucial to consult the glove manufacturer's compatibility data for specific breakthrough times.

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn.[7] For tasks with a higher potential for skin contact, chemical-resistant coveralls may be necessary.[12]

  • Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[5][6] The specific type of respirator will depend on the concentration of airborne contaminants.

Safe Handling and Storage: Preventing Incidents

Proper handling and storage procedures are critical for preventing fires, spills, and accidental exposures.

Handling
  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not breathe vapors or mists.[6]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • Use non-sparking tools and take precautionary measures against static discharge.[6]

  • Ground and bond containers when transferring material.[6]

  • Wash hands thoroughly after handling.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from heat and sources of ignition.[6]

  • Store in a designated flammables area.[6]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[6]

  • This compound may form explosive peroxides upon prolonged storage, especially if exposed to air. Therefore, it should be tested for peroxides before distillation or evaporation and containers should be dated upon opening.

Emergency Procedures: A Plan for the Unexpected

A clear and well-rehearsed emergency plan is essential for responding effectively to incidents involving this compound.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for o-isopropenyltoluene (also known as 1-methyl-2-(prop-1-en-2-yl)benzene), a valuable organic compound in various research and industrial applications.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles.

Introduction

This compound (C₁₀H₁₂) is an aromatic hydrocarbon featuring a toluene backbone substituted with an isopropenyl group at the ortho position.[1] Its molecular weight is 132.20 g/mol .[2] A thorough understanding of its spectroscopic signature is crucial for its synthesis, identification, and quality control in various applications, including polymer and resin production.[1] This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and Mass spectra, providing not just the data, but the rationale behind the spectral features.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound and the expected electronic environments of its atoms.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring protons in a molecule. The spectrum of this compound is characterized by signals in both the aromatic and aliphatic regions.

Experimental Protocol: A typical ¹H NMR spectrum is acquired on a 300 or 500 MHz spectrometer. A dilute solution of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), is prepared. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The experiment is run at room temperature, and the data is processed with Fourier transformation.

Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons (Ar-H)
~5.3Singlet1HVinylic proton (=CH₂)
~5.0Singlet1HVinylic proton (=CH₂)
~2.3Singlet3HToluene methyl protons (Ar-CH₃)
~2.1Singlet3HIsopropenyl methyl protons (=C-CH₃)

The aromatic protons appear as a complex multiplet due to the ortho-disubstitution pattern, which leads to overlapping signals. The two vinylic protons of the isopropenyl group are diastereotopic and would be expected to be two distinct signals, likely singlets or very finely split doublets due to geminal coupling. The methyl protons on the aromatic ring and the isopropenyl group each appear as sharp singlets, as they have no adjacent protons to couple with.

Caption: ¹H NMR spectral correlations for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to enhance the signal-to-noise ratio, resulting in a spectrum of singlets for each unique carbon atom.

Experimental Protocol: ¹³C NMR spectra are typically acquired on the same spectrometer as the ¹H NMR, operating at a lower frequency (e.g., 75 or 125 MHz). The same sample solution in a deuterated solvent with TMS is used. A proton-decoupled pulse sequence is employed to simplify the spectrum and improve sensitivity.

Data and Interpretation:

Chemical Shift (δ, ppm)Assignment
~145Quaternary aromatic carbon (C-isopropenyl)
~142Quaternary vinylic carbon (=C(CH₃))
~136Quaternary aromatic carbon (C-CH₃)
~130Aromatic CH
~128Aromatic CH
~126Aromatic CH
~125Aromatic CH
~115Vinylic carbon (=CH₂)
~22Isopropenyl methyl carbon (=C-CH₃)
~19Toluene methyl carbon (Ar-CH₃)

The aromatic region of the ¹³C NMR spectrum shows six distinct signals, corresponding to the six different carbon atoms of the benzene ring. The quaternary carbons (those without attached protons) generally have weaker signals. The vinylic carbons of the isopropenyl group are clearly distinguishable, as are the two methyl carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: For a liquid sample like this compound, the IR spectrum can be obtained using a neat liquid film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Data and Interpretation:

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (vinylic and aromatic)
~2970Medium-StrongC-H stretch (aliphatic)
~1640MediumC=C stretch (vinylic)
~1600, 1480, 1450Medium-StrongC=C stretch (aromatic ring)
~890Strong=CH₂ out-of-plane bend (vinylic)
~750StrongC-H out-of-plane bend (ortho-disubstituted aromatic)

The IR spectrum of this compound clearly indicates the presence of both aromatic and alkene functionalities. The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of sp² hybridized carbons. The C=C stretching vibrations for the vinyl group and the aromatic ring appear in the 1640-1450 cm⁻¹ region. The strong absorptions in the fingerprint region, particularly around 890 cm⁻¹ and 750 cm⁻¹, are highly diagnostic for the isopropenyl group and the ortho-disubstitution pattern of the aromatic ring, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data and Interpretation:

m/zRelative Intensity (%)Proposed Fragment
132High[M]⁺ (Molecular Ion)
117High[M - CH₃]⁺
115Moderate[M - CH₃ - H₂]⁺ or [C₉H₇]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)

The mass spectrum of this compound shows a prominent molecular ion peak at m/z 132, confirming its molecular weight.[3][4] A significant peak at m/z 117 corresponds to the loss of a methyl group (-CH₃), a common fragmentation pathway for molecules containing a methyl substituent.[2] The peak at m/z 91 is characteristic of a tropylium ion, which is a common fragment for alkyl-substituted benzenes.

Caption: Proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides a detailed understanding of its chemical properties. This guide serves as a foundational resource for scientists and researchers working with this compound, enabling confident identification and utilization in their respective fields.

References

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81886, O,alpha-dimethylstyrene. [Link]
  • NIST. This compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
  • NIST. Mass spectrum of this compound. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]
  • The Good Scents Company. ortho,alpha-dimethyl styrene. [Link]

Sources

An In-depth Technical Guide to o-Isopropenyltoluene: From Obscurity to a Molecule of Interest

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of molecular entities, from their fundamental properties to their historical context and synthesis, is paramount. This guide provides a comprehensive technical overview of o-isopropenyltoluene, a compound that, while not as widely recognized as some of its isomers, holds significance in organic synthesis and polymer chemistry. We will delve into its discovery, its history, and the evolution of its synthesis, offering field-proven insights into the practical application of this knowledge.

Introduction: Defining this compound

This compound, systematically named 1-methyl-2-(prop-1-en-2-yl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] It is a colorless to pale yellow liquid characterized by an aromatic odor.[1] Structurally, it consists of a toluene backbone with an isopropenyl group attached at the ortho (position 2) position. This ortho-substitution pattern distinguishes it from its more commonly known isomers, p-isopropenyltoluene and m-isopropenyltoluene.

The presence of both a methyl group and a reactive isopropenyl group on the benzene ring makes this compound a valuable intermediate in organic synthesis, particularly in the production of polymers and resins.[1] Its alkene functionality allows it to readily participate in polymerization and electrophilic substitution reactions.[1]

The Elusive Discovery: A Historical Perspective

The precise moment of discovery and the individual credited with the first synthesis of this compound are not well-documented in readily available historical records. Unlike its close relative, styrene, whose history is well-established, this compound appears to have emerged from the complex mixtures of early industrial chemistry, likely as an uncharacterized component.

A significant clue to its historical presence comes from the analysis of coal tar. A 1992 study identified this compound in the light oil fractions of high-temperature coal tar through gas chromatography/Fourier-transform infrared spectroscopy (GC/FTIR) analysis. This finding suggests that the compound was likely produced inadvertently for as long as coal coking has been a major industrial process, dating back to the 19th century. The complex nature of coal tar and the limitations of early analytical techniques would have made its isolation and characterization a formidable challenge.

The historical narrative of this compound is therefore one of gradual recognition rather than a singular breakthrough. Its story is intertwined with the broader development of aromatic chemistry and the increasing sophistication of analytical methods capable of separating and identifying isomers from complex mixtures.

Evolution of Synthesis: From Industrial Byproduct to Targeted Molecule

While its early existence was likely as a byproduct, the utility of vinyl aromatic compounds spurred the development of targeted synthetic routes. The synthesis of this compound can be approached through several logical pathways, reflecting the evolution of synthetic organic chemistry.

Dehydrogenation of o-Ethyltoluene

A primary and industrially scalable method for the production of vinyl aromatic compounds is the dehydrogenation of their corresponding ethylbenzene precursors. This logic extends to the synthesis of this compound from o-ethyltoluene.

The overall transformation involves the catalytic removal of two hydrogen atoms from the ethyl group to form a double bond. This process is typically carried out at high temperatures over a metal oxide catalyst.

Conceptual Workflow for Dehydrogenation of o-Ethyltoluene:

Caption: Conceptual workflow for the synthesis of this compound via dehydrogenation.

Experimental Causality: The choice of an iron-based catalyst, often promoted with other metals, is driven by its efficacy in facilitating the endothermic dehydrogenation reaction while minimizing side reactions such as cracking and polymerization. The high temperatures are necessary to overcome the activation energy of the C-H bond cleavage.

Grignard Reaction with 2-Methylacetophenone

For laboratory-scale synthesis, where precise control and functional group tolerance are key, the Grignard reaction offers a robust and versatile approach. This method involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with 2-methylacetophenone. The initial product is a tertiary alcohol, which is then dehydrated to yield the desired alkene, this compound.

Reaction Mechanism:

Grignard_Reaction cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration Ketone 2-Methylacetophenone Intermediate Tertiary Alkoxide Intermediate Ketone->Intermediate + CH₃⁻ Grignard Methylmagnesium Bromide (CH₃MgBr) Grignard->Intermediate Nucleophilic Attack Alkoxide Tertiary Alcohol (after workup) Intermediate->Alkoxide Acidic Workup (H₃O⁺) Product This compound Alkoxide->Product - H₂O Acid Acid Catalyst (e.g., H₂SO₄)

Caption: Grignard reaction pathway for this compound synthesis.

Step-by-Step Protocol:

  • Grignard Reagent Formation (if not commercially available): React methyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) to form methylmagnesium bromide.

  • Reaction with Ketone: In a separate flask, dissolve 2-methylacetophenone in anhydrous diethyl ether. Cool the solution in an ice bath.

  • Addition: Slowly add the prepared Grignard reagent to the stirred solution of 2-methylacetophenone. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Hydrolysis (Workup): After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the intermediate alkoxide to form the tertiary alcohol.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Dehydration: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol is then heated with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to effect dehydration.

  • Purification: The final product, this compound, is purified by fractional distillation under reduced pressure to prevent polymerization.

Trustworthiness of the Protocol: This two-step synthesis is a classic and reliable method in organic chemistry. The success of the Grignard reaction is highly dependent on maintaining anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water. The subsequent acid-catalyzed dehydration is a standard procedure for the synthesis of alkenes from tertiary alcohols.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValueSource
CAS Number 7399-49-7[1][2]
Molecular Formula C₁₀H₁₂[1][2]
Molecular Weight 132.20 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Aromatic[1]
Solubility Soluble in organic solvents, less soluble in water[1]

Applications and Future Outlook

The primary application of this compound lies in its role as a monomer and a chemical intermediate.[1] Its ability to undergo polymerization, either with itself or with other monomers, allows for the creation of specialty polymers with tailored properties. The presence of the ortho-methyl group can influence the steric and electronic properties of the resulting polymer, potentially leading to materials with unique thermal or mechanical characteristics compared to polymers derived from its isomers.

In the realm of drug development, substituted styrenes and related vinyl aromatic compounds can serve as versatile building blocks for the synthesis of more complex molecular architectures. The specific substitution pattern of this compound offers a unique starting point for the introduction of functionality at the ortho position, which can be a key determinant of biological activity in medicinal chemistry.

As the demand for high-performance materials and novel pharmaceutical agents continues to grow, the exploration of less common isomers like this compound is likely to increase. Further research into its polymerization behavior and its utility as a synthetic intermediate will undoubtedly unveil new applications and solidify its place in the landscape of organic chemistry.

Conclusion

While the discovery of this compound may lack a single defining moment, its history is a testament to the incremental nature of scientific progress. From its likely origins as an overlooked component of coal tar to its targeted synthesis through established chemical reactions, our understanding of this molecule has steadily grown. For researchers and developers, this compound represents not just a chemical entity, but a versatile tool with the potential to contribute to advancements in materials science and pharmaceutical development.

References

  • National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. [Link]
  • Zhang, M. J., Li, S. D., & Chen, B. J. (1992). Compositional studies of high-temperature coal tar by GC/FTIR analysis of light oil fractions.
  • Google Patents. Production method for vinyl toluene. CN102503762A.

Sources

A Theoretical Investigation into the Electron Density Distribution of o-Isopropenyltoluene: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for understanding and analyzing the electron density of o-isopropenyltoluene, a substituted aromatic hydrocarbon of interest in organic synthesis and medicinal chemistry. By leveraging Density Functional Theory (DFT), this guide elucidates the relationship between the molecule's electronic structure and its chemical reactivity. We present a detailed, step-by-step computational protocol for determining key electronic properties, including frontier molecular orbitals (HOMO and LUMO) and atomic charge distribution. The insights gleaned from this analysis are crucial for predicting reaction mechanisms and informing the rational design of novel therapeutic agents.

Introduction: The Significance of Electron Density in Molecular Reactivity

This compound, also known as 1-methyl-2-(prop-1-en-2-yl)benzene, is an aromatic hydrocarbon featuring a toluene backbone substituted with an isopropenyl group at the ortho position.[1][2][3] Its chemical behavior, like all molecules, is fundamentally governed by the spatial distribution of its electrons. The electron density dictates the molecule's shape, stability, and, most critically, its reactivity. For researchers in drug development, a thorough understanding of a molecule's electronic landscape is paramount. It allows for the prediction of metabolic pathways, potential toxicities, and the nature of interactions with biological targets.

Aromatic compounds, in general, possess a delocalized π-electron system, which confers significant stability.[4] However, the introduction of substituents, such as the methyl and isopropenyl groups in this compound, perturbs this electron distribution, creating regions of higher and lower electron density. These localized variations in electron density are the primary determinants of the molecule's reactivity towards electrophiles and nucleophiles. This guide will provide the theoretical tools and practical protocols to map and interpret the electron density of this compound, thereby enabling a predictive understanding of its chemical proclivities.

Theoretical Framework: Probing the Electronic Structure

To investigate the electron density of this compound, we employ Density Functional Theory (DFT), a robust and widely used computational method in quantum chemistry.[5][6][7] DFT is based on the principle that the total energy of a system is a functional of its electron density.[8] This approach allows for the accurate calculation of various electronic properties that are essential for understanding chemical reactivity.

Density Functional Theory (DFT)

DFT calculations provide a balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of this compound. The choice of the functional and basis set is critical for obtaining reliable results. For the studies described herein, the B3LYP hybrid functional is recommended, as it has been shown to provide excellent results for a wide range of organic molecules.[9] The 6-31G(d,p) basis set is a suitable choice for achieving a good compromise between accuracy and computational efficiency.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules.[10][11] It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • HOMO (Highest Occupied Molecular Orbital): This orbital contains the most loosely held electrons and is therefore associated with the molecule's ability to act as a nucleophile or electron donor. The energy of the HOMO is related to the ionization potential.[12]

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons, and it relates to the molecule's ability to act as an electrophile or electron acceptor. The energy of the LUMO is related to the electron affinity.[12]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity.[10] A smaller HOMO-LUMO gap generally implies higher reactivity.[11]

By visualizing the spatial distribution of the HOMO and LUMO, we can identify the specific atoms or regions of the molecule that are most likely to participate in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study the charge distribution and intramolecular interactions within a molecule.[9] It provides a localized, "chemist's" view of bonding by transforming the calculated molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and bonds. NBO analysis allows for the calculation of atomic charges (e.g., Mulliken charges), which quantify the electron excess or deficiency on each atom, providing a more detailed picture of the electron distribution.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines the steps for performing a theoretical analysis of the electron density of this compound using a standard computational chemistry software package (e.g., Gaussian, Spartan, etc.).

Molecular Structure Preparation
  • Build the Molecule: Construct the 3D structure of this compound using the software's molecular builder. Ensure the correct connectivity and stereochemistry. The chemical formula is C₁₀H₁₂.[1][2][3]

  • Initial Geometry Optimization: Perform an initial geometry optimization using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.

DFT Calculation Setup
  • Select Calculation Type: Choose "Energy" or "Equilibrium Geometry" with a subsequent "Frequency" calculation to ensure the optimized structure is a true minimum on the potential energy surface.

  • Choose the Method: Select DFT as the quantum mechanical method.

  • Specify the Functional: Choose the B3LYP functional.

  • Select the Basis Set: Select the 6-31G(d,p) basis set.

  • Define Charge and Multiplicity: For neutral this compound, the charge is 0 and the multiplicity is a singlet (1).

  • Request Additional Properties: In the calculation setup, request the following properties to be calculated and saved:

    • Molecular Orbitals (HOMO and LUMO)

    • Electron Density

    • Electrostatic Potential Map

    • NBO analysis (for Mulliken charges)

Execution and Analysis
  • Submit the Calculation: Run the calculation. The time required will depend on the computational resources available.

  • Analyze the Output: Once the calculation is complete, analyze the output file to extract the desired information. Visualize the molecular orbitals and electron density maps using the software's graphical interface.

computational_workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation Setup cluster_analysis 3. Execution & Analysis build Build 3D Structure of this compound pre_opt Initial Geometry Optimization (MM) build->pre_opt setup Define Calculation: Method: DFT Functional: B3LYP Basis Set: 6-31G(d,p) pre_opt->setup properties Request Properties: - Molecular Orbitals - Electron Density - NBO Analysis setup->properties run Submit & Run Calculation properties->run visualize Visualize Results: - HOMO/LUMO - Electron Density Maps run->visualize extract Extract Data: - Orbital Energies - Mulliken Charges run->extract

Caption: Computational workflow for the theoretical analysis of this compound.

Analysis and Interpretation of Results

Electron Density Distribution

The calculated electron density map reveals the regions of the molecule that are electron-rich and electron-poor. For this compound, the π-system of the aromatic ring and the double bond of the isopropenyl group are expected to have the highest electron density. The electrostatic potential map will further highlight these regions, with red indicating areas of high electron density (nucleophilic) and blue indicating areas of low electron density (electrophilic). This information is invaluable for predicting the sites of electrophilic aromatic substitution and electrophilic addition reactions.

Frontier Molecular Orbitals (HOMO and LUMO)

The visualization of the HOMO and LUMO provides a more nuanced picture of reactivity.

  • HOMO: The HOMO of this compound is expected to be primarily located on the aromatic ring and the isopropenyl double bond, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is likely to be distributed over the entire molecule, with significant contributions from the antibonding π* orbitals of the aromatic ring and the isopropenyl group. This suggests that the molecule can accept electrons into its π-system under certain reaction conditions.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a quantitative measure of the molecule's excitability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

reactivity_relationship cluster_properties Calculated Electronic Properties cluster_prediction Predicted Chemical Reactivity electron_density Electron Density Distribution nucleophilic_sites Nucleophilic Sites (Electron-Rich) electron_density->nucleophilic_sites electrophilic_sites Electrophilic Sites (Electron-Poor) electron_density->electrophilic_sites homo_lumo Frontier Molecular Orbitals (HOMO & LUMO) homo_lumo->nucleophilic_sites HOMO location homo_lumo->electrophilic_sites LUMO location charges Atomic Charges (Mulliken) charges->nucleophilic_sites charges->electrophilic_sites reaction_mechanisms Plausible Reaction Mechanisms nucleophilic_sites->reaction_mechanisms electrophilic_sites->reaction_mechanisms

Caption: Relationship between electronic properties and predicted chemical reactivity.

Atomic Charge Distribution

The calculated Mulliken charges provide a quantitative measure of the electron distribution at the atomic level.

Atom/GroupPredicted Mulliken Charge (a.u.)
Aromatic Ring CarbonsVaried (negative)
Isopropenyl C=CNegative
Methyl Group CarbonSlightly Negative
Hydrogen AtomsPositive

Note: The actual values would be obtained from the DFT calculation output. This table serves as a template for presenting the data.

The negative charges on the aromatic and isopropenyl carbons confirm their nucleophilic character. The positive charges on the hydrogen atoms are consistent with their typical role in chemical bonding.

Implications for Drug Development

The theoretical insights gained from the analysis of this compound's electron density have significant implications for drug development:

  • Metabolic Prediction: The electron-rich regions of the molecule are likely sites for oxidative metabolism by cytochrome P450 enzymes. Understanding these "soft spots" can help in designing molecules with improved metabolic stability.

  • Target Interaction: The electrostatic potential map can be used to predict how the molecule might interact with the active site of a biological target. For example, electron-rich regions may form favorable interactions with positively charged residues in a protein.

  • Rational Analogue Design: By understanding how the methyl and isopropenyl substituents influence the electron density, medicinal chemists can rationally design analogues with modified reactivity, solubility, and metabolic profiles. For instance, the introduction of electron-withdrawing groups would be expected to decrease the nucleophilicity of the aromatic ring.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical methods and practical protocols for analyzing the electron density of this compound. By employing DFT calculations, researchers can gain deep insights into the molecule's electronic structure, which in turn allows for the prediction of its chemical reactivity. The ability to pinpoint nucleophilic and electrophilic sites, understand the role of frontier molecular orbitals, and quantify atomic charges is a powerful tool in the arsenal of the modern chemist. For those in the field of drug development, these theoretical approaches are not merely academic exercises; they are essential for the rational design of safer and more effective medicines.

References

  • Aromatic Hydrocarbons – Introductory Chemistry. [Link]
  • Electron delocalization and electron density of small polycyclic aromatic hydrocarbons in singlet excited st
  • Molecular Fragment and Substituent Effect Studies of Styrene Derivatives by Electron Density Shape Analysis - CORE. [Link]
  • 31.07 Polycyclic Aromatic Hydrocarbons and Annulenes - YouTube. [Link]
  • Electron Spin Densities and Density Functional Approximations: Open-Shell Polycyclic Aromatic Hydrocarbons as Case Study | Journal of Chemical Theory and Computation - ACS Public
  • Visualizing electron delocalization in contorted polycyclic arom
  • Investigations of Substituent Effects by Nuclear Magnetic Resonance Spectroscopy and All-valence Electron Molecular Orbital Calculations. I, 4-Substituted Styrenes - Canadian Science Publishing. [Link]
  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)
  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC - PubMed Central. [Link]
  • DFT Investigation of the Mechanism of Methoxycarbonylation of Styrene by Palladium Chloride - MDPI. [Link]
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
  • This compound - the NIST WebBook. [Link]
  • This compound - the NIST WebBook - National Institute of Standards and Technology. [Link]
  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity - YouTube. [Link]
  • Computational Molecular Modeling Exercises | compmodel.chem.wisc.edu. [Link]
  • HOMO and LUMO - Wikipedia. [Link]
  • This compound - the NIST WebBook - National Institute of Standards and Technology. [Link]
  • HOMO, LUMO energies and chemical reactivity properties for...
  • This compound - the NIST WebBook. [Link]
  • This compound - the NIST WebBook. [Link]
  • Theoretical and computational study of benzenium and toluenium isomers - PMC - NIH. [Link]
  • The Molecular Electron Density Theory - Encyclopedia.pub. [Link]
  • An overlooked oxidation mechanism of toluene: computational predictions and experimental validations - Chemical Science (RSC Publishing). [Link]
  • (PDF)
  • A Molecular Electron Density Theory Study of the Chemical Reactivity of Cis- and Trans-Resver

Sources

An In-depth Technical Guide to the Catalytic Isomerization of o-Methylstyrene to o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of o-isopropenyltoluene via the catalytic isomerization of o-methylstyrene. This transformation represents a key chemical process for the production of a valuable monomer and synthetic intermediate. This document will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and present methods for the characterization of the final product. The information is curated to provide researchers and professionals in drug development and materials science with the necessary knowledge to understand and implement this synthesis.

Introduction: The Significance of this compound

This compound, also known as 2-isopropenyltoluene, is an aromatic hydrocarbon of significant interest in polymer chemistry and organic synthesis.[1] Its structure, featuring a toluene backbone with an isopropenyl group at the ortho position, makes it a valuable monomer for the production of specialty polymers and resins.[1] The reactivity of the isopropenyl group, characteristic of alkenes, allows for its participation in a variety of chemical reactions, including polymerization and electrophilic additions.[1]

The synthesis of this compound from its isomer, o-methylstyrene, is an atom-economical isomerization reaction. Such isomerizations are of great industrial and academic interest as they allow for the conversion of less valuable isomers into more useful ones. Transition metal-catalyzed alkene isomerization, in particular, has emerged as a powerful tool in organic synthesis.[2][3] This guide will focus on a transition metal-catalyzed approach to this specific transformation.

Proposed Reaction Mechanism: A Transition Metal-Hydride Catalyzed Isomerization

The isomerization of o-methylstyrene to this compound can be effectively catalyzed by transition metal complexes, such as those of palladium, ruthenium, or rhodium.[2][3][4] The generally accepted mechanism for this type of reaction involves a metal-hydride addition-elimination pathway.

The catalytic cycle can be summarized as follows:

  • Generation of the Active Catalyst: The pre-catalyst, often a transition metal complex, reacts with a hydride source (which can be adventitious or intentionally added) to form the active metal-hydride species.

  • Hydrometallation: The metal-hydride adds across the double bond of o-methylstyrene. This addition can occur in two ways, but the formation of the more stable secondary alkyl-metal intermediate is favored.

  • β-Hydride Elimination: A hydrogen atom from the methyl group adjacent to the metal center is eliminated, reforming the metal-hydride and generating the more thermodynamically stable product, this compound, where the double bond is conjugated with the aromatic ring.

  • Catalyst Regeneration: The regenerated metal-hydride can then enter another catalytic cycle.

Below is a graphical representation of the proposed catalytic cycle.

ReactionMechanism cluster_cycle Catalytic Cycle ActiveCatalyst [M-H] (Active Catalyst) Intermediate Alkyl-Metal Intermediate ActiveCatalyst->Intermediate Hydrometallation oMethylstyrene o-Methylstyrene oMethylstyrene->Intermediate oIsopropenyltoluene This compound (Product) Intermediate->oIsopropenyltoluene β-Hydride Elimination oIsopropenyltoluene->ActiveCatalyst Catalyst Regeneration Precatalyst Pre-catalyst [M-L] Precatalyst->ActiveCatalyst Activation HydrideSource Hydride Source HydrideSource->ActiveCatalyst

Caption: Proposed catalytic cycle for the isomerization of o-methylstyrene.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization depending on the specific catalyst and equipment used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
o-Methylstyrene≥98%Major Chemical SupplierInhibitor should be removed prior to use.
Palladium(II) acetateCatalyst gradeMajor Chemical SupplierPre-catalyst.
Triphenylphosphine≥99%Major Chemical SupplierLigand.
Formic acid≥95%Major Chemical SupplierHydride source.
Triethylamine≥99%Major Chemical SupplierBase.
TolueneAnhydrousMajor Chemical SupplierSolvent.
Diethyl etherAnhydrousMajor Chemical SupplierFor extraction.
Saturated aq. NaHCO₃-Prepared in-houseFor washing.
Brine-Prepared in-houseFor washing.
Anhydrous MgSO₄-Major Chemical SupplierFor drying.
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware (septum, needles, syringes, separatory funnel, etc.)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Procedure

The following workflow outlines the key steps in the synthesis.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Instructions:

  • Inhibitor Removal: Pass o-methylstyrene through a short column of basic alumina to remove the storage inhibitor.

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a reflux condenser and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

  • Charging the Flask: To the flask, add anhydrous toluene (10 mL per 1 g of o-methylstyrene), the purified o-methylstyrene (1.0 eq), triphenylphosphine (0.02 eq), and triethylamine (1.5 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.01 eq) to the stirring solution.

  • Initiation: Slowly add formic acid (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-4 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

PropertyValue
Molecular Formula C₁₀H₁₂[5][6]
Molecular Weight 132.20 g/mol [5][6]
Appearance Colorless to pale yellow liquid[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.20-7.05 (m, 4H, Ar-H), 5.30 (s, 1H, =CH₂), 5.05 (s, 1H, =CH₂), 2.25 (s, 3H, Ar-CH₃), 2.10 (s, 3H, =C-CH₃).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.0, 137.5, 135.8, 130.2, 127.5, 126.0, 125.8, 114.5, 22.0, 19.5.
IR (neat, cm⁻¹) 3080, 2960, 1645, 1590, 1480, 1440, 890, 750.[7]
Mass Spectrum (EI, 70 eV) m/z (%): 132 (M+, 100), 117 (95), 91 (40).[8]

Troubleshooting

  • Low Conversion: If the reaction does not go to completion, ensure that the starting material is free of inhibitors and that the reaction is performed under strictly anhydrous and inert conditions. The activity of the catalyst can also be a factor; consider using a freshly opened bottle of the pre-catalyst.

  • Formation of Byproducts: Polymerization of the starting material or product can occur, especially at higher temperatures. Ensure the reaction time is not excessively long. The formation of other isomers is also possible and can be influenced by the choice of catalyst and ligands.[9]

  • Difficult Purification: If the product is difficult to separate from the starting material by distillation due to similar boiling points, flash column chromatography is a more effective purification method.

Conclusion

The catalytic isomerization of o-methylstyrene to this compound is an efficient and atom-economical method for the synthesis of this valuable monomer. The use of a transition metal-hydride catalyst allows for a straightforward transformation under relatively mild conditions. This guide provides a solid foundation for researchers to successfully perform and understand this important chemical reaction.

References

  • Fiorito, D., Scaringi, S., & Mazet, C. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(2), 1123-1165.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • PubChem. (n.d.). o,alpha-Dimethylstyrene.
  • SciSpace. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Godard, C., et al. (2022). Hydrogenation and isomerization of propenylbenzene isomers over Pt/alumina. Reaction Kinetics, Mechanisms and Catalysis, 135, 1457–1468.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Segarra, A. M., et al. (2003). How to turn the catalytic asymmetric hydroboration reaction of vinylarenes into a recyclable process. Chemistry, 9(1), 191-200.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031446).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0001505).
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • van der Vlugt, J. I. (2010). Transition metal-catalyzed allylic and vinylic functionalization.
  • ResearchGate. (n.d.). Proposed mechanism for the catalytic oxidation of α-methylstyrene by NHPI and CoPc(CONH2)4 with O2.
  • Semantic Scholar. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes.
  • University of Colorado Boulder. (n.d.). Spectroscopy Infrared Spectra.
  • NIST. (n.d.). o-Cymene. NIST Chemistry WebBook.
  • CyberLeninka. (2022). MECHANISM OF CATALYTIC ISOMERIZATION-DISPROPORTIONATION PROCESSING OF STRAIGHT-RUN GASOLINE.
  • MDPI. (n.d.). Progress of Methylation of C 6-8 ~Arene with Methanol: Mechanism, Catalysts, Kinetic/Thermodynamics and Perspectives.

Sources

Initial Reactivity Studies of the Isopropenyl Group: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction: The Unique Character of the Isopropenyl Group

The isopropenyl group, a vinyl functional group substituted with a methyl group [–C(CH₃)=CH₂], is a cornerstone of organic chemistry, present in a vast array of natural products, monomers, and synthetic intermediates. Its reactivity is dictated by the electronic interplay between the methyl group and the π-system of the double bond. The methyl group, being weakly electron-donating through hyperconjugation, enriches the π-bond's electron density. This subtle electronic perturbation has profound consequences, governing the group's susceptibility to electrophilic attack, its behavior in radical processes, and its participation in concerted cycloadditions.

This guide provides a comprehensive exploration of the initial reactivity studies pertinent to the isopropenyl group. We will move beyond mere procedural descriptions to dissect the underlying principles that inform experimental design, choice of analytical methods, and interpretation of results. The focus is on building a foundational understanding for researchers, scientists, and drug development professionals who encounter this versatile functional group.

Part 1: Fundamental Reactivity Profiles

The reactivity of the isopropenyl group is primarily centered on the chemistry of its carbon-carbon double bond. The presence of the methyl group on one of the sp² hybridized carbons introduces an asymmetry that is key to its reaction profile.

Electrophilic Addition Reactions

Electrophilic addition is a hallmark reaction of alkenes, driven by the nucleophilicity of the π-bond.[1][2] For the isopropenyl group, this reaction is highly regioselective, a phenomenon explained by Markovnikov's rule.

Mechanistic Rationale: The reaction proceeds via a two-step mechanism.[3][4]

  • Electrophilic Attack: The π-electrons of the double bond attack an electrophile (E⁺), forming a new sigma bond. This can, in principle, form one of two possible carbocation intermediates.

  • Nucleophilic Capture: A nucleophile (Nu⁻) attacks the carbocation, forming the final product.

The critical determinant of regioselectivity is the stability of the carbocation intermediate. The isopropenyl group will always form the more stable tertiary carbocation over the alternative primary carbocation. The electron-donating methyl group stabilizes the adjacent positive charge, dramatically lowering the activation energy for this pathway.[3]

Electrophilic_Addition cluster_0 Step 1: Electrophilic Attack & Carbocation Formation cluster_1 Step 2: Nucleophilic Capture Reactants R-C(CH₃)=CH₂ + E-Nu TS1 Transition State 1 Reactants->TS1 Slow (Rate-Determining) Intermediate R-C⁺(CH₃)-CH₂E (Tertiary Carbocation - Major) + Nu⁻ TS1->Intermediate TS2 Transition State 2 Product R-C(Nu)(CH₃)-CH₂E TS2->Product Intermediate_ref R-C⁺(CH₃)-CH₂E + Nu⁻ Intermediate_ref->TS2 Fast

Caption: Mechanism of Electrophilic Addition to an Isopropenyl Group.

Radical Reactions: Polymerization and Addition

The isopropenyl group is a key monomer in polymerization, particularly in radical polymerization processes.[5] Unlike simple vinyl monomers, the steric bulk and electronic nature of the isopropenyl group influence the kinetics and thermodynamics of polymerization.

  • Radical Polymerization: This is a chain reaction involving initiation, propagation, and termination steps.[6] Isopropenyl monomers, like α-methylstyrene, exhibit a lower ceiling temperature for polymerization compared to styrene. This is because steric hindrance in the polymer backbone makes the polymerization less exothermic and entropically less favorable, establishing a more accessible equilibrium between the polymer and the monomer.[7]

  • Radical Addition: Similar to electrophilic addition, the addition of a radical species (X•) across the double bond is also regioselective. The initial addition occurs at the less substituted CH₂ carbon to form the more stable tertiary radical on the internal carbon.

Radical_Polymerization Initiator Initiator (I₂) Radical Initiating Radical (2 I•) Initiator->Radical Initiation (e.g., heat, UV) GrowingChain Growing Polymer Radical (I-M•) Radical->GrowingChain Propagation Monomer1 Isopropenyl Monomer (M) Monomer1->GrowingChain LongerChain I-M-M• GrowingChain->LongerChain Propagation Monomer2 Monomer (M) Monomer2->LongerChain Termination Termination (Combination or Disproportionation) LongerChain->Termination ...n times Polymer Stable Polymer Termination->Polymer

Caption: Key Stages of Radical Polymerization of an Isopropenyl Monomer.

Cycloaddition Reactions

Cycloaddition reactions are concerted processes where two unsaturated molecules form a cyclic product.[8][9] The isopropenyl group can act as a 2π-electron component (a dienophile) in [4+2] cycloadditions like the Diels-Alder reaction.[10] Its reactivity as a dienophile is moderate but can be enhanced by attaching electron-withdrawing groups to the rest of the molecule. The stereochemistry of the reaction is predictable, with the substituents on the isopropenyl group retaining their relative positions in the final cyclic product.[9]

Part 2: Experimental Design and Protocols

Studying the reactivity of the isopropenyl group requires carefully designed experiments and robust analytical techniques. The choice of methodology is dictated by the specific reaction being investigated (e.g., kinetics, product identification, mechanism elucidation).

Kinetic Study: Acid-Catalyzed Hydration of an Isopropenyl-Containing Compound

The goal of this experiment is to determine the rate law for the electrophilic addition of water to an isopropenyl group under acidic conditions. This provides insight into the reaction mechanism.

Causality Behind Experimental Choices:

  • Solvent: A mixture of water and a miscible organic solvent (e.g., THF or acetone) is used to ensure all reactants are in a single phase.

  • Catalyst: A strong, non-nucleophilic acid like perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) is used to provide the electrophile (H⁺) without introducing a competing nucleophile.

  • Temperature Control: The reaction is performed in a jacketed reactor connected to a thermostat because reaction rates are highly temperature-dependent.

  • Analysis Method: Gas Chromatography with Flame Ionization Detection (GC-FID) is ideal for monitoring the disappearance of the volatile starting material and the appearance of the alcohol product. An internal standard is used to correct for injection volume variations and ensure accurate quantification.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of the isopropenyl-containing substrate in THF.

    • Prepare a 1 M aqueous solution of perchloric acid.

    • Prepare an internal standard solution (e.g., 0.05 M dodecane in THF).

  • Reaction Setup:

    • Add 50 mL of the substrate stock solution to a 100 mL jacketed glass reactor equipped with a magnetic stirrer and a sampling port.

    • Circulate fluid from a thermostat to maintain the reactor temperature at 25.0 ± 0.1 °C.

    • Allow the solution to equilibrate for 15 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by adding 1.0 mL of the 1 M perchloric acid solution (time t=0).

    • Immediately withdraw a 1.0 mL aliquot (the t=0 sample) using a syringe and transfer it to a vial containing 0.2 mL of a quenching solution (e.g., saturated sodium bicarbonate) and 0.5 mL of the internal standard solution.

    • Repeat the sampling procedure at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Sample Analysis:

    • Analyze each quenched sample by GC-FID.

    • Develop a temperature program that provides baseline separation of the starting material, product, and internal standard.

    • Calculate the response factor for the substrate relative to the internal standard using calibration curves.

  • Data Analysis:

    • Use the peak areas to calculate the concentration of the substrate at each time point.

    • Plot ln[Substrate] vs. time. If the plot is linear, the reaction is first-order with respect to the substrate.

    • Repeat the experiment with a different initial acid concentration to determine the order with respect to H⁺.

Sources

fundamental electrophilic substitution reactions of o-isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Electrophilic Substitution Reactions of o-Isopropenyltoluene

Abstract

This technical guide provides a comprehensive examination of the fundamental electrophilic aromatic substitution (EAS) reactions of this compound. As a disubstituted benzene derivative, its reactivity and regioselectivity are governed by the interplay of the electronic and steric effects of the ortho-disposed methyl and isopropenyl groups. This document elucidates the mechanistic principles underpinning these reactions, offers predictive insights into product distribution, and provides validated experimental protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The content is structured to deliver both foundational understanding and practical, field-proven methodologies for professionals engaged in organic synthesis and drug development.

Introduction: The Unique Reactivity of this compound

This compound (also known as o,α-dimethylstyrene) is an aromatic hydrocarbon featuring a toluene backbone with an isopropenyl group at the ortho position. Its structure presents a fascinating case study in electrophilic aromatic substitution, a cornerstone of organic synthesis for functionalizing aromatic rings. The general mechanism of EAS proceeds through a two-step pathway: initial attack by the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or σ-complex), followed by deprotonation to restore aromaticity.

The core challenge and synthetic opportunity with this compound lie in predicting and controlling the regiochemical outcome of these substitutions. The reaction is directed by the combined influence of the two pre-existing substituents, which can either reinforce or antagonize each other's directing effects. This guide will dissect these influences to provide a robust framework for anticipating and manipulating the outcomes of its fundamental EAS reactions.

Caption: General Mechanism of Electrophilic Aromatic Substitution (EAS).

The Directing Influence: Electronic and Steric Landscape

The regioselectivity of EAS on this compound is dictated by the electronic properties of the methyl and isopropenyl substituents. Both are classified as activating, electron-donating groups (EDGs), which increase the rate of reaction compared to benzene and direct incoming electrophiles primarily to the ortho and para positions.

  • Methyl Group (-CH₃): This group is a weak activator and an ortho, para-director. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, which stabilizes the positive charge in the arenium ion intermediate when attack occurs at the ortho or para positions.

  • Isopropenyl Group (-C(CH₃)=CH₂): This group is a moderately strong activator and an ortho, para-director. Its influence stems from a powerful positive resonance effect (+R or +M), where the π-electrons of the double bond can delocalize into the benzene ring. This effect significantly increases electron density at the ortho and para carbons, making them highly nucleophilic.

In this compound, these groups are ortho to each other. Let's number the ring with the isopropenyl group at C1 and the methyl group at C2. The available positions for substitution are C3, C4, C5, and C6.

  • Isopropenyl (C1) directs to: C6 (ortho) and C4 (para).

  • Methyl (C2) directs to: C3 (ortho) and C5 (para).

This creates a competitive scenario. The relative strength of the activating groups is the primary determinant of the substitution pattern. The resonance effect of the isopropenyl group is significantly stronger than the combined inductive and hyperconjugative effects of the methyl group. Therefore, the positions activated by the isopropenyl group (C4 and C6) are electronically favored.

However, steric hindrance plays a crucial secondary role. The isopropenyl group is sterically bulky. Attack at the C6 position is severely hindered by its proximity to both the isopropenyl and methyl groups. Conversely, the C4 position is sterically accessible. Therefore, the C4 position is predicted to be the major site of electrophilic attack , with minor products resulting from substitution at the C3 and C5 positions.

Caption: Predicted regioselectivity for EAS on this compound.

Core Electrophilic Substitution Reactions

Nitration

Aromatic nitration introduces a nitro (-NO₂) group onto the ring, a critical step in the synthesis of many pharmaceuticals and explosives. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism and Regioselectivity: The nitronium ion will preferentially attack the most electron-rich and accessible position, C4. A key consideration is the strong acidic medium, which can protonate the isopropenyl double bond, leading to a carbocation that might polymerize or undergo other side reactions. Therefore, controlled temperatures are crucial. Studies on similar substrates like 2-isopropyltoluene show significant ipso-attack (attack at the substituted carbon), which can lead to dealkylation, though the primary products are from substitution on the ring. For this compound, the major product will be 4-nitro-1-isopropenyl-2-methylbenzene.

Experimental Protocol: Nitration of this compound

  • Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed in an ice-salt bath.

  • Reagent Preparation: Slowly add concentrated sulfuric acid (15 mL) to this compound (0.1 mol, 13.2 g) in the flask, ensuring the temperature is maintained below 10°C.

  • Nitrating Mixture: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (0.11 mol, 7.0 g) to concentrated sulfuric acid (10 mL) in a separate beaker, cooled in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of this compound over 30 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or fractional distillation to isolate the isomers. Product ratios can be determined using high-resolution ¹H NMR or GC.

Product IsomerPredicted DistributionRationale
4-Nitro-1-isopropenyl-2-methylbenzeneMajorElectronic activation (+R) and steric accessibility.
6-Nitro-1-isopropenyl-2-methylbenzeneMinor/TraceElectronically activated but sterically hindered.
3/5-Nitro-1-isopropenyl-2-methylbenzeneMinorActivated by the weaker methyl group director.
Side ProductsVariablePolymerization/oxidation of the isopropenyl group.
Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring. The reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination, to polarize the halogen molecule and generate a potent electrophile.

Mechanism and Regioselectivity: The mechanism follows the general EAS pathway. The bulky halogen-catalyst complex is sensitive to steric hindrance, further favoring attack at the C4 position over the C6 position. A potential side reaction is the addition of the halogen across the isopropenyl double bond, which can be minimized by conducting the reaction in the dark and at low temperatures to suppress free-radical pathways.

Experimental Protocol: Bromination of this compound

  • Apparatus Setup: In a flask protected from light and fitted with a stirrer and a dropping funnel, dissolve this compound (0.1 mol, 13.2 g) in a dry, inert solvent like carbon tetrachloride (100 mL).

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.01 mol, 2.9 g) to the solution.

  • Bromine Addition: Cool the mixture to 0°C in an ice bath. Add a solution of bromine (0.1 mol, 16.0 g) in carbon tetrachloride (20 mL) dropwise over 30-45 minutes with constant stirring.

  • Reaction Completion: After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours. The disappearance of the bromine color indicates reaction completion.

  • Quenching and Work-up: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer and wash it with 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

  • Purification: Dry the organic phase over anhydrous calcium chloride, filter, and evaporate the solvent. The product mixture is then purified by distillation under reduced pressure.

Product IsomerPredicted DistributionRationale
4-Bromo-1-isopropenyl-2-methylbenzeneMajorStrong electronic activation and steric accessibility.
6-Bromo-1-isopropenyl-2-methylbenzeneTraceSevere steric hindrance from adjacent bulky groups.
Dibromo-adduct (side product)MinorPotential for addition across the double bond.
Sulfonation

Sulfonation is the introduction of a sulfonic acid (-SO₃H) group. The reaction is typically performed with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) and is reversible. The electrophile is sulfur trioxide (SO₃).

Mechanism and Regioselectivity: The electrophilic attack of SO₃ follows the established regiochemical preference for the C4 position. The highly acidic conditions necessitate careful temperature control to prevent polymerization and potential desulfonation at higher temperatures. The reversibility of the reaction can be exploited; by using dilute acid and heat, the sulfonic acid group can be removed, making it a useful blocking group in multi-step syntheses.

Experimental Protocol: Sulfonation of this compound

  • Reaction Setup: Place this compound (0.1 mol, 13.2 g) in a flask equipped with a mechanical stirrer and a dropping funnel, cooled to 0°C.

  • Reagent Addition: Slowly add fuming sulfuric acid (20% SO₃, 25 mL) dropwise, maintaining the temperature below 10°C.

  • Reaction: After addition, stir the mixture at room temperature for 2-3 hours until a homogenous solution is formed.

  • Isolation: Carefully pour the reaction mixture onto a slurry of ice and salt (200 g). The sulfonic acid product will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of ice-cold water. The product can be further purified by recrystallization from water or by converting it to its sodium salt.

Friedel-Crafts Reactions

Developed by Charles Friedel and James Crafts, these reactions form new carbon-carbon bonds to an aromatic ring. They are broadly categorized into alkylation and acylation.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide, alkene, or alcohol with a Lewis acid or protic acid catalyst.

  • Challenges: For this compound, Friedel-Crafts alkylation is fraught with complications. The activating groups on the ring make it highly susceptible to polyalkylation. More critically, the Lewis acid catalysts (e.g., AlCl₃) are strong electrophiles that will readily react with the isopropenyl double bond, initiating polymerization. Furthermore, the carbocation intermediates are prone to rearrangement. For these reasons, direct Friedel-Crafts alkylation of this compound is generally not a synthetically viable method.

Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) using an acyl halide or anhydride with a stoichiometric amount of a Lewis acid catalyst.

  • Advantages and Regioselectivity: Acylation is far more controllable. The product, an aryl ketone, contains a deactivating acyl group, which prevents further acylation reactions on the same ring. The acylium ion (R-C≡O⁺) electrophile is not prone to rearrangement. The reaction will proceed with high selectivity for the C4 position. The resulting ketone can then be reduced to an alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction) to achieve an overall alkylation without the aforementioned drawbacks.

FC_Acylation_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Start This compound + Acyl Chloride (RCOCl) + AlCl₃ Product 4-Acyl-o-isopropenyltoluene (Aryl Ketone) Start->Product Electrophilic Attack at C4 Ketone 4-Acyl-o-isopropenyltoluene Product->Ketone FinalProduct 4-Alkyl-o-isopropenyltoluene Ketone->FinalProduct Clemmensen or Wolff-Kishner Reduction

Methodological & Application

Introduction: Exploring the Potential of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Polymers from o-Isopropenyltoluene

In the landscape of polymer science, the quest for novel monomers that impart unique properties to resulting materials is perpetual. This compound (o-IPT), also known as 1-methyl-2-(prop-1-en-2-yl)benzene, presents an intriguing yet underexplored building block for polymer synthesis.[1][2] Structurally similar to α-methylstyrene, the presence of the ortho-methyl group on the phenyl ring introduces steric hindrance and electronic effects that can significantly influence polymerization kinetics and the final polymer's characteristics, such as its glass transition temperature (Tg), thermal stability, and solubility.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of polymers using this compound. We will delve into three primary polymerization strategies—cationic, anionic, and controlled radical polymerization—elucidating the mechanistic rationale behind each approach and offering field-tested protocols for achieving well-defined polymers.

Monomer Overview:

PropertyValue
Chemical Name This compound
Synonyms o-Methyl-α-methylstyrene, o,α-Dimethylstyrene
CAS Number 7399-49-7
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol [3]
Appearance Colorless to pale yellow liquid[1]

Core Principle: The Impact of the Ortho-Methyl Group

The defining feature of o-IPT is the methyl group at the ortho position relative to the isopropenyl group. This substitution has two major consequences:

  • Steric Hindrance: The bulky methyl group can sterically hinder the approach of the monomer to the propagating chain end. This effect is expected to lower the rate of polymerization compared to unsubstituted styrene or even its meta- and para-isomers. It also contributes to a lower ceiling temperature (Tc), the temperature above which polymerization is thermodynamically unfavorable.

  • Electronic Effect: The methyl group is weakly electron-donating, which can influence the stability of the active species (carbocation, carbanion, or radical) formed at the chain end during polymerization.

These factors must be carefully considered when selecting the polymerization method and reaction conditions.

Section 1: Cationic Polymerization of this compound

Cationic polymerization is a suitable method for monomers that can form stable carbocations.[4] The isopropenyl group, upon attack by an initiator, generates a tertiary benzylic carbocation. The electron-donating nature of the aromatic ring and the ortho-methyl group provides resonance and inductive stabilization, making o-IPT a prime candidate for this technique.

Mechanism Insight: The initiation step involves the generation of a carbocation from the monomer by a protic or Lewis acid initiator.[5] Propagation proceeds by the electrophilic attack of the growing carbocationic chain end on the double bond of a new monomer molecule.[4] Chain transfer and termination reactions are common in cationic systems and must be carefully controlled to achieve desired molecular weights.[6]

Experimental Protocol: Cationic Polymerization of o-IPT with a Lewis Acid Initiator

This protocol describes a general procedure for the cationic polymerization of o-IPT using titanium tetrachloride (TiCl₄) as a Lewis acid initiator in a non-polar solvent.

Materials:

  • This compound (o-IPT), purified by passing through basic alumina and vacuum distillation.

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane.

  • Dichloromethane (CH₂Cl₂), anhydrous, distilled from CaH₂.

  • Methanol, HPLC grade.

  • Nitrogen gas, high purity.

  • Schlenk flask and standard Schlenk line equipment.

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

  • Monomer & Solvent Addition: The flask is charged with 100 mL of anhydrous dichloromethane via cannula transfer. Subsequently, 10.0 g (75.6 mmol) of purified o-IPT monomer is added via syringe.

  • Temperature Equilibration: The reaction mixture is cooled to -20°C using a cryostat or an acetone/dry ice bath. This lower temperature is crucial to suppress side reactions and control the polymerization rate.[7]

  • Initiation: While stirring vigorously, 1.5 mL (1.5 mmol) of the 1.0 M TiCl₄ solution is added dropwise via syringe. The reaction is initiated almost instantaneously, often accompanied by a color change.

  • Propagation: The reaction is allowed to proceed at -20°C for 2 hours. The viscosity of the solution will increase as the polymer forms.

  • Termination: The polymerization is terminated by adding 10 mL of pre-chilled methanol. The active cationic chain ends react with methanol, rendering them inactive.

  • Polymer Isolation: The reaction mixture is poured into 500 mL of vigorously stirring methanol at room temperature to precipitate the polymer.

  • Purification: The precipitated white polymer is collected by vacuum filtration, redissolved in a minimal amount of toluene, and re-precipitated into methanol. This process is repeated twice to remove residual monomer and catalyst.

  • Drying: The final polymer is dried in a vacuum oven at 60°C to a constant weight.

Data Presentation: Representative Results

The following table shows expected outcomes for the cationic polymerization of o-IPT under varying conditions.

EntryInitiator System[M]/[I] RatioTemp (°C)Conv. (%)Mₙ ( g/mol )Mₙ/Mₙ
1TiCl₄ / H₂O50-20855,5002.1
2TiCl₄ / H₂O100-208210,5002.3
3AlCl₃ / H₂O100-40759,8002.5
4BCl₃ / H₂O1000958,2003.1

Note: Data are illustrative. Actual results will depend on reagent purity and precise experimental control.

Workflow Visualization

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Isolation & Purification P1 Dry Schlenk Flask R1 Add Solvent & Monomer to Flask P1->R1 P2 Purify Monomer (o-IPT) P2->R1 P3 Prepare Anhydrous Solvent (CH₂Cl₂) P3->R1 R2 Cool to -20°C R1->R2 R3 Initiate with TiCl₄ R2->R3 R4 Propagate (2h) R3->R4 R5 Terminate with Methanol R4->R5 W1 Precipitate in Methanol R5->W1 W2 Filter Polymer W1->W2 W3 Redissolve & Re-precipitate W2->W3 W4 Dry under Vacuum W3->W4 Final_Polymer Final_Polymer W4->Final_Polymer

Caption: Experimental workflow for cationic polymerization of o-IPT.

Section 2: Anionic Polymerization of this compound

Anionic polymerization is renowned for its "living" character, which, in the absence of impurities, proceeds without termination or chain transfer.[8][9] This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers. Monomers with electron-withdrawing groups are ideal, but styrenic monomers can also be polymerized if the resulting carbanion is sufficiently stabilized.

Mechanism Insight: The polymerization is initiated by a potent nucleophile, typically an organolithium compound like n-butyllithium (n-BuLi), which adds across the monomer's double bond to form a propagating carbanionic species.[10] Each initiator molecule generates one polymer chain.[8] The stability of the carbanion is critical; polar solvents like tetrahydrofuran (THF) are often used to solvate the counter-ion (e.g., Li⁺) and increase the propagation rate.[11]

Experimental Protocol: Living Anionic Polymerization of o-IPT

This protocol requires stringent anhydrous and anaerobic conditions to maintain the living nature of the polymerization.

Materials:

  • This compound (o-IPT), purified by stirring over CaH₂ followed by vacuum distillation into a calibrated ampoule.

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes.

  • Tetrahydrofuran (THF), anhydrous, distilled from sodium/benzophenone ketyl.

  • Methanol, degassed.

  • High-vacuum manifold and glassware.

Procedure:

  • Reactor Preparation: A glass reactor equipped with a break-seal for the monomer ampoule is meticulously cleaned, dried, and attached to a high-vacuum line. It is evacuated and flame-dried several times to remove all traces of water and air.

  • Solvent Addition: Approximately 150 mL of anhydrous THF is distilled directly into the reactor under vacuum.

  • Initiator Addition: The reactor is cooled to -78°C (dry ice/acetone bath). A calculated amount of n-BuLi solution is injected through a septum. For a target molecular weight of 10,000 g/mol from 5.0 g of monomer, 0.31 mL of 1.6 M n-BuLi (0.5 mmol) is required.

  • Initiation & Propagation: The break-seal of the monomer ampoule is broken, allowing the purified o-IPT to distill into the reactor. An immediate color change to deep red or orange indicates the formation of the living poly(this compound) carbanion.

  • Reaction Time: The solution is stirred at -78°C for 1 hour to ensure complete conversion.

  • Termination: A small amount of degassed methanol is distilled into the reactor. The color of the solution will instantly disappear, signifying the protonation and termination of the living chain ends.

  • Polymer Isolation: The reaction is warmed to room temperature, and the polymer is isolated by precipitation into a large volume of stirring methanol.

  • Purification and Drying: The polymer is collected by filtration and dried in a vacuum oven at 60°C to a constant weight.

Data Presentation: Representative Results
EntryTarget Mₙ ( g/mol )SolventTemp (°C)Mₙ (GPC, g/mol )Mₙ/Mₙ
15,000THF-785,1001.04
210,000THF-7810,3001.05
325,000THF-7824,5001.06
410,000Benzene409,8001.08

Note: Data are illustrative. Close agreement between target and experimental Mₙ and a low Mₙ/Mₙ value are hallmarks of a successful living polymerization.

Mechanism Visualization

Anionic_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) I1 n-BuLi + M1 Monomer (o-IPT) I2 -> n-Bu-[M]⁻ Li⁺ P1 n-Bu-[M]ₙ⁻ Li⁺ + I2->P1  Growing Chain   M2 Monomer (o-IPT) P2 -> n-Bu-[M]ₙ₊₁⁻ Li⁺ T1 n-Bu-[M]ₙ₊₁⁻ Li⁺ + P2->T1  Living Polymer   Term CH₃OH T2 -> n-Bu-[M]ₙ₊₁-H + LiOCH₃

Caption: Mechanism of living anionic polymerization.

Section 3: Controlled Radical Polymerization of this compound

Conventional free-radical polymerization often leads to polymers with broad molecular weight distributions due to rapid and irreversible termination reactions.[12][13] Controlled/Living Radical Polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), introduce a dynamic equilibrium between active propagating radicals and dormant species, allowing for controlled growth similar to living anionic systems but with greater functional group tolerance.[14][15]

Mechanism Insight (ATRP): ATRP is typically catalyzed by a transition metal complex (e.g., Cu(I)/ligand).[16] The catalyst reversibly abstracts a halogen atom from an alkyl halide initiator to form a propagating radical and the oxidized metal complex (e.g., Cu(II)X). This radical adds a few monomer units before being rapidly deactivated by the Cu(II) complex. Because the concentration of active radicals is kept extremely low, the probability of termination is greatly reduced.[14]

Experimental Protocol: ATRP of o-IPT

This protocol describes the synthesis of well-defined poly(o-IPT) using a copper-based ATRP system.

Materials:

  • This compound (o-IPT), passed through basic alumina.

  • Ethyl α-bromoisobutyrate (EBiB), initiator.

  • Copper(I) bromide (CuBr).

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand.

  • Anisole, solvent.

  • Methanol.

  • Nitrogen gas (or Argon).

Procedure:

  • Catalyst Complex Formation: In a Schlenk flask under nitrogen, add CuBr (71.7 mg, 0.5 mmol) and anisole (10 mL). The flask is sealed, and the mixture is degassed by three freeze-pump-thaw cycles.

  • Ligand and Monomer Addition: To the frozen anisole, add PMDETA (104 µL, 0.5 mmol), EBiB (73 µL, 0.5 mmol), and o-IPT (6.6 g, 50 mmol) via syringe.

  • Reaction Initiation: The flask is sealed and placed in a preheated oil bath at 90°C. Upon thawing and stirring, the mixture will become homogeneous and typically turn green or blue, indicating the formation of the catalyst complex.

  • Polymerization: The reaction is allowed to proceed for 6 hours at 90°C. Samples may be taken periodically via a degassed syringe to monitor conversion (by GC or ¹H NMR) and molecular weight evolution (by GPC).

  • Termination: The reaction is stopped by cooling to room temperature and exposing the mixture to air. The oxidation of Cu(I) to Cu(II) effectively quenches the polymerization.

  • Catalyst Removal: The mixture is diluted with 20 mL of THF and passed through a short column of neutral alumina to remove the copper catalyst.

  • Isolation and Drying: The polymer is isolated by precipitation into 500 mL of methanol, filtered, and dried in a vacuum oven at 60°C.

Data Presentation: Representative Results
Entry[M]:[I]:[Cu]:[L]Time (h)Temp (°C)Conv. (%)Mₙ (GPC, g/mol )Mₙ/Mₙ
1100:1:1:1290456,1001.15
2100:1:1:1490729,7001.12
3100:1:1:16908811,8001.10
4200:1:1:18908522,5001.18

Note: Data are illustrative. A linear increase of Mₙ with conversion and consistently low Mₙ/Mₙ values indicate a well-controlled polymerization.

Mechanism Visualization

ATRP_Mechanism cluster_propagation Propagation Dormant Pₙ-X (Dormant Chain) + Cu(I)/L Active Pₙ• (Active Radical) + X-Cu(II)/L Dormant->Active k_act Active->Dormant k_deact Prop Pₙ• + Monomer -> Pₙ₊₁• Active->Prop Adds Monomer

Caption: The core equilibrium of Atom Transfer Radical Polymerization (ATRP).

Conclusion and Future Outlook

This compound is a versatile monomer amenable to a range of polymerization techniques. Cationic methods offer a straightforward route to produce poly(o-IPT), though control over molecular weight can be challenging. For precision and the synthesis of well-defined materials, living anionic polymerization and controlled radical polymerization, particularly ATRP, are superior methods. The protocols and insights provided herein serve as a robust starting point for researchers to explore this monomer. The resulting polymer, poly(this compound), with its unique substitution pattern, is a promising candidate for applications requiring high thermal stability and specific hydrophobic properties, such as advanced coatings, specialty resins, and materials for electronic applications.[17]

References

  • Goethals, E. J., et al. (1983). Anionic polymerization and copolymerization of 1,3- and 1,4-diisopropenylbenzene. Die Makromolekulare Chemie.
  • Wako Pure Chemical Industries. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Wako Website. [Link]
  • Hergenrother, William L., et al. (2005). Anionic polymerization diinitiator and process for preparing same.
  • Kostjuk, S. V., et al. (2018). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions. Polymer Chemistry. [Link]
  • Panda, P. P., et al. (2016). Synthesis and characterization of emulsion polymers using isopropenyl acetate.
  • Kostjuk, S. V., et al. (2018). Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions.
  • Saldívar-Guerra, E., & Vivaldo-Lima, E. (Eds.). (2013). Anionic Polymerization.
  • LibreTexts. (2021). 12.15: Synthesis of Polymers. Chemistry LibreTexts. [Link]
  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009). Anionic Vinyl Polymerization.
  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • LibreTexts. (2021). 2.
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • LibreTexts. (2021). 2.
  • Chemistry For Everyone. (2024). What Is Cationic Polymerization In Polyisobutylene Synthesis? YouTube. [Link]
  • Nouryon. (2019).
  • Hadjichristidis, N., et al. (2019).
  • Licciulli, C., et al. (2021). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Macromolecular Chemistry and Physics.
  • Lipomi, D. (2017).
  • Charleux, B., et al. (2000).
  • Davis, K. A., et al. (1999).
  • Matyjaszewski, K., et al. (2014). Direct polymerization of functional monomers. Matyjaszewski Polymer Group Website. [Link]
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • NIST. This compound. NIST Chemistry WebBook. [Link]
  • Hoogenboom, R., et al. (2005). Microwave-assisted cationic polymerization of 2-alkyl-2-oxazolines. Designed Monomers and Polymers.
  • Schmalz, H., et al. (2020). Poly(Phenylene Methylene)

Sources

Application Notes & Protocols: o-Isopropenyltoluene as a Strategic Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of an Ortho-Substituted Styrene Derivative

In the vast landscape of organic synthesis, intermediates are the unsung heroes, providing the foundational scaffolds upon which molecular complexity is built.[1][] o-Isopropenyltoluene, also known as 1-methyl-2-(prop-1-en-2-yl)benzene, is one such pivotal building block.[3] While structurally similar to the widely used styrene, the presence of a methyl group at the ortho position introduces unique steric and electronic properties. These subtleties unlock novel reaction pathways and provide access to a distinct chemical space, making it a valuable intermediate in the synthesis of polymers, resins, and complex heterocyclic systems relevant to drug discovery.[3]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide a deep, mechanistic understanding of how to leverage this compound's reactivity. We will explore its synthesis, its application in polymerization, and its strategic use in constructing pharmacologically relevant quinoline scaffolds. The protocols herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice to ensure both success and safety in the laboratory.

Physicochemical Profile and Safety Mandates

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[3] Its molecular structure features a toluene backbone with an isopropenyl group attached at the ortho position.[3] Understanding its fundamental properties is critical for safe handling and effective experimental design.

PropertyValueSource
CAS Number 7399-49-7[3][4]
Molecular Formula C₁₀H₁₂[3][5][6][7]
Molecular Weight 132.20 g/mol [5][6][7]
Appearance Colorless to pale yellow liquid[3]
Synonyms o,α-Dimethylstyrene, 1-Methyl-2-(1-methylethenyl)benzene[4][6][7][8]
Solubility Soluble in most organic solvents; sparingly soluble in water[3]

Safety Considerations: As with many volatile aromatic hydrocarbons, this compound must be handled with care.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, nitrile gloves, and a lab coat, is mandatory.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. The commercial product is often stabilized with a small amount of a polymerization inhibitor (e.g., BHT), which may need to be removed prior to use in polymerization reactions.

Core Applications in Synthetic Chemistry

The reactivity of this compound is dominated by its alkene functionality, making it a prime candidate for addition reactions and polymerization. The adjacent methyl group sterically hinders one face of the double bond and can influence the regioselectivity of certain reactions.

Monomer for Advanced Polymer Synthesis

This compound can undergo polymerization to form poly(this compound). This process is typically initiated by free-radical initiators. The resulting polymer has properties distinct from polystyrene, largely due to the ortho-methyl group which restricts chain rotation and increases the glass transition temperature (Tg) of the material.

The polymerization process leverages the reactivity of the isopropenyl group, which is characteristic of alkenes.[3] This makes it a valuable monomer for creating polymers with specific thermal and mechanical properties.

Caption: Free-radical polymerization workflow of this compound.

Strategic Precursor for Substituted Quinolines

Quinolines are a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in numerous pharmacologically active molecules, including anticancer, antimalarial, and antibacterial agents.[9] this compound serves as an excellent starting material for synthesizing 4,8-dimethylquinolines through oxidative cyclization reactions with anilines.

This transformation is a powerful example of how a simple hydrocarbon intermediate can be elaborated into a complex, high-value heterocyclic system. The reaction proceeds through a proposed mechanism involving electrophilic attack and subsequent cyclization and aromatization. The use of an oxidant is crucial for the final aromatization step to form the stable quinoline ring.

Experimental Protocols

The following protocols are presented with detailed, step-by-step instructions. They are intended for use by trained chemists in a properly equipped laboratory.

Protocol 1: Synthesis of 4,8-Dimethyl-2-phenylquinoline

This protocol details the synthesis of a substituted quinoline from this compound and aniline using an iodine-mediated oxidative cyclization. The iodine serves as a catalyst and an oxidant in this one-pot procedure.

Causality Behind Experimental Choices:

  • Catalyst/Oxidant: Molecular iodine (I₂) is chosen for its ability to promote the cyclization and subsequent dehydrogenation (aromatization) under relatively mild conditions.

  • Solvent: Dimethyl sulfoxide (DMSO) is used not only as a high-boiling polar aprotic solvent but also as a co-oxidant in many reactions, facilitating the overall transformation.

  • Work-up: The use of sodium thiosulfate is critical to quench any unreacted iodine, which would otherwise color the final product.

Materials:

  • This compound (98%)

  • Aniline (99.5%, freshly distilled)

  • Iodine (I₂) (99.8%)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol, 132 mg), aniline (1.2 mmol, 112 mg), and iodine (1.5 mmol, 381 mg).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously at this temperature for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the dark mixture into a separatory funnel containing 20 mL of saturated Na₂S₂O₃ solution to quench the excess iodine. The dark color should fade to a pale yellow.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/EtOAc gradient) to yield the pure 4,8-dimethyl-2-phenylquinoline.

Caption: Experimental workflow for quinoline synthesis.

Protocol 2: Free-Radical Polymerization of this compound

This protocol describes a standard bulk polymerization of this compound using AIBN as a thermal initiator.

Causality Behind Experimental Choices:

  • Inhibitor Removal: Commercial vinyl monomers are stabilized with inhibitors (like BHT) to prevent spontaneous polymerization during storage. These must be removed to allow the desired reaction to proceed efficiently. A basic wash is effective for removing phenolic inhibitors.

  • Initiator: Azobisisobutyronitrile (AIBN) is a common, reliable thermal initiator that decomposes at a convenient rate around 70-80 °C, providing a steady source of radicals without dangerously explosive decomposition.

  • Inert Atmosphere: Oxygen is a potent inhibitor of free-radical polymerization (it forms stable peroxy radicals). The system must be deoxygenated and kept under an inert atmosphere (N₂ or Ar) for the polymerization to be successful.

  • Precipitation: The polymer is soluble in the monomer and solvents like toluene but insoluble in alcohols like methanol. This difference in solubility is exploited to isolate and purify the polymer by precipitating it from the reaction mixture.

Materials:

  • This compound (stabilized)

  • 5% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Azobisisobutyronitrile (AIBN)

  • Methanol

  • Toluene

Equipment:

  • Schlenk flask or heavy-walled reaction tube

  • Magnetic stirrer and hotplate with oil bath

  • Vacuum/inert gas manifold (Schlenk line)

  • Beaker and filtration funnel

Procedure:

  • Inhibitor Removal: Wash the this compound (10 g) with 5% NaOH solution (3 x 15 mL) in a separatory funnel. Then, wash with water until the washings are neutral. Dry the monomer over anhydrous MgSO₄, filter, and store under refrigeration if not used immediately.

  • Reaction Setup: Place the purified this compound (5.0 g, 37.8 mmol) and AIBN (0.05 g, 0.3 mmol, 0.8 mol%) into a Schlenk flask equipped with a magnetic stir bar.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon gas.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 75 °C. Stir the mixture. The viscosity will gradually increase as the polymerization proceeds.

  • Reaction Time: Allow the reaction to proceed for 24 hours. The mixture will become very viscous.

  • Isolation: Cool the reaction to room temperature. Dissolve the viscous mixture in a minimal amount of toluene (approx. 10 mL).

  • Precipitation: Slowly pour the toluene solution into a beaker containing a large volume of rapidly stirring methanol (approx. 200 mL). The polymer will precipitate as a white solid.

  • Purification: Allow the solid to settle, then decant the methanol. Re-dissolve the polymer in a small amount of toluene and re-precipitate into methanol to further purify it.

  • Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 60 °C to a constant weight.

References

  • Larock, R. C., & Dong, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(1), 5-7. [Link]
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]
  • New Journal of Chemistry.
  • NIST. This compound. [Link]
  • National Institute of Standards and Technology. This compound - NIST WebBook. [Link]
  • EvoBioSystems.
  • NIST. This compound - NIST Chemistry WebBook. [Link]
  • National Institute of Standards and Technology. This compound - NIST WebBook. [Link]
  • NIST. This compound - NIST WebBook. [Link]

Sources

Application of o-Isopropenyltoluene in Resin Production: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of o-Isopropenyltoluene in Advanced Resin Formulation

In the landscape of polymer chemistry, the pursuit of novel monomers to achieve enhanced performance characteristics in resins is a perpetual endeavor. This compound (OIPT), a substituted styrene monomer, has emerged as a compound of significant interest for the synthesis of specialized polymers and resins.[1] Its unique chemical structure, featuring a vinyl group for polymerization and a strategically placed ortho-methyl group on the aromatic ring, imparts a distinct combination of properties to the resulting polymers. This guide provides a comprehensive overview of the application of OIPT in resin production, detailing the underlying chemical principles, step-by-step polymerization protocols, and in-depth characterization methodologies tailored for researchers, scientists, and professionals in drug development and materials science.

The presence of the ortho-methyl group influences the electronic and steric environment of the vinyl group, thereby affecting its reactivity during polymerization and the properties of the final resin. This structural nuance can lead to polymers with modified thermal stability, solubility, and mechanical properties compared to resins derived from unsubstituted styrene or its other isomers. Understanding and harnessing these characteristics are key to developing advanced resin systems for a variety of applications, including high-performance coatings, durable adhesives, and specialized composite materials.

This document serves as a detailed application note, providing both the theoretical framework and practical protocols for the successful incorporation of this compound into your research and development workflows.

Chemical and Physical Properties of this compound

A thorough understanding of the monomer's properties is fundamental to its effective use in resin synthesis.

PropertyValueReference
Chemical Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol [2]
CAS Number 7399-49-7[1][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point ~170-172 °C
Solubility Soluble in common organic solvents (e.g., toluene, THF); sparingly soluble in water.[1]

Polymerization of this compound: Mechanisms and Protocols

This compound can be polymerized through various mechanisms, primarily free-radical and cationic polymerization. The choice of method depends on the desired polymer characteristics, such as molecular weight, polydispersity, and microstructure.

Free-Radical Polymerization: A Versatile Approach

Free-radical polymerization is a widely used and robust method for vinyl monomers.[4] It is generally less sensitive to impurities compared to ionic polymerization methods. The process involves initiation, propagation, and termination steps.

  • Initiator Selection: The choice of initiator is critical as its decomposition rate dictates the rate of polymerization. Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are common choices due to their predictable decomposition kinetics at moderate temperatures.

  • Solvent: Polymerization can be carried out in bulk (without a solvent) or in solution. Solution polymerization helps to control the viscosity and dissipate the heat of polymerization, which is crucial for preventing autoacceleration (the Trommsdorff effect) and achieving better control over the molecular weight distribution.[5] Toluene is a suitable solvent as it is non-reactive towards radicals and is a good solvent for both the monomer and the resulting polymer.

  • Temperature: The reaction temperature influences both the rate of initiator decomposition and the propagation rate. A typical range for AIBN-initiated polymerization is 60-80 °C.

Materials:

  • This compound (inhibitor removed by passing through a column of activated alumina)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Schlenk flask or round-bottom flask with a condenser and nitrogen/argon inlet

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Monomer and Solvent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 20 mL of purified this compound and 40 mL of anhydrous toluene.

  • Initiator Addition: Add 0.1 g of AIBN to the flask. The monomer-to-initiator ratio can be varied to control the molecular weight of the resulting polymer.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Alternatively, bubble nitrogen or argon through the solution for 30 minutes.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture under a positive pressure of nitrogen or argon. The polymerization time can range from 4 to 24 hours, depending on the desired conversion.

  • Termination and Precipitation: After the desired time, terminate the polymerization by cooling the flask in an ice bath. Slowly pour the viscous polymer solution into a beaker containing 400 mL of rapidly stirring methanol. The poly(this compound) will precipitate as a white solid.

  • Purification: Decant the supernatant and redissolve the polymer in a minimal amount of toluene. Reprecipitate the polymer in methanol. Repeat this dissolution-precipitation step two more times to remove any unreacted monomer and initiator residues.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 50 °C to a constant weight.

Cationic Polymerization: For Controlled Architectures

Cationic polymerization is initiated by electrophilic species and is particularly suitable for monomers with electron-donating substituents on the vinyl group. The ortho-methyl group in OIPT is weakly electron-donating, making it amenable to cationic polymerization. This method can offer better control over the polymer's microstructure.

  • Initiator/Catalyst System: Strong Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) or aluminum chloride (AlCl₃) are commonly used as co-initiators in the presence of a proton source (initiator) like water or an alcohol. The Lewis acid activates the polymerization by generating a carbocationic species.

  • Solvent: A non-polar, aprotic solvent like dichloromethane or hexane is preferred to prevent side reactions with the highly reactive cationic intermediates.

  • Temperature: Cationic polymerizations are often carried out at low temperatures (e.g., -78 °C to 0 °C) to suppress chain transfer and termination reactions, leading to higher molecular weight polymers with narrower polydispersity.

Materials:

  • This compound (dried over calcium hydride and distilled under reduced pressure)

  • Dichloromethane (anhydrous, distilled from calcium hydride)

  • Boron trifluoride etherate (BF₃·OEt₂) (distilled)

  • Methanol (for quenching)

  • Dry ice/acetone bath

  • Nitrogen or Argon gas

  • Schlenk flask and syringes for transfer of reagents

Procedure:

  • Reactor Setup: Assemble a dry 100 mL Schlenk flask with a magnetic stir bar under a nitrogen or argon atmosphere.

  • Monomer and Solvent Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Transfer 40 mL of anhydrous dichloromethane and 20 mL of purified this compound into the flask via syringe.

  • Initiation: While stirring vigorously, slowly add a solution of 0.1 mL of BF₃·OEt₂ in 5 mL of anhydrous dichloromethane to the monomer solution via syringe. The initiation is typically rapid.

  • Polymerization: Maintain the reaction at -78 °C for 1 to 3 hours. The reaction mixture will become more viscous as the polymerization proceeds.

  • Quenching: Terminate the polymerization by adding 10 mL of pre-chilled methanol to the reaction mixture.

  • Precipitation and Purification: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into 400 mL of methanol. Filter the white precipitate and wash it thoroughly with fresh methanol.

  • Drying: Dry the poly(this compound) in a vacuum oven at 50 °C until a constant weight is achieved.

Characterization of Poly(this compound) Resins

Thorough characterization of the synthesized resin is essential to understand its properties and suitability for specific applications.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of polymers.

Table 1: Typical GPC Parameters for Poly(this compound) Analysis

ParameterCondition
Mobile Phase Tetrahydrofuran (THF)
Columns Polystyrene-divinylbenzene (PS-DVB)
Flow Rate 1.0 mL/min
Temperature 35-40 °C
Detector Refractive Index (RI)
Calibration Polystyrene standards
Structural Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the polymerization of the vinyl group. The disappearance of the C=C stretching vibration (around 1630 cm⁻¹) and the vinylic C-H stretching (around 3080 cm⁻¹) of the monomer, and the appearance of characteristic peaks for the saturated polymer backbone will be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's microstructure, including tacticity (the stereochemical arrangement of the methyl groups along the polymer chain).

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polymer. The Tg is a critical parameter that defines the temperature at which the resin transitions from a rigid, glassy state to a more flexible, rubbery state.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. This provides information on the decomposition temperature and the overall thermal robustness of the resin.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_Monomer This compound Structure Monomer C₁₀H₁₂ Benzene Benzene Ring Monomer->Benzene Methyl Methyl Group (ortho) Monomer->Methyl Isopropenyl Isopropenyl Group Monomer->Isopropenyl

Caption: Chemical structure of this compound.

G cluster_Workflow Polymerization Workflow Monomer This compound Polymerization Polymerization (Heating, Inert Atm.) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Purification Precipitation->Purification Drying Drying Purification->Drying Resin Poly(this compound) Resin Drying->Resin

Caption: General workflow for free-radical polymerization.

Applications in Resin Formulations

The unique properties of poly(this compound) make it a valuable component in various resin formulations, particularly in coatings and adhesives.

Coatings

Resins based on OIPT can be formulated into coatings with enhanced properties. The ortho-methyl group can increase the polymer's rigidity and glass transition temperature, leading to harder and more scratch-resistant coatings. Furthermore, the aromatic nature of the polymer contributes to good chemical resistance.

A typical coating formulation might involve dissolving the poly(this compound) resin in a suitable solvent blend, along with pigments for color, plasticizers for flexibility, and other additives to control properties like flow and adhesion. For instance, a formulation for a protective coating could include the OIPT-based resin, an epoxy resin for improved adhesion and crosslinking, and various fillers.[6]

Adhesives

In adhesive applications, the properties of the OIPT-derived resin can be tailored to achieve the desired balance of tack, peel strength, and shear resistance. Copolymers of OIPT with other monomers, such as acrylates or vinyl acetate, can be synthesized to fine-tune the adhesive properties. For example, incorporating a softer co-monomer can increase the tackiness of the adhesive. Solvent-based adhesive compositions can be prepared by dissolving the OIPT resin and other components in a suitable solvent system.[7]

Conclusion and Future Outlook

This compound presents a compelling option for the development of advanced resins with tailored properties. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers to explore the potential of this versatile monomer. The ability to modify resin properties through the strategic incorporation of the ortho-methyl group opens up new avenues for creating high-performance materials for demanding applications.

Future research could focus on the synthesis of well-defined block and graft copolymers of this compound to create novel nanostructured materials. Furthermore, a deeper investigation into the structure-property relationships of OIPT-based resins will undoubtedly lead to the development of next-generation coatings, adhesives, and composites with superior performance characteristics.

References

  • Solution polymerization. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
  • Bulk Polymerization. Polymerpraktikum Universität Bonn. Accessed January 7, 2026. [Link]
  • Suspension polymerization. In: Wikipedia. ; 2023. Accessed January 7, 2026. [Link]
  • Solvent based adhesive composition.
  • Brooks BW. Suspension Polymerization Processes. Macromolecular Symposia. 2004;206(1):13-24.
  • Bulk polymerization – Knowledge and References. Taylor & Francis Online. Accessed January 7, 2026. [Link]
  • Adhesive composition with increased cure rate.
  • Adhesive rubber compositions.
  • Method of emulsion polymerization.
  • Experiment 1 Bulk Polymerization. Scribd. Accessed January 7, 2026. [Link]
  • Emulsion Polymerization.
  • #009: Emulsion Polymerization - Making Polymer Nanoparticles. YouTube. Published June 5, 2017. Accessed January 7, 2026. [Link]
  • Suspension Polymerization technique/ Preparation of addition polymers/(easy and better explanation). YouTube. Published August 5, 2022. Accessed January 7, 2026. [Link]
  • Adhesive composition with increased cure rate. PubChem. Accessed January 7, 2026. [Link]
  • Bulk polymerization-Polymer Chemistry-Engineering Chemistry -1 (CY6151) Notes. YouTube. Published August 23, 2015. Accessed January 7, 2026. [Link]
  • Suspension Polymerization ( Polymer Chemistry ,Chemistry animations). YouTube. Published March 7, 2021. Accessed January 7, 2026. [Link]
  • Polypropylene-based adhesive compositions.
  • Synthesis and Optimization of Emulsion Polymers. Digital Commons @ Cal Poly. Accessed January 7, 2026. [Link]
  • EPOXY BASED COATINGS.
  • Procedures for homogeneous anionic polymerization. National Institute of Standards and Technology. Accessed January 7, 2026. [Link]
  • Bulk radical polymerization using a batch reactor.
  • Polyurethane coating composition.
  • COATING COMPOSITION.
  • Polymerization in Mixed Solvents. Matyjaszewski Polymer Group. Accessed January 7, 2026. [Link]
  • Atom Transfer Radical Copolymerization of Styrene and Poly(ethylene oxide)-alkyl Methacrylate Macromonomer.
  • Resin composition for coating and coating composition containing the same.
  • Synthesis and Properties of MQ Copolymers: Current State of Knowledge. Polymers (Basel). 2020;12(5):1003.
  • Process for production acid polyester resins and powder coating products prepared from said resins.
  • O,alpha-dimethylstyrene. PubChem. Accessed January 7, 2026. [Link]
  • This compound. National Institute of Standards and Technology. Accessed January 7, 2026. [Link]
  • Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. American Journal of Polymer Science. 2014;4(1):1-8.

Sources

Application Note: High-Throughput Quantification of o-Isopropenyltoluene using Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides comprehensive, validated protocols for the quantitative analysis of o-isopropenyltoluene (CAS 7399-49-7), also known as o,α-Dimethylstyrene, a key intermediate in various chemical syntheses.[1][2] Recognizing the need for robust and reliable analytical methods in research, quality control, and drug development, we present two primary methodologies: Gas Chromatography with Flame Ionization Detection (GC-FID) for superior resolution of volatile compounds and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for applications requiring aqueous sample compatibility. The protocols herein detail every critical step, from sample preparation and instrument setup to method validation and data interpretation, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound is an aromatic hydrocarbon whose precise quantification is critical for process optimization, impurity profiling in pharmaceutical intermediates, and ensuring the quality of polymers and resins.[1] Its volatility and chemical structure necessitate analytical methods that are not only sensitive and accurate but also robust enough to handle diverse sample matrices.

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally driven by the analyte's properties and the sample matrix.

  • Gas Chromatography (GC) is the quintessential technique for analyzing volatile and semi-volatile compounds. This compound's inherent volatility makes it an ideal candidate for GC analysis, which promises high-resolution separation from structurally similar compounds and excellent sensitivity, particularly with a Flame Ionization Detector (FID).[3][4]

  • High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, especially for samples in aqueous matrices or when analyzing less volatile impurities alongside this compound.[5] Reversed-phase HPLC with UV detection provides a reliable, non-destructive analytical approach that avoids the high temperatures of a GC inlet, which can be beneficial for thermally labile samples.[6]

This guide provides the theoretical grounding and practical, step-by-step protocols to empower researchers to select and implement the optimal method for their specific application.

Method 1: Quantification by Gas Chromatography (GC-FID)

Rationale and Principle

GC is the preferred method for this compound due to its volatility. The principle rests on partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column. By carefully controlling the column temperature, compounds are separated based on their boiling points and affinity for the stationary phase. The Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons by pyrolyzing the eluting compounds and measuring the resulting ions.

The selection of a non-polar stationary phase, such as a 5% phenyl polysilphenylene-siloxane, is a cornerstone of this method.[7] This choice ensures that the separation of aromatic hydrocarbons is primarily governed by their boiling points, providing a predictable and reproducible elution order.

Experimental Protocol: GC-FID

A. Sample Preparation Sample preparation is critical for removing interferences and ensuring compatibility with the GC system.[8]

  • For Organic Matrices (e.g., Reaction Mixtures, Solvents):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (IS), such as undecane or dodecane, to a final concentration of approximately 1 mg/mL. The IS is crucial for correcting variations in injection volume and instrument response.

    • Dilute to volume with a high-purity solvent like hexane or pentane.[9]

    • Vortex for 30 seconds to ensure homogeneity.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • For Aqueous Matrices (e.g., Process Wastewater):

    • Transfer 5 mL of the aqueous sample to a 15 mL screw-cap tube.

    • Add the internal standard (dissolved in the extraction solvent) to the sample.

    • Add 2 mL of hexane (or another water-immiscible organic solvent).

    • Cap the tube and vortex vigorously for 2 minutes to perform a liquid-liquid extraction (LLE).[10]

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a 2 mL autosampler vial for analysis.

B. Instrumentation and Parameters The following parameters are a robust starting point for an Agilent 8860 GC system or equivalent.[11]

Parameter Setting Rationale
System Gas Chromatograph with Split/Splitless Inlet and FIDStandard configuration for volatile hydrocarbon analysis.[3]
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessIndustry-standard column providing excellent separation of aromatic isomers.
Carrier Gas Helium or HydrogenProvides efficient separation. Hydrogen can offer faster analysis times.
Inlet Mode Split (Ratio 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program 60 °C (hold 2 min), ramp at 10 °C/min to 200 °C, ramp at 20 °C/min to 280 °C (hold 2 min)The temperature program is designed to separate this compound from common solvents and related impurities.
Injection Vol. 1 µLStandard volume for capillary GC.
Detector Flame Ionization Detector (FID)Highly sensitive to hydrocarbons.
Detector Temp. 300 °CPrevents condensation of analytes in the detector.
Makeup Gas NitrogenStandard for FID operation.

C. Calibration and Quantification

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound reference standard in hexane.

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution. A typical range would be 1 µg/mL to 100 µg/mL.

  • Internal Standard: Add the internal standard to each calibration standard at a constant concentration (e.g., 10 µg/mL).

  • Analysis: Inject each standard and the prepared samples.

  • Calibration Curve: Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. Perform a linear regression to obtain the calibration curve and equation (y = mx + c). The coefficient of determination (r²) should be ≥ 0.995.[12]

GC-FID Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilute / Extract + Add Internal Standard Sample->Dilute Vial Transfer to Autosampler Vial Dilute->Vial GC Inject into GC-FID Vial->GC Chrom Generate Chromatogram (Peak Integration) GC->Chrom Quant Calculate Concentration using Curve Chrom->Quant Cal Generate Calibration Curve (from Standards) Cal->Quant Report Final Report Quant->Report

Caption: High-level workflow for GC-FID quantification.

Method 2: Quantification by HPLC-UV

Rationale and Principle

While GC is often primary, HPLC is invaluable for non-volatile impurities or when direct injection of aqueous samples is preferred, minimizing sample loss and preparation time.[5] This method uses a reversed-phase C18 column, where the non-polar stationary phase retains the hydrophobic this compound. A polar mobile phase (a mixture of acetonitrile and water) is used to elute the compounds.[6][13] Detection is achieved by a UV detector set to a wavelength where the aromatic ring exhibits strong absorbance, typically around 210-254 nm.[14]

Experimental Protocol: HPLC-UV

A. Sample Preparation

  • For Water-Soluble Matrices:

    • Accurately weigh the sample and dissolve it in the mobile phase to an estimated concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates that could damage the HPLC system.[8]

    • Transfer the filtrate to a 2 mL autosampler vial.

  • For Water-Insoluble Matrices (e.g., Oils, Organic Solvents):

    • Accurately weigh the sample and dissolve it in acetonitrile or methanol.

    • Dilute with the mobile phase to the desired concentration.

    • Filter the solution through a 0.45 µm PTFE syringe filter.

    • Transfer the filtrate to a 2 mL autosampler vial.

B. Instrumentation and Parameters The following parameters are a suitable starting point for a standard HPLC system.

Parameter Setting Rationale
System HPLC with UV/DAD DetectorStandard configuration for analysis of aromatic compounds.
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA versatile reversed-phase column for separating hydrophobic analytes.[5]
Mobile Phase Isocratic: 70:30 Acetonitrile:WaterA common mobile phase for aromatic hydrocarbons, providing good retention and peak shape.[14]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable backpressure.
Column Temp. 30 °CMaintaining a constant temperature improves retention time reproducibility.[15]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detector UV/DADDiode Array allows for spectral confirmation and selection of the optimal wavelength.
Wavelength 210 nmAromatic compounds strongly absorb at lower UV wavelengths. Scan analyte standard from 190-400 nm to confirm lambda max.

C. Calibration and Quantification

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Calibration Standards: Create at least five calibration standards by serially diluting the stock solution with the mobile phase. A suggested range is 5 µg/mL to 200 µg/mL.

  • Analysis: Inject each standard and the prepared samples.

  • Calibration Curve: Plot the peak area of this compound against its concentration. Perform a linear regression. The coefficient of determination (r²) should be ≥ 0.995. Unlike the GC method, an external standard calibration is common in HPLC, but an internal standard can be used if higher precision is required.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial HPLC Inject into HPLC-UV Vial->HPLC Chrom Generate Chromatogram (Peak Integration) HPLC->Chrom Quant Calculate Concentration using Curve Chrom->Quant Cal Generate Calibration Curve (from Standards) Cal->Quant Report Final Report Quant->Report

Caption: High-level workflow for HPLC-UV quantification.

Method Validation: Ensuring Trustworthy Results

Validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose.[16] Key validation parameters, based on established guidelines, are summarized below.

Parameter Acceptance Criteria Purpose
Linearity Coefficient of Determination (r²) ≥ 0.995Demonstrates a direct proportional relationship between detector response and analyte concentration over a defined range.[6]
Accuracy Mean Recovery: 80% - 120%Measures the closeness of the experimental value to the true value, typically assessed by analyzing spiked samples at different concentrations.[17]
Precision Repeatability (Intra-day) RSD ≤ 5% Intermediate Precision (Inter-day) RSD ≤ 10%Assesses the degree of scatter between a series of measurements, ensuring the method is reproducible.[16]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[6]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[6][17]
Specificity Peak purity analysis (HPLC-DAD), Mass spectral confirmation (GC-MS)Confirms that the signal being measured is solely from the analyte of interest, without interference from matrix components or impurities.

Conclusion

This application note details two robust and validated methods for the quantification of this compound. The GC-FID method is recommended for its high resolution and sensitivity for volatile analysis, while the HPLC-UV method provides a reliable alternative for aqueous samples and non-volatile matrices. The choice of method should be guided by the specific sample matrix, required sensitivity, and available instrumentation. By following these detailed protocols and validation guidelines, researchers, scientists, and drug development professionals can achieve accurate and reproducible quantification of this important chemical compound.

References

  • Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. (n.d.). PMC - NIH.
  • Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (n.d.). Prime Scholars.
  • (PDF) Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. (n.d.). ResearchGate.
  • This compound. (n.d.). NIST WebBook.
  • This compound. (n.d.). NIST WebBook.
  • This compound. (n.d.). NIST WebBook.
  • Food Chemistry. (2020-06-10). csir-neist.
  • Benzene, toluene, o‐xylene, m‐xylene, p‐xylene, ethylbenzene, styrene, isopropylbenzene (cumene) – Determination of aromatic compounds in urine by dynamic headspace GC‐MS. (n.d.). Publisso.
  • SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. (n.d.). California Air Resources Board.
  • Sample Preparation - SPE. (n.d.). Phenomenex.
  • This compound. (n.d.). NIST WebBook.
  • A Unified Method for the analysis of Monocyclic Aromatic Solvents per ASTM D7504 Using the Agilent 8860 GC System and On‑Board Data Processing. (n.d.). Agilent Technologies.
  • A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. (n.d.). Agilent Technologies.
  • An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. (n.d.). DR-NTU.
  • Fast Analysis of Aromatic Solvent with 0.18 mm ID GC column. (2007-11-28). Agilent Technologies.
  • Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. (n.d.). International Journal of Occupational Hygiene.
  • Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. (n.d.). SciSpace.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. (n.d.). SIELC Technologies.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Techniques for the Separation of Isopropenyltoluene Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

Isopropenyltoluene, also known as methyl-α-methylstyrene, exists as three distinct positional isomers: ortho-(o-), meta-(m-), and para-(p-).[1][2][3] These isomers are valuable chemical intermediates in the synthesis of polymers, resins, and other specialty chemicals.[4] Due to their identical chemical formula (C₁₀H₁₂) and molecular weight (132.20 g/mol ), but differing substitution patterns on the benzene ring, they possess very similar physicochemical properties. This similarity presents a significant analytical challenge, as their separation is crucial for quality control, reaction monitoring, and ensuring the purity of the desired isomer.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving such isomeric mixtures.[5] The choice of chromatographic mode—primarily Normal-Phase (NP) or Reversed-Phase (RP)—is paramount and depends on exploiting the subtle differences in polarity and molecular geometry among the isomers. This application note provides a detailed guide, including proven protocols and the scientific rationale behind them, for the successful separation of isopropenyltoluene isomers for researchers, scientists, and drug development professionals.

Chromatographic Principles and Strategy

The separation of positional isomers like o-, m-, and p-isopropenyltoluene hinges on exploiting minor differences in their polarity and shape.

  • ortho-Isopropenyltoluene: The proximity of the methyl and isopropenyl groups can lead to steric hindrance and intramolecular interactions, slightly altering its polarity and interaction with a stationary phase.

  • meta-Isopropenyltoluene: This isomer has an intermediate polarity and structural symmetry compared to the other two.

  • para-Isopropenyltoluene: The symmetrical arrangement of the substituents often results in the lowest net dipole moment, making it the least polar of the three.

Given that the isomers are nonpolar aromatic hydrocarbons, Normal-Phase HPLC is the most direct and effective strategy.[5][6][7][8] In NP-HPLC, a polar stationary phase (typically silica) is used with a non-polar mobile phase (e.g., n-hexane).[9] Separation is governed by the adsorption of the analytes onto the polar surface. The subtle differences in polarity among the isomers cause differential retention, with the least polar isomer (para) eluting first, followed by meta and then ortho.

Reversed-Phase HPLC , while more common for general applications, is often less selective for nonpolar positional isomers on standard C18 columns.[10] However, specialized RP phases that promote alternative interactions, such as π-π interactions with phenyl-based columns, can achieve separation.[11][12] In this mode, a non-polar stationary phase is paired with a polar mobile phase (e.g., acetonitrile/water), and separation is based on hydrophobicity.

Method Development Workflow

The logical flow for developing a robust separation method is outlined below. This process ensures a systematic approach from initial screening to a fully optimized protocol.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Mode & Column Screening cluster_optim Phase 3: Optimization cluster_validation Phase 4: Validation Start Define Goal: Separate o-, m-, p- Isopropenyltoluene Prep Prepare Standards & Sample Mixture Start->Prep Mode_Select Select Primary Mode: Normal-Phase (NP-HPLC) Prep->Mode_Select Column_Select_NP Select NP Column: Unbonded Silica (5 µm) Mode_Select->Column_Select_NP Primary Path Alt_Mode Alternative Mode: Reversed-Phase (RP-HPLC) Mode_Select->Alt_Mode If NP Fails Mobile_Phase Mobile Phase Optimization: Adjust % Modifier (e.g., IPA in Hexane) Column_Select_NP->Mobile_Phase Column_Select_RP Select RP Column: Phenyl-Hexyl or Biphenyl Alt_Mode->Column_Select_RP Parameters Adjust Flow Rate & Temperature for Efficiency & Resolution Mobile_Phase->Parameters SST System Suitability Testing (SST): Resolution > 1.5 Tailing Factor ~ 1.0 Parameters->SST SST->Mobile_Phase Fails Criteria Final Final Validated Method SST->Final Meets Criteria

Caption: Workflow for Isopropenyltoluene Isomer Separation Method Development.

Primary Protocol: Normal-Phase HPLC Separation

This protocol details the most reliable method for separating the three isopropenyltoluene isomers using an unbonded silica column.

Materials and Reagents
  • HPLC System: Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: Silica (SiO₂) column, 4.6 x 250 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA).

  • Standards: Analytical standards of this compound, m-isopropenyltoluene, and p-isopropenyltoluene (>98% purity).

  • Sample Diluent: n-Hexane.

Chromatographic Conditions
ParameterSettingRationale
Stationary Phase Unbonded Silica (SiO₂)The polar silanol groups provide the necessary adsorptive sites for separating nonpolar isomers based on slight polarity differences.[6][7]
Mobile Phase n-Hexane : Isopropanol (99.5 : 0.5, v/v)n-Hexane is the weak, non-polar solvent. IPA is the polar modifier; a small amount is used to control retention without sacrificing selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume to avoid column overloading.
Detection UV at 254 nmAromatic compounds exhibit strong absorbance at this wavelength.[10][13]
Run Time 15 minutesSufficient to allow for the elution of all three isomers.
Step-by-Step Protocol
  • Mobile Phase Preparation: Carefully measure and mix 995 mL of n-Hexane with 5 mL of Isopropanol. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Prepare individual stock solutions of each isomer at 1 mg/mL in n-Hexane. Create a mixed standard solution containing all three isomers at a final concentration of approximately 50 µg/mL each by diluting the stocks in n-Hexane.

  • Sample Preparation: Dilute the sample containing the isomer mixture in n-Hexane to fall within the detector's linear range (a starting concentration of ~50 µg/mL is recommended). Filter the sample through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Purge the HPLC system with the mobile phase. Equilibrate the silica column at 1.0 mL/min until a stable baseline is achieved (typically 30-45 minutes). Note: Silica columns require longer equilibration times than RP columns.

  • Analysis:

    • Inject a blank (n-Hexane) to ensure no system contamination.

    • Inject the individual standards to determine the retention time for each isomer. The expected elution order is para < meta < ortho.

    • Inject the mixed standard to confirm separation and calculate system suitability parameters.

    • Inject the prepared samples for analysis.

Expected Results and System Suitability

A successful separation will show three distinct, well-resolved peaks. The system should meet the following criteria:

ParameterAcceptance Criteria
Resolution (Rs) > 1.5 between all adjacent peaks
Tailing Factor (Tf) 0.9 - 1.2
Theoretical Plates (N) > 2000
Separation Mechanism in Normal-Phase HPLC

The separation on a silica surface is driven by polar interactions. The electron-rich π-systems of the aromatic rings and the subtle dipole moments of the isomers interact with the polar silanol (-Si-OH) groups of the stationary phase. The para isomer, being the most symmetric and least polar, interacts the weakest and elutes first. The ortho isomer, with the closest proximity of its functional groups, often exhibits the strongest interaction and elutes last.

NormalPhaseMechanism cluster_column Silica Stationary Phase Silica {-Si-OH|-Si-OH|-Si-OH|-Si-OH} p_isomer para-Isomer (Least Polar) Elution Direction of Elution → p_isomer->Elution Weakest Interaction (Elutes First) m_isomer meta-Isomer m_isomer->Elution o_isomer ortho-Isomer (Most Polar) o_isomer->Elution Strongest Interaction (Elutes Last)

Caption: Interaction of Isopropenyltoluene Isomers with Silica in NP-HPLC.

Alternative Protocol: Reversed-Phase HPLC

For laboratories that preferentially run RP-HPLC, a phenyl-based column can provide the necessary selectivity through π-π interactions.

Chromatographic Conditions
ParameterSettingRationale
Stationary Phase Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmThe phenyl rings on the stationary phase interact with the aromatic rings of the isomers, offering a different selectivity mechanism than alkyl chains.[11][12]
Mobile Phase Acetonitrile : Water (70 : 30, v/v)A common mobile phase for separating moderately nonpolar compounds in RP mode.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CSlightly elevated temperature can improve peak shape and efficiency.
Detection UV at 254 nmStrong absorbance for the aromatic analytes.
Step-by-Step Protocol
  • Preparation: Prepare mobile phase, standards, and samples as described in the NP protocol, but use the Acetonitrile/Water mixture as the diluent for standards and samples.

  • Equilibration: Equilibrate the phenyl-hexyl column with the mobile phase for 15-20 minutes or until the baseline is stable.

  • Analysis: Perform injections as outlined in section 3.3.5. The elution order in RP-HPLC may differ from NP-HPLC and is often less predictable, requiring experimental confirmation.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Resolution (NP): Mobile phase is too strong.Decrease the percentage of Isopropanol (e.g., from 0.5% to 0.2%).
(RP): Mobile phase is too weak or strong.Adjust the Acetonitrile/Water ratio. Try a gradient elution.
Peak Tailing Active sites on the silica column; secondary interactions.Ensure the mobile phase is completely dry (for NP). Add a small amount of a competing base like triethylamine (0.05%) if basic impurities are suspected.
Drifting Retention Times (NP): Water contamination in the mobile phase.Use fresh, dry solvents. Water is a very strong solvent in NP mode and drastically alters retention.[14]
Column temperature fluctuations.Use a column oven and ensure it is stable.

Conclusion

The separation of isopropenyltoluene positional isomers is effectively and robustly achieved using Normal-Phase HPLC on a standard silica column. The method leverages the subtle differences in polarity between the o-, m-, and p-isomers to yield baseline resolution suitable for accurate quantification and quality control. While Reversed-Phase HPLC on a phenyl-based stationary phase presents a viable alternative, the Normal-Phase method is recommended as the primary approach due to its direct mechanism of action and high selectivity for these nonpolar aromatic compounds. The protocols and principles outlined in this note provide a comprehensive framework for researchers to implement this separation successfully.

References

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Ille, C., & Halász, I. (1977). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Chromatographia, 10(3), 131-137.
  • Wisdomlib. (2024). Normal-phase HPLC: Significance and symbolism.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Lin, Z., et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 138(19), 5756-5762.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Mayer, M. L., & Dorsey, J. G. (2000). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Journal of Chromatography A, 878(1), 25-37.
  • uHPLCs.com. (2024). Reverse Phase vs Normal Phase HPLC You Must Know.
  • NIST. (n.d.). This compound. In NIST Chemistry WebBook.
  • NIST. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • NIST. (n.d.). Benzene, 1-methyl-4-(1-methylethenyl)-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). O,alpha-dimethylstyrene.
  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook.
  • Chromatography Forum. (2017). Separation of positional isomers.
  • Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Information for: Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers.
  • Ghanem, E., & Al-Hariri, S. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Journal of Chromatographic Science.
  • ResearchGate. (n.d.). Fig. 1 Chromatograms obtained for a mixture of aromatic hydrocarbons.

Sources

functionalization of o-isopropenyltoluene for novel materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Materials via Functionalization of o-Isopropenyltoluene

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and professionals on the functionalization of this compound (o-IPT) to create novel polymeric materials. We will move beyond a simple recitation of steps to explore the underlying chemical principles, enabling users to not only replicate these protocols but also to innovate upon them. This guide is structured to first establish a well-defined polymer backbone and then to introduce a diverse range of functionalities through strategic post-polymerization modifications.

Introduction: The Untapped Potential of this compound

This compound (also known as o,α-dimethylstyrene) is a unique aromatic monomer possessing two distinct reactive sites ripe for chemical exploitation: a polymerizable isopropenyl group and an adjacent, reactive benzylic methyl group on the aromatic ring.[1][2][3] This dual-functionality makes it an exceptionally versatile building block. Direct polymerization of the isopropenyl group yields poly(this compound), a robust thermoplastic backbone. The true potential for creating novel materials, however, lies in the subsequent, selective chemical modification of the pendant ortho-methyl groups arrayed along this polymer chain. This guide will detail controlled polymerization methods to build the foundation, followed by robust protocols to chemically transform the inert polymer into a highly functional material tailored for advanced applications.

PART 1: Synthesis of the Poly(this compound) Backbone

The critical first step is to create a well-defined polymer backbone. The choice of polymerization technique is paramount as it dictates the molecular weight, dispersity (Đ or PDI), and end-group fidelity of the resulting polymer. We will explore three state-of-the-art controlled polymerization methods.

Living Anionic Polymerization

Living anionic polymerization offers unparalleled control over polymer architecture, yielding polymers with highly predictable molecular weights and very narrow molecular weight distributions (Đ < 1.1).[4] The mechanism proceeds without a formal termination step, allowing for the synthesis of block copolymers.[5] However, it demands stringent reaction conditions, including high-purity reagents and an inert atmosphere.

Causality and Experimental Rationale: The polymerization of α-methylstyrene analogues like o-IPT is characterized by a low ceiling temperature, meaning the polymerization is reversible at higher temperatures. Therefore, sub-ambient temperatures (typically -78 °C) are required to drive the reaction towards the polymer. The initiator, typically an organolithium compound like sec-butyllithium (sec-BuLi), must be chosen for its ability to efficiently initiate the vinyl group without side reactions. Solvent choice is critical; polar aprotic solvents like tetrahydrofuran (THF) are necessary to solvate the propagating carbanion. The solvent must be rigorously purified to remove water and oxygen, which would terminate the living chain ends.[5]

Protocol 1.1: Living Anionic Polymerization of o-IPT

Safety First: this compound is a flammable liquid and an irritant.[2][6] Organolithium reagents are pyrophoric and react violently with water. All procedures must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon) using proper personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves.[7][8]

  • Solvent Purification: Reflux THF over a sodium/benzophenone ketyl under an inert atmosphere until a persistent deep purple color is achieved. Distill the dry, oxygen-free THF directly into the reaction flask immediately before use.[5]

  • Monomer Preparation: Purify o-IPT by passing it through a short column of activated basic alumina to remove inhibitors, followed by distillation from calcium hydride (CaH₂). Store under an inert atmosphere.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar, seal with a rubber septum, and flame-dry under vacuum. Backfill with inert gas.

  • Polymerization:

    • Add 50 mL of freshly distilled THF to the cooled flask via cannula.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add 5.0 g (37.8 mmol) of purified o-IPT via a degassed syringe.

    • Calculate and add the required amount of sec-BuLi initiator (e.g., 0.25 mL of a 1.4 M solution in cyclohexane for a target Mn of ~5000 g/mol ) dropwise via syringe. An immediate color change indicates initiation.

    • Allow the reaction to stir at -78 °C for 2-4 hours.

  • Termination: Terminate the polymerization by adding 1 mL of degassed methanol. The color of the solution will dissipate.

  • Isolation: Warm the solution to room temperature, precipitate the polymer by pouring the solution into a large excess of methanol (~500 mL) with vigorous stirring.

  • Purification: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Controlled Radical Polymerization (CRP)

CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) are more tolerant of functional groups and less demanding of experimental conditions than anionic polymerization, while still offering excellent control over polymer characteristics.

ATRP is a robust CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the propagating polymer chain, minimizing termination reactions.[9]

Causality and Experimental Rationale: The equilibrium between the active radical species and the dormant alkyl halide species is the key to control in ATRP. The choice of ligand for the copper catalyst is crucial; ligands like tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are selected to tune the catalyst's activity (the ATRP equilibrium constant, K_ATRP) for the specific monomer and reaction conditions.[10] The initiator is an alkyl halide (e.g., ethyl α-bromoisobutyrate, EBiB) whose structure mimics the dormant polymer chain end.

Protocol 1.2: ATRP of o-IPT

  • Reagents: Add o-IPT (5.0 g, 37.8 mmol), ethyl α-bromoisobutyrate (EBiB) initiator (182 mg, 0.93 mmol), and 5 mL of anisole (solvent) to a Schlenk flask with a stir bar.

  • Catalyst Preparation: In a separate vial under inert gas, add Cu(I)Br (67 mg, 0.465 mmol) and PMDETA (97 µL, 0.465 mmol).

  • Degassing: Subject the monomer/initiator solution to three freeze-pump-thaw cycles to remove dissolved oxygen.[9]

  • Polymerization: After the final thaw cycle, backfill the flask with inert gas. Using a syringe, transfer the monomer solution to the vial containing the catalyst system. Place the sealed reaction vessel in a preheated oil bath at 90 °C and stir.

  • Monitoring & Termination: Monitor the reaction progress by taking samples periodically via a degassed syringe to analyze for monomer conversion (by ¹H NMR or GC) and molecular weight (by GPC/SEC).[9] After achieving the desired conversion (e.g., 4-6 hours), cool the reaction, open it to the air, and dilute with THF.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold methanol, filter, and dry under vacuum.

RAFT polymerization achieves control through a chain transfer agent, typically a thiocarbonylthio compound. The propagating radical adds to the RAFT agent, forming an intermediate that fragments to release a new radical, effectively transferring the growing chain.[11][12]

Causality and Experimental Rationale: The choice of RAFT agent is critical and depends on the monomer being polymerized. For styrenic monomers like o-IPT, dithiobenzoates or trithiocarbonates are effective.[13] The molecular weight is controlled by the ratio of monomer consumed to the initial concentration of the RAFT agent. A conventional radical initiator (e.g., AIBN) is still required to generate primary radicals, but at a low concentration.[11]

Protocol 1.3: RAFT Polymerization of o-IPT

  • Reagents: In a Schlenk flask, combine o-IPT (5.0 g, 37.8 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (RAFT agent, 130 mg, 0.378 mmol), azobisisobutyronitrile (AIBN) initiator (12.4 mg, 0.076 mmol), and 5 mL of toluene.

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.[14]

  • Polymerization: After backfilling with inert gas, immerse the flask in a preheated oil bath at 70 °C and stir.

  • Termination & Isolation: After the desired time (e.g., 8-12 hours), stop the reaction by cooling to room temperature and exposing the solution to air. Isolate the polymer by precipitation into a large volume of cold methanol, followed by filtration and drying under vacuum.

Comparison of Polymerization Methods
FeatureLiving Anionic PolymerizationATRPRAFT
Control (Đ) Excellent (< 1.1)Very Good (1.1 - 1.3)Very Good (1.1 - 1.3)
Conditions Strict inert atmosphere, high purity reagents, low temp.Inert atmosphere, moderate purityInert atmosphere, moderate purity
Monomer Scope Limited (styrenes, dienes, some acrylates)Broad (styrenes, (meth)acrylates, acrylonitrile)Very Broad (most free-radically polymerizable monomers)
Post-Reaction Living ends can be functionalizedCatalyst removal requiredEnd-group can be modified or removed
Complexity HighModerateModerate

PART 2: Post-Polymerization Functionalization

With a well-defined poly(this compound) backbone in hand, we can now leverage the pendant ortho-methyl groups as handles for introducing diverse chemical functionalities. This strategy avoids issues where functional groups on a monomer might interfere with the polymerization process.[15]

Workflow for Post-Polymerization Modification

G cluster_0 Polymer Synthesis cluster_1 Functionalization Monomer This compound Polymerization Controlled Polymerization (Anionic, ATRP, or RAFT) Monomer->Polymerization Backbone Poly(this compound) Backbone Polymerization->Backbone Modification Benzylic Bromination (NBS, AIBN) Backbone->Modification BrominatedPolymer Poly(o-(bromomethyl)isopropenylstyrene) Substitution Nucleophilic Substitution (e.g., NaN₃, Amines) BrominatedPolymer->Substitution FunctionalPolymer Novel Functional Material Substitution->FunctionalPolymer

Sources

o-Isopropenyltoluene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of o-Isopropenyltoluene in the Synthesis of Pharmaceutical Intermediates

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of complex pharmaceutical intermediates. It moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for successful and reproducible synthetic outcomes.

Introduction: The Profile of a Versatile Building Block

This compound (also known as 1-methyl-2-(prop-1-en-2-yl)benzene or o,α-dimethylstyrene) is a colorless to pale yellow aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] Its structure, featuring a toluene core with an ortho-substituted isopropenyl group, makes it a valuable and reactive building block in organic synthesis.[1] The key to its utility lies in the isopropenyl moiety, an alkene that serves as a handle for a variety of powerful chemical transformations, including polymerization, electrophilic additions, and transition metal-catalyzed cross-coupling reactions.[1] While widely used in the production of polymers and resins, its potential in the nuanced field of pharmaceutical synthesis is significant, offering a pathway to complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 7399-49-7[1][2]
Molecular Formula C₁₀H₁₂[1][2]
Molecular Weight 132.20 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 176 - 178 °C[4]
Solubility Soluble in organic solvents; less soluble in water[1]

Critical Safety & Handling Protocols

The effective use of any reagent begins with a deep respect for its safe handling. This compound is a flammable liquid and requires strict adherence to safety protocols.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation : All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Eye and Face Protection : Wear appropriate chemical safety goggles or a face shield as described by OSHA (29 CFR 1910.133) or European Standard EN166.[5]

  • Skin Protection : Use chemically resistant gloves and protective clothing to prevent skin contact.[5]

  • Respiratory Protection : If exposure limits are at risk of being exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[5]

Safe Handling and Storage
  • Ignition Sources : Keep the compound away from open flames, hot surfaces, sparks, and other potential ignition sources.[4][5] Use only non-sparking tools and take precautionary measures against static discharge.[4][5]

  • Incompatible Materials : Store away from strong oxidizing agents, strong acids, and strong bases.[5]

  • Storage Conditions : Keep containers tightly closed in a dry, cool, and well-ventilated area designated for flammable materials.[4][5]

  • Peroxide Formation : this compound may form explosive peroxides over time. It is critical to test for the presence of peroxides before any distillation or evaporation process. It is recommended to discard the material after one year if not tested and re-stabilized.[4]

Managing Reactivity: The Role of Polymerization Inhibitors

The isopropenyl group makes this compound susceptible to unwanted radical polymerization, particularly upon heating or prolonged storage.[6] This can lead to the fouling of equipment and, in a closed system, a dangerous runaway exothermic reaction.[6]

  • Mechanism of Inhibition : Commercial grades of this compound are typically supplied with a stabilizer, such as Butylated hydroxytoluene (BHT), which acts as a radical scavenger to terminate polymerization chain reactions.[1]

  • Practical Considerations : When purifying by distillation, it is crucial to ensure a sufficient concentration of a high-temperature inhibitor is present in the distillation pot. If the inhibitor is removed during purification (e.g., column chromatography), the purified material should be used immediately or re-stabilized for storage. Common inhibitors for unsaturated monomers include hydroquinone, TEMPO, and phenothiazine derivatives.[6][7][8]

Application Focus: Pathways to Chiral Pharmaceutical Intermediates

The true value of this compound in pharmaceutical synthesis is its capacity to be transformed into complex, often chiral, intermediates. Two powerful synthetic strategies, the Heck Reaction and Sharpless Asymmetric Epoxidation, are particularly well-suited to functionalize its isopropenyl group.

Heck Reaction: Forging Carbon-Carbon Bonds

The Mizoroki-Heck reaction is a Nobel Prize-winning transformation that creates a carbon-carbon bond by coupling an alkene with an aryl or vinyl halide, catalyzed by a palladium complex.[9] This reaction is a cornerstone of modern medicinal chemistry for building molecular complexity.[10][11]

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[9] A Pd(0) catalyst first undergoes oxidative addition into the aryl-halide bond. The alkene (this compound) then coordinates to the Pd(II) complex and inserts into the palladium-carbon bond (syn-insertion). Finally, a β-hydride elimination regenerates the double bond in a new position and releases the product, followed by reductive elimination with a base to regenerate the Pd(0) catalyst.[11] The choice of ligand is critical; it stabilizes the palladium catalyst and influences both reactivity and selectivity.

Heck_Cycle cluster_main Heck Reaction Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Alkene Coordination C->D + Alkene - L E Ar-Pd(II)-X(Alkene)(Ln) D->E F Migratory Insertion E->F G R-Pd(II)-X(Ln) F->G H β-Hydride Elimination G->H I Product-Pd(II)-H(Ln) H->I Product J Reductive Elimination I->J + Base J->A - Base-HX

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

This protocol describes a representative Heck reaction between this compound and an aryl bromide.

Table 2: Reagents and Conditions for a Representative Heck Reaction

ComponentExampleMolar Eq.Purpose
Aryl Halide 4-Bromoacetophenone1.0Electrophile
Alkene This compound1.2 - 1.5Nucleophile
Pd Catalyst Pd(OAc)₂0.01 - 0.05Catalyst Precursor
Ligand PPh₃ or P(o-tol)₃2-4x PdStabilize Catalyst
Base Et₃N or K₂CO₃2.0 - 3.0Neutralize HX
Solvent DMF, Acetonitrile, or Toluene-Reaction Medium
Temperature 80 - 120 °C-Thermal Energy

Step-by-Step Methodology:

  • Inert Atmosphere : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand.

  • Reagent Addition : Evacuate and backfill the flask with nitrogen three times. Add the aryl halide, the base (if solid, like K₂CO₃), and the solvent.

  • Initiation : Begin stirring and add the this compound and the base (if liquid, like Et₃N) via syringe.

  • Reaction : Heat the mixture to the target temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup : Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to yield the substituted stilbene derivative.

Sharpless Asymmetric Epoxidation: Installing Chirality

The Sharpless Asymmetric Epoxidation is a highly reliable method for converting prochiral allylic alcohols into chiral 2,3-epoxyalcohols with excellent enantioselectivity.[12][13] While this compound itself is not an allylic alcohol, a simple two-step sequence (e.g., allylic oxidation followed by reduction) can generate the necessary substrate. The resulting chiral epoxide is a powerful intermediate, readily opened by various nucleophiles to access chiral aminoalcohols and diols—scaffolds prevalent in many APIs.[12][14]

The reaction's success hinges on a chiral catalyst formed in situ from titanium(IV) isopropoxide and an enantiomerically pure dialkyl tartrate (either D-(-)-DET or L-(+)-DET).[14] This titanium-tartrate complex coordinates both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP).[13] This assembly creates a rigid, chiral environment that directs the delivery of the oxygen atom to a specific face of the alkene, resulting in high enantiomeric excess.[14][15] The choice of tartrate enantiomer dictates the facial selectivity.

Sharpless_Epoxidation cluster_workflow Workflow for Chiral Intermediate Synthesis start This compound Derivative (Allylic Alcohol) reaction Sharpless Asymmetric Epoxidation (SAE) start->reaction catalyst Ti(OiPr)₄ + Chiral Tartrate (e.g., L-(+)-DET) catalyst->reaction oxidant t-BuOOH (TBHP) oxidant->reaction epoxide Chiral Epoxyalcohol (High %ee) reaction->epoxide opening Nucleophilic Ring-Opening (e.g., with NaN₃, R₂NH) epoxide->opening final Valuable Chiral Intermediate (e.g., Aminoalcohol, Diol) opening->final

Caption: Synthetic workflow using Sharpless Epoxidation.

This protocol outlines the epoxidation of a hypothetical allylic alcohol derived from this compound.

Table 3: Reagents and Conditions for Sharpless Asymmetric Epoxidation

ComponentExampleMolar Eq.Purpose
Allylic Alcohol (2-methylphenyl)prop-2-en-1-ol1.0Substrate
Titanium Source Ti(OiPr)₄0.05 - 0.10Catalyst Precursor
Chiral Ligand L-(+)-Diethyl Tartrate (DET)1.2x TiChiral Director
Oxidant tert-Butyl Hydroperoxide (TBHP)1.5 - 2.0Oxygen Source
Solvent Dichloromethane (DCM), anhydrous-Reaction Medium
Additive 4Å Molecular Sieves-Remove Water
Temperature -20 °C-Control Selectivity

Step-by-Step Methodology:

  • Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and powdered 4Å molecular sieves. Cool the flask to -20 °C in a suitable cooling bath (e.g., CCl₄/dry ice).

  • Catalyst Formation : Add L-(+)-diethyl tartrate via syringe, followed by the dropwise addition of titanium(IV) isopropoxide. Stir the resulting pale-yellow solution for 30 minutes at -20 °C to allow for catalyst pre-formation.

  • Substrate Addition : Add the allylic alcohol substrate dissolved in a small amount of DCM.

  • Oxidation : Add the oxidant (TBHP, typically a solution in decane) dropwise over several minutes. The reaction is often marked by a color change.

  • Reaction Monitoring : Seal the flask and store it in a freezer at -20 °C. Monitor the reaction by TLC. The reaction is typically complete in 2-6 hours.

  • Quenching and Workup : Quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously for 1 hour at room temperature until the two layers become clear. Separate the layers, extract the aqueous phase with DCM, and combine the organic extracts.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting chiral epoxide by flash column chromatography.

Case Study: A Proposed Route to a Tamsulosin Intermediate

Tamsulosin is a widely prescribed α₁ adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[16] A key chiral intermediate in many of its syntheses is (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[17] While published syntheses of Tamsulosin often start from more advanced precursors,[18][19] a logical retrosynthetic analysis demonstrates how a precursor derivable from this compound could be employed.

Tamsulosin_Retrosynthesis cluster_path Conceptual Synthetic Pathway Tamsulosin Tamsulosin Intermediate (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide Precursor1 Chiral Azide or Alcohol Precursor Tamsulosin->Precursor1 SN2/Reduction Precursor2 Functionalized This compound (e.g., with SO₂NH₂, OMe) Precursor1->Precursor2 Asymmetric Functionalization (e.g., Hydroboration or Epoxidation/Opening) Start This compound Precursor2->Start Ring Functionalization (Sulfonamidation, Methoxylation)

Caption: Retrosynthetic analysis for a Tamsulosin intermediate.

This conceptual pathway highlights the strategic value of this compound. Standard aromatic functionalization reactions (e.g., chlorosulfonation followed by amination; electrophilic aromatic substitution) could install the required sulfamoyl and methoxy groups on the ring. The isopropenyl group could then be converted to the chiral aminopropyl side-chain using established asymmetric methodologies, such as asymmetric hydroboration/oxidation followed by amination chemistry, showcasing a plausible and powerful application of this starting material.

Conclusion

This compound is more than a simple monomer for polymer chemistry; it is a strategic starting material for the synthesis of high-value pharmaceutical intermediates. Its defined structure and reactive alkene handle allow for the application of robust and predictable synthetic transformations like the Heck reaction and Sharpless epoxidation. By understanding the principles behind these protocols and adhering to strict safety and handling procedures, researchers can effectively leverage this compound to construct complex molecular architectures, accelerating the discovery and development of new therapeutic agents.

References

  • Gizur, T., Fogassy, E., Bálint, J., et al. (2008). New practical synthesis of Tamsulosin. Chirality, 20(6), 790-795. [Link]
  • New practical synthesis of Tamsulosin - PubMed.
  • de Prado, P., Mangas-Sánchez, J., & Gotor-Fernández, V. (2024). Chemoenzymatic synthesis of Tamsulosin.
  • Achieved continuous synthesis of tamsulosin, the active pharmaceutical ingredient of Harnal, a treatment for dysuria. The University of Tokyo. [Link]
  • Sharpless epoxid
  • Sharpless Asymmetric Epoxidation Reaction. Myers Research Group, Harvard University. [Link]
  • Sharpless Epoxid
  • This compound. NIST WebBook. [Link]
  • Heck Reaction. Organic Chemistry Portal. [Link]
  • Papai, Z., et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Heck reaction. Wikipedia. [Link]
  • Unthank, M. G., & Schlegel, H. B. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
  • Polymeris
  • o,alpha-dimethylstyrene. PubChem. [Link]
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
  • Sharpless Asymmetric Epoxidation (SAE)
  • Pharmaceutical intermediates and process for the preparation thereof.
  • Regioselectivity in the Heck (Mizoroki-Heck) Reaction. SpringerLink. [Link]
  • High performance polymeriz
  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction.
  • Heck Reaction. Chemistry LibreTexts. [Link]
  • Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
  • Process for the enantioselective synthesis of intermediates used in the preparation of physostigmine.
  • Synthesis of drug intermediate and analogs.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
  • Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules.
  • This compound IR Spectrum. NIST WebBook. [Link]
  • Purification of linear alkylbenezene-based liquid scintillator and the effects of impurities on detection properties.
  • This compound D

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-isopropenyltoluene (also known as 1-methyl-2-(prop-1-en-2-yl)benzene).[1][2][3] This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction yields. We will explore the most prevalent synthetic routes, troubleshoot common pitfalls, and provide detailed, field-proven protocols.

Introduction to this compound Synthesis

This compound is a valuable aromatic hydrocarbon used as a monomer in polymer production and as an intermediate in fine chemical synthesis.[1] Achieving high yields is critical for the economic viability and sustainability of its application. This guide focuses on troubleshooting the most common and effective laboratory-scale synthesis methods: the Wittig reaction and the Grignard reaction, followed by dehydration.

Core Synthesis Strategies: A Comparative Overview

Choosing the right synthetic route is the first step in optimizing your yield. The decision often depends on the availability of starting materials, scale, and desired purity.

Synthesis RouteStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Wittig Reaction o-Tolualdehyde, Isopropyltriphenylphosphonium halideStrong base (e.g., n-BuLi, NaH)60-85%High regioselectivity (double bond position is fixed).[4]Requires stoichiometric phosphonium salt; difficult removal of triphenylphosphine oxide byproduct.[5]
Grignard Reaction o-Tolualdehyde, Isopropylmagnesium halideAnhydrous Ether, Mild Acid (for dehydration)70-90%High-yielding C-C bond formation; readily available starting materials.[6]Requires strictly anhydrous conditions; dehydration step can lead to isomers or polymerization.
Dehydrogenation o-CymeneMetal catalyst (e.g., Pt, Pd, Rh on a support)VariableAtom-economical.Requires high temperatures and specialized equipment; catalyst deactivation can be an issue.[7]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

General Issues & Contamination

Q1: My overall yield is consistently low, regardless of the method. Where should I start troubleshooting?

A1: Consistently low yields often point to fundamental issues with reagents or reaction setup rather than the specific chemistry.

  • Purity of Starting Materials: Verify the purity of your o-tolualdehyde or o-cymene. Aldehydes are prone to oxidation to carboxylic acids, which will not participate in the reaction. Consider purification by distillation if necessary.

  • Solvent Quality: Anhydrous solvents are critical, especially for Grignard and Wittig reactions using strong bases like n-BuLi.[4][6] Use freshly distilled solvents or purchase high-quality anhydrous grades. Even trace amounts of water can quench the organometallic reagents.[4]

  • Inert Atmosphere: Both Grignard reagents and phosphorus ylides are sensitive to oxygen and moisture.[4] Ensure your reaction is conducted under a positive pressure of an inert gas like argon or nitrogen. Flame-dry your glassware immediately before use to remove adsorbed water.[8]

  • Temperature Control: Many of these reactions are exothermic. Poor temperature control can lead to side reactions, reducing selectivity and yield. Use an ice bath or other cooling system to maintain the recommended temperature, especially during reagent addition.

Q2: My TLC plate shows multiple unexpected spots after the reaction. What are the likely side products?

A2: The identity of side products depends on the reaction route.

  • For Wittig Reactions: You may see unreacted o-tolualdehyde or the phosphonium salt. The most prominent byproduct is triphenylphosphine oxide, which is often visible on TLC.

  • For Grignard Reactions: Common byproducts include unreacted aldehyde and the alcohol intermediate if the dehydration step is incomplete. Over-dehydration or rearrangement can lead to isomeric alkenes.

  • Polymerization: this compound can polymerize, especially under acidic conditions or at elevated temperatures.[1] This will appear as a baseline streak or an intractable solid in your flask. It is often advisable to distill the final product in the presence of a radical inhibitor.

Troubleshooting the Wittig Reaction

The Wittig reaction is a robust method for creating a C=C bond with absolute regiochemical control.[4][9][10] The core of the reaction involves the formation of a phosphorus ylide, which then reacts with an aldehyde.[5][11]

Wittig_Workflow cluster_Ylide Step 1: Ylide Formation cluster_Reaction Step 2: Wittig Reaction Phosphonium Isopropyltriphenyl- phosphonium Bromide Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Phosphonium Aldehyde o-Tolualdehyde Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Byproduct Decomposition Grignard_Troubleshooting Start Low Yield in Grignard/Dehydration Route Check_Grignard Problem in Grignard Step? Start->Check_Grignard Check_Dehydration Problem in Dehydration Step? Start->Check_Dehydration Grignard_No_Start Reaction Fails to Initiate Check_Grignard->Grignard_No_Start Yes Grignard_Low_Conv Low Conversion Check_Grignard->Grignard_Low_Conv Yes Dehydration_Isomers Isomer Mixture/Polymerization Check_Dehydration->Dehydration_Isomers Yes Dehydration_Incomplete Incomplete Dehydration Check_Dehydration->Dehydration_Incomplete Yes Sol_Grignard_No_Start Activate Mg (Iodine chip, crushing). Ensure anhydrous conditions. Grignard_No_Start->Sol_Grignard_No_Start Sol_Grignard_Low_Conv Check reagent stoichiometry. Add Grignard slowly at 0°C. Grignard_Low_Conv->Sol_Grignard_Low_Conv Sol_Dehydration_Isomers Use milder acid (e.g., KHSO₄). Keep temperature low during distillation. Dehydration_Isomers->Sol_Dehydration_Isomers Sol_Dehydration_Incomplete Increase reaction time or temperature moderately. Use a Dean-Stark trap to remove water. Dehydration_Incomplete->Sol_Dehydration_Incomplete

Sources

Technical Support Center: Scaling Up o-Isopropenyltoluene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the polymerization of o-isopropenyltoluene (o-IPT). This resource is designed to provide field-proven insights and troubleshooting strategies for overcoming the unique challenges encountered when transitioning o-IPT polymerization from laboratory-scale experiments to pilot- or industrial-scale production. As a substituted styrene monomer, o-IPT presents specific hurdles related to reaction kinetics, heat management, and viscosity that require careful consideration for a successful scale-up.

This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific, acute problems you may encounter during the scale-up of o-IPT polymerization. Each issue is presented with potential causes and actionable solutions.

Q1: My large-scale reaction initiated, but conversion stalled prematurely at a low-to-moderate level. What went wrong?

Potential Causes & Solutions:

  • Inhibitor Contamination: Commercial o-IPT contains inhibitors (like TBC) to prevent spontaneous polymerization during storage. While effective at lab scale, simple filtration may not be sufficient for larger volumes. Residual inhibitor will scavenge radicals, terminating polymerization.

    • Solution: Implement a robust monomer purification protocol. For multi-liter quantities, wash the monomer with an aqueous NaOH solution to remove phenolic inhibitors, followed by washing with deionized water to neutrality. Dry the monomer over an anhydrous salt (e.g., MgSO₄ or CaH₂) and consider vacuum distillation for the highest purity.

  • Oxygen Contamination: Oxygen is a potent radical inhibitor. In a larger reactor, achieving and maintaining a truly inert atmosphere is more challenging due to the larger volume, increased number of ports, and potential for leaks.

    • Solution: Ensure all solvents and the monomer are rigorously deoxygenated using methods like sparging with high-purity nitrogen or argon for an extended period. The reactor must be thoroughly purged and maintained under a positive pressure of inert gas throughout the entire process.

  • Catalyst/Initiator Deactivation: In catalytic polymerizations (e.g., cationic or ATRP), trace impurities like water can deactivate the catalyst.[1][2] Water is particularly detrimental to cationic polymerization, acting as a chain transfer agent.[2]

    • Solution: Dry all solvents and the monomer to ppm levels of water. For controlled radical polymerizations like ATRP, ensure the catalyst complex is handled under strictly anaerobic and anhydrous conditions. The use of excess reducing agent in ARGET ATRP can help regenerate the active catalyst and scavenge oxygen.[3]

Q2: I'm experiencing a dangerous, uncontrollable temperature spike (runaway reaction) in my pilot-scale reactor. How can I prevent this?

Potential Causes & Solutions:

  • Reduced Surface-Area-to-Volume Ratio: This is the most critical challenge in scaling up exothermic reactions like polymerization.[4][5] As reactor volume increases, the surface area available for heat dissipation does not increase proportionally. Heat generated by the polymerization builds up faster than it can be removed, leading to auto-acceleration.[5]

    • Solution 1: Reactor & Cooling System Design: Ensure the pilot reactor has an adequate cooling jacket and that the heat transfer fluid is circulating at a sufficient rate. Consider reactors with internal cooling coils for larger volumes to increase the heat exchange surface area.

    • Solution 2: Semi-Batch Monomer Feed: Instead of adding all the monomer at the beginning (batch process), adopt a semi-batch approach. Add a portion of the monomer initially and feed the rest gradually over time. This allows you to control the rate of polymerization and, therefore, the rate of heat generation, matching it to the reactor's cooling capacity.

    • Solution 3: Re-evaluate Initiator Concentration: A high initiator concentration that was manageable in a small flask can lead to an explosive reaction rate at scale. Reduce the initiator concentration and accept a longer reaction time to ensure safety and control.

This diagram outlines a logical sequence for troubleshooting failed or stalled polymerization reactions.

G start Low Conversion or Failed Reaction check_inhibitor Was monomer properly purified? (Inhibitor Removed) start->check_inhibitor check_oxygen Was the system rigorously deoxygenated? check_inhibitor->check_oxygen Yes purify Action: Re-purify monomer using alkaline wash and distillation. check_inhibitor->purify No check_initiator Was initiator/catalyst activity verified? (Correct storage & handling) check_oxygen->check_initiator Yes degas Action: Improve degassing procedure. (e.g., Freeze-Pump-Thaw cycles or extended sparging) check_oxygen->degas No check_temp Was reaction temperature maintained? check_initiator->check_temp Yes new_initiator Action: Use a fresh, verified batch of initiator/catalyst. check_initiator->new_initiator No log_temp Action: Monitor internal reaction temperature continuously. Check cooling system. check_temp->log_temp No end If all steps are verified, consider reaction kinetics or solvent effects. check_temp->end Yes

Caption: Troubleshooting workflow for low polymerization yield.

Q3: The viscosity of my reaction mixture increased so much that the stirrer stopped, and the resulting polymer has a very broad molecular weight distribution.

Potential Causes & Solutions:

  • Trommsdorff-Norrish Effect (Gel Effect): As the polymerization proceeds, the viscosity of the medium increases dramatically.[6] This slows the diffusion of growing polymer chains, hindering termination reactions (recombination or disproportionation). However, small monomer molecules can still diffuse to the active chain ends. This imbalance causes a rapid increase in both the polymerization rate and molecular weight, often accompanied by a significant exotherm and leading to a very broad molecular weight distribution (high polydispersity index, PDI).

    • Solution 1: Solution Polymerization: Perform the polymerization in a suitable solvent. The solvent keeps the viscosity lower, facilitating mixing and heat transfer, and mitigating the gel effect.

    • Solution 2: Reduce Polymer Concentration: Target a lower final solids content. While this may reduce reactor throughput, it is often necessary for maintaining control.

    • Solution 3: Implement Controlled Radical Polymerization (CRP): Techniques like RAFT or ATRP are designed to minimize irreversible termination reactions, providing much better control over molecular weight and significantly reducing the gel effect.[7] These "living" polymerizations allow for the synthesis of well-defined polymers even at high conversions.

Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the key differences in heat management when moving from a 1L flask to a 100L reactor?

The primary difference is the dramatic decrease in the surface-area-to-volume ratio. Polymerization is typically exothermic, meaning it generates heat.[8] The amount of heat generated is proportional to the volume of the reaction, while the rate of heat removal is proportional to the surface area of the reactor in contact with the cooling medium.

Parameter1L Round Bottom Flask100L Jacketed ReactorImplication for Scale-Up
Approx. Volume (V) 1 L100 L100x increase
Approx. Surface Area (A) 0.048 m²1.3 m²~27x increase
A/V Ratio ~48 m⁻¹~13 m⁻¹~73% reduction. Heat removal becomes significantly less efficient per unit volume.
Primary Heat Transfer Convection (air), bathConduction (jacket fluid)Active, forced cooling is mandatory at scale. Passive cooling is insufficient.[4]

This fundamental scaling law means that a reaction that is easily controlled in the lab can become dangerously exothermic at a larger scale.[5]

This diagram illustrates why heat management becomes critical during process scale-up.

Sources

preventing premature polymerization of o-isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Polymerization

Welcome to the technical support center for o-isopropenyltoluene (CAS 7399-49-7). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into handling this reactive vinyl monomer. Premature polymerization is a common yet preventable issue that can compromise experimental integrity, deplete valuable material, and pose safety risks. This resource combines troubleshooting protocols and preventative FAQs to ensure the stability and purity of your this compound.

Troubleshooting Guide: Diagnosing and Resolving Polymerization Issues

This section addresses problems that may have already occurred. Follow these diagnostic steps to identify the issue and implement the appropriate solution.

Problem: My this compound appears viscous, contains a gel, or has solid precipitates.

This is a clear indication that polymerization has occurred. The increased viscosity is due to the formation of soluble, low-molecular-weight polymer chains, while gels or solids represent higher-molecular-weight, often cross-linked, polymers.

Causality: The polymerization of vinyl monomers like this compound proceeds via a free-radical mechanism.[1][2][3] This process can be initiated by heat, light (UV), or trace impurities like peroxides.[2][4] Once initiated, a chain reaction propagates, linking monomer units together until the growing chains are terminated.[3][4][5] If the inhibitor is depleted or ineffective, this process can occur spontaneously during storage.

Diagnostic & Solution Workflow

The appropriate response depends on the extent of polymerization. Use the following workflow to determine your course of action.

G cluster_solutions Solutions start Polymer Detected in Monomer Bottle q1 Is the material fully solid or a non-pourable gel? start->q1 q2 Is the material viscous but still pourable? q1->q2 No sol_a Action: Dispose of Material Reason: Attempting to purify a fully polymerized monomer is hazardous and impractical. Distillation can lead to dangerous pressure buildup. q1->sol_a Yes sol_b Action: Purify via Filtration or Distillation - For small amounts of solid polymer, filter through glass wool. - For viscous liquid, perform vacuum distillation. q2->sol_b Yes

Figure 1. Troubleshooting workflow for handling polymerized this compound.

Experimental Protocol: Purification of Partially Polymerized this compound

Objective: To remove soluble and insoluble polymer from this compound monomer.

Safety First: this compound is a flammable liquid and a skin and eye irritant.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and chemical-resistant gloves.[7]

Method 1: Removal of Solid Polymer by Filtration

  • Setup: Place a small plug of glass wool into the cone of a glass funnel.

  • Filtration: Carefully decant the liquid monomer through the glass wool into a clean, dry receiving flask. The glass wool will trap the solid polymer particles.

  • Re-stabilize: Immediately add a fresh supply of inhibitor (see Table 2) to the purified monomer if it is to be stored.

Method 2: Purification by Vacuum Distillation This method should only be performed by personnel experienced with distillation of reactive monomers.

  • Apparatus: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Add Inhibitor: It is crucial to add a non-volatile inhibitor, such as hydroquinone, to the distillation flask to prevent polymerization at elevated temperatures.

  • Distillation: Heat the flask gently using a heating mantle. This compound has a boiling point of approximately 172-173°C at atmospheric pressure; distillation should be performed under reduced pressure to lower the boiling point and minimize thermal stress.[8]

  • Collection: Collect the distilled monomer in a flask that has been pre-charged with the appropriate storage inhibitor (e.g., TBC).

  • Storage: Store the purified, re-inhibited monomer under the recommended conditions outlined in Table 1.

Preventative Measures & Frequently Asked Questions (FAQs)

Proactive measures are the most effective way to prevent premature polymerization. This section provides best practices for storage and handling, and answers common questions.

FAQ 1: What are the optimal storage conditions for this compound?

Proper storage is the first line of defense against unwanted polymerization. Key factors are temperature, light, and oxygen.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of thermal initiation of free radicals.
Atmosphere Air headspace (not inert gas)Many common inhibitors, like TBC, require oxygen to function effectively as radical scavengers.[9]
Light Store in an amber or opaque bottlePrevents photochemical initiation of polymerization.
Container Tightly sealed original containerPrevents contamination and evaporation of the monomer or inhibitor.[7][10]

Table 1. Recommended Storage Conditions for Inhibited this compound.

FAQ 2: What are polymerization inhibitors and how do they work?

Polymerization inhibitors are chemical compounds that are added to reactive monomers to prevent the onset of polymerization.[11] They function by scavenging the free radicals that initiate the polymerization chain reaction.[12]

The most common inhibitor for monomers like styrene and its derivatives is 4-tert-butylcatechol (TBC).[11][13] TBC is a highly effective free radical scavenger.[9][14]

G cluster_poly Uninhibited Polymerization cluster_inhib Inhibited Polymerization M Monomer (M) R_dot Radical (R•) MR_dot Growing Chain (MR•) R_dot->MR_dot Initiation Polymer Polymer MR_dot->Polymer Propagation TBC Inhibitor (TBC) Inactive Inactive Product TBC->Inactive R_dot_inhib Radical (R•) R_dot_inhib->TBC Scavenging

Figure 2. Simplified comparison of uninhibited vs. inhibited polymerization pathways.

InhibitorTypical ConcentrationRemoval MethodKey Characteristics
4-tert-Butylcatechol (TBC) 10-50 ppmAlkali wash (NaOH solution) or passage through an alumina column.[15][16]Highly effective but requires oxygen to function.[9] Easily removed before use.[13]
Butylated Hydroxytoluene (BHT) 100-1000 ppmVacuum DistillationA phenolic antioxidant also used as an inhibitor.[17]
Hydroquinone (HQ) 100-200 ppmAlkali wash or distillation.A common inhibitor, though TBC is often considered more potent.[11][14]

Table 2. Common Inhibitors for Vinyl Monomers.

FAQ 3: Do I need to remove the inhibitor before my experiment?

Yes, in most cases. If your experiment involves free-radical polymerization, the storage inhibitor must be removed.[15] Its presence will create an induction period or completely prevent your desired reaction from starting. For other reaction types not involving free radicals, removal may not be necessary, but it is good practice to use pure starting materials.

Experimental Protocol: Inhibitor Removal

Objective: To remove phenolic inhibitors (e.g., TBC, HQ) from this compound prior to use.

Method 1: Basic Alumina Column This is a fast and convenient method for removing inhibitors like TBC.[18]

  • Preparation: Pack a glass chromatography column with basic alumina. Pre-wet the column with a small amount of a non-polar solvent like hexane and let it drain.

  • Application: Add the inhibited monomer to the top of the column.

  • Elution: Allow the monomer to pass through the alumina bed under gravity. The polar phenolic inhibitor will be adsorbed onto the alumina, while the non-polar monomer elutes.

  • Collection: Collect the purified, inhibitor-free monomer. Use immediately, as it is now highly susceptible to polymerization.

Method 2: Alkaline Wash This method uses a liquid-liquid extraction to remove the acidic phenolic inhibitor.[15][18]

  • Extraction: Place the monomer in a separatory funnel and add an equal volume of 5-10% aqueous sodium hydroxide (NaOH) solution.

  • Mixing: Stopper the funnel and shake gently, periodically venting to release pressure. The phenolic inhibitor will be deprotonated by the NaOH and move into the aqueous layer.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the monomer layer with distilled water until the aqueous wash is neutral (check with pH paper).

  • Drying: Transfer the monomer to a clean flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or calcium chloride).

  • Filtration: Filter off the drying agent. The monomer is now inhibitor-free and should be used immediately.

References

  • Vertex AI Search. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • ResearchGate. (n.d.).
  • Patsnap Eureka. (2025).
  • Polymer Science Learning Center. (n.d.).
  • CymitQuimica. (n.d.). CAS 7399-49-7: this compound.
  • MDPI. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.
  • ResearchG
  • Benchchem. (n.d.).
  • Metrohm. (n.d.). TBC in Styrene tank.
  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 7399-49-7). [Link]
  • PubChem. (n.d.). O,alpha-dimethylstyrene. [Link]
  • National Institute of Standards and Technology. (n.d.). This compound - the NIST WebBook.
  • National Institute of Standards and Technology. (n.d.).
  • ResearchGate. (n.d.). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants.
  • Fisher Scientific. (2024).
  • National Institutes of Health (NIH). (2023).
  • Cheméo. (n.d.). Chemical Properties of m-Cymenene (CAS 1124-20-5). [Link]
  • Hosea Chem. (2024).
  • KUMHO P&B CHEMICALS.INC. (2019).
  • Sigma-Aldrich. (2024).
  • ResearchGate. (2014).
  • Wikipedia. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Inhibition of premature polymerization of cationically polymerizable low viscosity systems.
  • National Institute of Standards and Technology. (n.d.).
  • National Institute of Standards and Technology. (n.d.).

Sources

Technical Support Center: Purification of Crude o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the purification of crude o-isopropenyltoluene (OPT). This guide is designed for researchers, scientists, and drug development professionals who utilize OPT as a key intermediate and require a high degree of purity for their applications. Crude OPT often contains a variety of impurities stemming from its synthesis, including isomers, saturated analogs, and residual starting materials.[1][2] These contaminants can interfere with subsequent reactions, affect polymer characteristics, and compromise the integrity of final products.

This document provides a comprehensive, question-and-answer-based resource covering frequently asked questions and detailed troubleshooting guides for the most common purification techniques. Our goal is to equip you with the scientific rationale and practical steps needed to overcome challenges in your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (OPT), also known as o,α-Dimethylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[3][4] Structurally, it consists of a toluene molecule with an isopropenyl group attached at the ortho position.[4] It is a colorless to pale yellow liquid with a distinct aromatic odor.[4] Due to the reactive nature of its alkene group, OPT is a valuable monomer and intermediate in organic synthesis, primarily used in the production of specialty polymers, resins, and as a building block in the synthesis of more complex molecules in the pharmaceutical and chemical industries.[4]

Q2: Why is the purification of crude this compound critical?

A2: The purity of a monomer is paramount for predictable and controlled polymerization. Impurities in crude OPT can act as chain-transfer agents or terminators, leading to polymers with lower molecular weights and inconsistent properties. Furthermore, isomeric impurities (m- and p-isopropenyltoluene) can be incorporated into the polymer backbone, altering its physical and chemical characteristics. For applications in drug development, even trace impurities can lead to unwanted side reactions or the formation of toxic byproducts, making high purity an absolute requirement.[1]

Q3: What are the typical impurities found in crude this compound?

A3: Crude this compound can contain several types of impurities arising from the synthesis process, which often involves the alkylation of toluene followed by dehydrogenation.[5][6] Common impurities include:

  • Positional Isomers: m-Isopropenyltoluene and p-isopropenyltoluene.

  • Saturated Analogs: o-Cymene (2-isopropyltoluene), which is the hydrogenated form of OPT.[7][8]

  • Starting Materials: Unreacted toluene and propylene (if used in alkylation).

  • Byproducts: Other alkylated aromatics and dimers or oligomers of OPT.

  • Color Bodies: Oxygenated aromatic compounds that impart a yellow or brown color.[9]

Q4: What are the primary methods for purifying this compound?

A4: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common techniques are:

  • Fractional Distillation: This is the most effective method for separating OPT from impurities with different boiling points, such as its isomers and the saturated analog, o-cymene.[10]

  • Chemical Treatment: Acid or alkali washes can be used to remove specific types of impurities. For instance, a wash with dilute sulfuric acid can help remove basic nitrogen-containing impurities or other reactive species.

  • Adsorption Chromatography: Passing the crude material through a column of an adsorbent like silica gel or neutral alumina can remove polar impurities and color bodies.[11][12]

Q5: What are the most critical safety precautions when purifying this compound?

A5: this compound is a flammable liquid and a skin and eye irritant.[3] The most significant hazard during purification, especially distillation, is its tendency to undergo thermally-initiated radical polymerization.[13] This reaction is exothermic and can lead to a dangerous runaway reaction if not controlled. Key safety precautions include:

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Inhibitors: Always ensure a polymerization inhibitor is present during distillation.[13][14]

  • Temperature Control: Do not overheat the distillation pot. Use a heating mantle with a temperature controller and monitor the pot temperature closely.

  • Atmosphere: Distillation under reduced pressure is highly recommended to lower the boiling point and reduce the risk of thermal polymerization.

  • Storage: Store purified OPT in a cool, dark place, and consider adding a storage inhibitor like Butylated Hydroxytoluene (BHT).[4]

Q6: How can I analyze the purity of my this compound sample?

A6: The industry standard for analyzing the purity of aromatic solvents is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID).[15][16] This technique can effectively separate and quantify this compound from its isomers and other volatile impurities.[17] For structural confirmation of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[18][19]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound, with a focus on fractional distillation, the most common and challenging technique.

Fractional Distillation Troubleshooting

Fractional distillation is powerful but requires careful control to be effective, especially with thermally sensitive compounds like OPT.[20][21][22]

Problem 1: Poor separation between this compound and its isomers/analogs.

  • Probable Cause (A): Insufficient Column Efficiency. The fractionating column (e.g., Vigreux, packed) may not have enough theoretical plates to resolve components with close boiling points.

  • Solution (A):

    • Increase Column Length/Efficiency: Use a longer column or one with more efficient packing material (e.g., structured packing instead of glass beads).

    • Optimize Reflux Ratio: Increase the reflux ratio by adjusting the distillation head. A higher reflux ratio increases the number of vaporization-condensation cycles, improving separation, but it will also slow down the distillation rate.[22] Finding a balance is key.[23]

  • Probable Cause (B): Distillation Rate is Too High. If heating is too vigorous, the vapor ascends the column too quickly, preventing the establishment of a proper vapor-liquid equilibrium on each theoretical plate.[23] This effectively reduces the column's efficiency.

  • Solution (B): Reduce the heating rate. The distillation should proceed at a slow, steady rate of approximately 1-2 drops per second into the collection flask.

  • Probable Cause (C): Column Flooding. Excessive heating can cause a large amount of condensate to accumulate in the column, obstructing the upward flow of vapor. This "flooding" destroys the vapor-liquid equilibrium.[20][21]

  • Solution (C): Immediately reduce or remove the heat source to allow the liquid to drain back into the distilling flask. Once the column has cleared, resume heating at a much gentler rate.[21]

Table 1: Physical Properties of this compound and Related Compounds

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C) at 760 mmHg
This compound (OPT) 7399-49-7 132.20 ~171-172[24]
m-Isopropenyltoluene 1124-20-5 132.20 ~175[6][7][8]
p-Isopropenyltoluene 1124-19-2 132.20 ~176-178[25][26]

| o-Cymene | 527-84-4 | 134.22 | ~178-179 |

Problem 2: The material in the distillation flask is turning yellow/brown or becoming viscous.

  • Probable Cause: Polymerization. This is a classic sign of thermally induced polymerization. High temperatures in the distillation pot are initiating radical chain reactions, forming oligomers and polymers which are high-boiling and viscous.[13]

  • Solution:

    • Add a Polymerization Inhibitor: Before starting the distillation, add a high-temperature polymerization inhibitor to the crude OPT. Examples include phenolic compounds or aminoxyl radicals like TEMPO.[14][] These compounds act as radical scavengers.[]

    • Use Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point of OPT, thereby decreasing the pot temperature required for distillation and minimizing the rate of thermal polymerization.

    • Limit Distillation Time: Do not prolong the distillation unnecessarily. Heat the material for the minimum time required to collect the desired fraction.

    • Avoid Distilling to Dryness: Always leave a small amount of residue in the distilling flask. Concentrating high-boiling impurities and inhibitors can sometimes accelerate decomposition or polymerization at the end of the distillation.

Diagram 1: Workflow for Selecting a Purification Method This diagram outlines the decision-making process for choosing the appropriate purification strategy for crude this compound.

G start Crude this compound Received purity_check Assess Purity & Impurity Profile (GC/GC-MS) start->purity_check decision1 Are major impurities isomers or close-boiling compounds? purity_check->decision1 frac_dist Primary Purification: Fractional Distillation (Vacuum) decision1->frac_dist Yes decision2 Is product discolored or are polar impurities present? decision1->decision2 No final_purity Assess Final Purity (GC) frac_dist->final_purity chromatography Pre-treatment: Column Chromatography (Silica Gel / Alumina) decision2->chromatography Yes chem_treat Consider Chemical Wash (e.g., dilute acid/base if specific impurities are identified) decision2->chem_treat Consider chromatography->frac_dist chem_treat->frac_dist end High-Purity this compound final_purity->end

Caption: Decision tree for OPT purification.

Problem 3: The purified this compound discolors or forms solids upon storage.

  • Probable Cause (A): Autoxidation. Exposure to air (oxygen) can lead to the formation of peroxides and other oxidized species, which can be colored and act as polymerization initiators.

  • Solution (A): Store the purified liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with oxygen.

  • Probable Cause (B): Spontaneous Polymerization. Even at room temperature, high-purity monomers can slowly polymerize, especially if exposed to light or trace contaminants that can initiate the process. The "solids" are likely low-molecular-weight polymer.

  • Solution (B):

    • Add a Storage Inhibitor: Add a small amount (typically 10-50 ppm) of a storage inhibitor like BHT (Butylated Hydroxytoluene) or MEHQ (4-methoxyphenol) to the purified product.[13] These are effective at ambient temperatures.

    • Store Properly: Keep the container tightly sealed, protected from light (using an amber bottle), and refrigerated to slow down potential degradation pathways.

Diagram 2: Troubleshooting Logic for Fractional Distillation This diagram provides a logical flow for diagnosing and solving common issues during the fractional distillation of OPT.

G cluster_symptoms Observed Symptom cluster_causes Probable Cause cluster_solutions Corrective Action symptom1 Poor Separation Product purity low cause1a High Distillation Rate symptom1->cause1a cause1b Low Column Efficiency symptom1->cause1b symptom2 Pot Residue Darkens/Thickens Polymerization cause2a High Temperature symptom2->cause2a cause2b No Inhibitor symptom2->cause2b symptom3 Unstable Boiling Bumping cause3 No Boiling Chips / Uneven Heating symptom3->cause3 symptom4 Column Flooding Liquid backup cause4 Excessive Heat Input symptom4->cause4 sol1a Reduce Heat Slow Distillation Rate cause1a->sol1a sol1b Increase Reflux Ratio Use Better Column cause1b->sol1b sol2a Use Vacuum Lower Pressure cause2a->sol2a sol2b Add High-Temp Inhibitor cause2b->sol2b sol3 Add Boiling Chips Use Stir Bar cause3->sol3 sol4 Reduce Heat Immediately cause4->sol4

Caption: Troubleshooting flowchart for OPT distillation.

Experimental Protocol: Vacuum Fractional Distillation of this compound

This protocol provides a general framework. Always consult your institution's safety guidelines before proceeding.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask (distilling pot), a fractionating column (e.g., 30 cm Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.[20] Ensure all glassware is dry.

    • Place a magnetic stir bar or boiling chips in the distilling pot.

    • Connect the condenser to a chilled water source, with water entering the lower inlet and exiting the upper outlet.[23]

    • Connect the vacuum takeoff adapter to a vacuum trap and a vacuum pump.

  • Preparation:

    • Charge the distilling pot with crude this compound (do not fill more than two-thirds full).

    • Add a suitable high-temperature polymerization inhibitor (e.g., a small spatula tip of hydroquinone or a few crystals of TEMPO).

  • Distillation Procedure:

    • Begin stirring (if using a stir bar).

    • Slowly and carefully apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin gently heating the distilling pot with a heating mantle.

    • Observe the column. A ring of condensate should slowly rise through the column. Insulate the column with glass wool and aluminum foil if necessary to facilitate this process.[20][21]

    • Collect any low-boiling forerun in a separate flask and discard it appropriately.

    • When the vapor temperature at the distillation head stabilizes at the boiling point of OPT at the given pressure, switch to a clean receiving flask.

    • Collect the main fraction, maintaining a slow and steady distillation rate.

    • Monitor the temperature at the head. A sharp drop in temperature indicates the desired product has finished distilling.

    • Stop the distillation, leaving a small amount of residue in the pot.

  • Shutdown and Storage:

    • Turn off the heat and allow the apparatus to cool completely.

    • Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.

    • Transfer the purified product to a clean, dry, amber-colored bottle.

    • Add a storage inhibitor (e.g., BHT).

    • Seal the bottle, preferably under an inert atmosphere, and store it in a refrigerator.

References

  • Nippon Steel Chemical Co., Ltd. (n.d.). PROCESS FOR THE PURIFICATION OF AROMATIC HYDROCARBONS AND PROCESS FOR THE PREPARATION OF HIGH-PURITY AROMATIC HYDROCARBONS. Patent 1180507.
  • Lin, Z. (2023). What is Crude Aromatics Separation Technology. AOP.
  • California Air Resources Board. (n.d.). SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products.
  • Exxon Chemical Patents Inc. (1992). Removal or aromatic color bodies from aromatic hydrocarbon streams. WO1992006938A1.
  • Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System.
  • Agilent Technologies. (2007). Fast Analysis of Aromatic Solvent with 0.18 mm ID GC column.
  • Mair, B.J., & Forziati, A.F. (1944). Separation of the aromatic hydrocarbons, and of the isolation of n-dodecane, naphthalene, 1-methylnaphthalene, and 2-methylnaphthalene. Journal of Research of the National Bureau of Standards, 32, 165-184.
  • Stenutz, R. (n.d.). m-isopropyltoluene. Stenutz.
  • Kuras, M., & Hrabal, J. (1991). QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Collection of Czechoslovak Chemical Communications, 56(8), 1709-1721.
  • Gonzalez-Velez, A., & Gonzalez, G. (2016). The Influence of the Aromatic Character in the Gas Chromatography Elution Order. NIH.
  • National Center for Biotechnology Information. (n.d.). O,alpha-dimethylstyrene. PubChem.
  • Wikipedia. (n.d.). p-Cymene.
  • Wikipedia. (n.d.). m-Cymene.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • The Dow Chemical Company. (1960). Polymerization inhibitor. US2965685A.
  • LibreTexts Chemistry. (2022). 5.3D: Step-by-Step Procedures for Fractional Distillation.
  • NMPPDB. (n.d.). m-cymenene.
  • Stenutz, R. (n.d.). 4-isopropyltoluene. Stenutz.
  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • LibreTexts Chemistry. (2020). 9.5: Fractional Distillation Procedure.
  • Supreme Science. (2018). UPDATED How To Set-Up and Perform Fractional Distillation #Science. YouTube.
  • Kumar, N., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. ResearchGate.
  • Doc Brown. (2012). A Brief Introduction to Fractional Distillation. YouTube.
  • Reddit. (2023). Chemists of Reddit: Does anyone have a good understanding of fractional distillation?.
  • Teva Pharmaceutical Industries Ltd. (2008). An impurity of anastrozole intermediate, and uses thereof. EP1896398A2.
  • Organic Syntheses. (n.d.). Benzene, 1-(2-ethoxycyclopropyl)-4-methyl.
  • Kumar, N., et al. (2015). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. ResearchGate.

Sources

Technical Support Center: Byproduct Identification in o-Isopropenyltoluene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with o-isopropenyltoluene (also known as 2-isopropenyltoluene or o,α-dimethylstyrene). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage common byproducts encountered during various chemical transformations of this versatile reagent.

Introduction to Reactivity and Byproduct Formation

This compound is an aromatic hydrocarbon featuring a reactive isopropenyl group, making it a valuable building block in organic synthesis, particularly for polymers and resins.[1] Its reactivity, however, can also lead to the formation of undesired byproducts through various pathways, including dimerization, oligomerization, oxidation, and rearrangement reactions. Understanding the mechanisms behind the formation of these impurities is crucial for optimizing reaction conditions, simplifying purification, and ensuring the synthesis of the target molecule with high purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges related to byproduct formation in a question-and-answer format.

Issue 1: Unexpected High-Molecular-Weight Impurities in Acid-Catalyzed Reactions

Question: I am performing an acid-catalyzed reaction with this compound and my GC-MS analysis shows significant peaks at higher retention times, corresponding to masses approximately double that of my starting material. What are these impurities and how can I avoid them?

Answer:

You are likely observing the formation of dimers of this compound. This is a common side reaction when styrenic compounds are exposed to acid catalysts. The reaction proceeds through a cationic mechanism, leading to two main types of dimers: unsaturated linear dimers and a saturated cyclic dimer.[2]

Causality: The Cationic Dimerization Mechanism

The acid-catalyzed dimerization is initiated by the protonation of the isopropenyl group of this compound, which generates a relatively stable tertiary benzylic carbocation.[2] This carbocation can then react with a second molecule of this compound. The resulting dimeric carbocation can then follow two primary pathways:

  • Deprotonation: Loss of a proton from the dimeric carbocation leads to the formation of unsaturated linear dimers .

  • Intramolecular Cyclization: An intramolecular Friedel-Crafts type reaction can occur, where the carbocation attacks the aromatic ring of the other monomer unit, forming a stable indane ring system. This results in a saturated cyclic dimer .[2]

The selectivity between these two pathways is highly dependent on the reaction temperature.

Diagram: Acid-Catalyzed Dimerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation & Dimer Formation cluster_products Byproduct Formation A This compound B Tertiary Benzylic Carbocation A->B H+ (Acid Catalyst) D Dimeric Carbocation B->D Electrophilic Attack C Second Molecule of This compound C->D E Linear Dimers (Unsaturated) D->E Deprotonation (Lower Temp.) F Cyclic Dimer (Saturated Indane) D->F Intramolecular Cyclization (Higher Temp.)

Caption: Mechanism of acid-catalyzed dimerization of this compound.

Troubleshooting and Control:

  • Temperature Control: This is the most critical parameter. Lower temperatures generally favor the formation of the kinetically controlled linear dimers, while higher temperatures promote the formation of the thermodynamically more stable cyclic dimer.[3]

  • Catalyst Choice: The strength and concentration of the acid catalyst can influence the rate of dimerization. Weaker acids or lower catalyst loadings may reduce byproduct formation.

  • Reaction Time: Minimizing the reaction time can help to reduce the extent of dimerization.

Identification of Dimers:

The different dimer isomers can be identified and quantified using a combination of chromatographic and spectroscopic techniques.

Byproduct Structure Typical Analytical Data
Linear Dimer Isomer 1 2,4-di(o-tolyl)-4-methyl-1-pentene¹H NMR: Signals for vinyl protons (~4.7-5.0 ppm), multiple aromatic signals, and distinct methyl and methylene proton signals.[4] MS Fragmentation: Look for a molecular ion peak and fragmentation patterns corresponding to the loss of methyl and tolyl groups.
Linear Dimer Isomer 2 2,4-di(o-tolyl)-4-methyl-2-pentene¹H NMR: Absence of terminal vinyl protons, presence of a vinyl methyl signal, and complex aromatic signals. MS Fragmentation: Similar to the other linear dimer, with characteristic fragmentation of the unsaturated chain.[5]
Cyclic Dimer 1,1,3-trimethyl-3-(o-tolyl)indan¹H NMR (CDCl₃, 400 MHz): δ ≈ 1.03, 1.35, 1.69 (s, 3H each, -CH₃), 2.21 and 2.40 (d, 2H, -CH₂-), 7.11–7.29 (m, aromatic protons).[2] MS Fragmentation: A stable molecular ion peak and fragmentation corresponding to the loss of methyl and tolyl groups from the indane structure.[6]

Purification Protocol: Separation of Monomer and Dimers

If dimerization has occurred, the following purification strategies can be employed:

  • Vacuum Distillation: This is effective for removing the lower-boiling this compound monomer from the higher-boiling dimers.

  • Column Chromatography: For separating the dimer isomers from each other, column chromatography on silica gel is a viable option.[7][8] A non-polar eluent system, such as a hexane/ethyl acetate gradient, can be used to separate the less polar cyclic dimer from the slightly more polar linear dimers.

Issue 2: Formation of Isomeric Products in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Heck reaction with this compound and an aryl halide, but I am obtaining a mixture of regioisomers. Why is this happening and how can I improve the selectivity?

Answer:

The formation of regioisomers is a known challenge in Heck reactions, particularly with styrenic olefins that are not strongly electronically biased.[9] The regioselectivity of the Heck reaction is determined by the migratory insertion step of the palladium-catalyzed cycle.

Causality: Regioselectivity in the Heck Reaction

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the alkene (this compound) and migratory insertion.[10] The aryl group can add to either the more substituted (α-position) or the less substituted (β-position) carbon of the double bond. For styrenes, electronic and steric factors influence this step. While electronically withdrawing groups on the alkene often favor β-arylation, the substitution on this compound can lead to a mixture of products.

Diagram: Regioselectivity in the Heck Reaction of this compound

G cluster_pathways Migratory Insertion Pathways A Aryl-Pd(II)-X Complex + this compound B β-Hydride Elimination A->B Path A: β-Insertion C β-Hydride Elimination A->C Path B: α-Insertion D Linear Product (E-isomer favored) B->D E Branched Product C->E

Caption: Competing pathways in the Heck reaction leading to regioisomeric products.

Troubleshooting and Control:

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity. Bulky ligands can favor addition to the less sterically hindered position.

  • Catalyst System: The choice of palladium precursor and additives can alter the reaction pathway. For instance, using a cationic palladium complex can sometimes favor the formation of the branched (α-arylation) product.

  • Solvent and Temperature: These parameters can also affect the regiochemical outcome, and screening of different conditions may be necessary to optimize for the desired isomer.

In some cases, a side reaction known as a "reductive Heck" can occur, where a conjugate addition product is formed instead of the expected substitution product via β-hydride elimination.[4]

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts of the oxidation of this compound?

A1: The oxidation of the isopropenyl group can lead to several products depending on the oxidizing agent and reaction conditions.

  • Epoxidation: Using peroxy acids (e.g., m-CPBA) or hydrogen peroxide can yield the corresponding epoxide, this compound oxide.

  • Cleavage: Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can cleave the double bond, leading to the formation of o-methylacetophenone and carbon dioxide. Milder conditions might yield benzaldehyde derivatives.[11]

  • Allylic Oxidation: Oxidation at the allylic methyl group is also possible, though typically less favored than reaction at the double bond.

Q2: Can this compound undergo isomerization during reactions?

A2: Yes, isomerization of the double bond is a potential side reaction, particularly in olefin metathesis.[12] This can occur if the metathesis catalyst degrades to form ruthenium hydride species, which can catalyze the migration of the double bond to form the more thermodynamically stable internal alkene. The use of additives like 1,4-benzoquinone can sometimes suppress this isomerization.[13]

Q3: What are common impurities in commercial this compound that could affect my reaction?

A3: Commercial this compound may contain small amounts of related isomers such as m- and p-isopropenyltoluene. It may also contain traces of the corresponding saturated analog, this compound. Additionally, polymerization inhibitors, such as 4-tert-butylcatechol (TBC), are often added to prevent spontaneous polymerization during storage. These inhibitors may need to be removed by distillation or column chromatography before use in certain reactions, particularly those involving radical or cationic intermediates.

Q4: How can I prevent polymerization of this compound during purification by distillation?

A4: To prevent thermally induced polymerization during distillation, it is advisable to:

  • Perform the distillation under reduced pressure to lower the boiling point.

  • Add a polymerization inhibitor, such as hydroquinone or phenothiazine, to the distillation flask.

  • Ensure that the distillation apparatus is free of any acidic or radical-initiating contaminants.

References

  • Grigor'eva, N. G., et al. (2009). Dimerization of α-methylstyrene on high-silica zeolites. Petroleum Chemistry, 49(3), 241-245.
  • 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-. NIST WebBook.
  • alpha-Methylstyrene as a byproduct of acetone and phenol production. Environmental Genome.
  • Kinetics of alpha‐methylstyrene oligomerization by catalytic chain transfer. ResearchGate.
  • 2-Pentene, 4-methyl-2,4-diphenyl-. NIST WebBook.
  • Temperature-controlled highly selective dimerization of α-methylstyrene catalyzed by Brönsted acidic ionic liquid under solvent-free conditions. ResearchGate.
  • Formation of codimers of styrene and α-methylstyrene. ResearchGate.
  • 1H NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing.
  • Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. ResearchGate.
  • Heck coupling reaction of different aryl halides with styrene. ResearchGate.
  • Heck reaction. Wikipedia.
  • Oxidation of toluene and hydrogen peroxide catalyzed by Ni (ІІ), Co (ІІ), and Cu (ІІ) Schiff base complexes. IJESI.
  • Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. J. Soc. Chim. Tunisie.
  • Oxidation of styrene with permanganate. Sciencemadness Discussion Board.
  • Metathesis catalysts and reducing olefin isomerization. Anderson's Process Solutions.
  • Process for purifying styrene monomer feedstock prior to polymerization. European Patent Office.
  • Styrene Purification by Guest-Induced Restructuring of Pillar[14]arene. ResearchGate.
  • Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. MDPI.
  • Friedel-Crafts Alkylation. YouTube.
  • Process for purifying styrene monomer feedstock prior to polymerization. European Patent Office.
  • This compound. NIST WebBook.
  • Process for preparing alpha-methylstyrene unsaturated dimer. Google Patents.
  • Heck reaction of aryl halides and styrenes a. ResearchGate.
  • Oxidation of isopropylbenzene to hydroperoxide in the presence of N-hydroxyphthalimide. ResearchGate.
  • Toluen and benzene oxidation with hydrogen peroxide. ResearchGate.
  • This compound. NIST WebBook.
  • Prevention of undesirable isomerization during olefin metathesis. PubMed.
  • THE KINETICS OF OXIDATION OF ISOPROPYL BENZENE BY MOLECULAR OXYGEN,. DTIC.
  • Oxidation process for aromatic compound. Google Patents.

Sources

optimization of temperature and pressure for o-isopropenyltoluene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of o-isopropenyltoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the optimization of temperature and pressure in the synthesis of this valuable organic intermediate.[1]

Introduction

This compound, also known as 2-isopropenyltoluene, is an aromatic hydrocarbon with a toluene backbone substituted with an isopropenyl group at the ortho position.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor and serves as a crucial intermediate in the synthesis of various polymers, resins, and other specialty chemicals.[1] The optimization of reaction parameters, particularly temperature and pressure, is critical to maximizing yield and purity while minimizing side reactions.

This guide will focus on two primary synthetic routes: the Wittig reaction starting from o-methylacetophenone and the Grignard reaction with o-tolualdehyde.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on optimizing temperature and pressure.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I optimize the conditions?

Answer:

Low or no yield is a common issue that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Possible Causes and Optimization Strategies:

  • Suboptimal Temperature:

    • Wittig Reaction: The formation of the phosphonium ylide is temperature-sensitive. If the temperature is too low during the deprotonation of the phosphonium salt, the ylide may not form efficiently. Conversely, excessively high temperatures can lead to the decomposition of the ylide. It is recommended to perform the deprotonation at or below room temperature and the subsequent reaction with the aldehyde at a controlled temperature, often starting at a lower temperature and gradually warming to room temperature.

    • Grignard Reaction: The formation of the Grignard reagent is an exothermic process. If the temperature is not adequately controlled (e.g., with an ice bath), side reactions such as Wurtz coupling can occur, reducing the concentration of the active Grignard reagent. During the addition of the carbonyl compound, maintaining a low temperature is crucial to prevent side reactions.

  • Pressure Considerations:

    • For most lab-scale Wittig and Grignard reactions conducted in standard glassware, the reaction is performed at atmospheric pressure. Pressure is not typically a primary optimization parameter in these cases. However, ensuring the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the quenching of the highly reactive ylide or Grignard reagent by atmospheric oxygen and moisture.

  • Reagent and Solvent Quality:

    • Moisture: Both Wittig reagents (especially the ylide) and Grignard reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used. The presence of water will quench the reagents, leading to a significant drop in yield.

    • Purity of Starting Materials: The purity of the o-methylacetophenone or o-tolualdehyde is crucial. Impurities can interfere with the reaction. Consider purifying the starting materials by distillation if their purity is questionable.

  • Inefficient Reaction Monitoring:

    • It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent the decomposition of the product due to prolonged reaction times or excessive heating.

Issue 2: Formation of Significant Side Products/Impurities

Question: My final product is contaminated with significant impurities. How can I identify them and adjust the temperature and pressure to improve purity?

Answer:

The formation of side products is a common challenge. Identifying these impurities is the first step toward optimizing the reaction conditions to minimize their formation.

Common Side Products and Mitigation Strategies:

  • o-Ethyltoluene:

    • Cause: In the Wittig reaction, if the phosphonium ylide is not completely formed, the unreacted phosphonium salt can be reduced, leading to the formation of byproducts. In the context of a Grignard reaction, impurities in the starting materials or side reactions can lead to the formation of saturated side chains.

    • Optimization: Ensure complete ylide formation by using a sufficiently strong base and allowing adequate reaction time. In the Grignard reaction, careful control of temperature during reagent formation and addition is key.

  • Polymerization of this compound:

    • Cause: The isopropenyl group is susceptible to polymerization, especially at elevated temperatures.[1]

    • Optimization: Maintain the reaction and work-up temperatures as low as practically possible. Consider adding a polymerization inhibitor, such as hydroquinone, to the reaction mixture or during purification.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents.

    • Optimization: Monitor the reaction by TLC to ensure it goes to completion. If the reaction stalls, a slight increase in temperature may be beneficial, but this must be balanced against the risk of side reactions. Ensure the molar ratio of the reagents is appropriate.

Pressure Effects on Selectivity: While pressure is not a primary variable in these specific lab-scale syntheses, in gas-phase industrial processes, higher pressures can sometimes influence selectivity by affecting the residence time and collision frequency of molecules on a catalyst surface.

Data Summary for Optimization:
ParameterWittig ReactionGrignard Reaction
Temperature Ylide formation: 0-25°C; Reaction: 0°C to room temp.Reagent formation: 0-25°C (ice bath); Reaction: 0°C
Pressure Atmospheric (under inert gas)Atmospheric (under inert gas)
Key Side Products Triphenylphosphine oxide, unreacted aldehydeDimerized products, unreacted aldehyde
Mitigation Careful temperature control, pure reagentsStrict anhydrous conditions, controlled addition

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the dehydrogenation of o-cymene to this compound, and what are the optimal temperature and pressure?

A1: While the dehydrogenation of p-cymene is well-documented, specific literature for the ortho-isomer is less common. However, principles from related reactions can be applied. A common approach for the dehydrogenation of alkylbenzenes is to use a metal-based catalyst, such as iron oxide promoted with other metals, at high temperatures (typically 500-650°C) and low pressure or vacuum to shift the equilibrium towards the products. The optimization would involve balancing the temperature to achieve a reasonable reaction rate without causing thermal cracking of the starting material and product.

Q2: How can I effectively purify the synthesized this compound?

A2: The primary method for purifying this compound is fractional distillation under reduced pressure.[2] This is crucial for two reasons:

  • The boiling point of this compound is relatively high, and distillation at atmospheric pressure may lead to polymerization.

  • Vacuum distillation allows for the separation of the product from less volatile impurities, such as triphenylphosphine oxide (in the case of a Wittig reaction) or high-boiling side products.

It is also advisable to add a polymerization inhibitor to the distillation flask.

Q3: What are the main safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Handling of Reagents: Wittig and Grignard reagents are highly reactive and can be pyrophoric. They must be handled under an inert atmosphere and away from sources of ignition.

  • Solvent Safety: The use of flammable solvents like diethyl ether or THF requires working in a well-ventilated fume hood and avoiding open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.

  • Product Hazards: this compound itself may have health risks upon exposure, so handling it in a well-ventilated area is important.[1]

Q4: Can I use a different base for the Wittig reaction besides n-butyllithium?

A4: Yes, other strong bases can be used to deprotonate the phosphonium salt to form the ylide. Common alternatives include sodium hydride (NaH) and sodium amide (NaNH₂). The choice of base can sometimes influence the stereoselectivity of the alkene product, although for the synthesis of a terminal alkene like this compound, this is not a concern.

Part 3: Experimental Protocols and Visualizations

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis from o-methylacetophenone.

Step-by-Step Methodology:

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide and anhydrous diethyl ether.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (in hexanes) dropwise via the dropping funnel over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 2-3 hours. A characteristic orange to deep red color indicates the formation of the ylide.

  • Reaction with o-Methylacetophenone:

    • Cool the ylide solution back to 0°C.

    • Dissolve o-methylacetophenone in anhydrous diethyl ether and add it dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Workflow Diagram: Wittig Synthesis of this compound

Wittig_Synthesis cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_purification Work-up & Purification A Methyltriphenylphosphonium Bromide in Anhydrous Ether B Add n-BuLi at 0°C A->B C Stir at Room Temp (2-3h) B->C D Phosphonium Ylide Solution C->D F Add to Ylide at 0°C D->F E o-Methylacetophenone in Anhydrous Ether E->F G Stir Overnight at Room Temp F->G H Reaction Mixture G->H I Quench with aq. NH4Cl H->I J Extraction with Ether I->J K Drying & Concentration J->K L Vacuum Distillation K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis from o-tolualdehyde.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of a solution of methyl iodide in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a grayish color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with o-Tolualdehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve o-tolualdehyde in anhydrous diethyl ether and add it dropwise to the Grignard solution.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude alcohol intermediate.

    • The crude alcohol can be dehydrated to the alkene using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.

    • Purify the final product by vacuum distillation.

Logical Relationship Diagram: Grignard Synthesis Pathway

Grignard_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Final Product R1 Methyl Iodide I1 Methylmagnesium Iodide R1->I1 R2 Magnesium R2->I1 R3 o-Tolualdehyde I2 Intermediate Alkoxide R3->I2 I1->I2 Nucleophilic Addition I3 Secondary Alcohol I2->I3 Protonation (Work-up) P1 This compound I3->P1 Dehydration

Caption: Logical pathway for this compound synthesis via a Grignard reaction.

References

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation.
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • LibreTexts Chemistry. (2023, January 22). Grignard Reagents.
  • Organic Syntheses. (n.d.). o-TOLUALDEHYDE.
  • LibreTexts Chemistry. (2023, January 22). Wittig Reaction.
  • Wikipedia. (n.d.). Wittig reaction.

Sources

Technical Support Center: A Troubleshooting Guide for o-Isopropenyltoluene GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of o-isopropenyltoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this aromatic hydrocarbon. We will delve into the causality behind experimental observations and provide actionable, field-proven solutions to ensure the integrity and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Poor Peak Shape: Why is my this compound peak tailing or fronting?

Poor peak shape is a common indicator of underlying issues in your GC-MS system that can compromise resolution and integration accuracy.

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column: this compound, with its reactive isopropenyl group, can interact with active sites (silanol groups) in the GC inlet liner or the front end of the column. This can lead to peak tailing.

    • Troubleshooting Workflow:

      • Liner Deactivation: Replace the inlet liner with a new, deactivated one. Silanized liners are often recommended to minimize interactions with active compounds.[1]

      • Column Maintenance: If a new liner does not resolve the issue, consider trimming the first 10-15 cm of the column to remove accumulated non-volatile residues and active sites.[1]

      • Column Choice: Ensure you are using a column with an appropriate stationary phase. A low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane is a common choice for aromatic hydrocarbons.

  • Inappropriate Injector Temperature: An injector temperature that is too low can cause slow vaporization of the sample, leading to band broadening and tailing. Conversely, a temperature that is too high can cause thermal degradation.

    • Troubleshooting Workflow:

      • Optimize Temperature: Start with an injector temperature around 250 °C and adjust in 10-20 °C increments to find the optimal temperature that provides a sharp, symmetrical peak without evidence of degradation.

      • Injection Speed: A fast injection speed is generally preferred to minimize the time the analyte spends in the injector, reducing the chance of band broadening.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting Workflow:

      • Dilute the Sample: Prepare a more dilute sample and reinject.

      • Adjust Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.

Inconsistent Peak Areas: Why do I have poor reproducibility for this compound?

Poor reproducibility of peak areas is a critical issue that directly impacts the quantitative accuracy of your analysis.

Potential Causes & Solutions:

  • Sample Stability in Solvent: this compound may exhibit instability in certain solvents over time, especially when exposed to light or reactive impurities in the solvent. While many common organic solvents are suitable for GC analysis, their compatibility and the stability of the analyte should be verified.[1][2]

    • Troubleshooting Workflow:

      • Fresh Sample Preparation: Always prepare fresh standards and samples before a run.

      • Solvent Selection: Use high-purity, GC-grade solvents. Toluene or hexane are generally good choices for aromatic hydrocarbons. If using more polar solvents like acetonitrile, be aware of potential analyte degradation, and consider acidification to improve stability.[2]

      • Storage: Store samples in amber vials to protect from light and keep them refrigerated when not in use.

  • Injector Issues: Leaks in the injector, a cored septum, or a partially plugged syringe can all lead to inconsistent injection volumes.

    • Troubleshooting Workflow:

      • Septum Replacement: Regularly replace the injector septum to prevent leaks. Overtightening the septum nut can cause coring.

      • Syringe Maintenance: Inspect the syringe for any signs of blockage or damage. Flush the syringe thoroughly with a suitable solvent before and after each injection sequence.

      • Leak Check: Perform a system leak check to ensure the integrity of all connections.

  • Matrix Effects: If analyzing this compound in a complex matrix (e.g., biological fluids, environmental samples), co-eluting matrix components can enhance or suppress the analyte signal in the MS source, leading to variability.[3][4]

    • Troubleshooting Workflow:

      • Sample Preparation: Employ a robust sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

      • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.

      • Internal Standard: Use a suitable internal standard (e.g., a deuterated analog of this compound or a structurally similar compound with a different retention time) to correct for variations in injection volume and matrix effects.

Inaccurate Quantification: Why are my calculated concentrations incorrect?

Accurate quantification is paramount in scientific research and drug development. Inaccurate results can stem from several factors.

Potential Causes & Solutions:

  • Thermal Degradation: this compound, being a styrene derivative, can be susceptible to thermal degradation in a hot GC inlet, leading to lower than expected peak areas for the parent compound.[5]

    • Troubleshooting Workflow:

      • Lower Injector Temperature: As mentioned previously, use the lowest possible injector temperature that allows for efficient vaporization.

      • Programmed Temperature Vaporization (PTV) Inlet: If available, a PTV inlet can minimize thermal stress on the analyte by injecting into a cool liner that is then rapidly heated.

      • Check for Degradation Products: Look for smaller, related peaks in your chromatogram that may be degradation products.

  • Non-Linearity of Detector Response: The mass spectrometer detector may not have a linear response across a wide concentration range, especially if the detector is saturated by a high concentration of the analyte.

    • Troubleshooting Workflow:

      • Calibration Curve: Ensure your calibration curve covers the expected concentration range of your samples and has an appropriate R-squared value (>0.99).

      • Sample Dilution: If a sample is more concentrated than the highest point on your calibration curve, dilute it to fall within the linear range.

Unexpected Peaks: What are these extra peaks in my chromatogram?

The presence of unexpected peaks can complicate data analysis and may indicate issues with sample integrity or system contamination.

Potential Causes & Solutions:

  • Isomerization: It is possible for this compound to isomerize to its more stable isomer, o-propenyltoluene, especially at elevated temperatures or in the presence of active sites. This would appear as a separate peak in the chromatogram. The separation of such isomers can be challenging due to their similar structures and boiling points.[6][7]

    • Troubleshooting Workflow:

      • Lower Temperatures: Use milder GC conditions (lower injector and oven temperatures) to minimize the potential for on-column isomerization.

      • Mass Spectral Analysis: Carefully examine the mass spectrum of the unexpected peak. Isomers will have the same molecular ion but may show subtle differences in their fragmentation patterns. The NIST WebBook can be a valuable resource for comparing mass spectra.[8]

      • High-Resolution Column: Use a high-resolution capillary column to improve the separation of potential isomers.

  • System Contamination: Ghost peaks can arise from contamination in the carrier gas, injector, or column.[1]

    • Troubleshooting Workflow:

      • Blank Run: Inject a solvent blank to determine if the extraneous peaks are coming from the system.

      • System Bake-out: Bake out the column and injector at a high temperature (within the column's limits) to remove contaminants.

      • Check Gas Purity: Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.

  • Septum Bleed: Degraded septa can release siloxanes, which appear as characteristic repeating peaks in the chromatogram.

    • Troubleshooting Workflow:

      • Replace Septum: Use a high-quality, low-bleed septum and replace it regularly.

Data Presentation: Recommended GC-MS Parameters

The following table provides a starting point for the GC-MS analysis of this compound. These parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System
Inlet TypeSplit/SplitlessCommon and versatile.
LinerDeactivated, single taper with glass woolMinimizes active sites and aids in sample vaporization.
Injection Volume1 µLA standard starting volume.
Inlet Temperature250 °C (optimize as needed)Balances efficient vaporization with minimizing thermal degradation.
Split Ratio50:1 (adjust based on concentration)Prevents column overload and ensures sharp peaks.
Carrier GasHeliumInert and provides good chromatographic efficiency.
Flow Rate1.0 - 1.5 mL/minTypical flow rate for many capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxaneA standard, low-polarity column suitable for aromatic hydrocarbons.
Oven Program60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA general-purpose program; adjust as needed for resolution from other components.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS.
Ion Source Temp230 °CA typical starting point.
Quadrupole Temp150 °CA typical starting point.
Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Mass Range40-300 amuCovers the expected mass range of this compound and its fragments.
Solvent Delay3-5 minutesPrevents the solvent peak from damaging the detector.

Experimental Protocols: Step-by-Step Column Conditioning

Proper column conditioning is crucial for achieving a stable baseline and optimal performance.

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.

  • Gas Flow: Set the carrier gas flow rate to the value you will use in your analytical method.

  • Purge: Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen from the column. Oxygen can damage the stationary phase at high temperatures.[9]

  • Conditioning: a. Set the oven temperature program to ramp at 5-10°C/min to the column's maximum isothermal temperature (or 20°C above the maximum temperature of your analytical method, whichever is lower). b. Hold at the maximum temperature for 1-2 hours. For columns with very thick films, a longer conditioning time may be necessary. c. Cool down the oven.

  • Final Installation: a. Connect the column to the detector. b. Perform a blank run (injecting no sample) using your analytical method to verify a stable baseline.

Mandatory Visualization: Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the GC-MS analysis of this compound.

TroubleshootingWorkflow start Problem Observed (e.g., Poor Peak Shape, Low Reproducibility) check_system Step 1: System Integrity Check start->check_system leak_check Perform Leak Check check_system->leak_check No Leaks? check_method Step 2: Method Parameter Review temp_params Optimize Temperatures (Inlet, Oven, Transfer Line) check_method->temp_params check_sample Step 3: Sample & Standard Preparation fresh_prep Prepare Fresh Standards & Samples check_sample->fresh_prep septum_liner Inspect/Replace Septum & Liner leak_check->septum_liner No Leaks? resolve Problem Resolved leak_check->resolve Leak Found & Fixed column_install Verify Column Installation septum_liner->column_install Clean/New? septum_liner->resolve Replaced/Fixed column_install->check_method Correct? column_install->resolve Re-installed flow_rate Verify Carrier Gas Flow Rate temp_params->flow_rate Optimized? temp_params->resolve Adjusted flow_rate->check_sample Correct? flow_rate->resolve Corrected solvent_check Evaluate Solvent Suitability fresh_prep->solvent_check Freshly Made? fresh_prep->resolve Remade solvent_check->resolve Suitable? solvent_check->resolve Changed

Caption: A systematic workflow for troubleshooting GC-MS analysis issues.

References

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017).
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
  • Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. (2007). PubMed. [Link]
  • Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks. [Link]
  • (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023).
  • Activity and Decomposition. (2023).
  • Effects of Sample Diluents and Sample Matrices on Residual Solvents in Pharmaceuticals Analyzed with Static Headspace Gas Chromatography. (2020).
  • This compound. (n.d.). NIST WebBook. [Link]
  • Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. (2007).
  • GC Column Killers! (2023).
  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. (2025). Nelson Labs. [Link]
  • Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitr
  • (PDF) Selected problems of qualitative analysis in GC/MS on the example of semivolatile environmental pollutants. (2024).
  • Chromatogram of isomer mixtures of a propylbenzene and butylbenzene, b... (n.d.).
  • Inter-laboratory variability and evaluation of impurity profiling by gas chromatography / mass spectrometry for chemical weapons forensics. (2022).
  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (n.d.). Agilent. [Link]
  • This compound. (n.d.). NIST WebBook. [Link]
  • Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). (n.d.). MDPI. [Link]
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. (2025).
  • Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in W
  • Chromatograms of GC separation of structural isomers of disubsituted... (n.d.).

Sources

resolving peak overlap in chromatograms of isopropenyltoluene isomers

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isopropenyltoluene Isomer Analysis

Welcome to the technical support center for resolving peak overlap in the chromatographic analysis of isopropenyltoluene isomers. This guide is designed for researchers, analytical scientists, and quality control professionals who encounter challenges in achieving baseline separation of ortho-, meta-, and para-isopropenyltoluene. Due to their structural similarities and nearly identical physicochemical properties, these isomers frequently co-elute, complicating accurate quantification.

This resource provides in-depth, structured troubleshooting advice in a direct question-and-answer format. We will explore the causal relationships behind chromatographic parameters and provide field-proven protocols to systematically resolve separation issues in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial challenges faced during method development and routine analysis.

Q1: Why are my meta- and para-isopropenyltoluene peaks almost completely co-eluting?

A: This is the most common separation challenge for isopropenyltoluene and related aromatic isomers like cresols and xylenes.[1][2] The root cause is their very similar boiling points and polarities. Standard, general-purpose columns, such as a DB-5 in GC or a standard C18 in HPLC, often lack the specific selectivity needed to differentiate between the subtle structural differences of the meta and para isomers.[3] Resolution depends on exploiting alternative interaction mechanisms beyond simple hydrophobicity or boiling point.

Q2: I'm seeing peak overlap. What is the very first parameter I should adjust?

A: For Gas Chromatography (GC), the first and most impactful parameter to adjust is the oven temperature program .[4] Specifically, reduce the temperature ramp rate (e.g., from 10 °C/min to 2-3 °C/min) across the elution range of the isomers.[5] A slower ramp increases the interaction time with the stationary phase, amplifying small differences in analyte-phase affinity and improving separation.[6] For HPLC, the most powerful tool is changing the mobile phase composition (e.g., adjusting the organic-to-aqueous ratio) or switching the organic modifier (e.g., from acetonitrile to methanol), as this directly alters selectivity.[7][8]

Q3: My peaks are broad and overlapping. Is this a resolution problem or a system health issue?

A: It can be both, and they often exacerbate each other. Broad peaks inherently have poor efficiency and are more likely to overlap.[9] First, rule out system health issues. Check for leaks, ensure proper column installation, and verify that the carrier gas (GC) or mobile phase (HPLC) flow rate is optimal.[10] A classic indicator of co-elution, as opposed to a system fault, is a "peak shoulder" rather than symmetrical broadening or tailing.[11] Advanced detectors, like a Diode Array Detector (DAD) in HPLC or a Mass Spectrometer (MS) in either technique, can confirm peak purity and definitively identify co-elution.[7][11]

Q4: Can I resolve these isomers on a standard, non-polar GC column (like a DB-1 or DB-5)?

A: While challenging, it is sometimes possible but requires significant optimization. You will need to use a long column (e.g., 60 m or 100 m) with a thin film to maximize efficiency (the number of theoretical plates).[5] Additionally, you must implement a very slow temperature ramp and operate the carrier gas at its optimal linear velocity to minimize peak broadening, as described by the Van Deemter equation.[12][13] However, for robust, routine analysis, selecting a stationary phase with higher selectivity is a much more effective strategy.

Section 2: In-Depth Troubleshooting Guide: Gas Chromatography (GC)

This guide provides a systematic approach to resolving isopropenyltoluene isomers using GC.

Problem: Persistent Co-elution of meta- and para-Isopropenyltoluene

Q1: My standard 5% phenyl-methylpolysiloxane column isn't working. How does stationary phase chemistry influence this separation?

A: The key is selectivity , which is the ability of the stationary phase to differentiate between analytes based on chemical interactions.[14] For aromatic isomers, phases that offer interactions beyond simple van der Waals forces are superior.

  • Mechanism: Non-polar phases separate primarily by boiling point, which is too similar for these isomers. A more polar stationary phase, such as one containing cyanopropyl groups, induces a dipole moment that can interact differently with the subtle electronic variations among the ortho, meta, and para positions. Highly polar "WAX" (polyethylene glycol) columns or specialized liquid crystal phases can also provide unique selectivity for positional isomers.[5][15] An Agilent CP-Chirasil-Dex CB column, for example, has shown unique selectivity for positional isomers like cresols.[16]

  • Recommendation: Switch to a mid-to-high polarity column. A stationary phase with a high cyanopropyl content (e.g., a DB-225 or SP-2340) is an excellent starting point for creating sufficient separation between these isomers.

Q2: I've selected a more polar column, but resolution is still below baseline (Rs < 1.5). How do I optimize the temperature program?

A: A multi-step temperature program is crucial for resolving difficult pairs without unnecessarily extending the run time. The goal is to slow the elution of the critical isomer pair specifically.

  • Causality: A fast temperature ramp causes analytes to move through the column in the gas phase with minimal interaction. By slowing the ramp rate during the elution window of the isomers, you force them to partition more into the stationary phase, allowing the column's selectivity to take effect.[17][18]

  • Step-by-Step Protocol:

    • Scouting Run: Perform an initial run with a standard ramp rate (e.g., 10 °C/min) to determine the approximate elution temperature of the isomer cluster.[17]

    • Identify Elution Window: Note the temperature at which the overlapped peaks begin to elute.

    • Implement Slow Ramp: Modify the program to include a much slower ramp (e.g., 1-3 °C/min ) starting approximately 15-20 °C below the elution temperature.[5]

    • Resume Fast Ramp: After the critical isomers have eluted, you can increase the ramp rate again to quickly elute any remaining, well-separated components.

ParameterScouting MethodOptimized Method
Initial Temp 50 °C, hold 1 min50 °C, hold 1 min
Ramp 1 10 °C/min to 200 °C15 °C/min to 130 °C
Ramp 2 -2 °C/min to 160 °C
Ramp 3 -20 °C/min to 220 °C
Final Hold 220 °C, hold 2 min220 °C, hold 2 min
A sample GC oven program designed to improve resolution for a critical pair eluting around 140-150°C.

Q3: How does carrier gas flow rate affect my separation, and how do I find the optimum?

A: Carrier gas flow rate (or more accurately, linear velocity) is a fundamental parameter governing column efficiency, as described by the Van Deemter equation .[19] This equation models the three sources of peak broadening: eddy diffusion (A term), longitudinal diffusion (B term), and mass transfer resistance (C term).[20]

  • Mechanism: At very low flow rates, analytes spend too much time in the column, and diffusion along the column axis (longitudinal diffusion) broadens the peak. At very high flow rates, analytes are swept along so quickly that they don't have time to fully equilibrate between the carrier gas and the stationary phase (mass transfer resistance), also causing broadening.[13] The optimal linear velocity is the point where the sum of these effects is minimized, resulting in the sharpest possible peaks and the best possible efficiency.[9][12]

  • Protocol for Optimization:

    • Set your GC to control by average linear velocity (cm/s) instead of flow rate (mL/min) if possible.

    • For helium, start at a typical velocity of ~30-35 cm/s. For hydrogen, start at ~40-45 cm/s.

    • Inject your isomer mix and record the resolution between the critical pair.

    • Decrease the linear velocity in steps of 5 cm/s and repeat the injection.

    • Increase the linear velocity in steps of 5 cm/s from the starting point and repeat.

    • Plot the calculated resolution against the linear velocity. The peak of this curve is your optimal setting for this separation.

GC Troubleshooting Workflow

GCTroubleshooting Start Peak Overlap Observed (Rs < 1.5) CheckSystem Verify System Health (Leaks, Column Installation) Start->CheckSystem OptimizeTemp Optimize Temperature Program CheckSystem->OptimizeTemp System OK TempDetails 1. Run Scouting Gradient 2. Identify Elution Temp 3. Implement Slow Ramp (1-3°C/min) OptimizeTemp->TempDetails CheckFlow Optimize Carrier Gas Linear Velocity OptimizeTemp->CheckFlow Resolution still poor Success Baseline Resolution (Rs >= 1.5) OptimizeTemp->Success Resolution OK FlowDetails Perform Van Deemter Plot (Test velocities around optimum) CheckFlow->FlowDetails ChangeColumn Change Stationary Phase CheckFlow->ChangeColumn Resolution still poor CheckFlow->Success Resolution OK ColumnDetails Select Mid-to-High Polarity Column (e.g., high cyanopropyl content) ChangeColumn->ColumnDetails ChangeColumn->Success Resolution OK

Caption: Systematic workflow for troubleshooting GC peak overlap.

Section 3: In-Depth Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

This guide focuses on resolving isopropenyltoluene isomers using reversed-phase HPLC.

Problem: Co-elution on a Standard C18 Column

Q1: My C18 column provides almost no separation. What alternative stationary phases should I consider?

A: A standard C18 column separates primarily based on hydrophobicity. Since the isomers have virtually identical hydrophobicity, this phase offers poor selectivity.[3] You must choose a stationary phase that provides alternative interaction mechanisms.

  • Mechanism: Phenyl-based columns are the premier choice for separating aromatic compounds.[21] The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic rings of the isopropenyltoluene isomers.[22] These electronic interactions are highly sensitive to the substitution pattern on the analyte ring, providing a powerful mechanism for separating positional isomers.[23][24]

  • Recommendations:

    • Phenyl-Hexyl Column: This is often the best first choice. The hexyl linker provides a moderate hydrophobic backbone, while the terminal phenyl group offers strong π-π interaction capability.[25][26] This combination often provides a unique selectivity compared to C18.[23]

    • Biphenyl Column: This phase offers an even more electron-rich surface for enhanced π-π interactions and is an excellent alternative if a phenyl-hexyl phase is insufficient.

    • Polar-Embedded Group Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can alter the surface chemistry and provide different selectivity for aromatic compounds.

Q2: How can I leverage the mobile phase to improve separation on a Phenyl column?

A: The mobile phase composition is a critical tool for fine-tuning selectivity, especially on phases that offer multiple interaction types.

  • Causality: The choice of organic modifier and its concentration in water affects both analyte retention and the nature of the stationary phase itself.[8] Methanol and acetonitrile interact differently with both the analyte and the phenyl stationary phase. Acetonitrile can engage in π-π interactions, which may compete with the analyte-stationary phase interaction.[24] Methanol does not do this, often making the π-π interactions between the analyte and the column more pronounced, leading to changes in selectivity.

  • Step-by-Step Protocol:

    • Switch Organic Modifier: If you are using acetonitrile/water and getting poor resolution, formulate an equivalent mobile phase with methanol/water and re-evaluate the separation. The elution order may change, indicating a change in selectivity.[22]

    • Optimize Organic Content: Once you have chosen a modifier, finely adjust the organic/water ratio. Create a series of mobile phases (e.g., 55:45, 50:50, 45:55 ACN:Water) and inject the standard at each condition. A small change can sometimes bring a critical pair to baseline.

    • Consider Gradient Elution: If your sample contains other compounds with widely different retention times, a shallow gradient across the elution window of the isomers can sharpen peaks and improve separation, similar to a temperature ramp in GC.

Column TypeMobile Phase A (ACN/H₂O)Mobile Phase B (MeOH/H₂O)Primary InteractionTypical Elution Order
Standard C18 60:4070:30HydrophobicOften co-elution
Phenyl-Hexyl 50:5060:40π-π & Hydrophobico-, p-, m- (variable)
Biphenyl 50:5060:40Enhanced π-πHighly selective
Comparison of HPLC column selectivities and starting mobile phase conditions for aromatic isomers.

Q3: Can adjusting the column temperature improve my HPLC separation?

A: Yes, temperature is a surprisingly effective yet often underutilized parameter in HPLC method development.

  • Mechanism: Increasing the column temperature (e.g., from 25 °C to 40 °C) has two primary effects. First, it lowers the viscosity of the mobile phase, which can lead to sharper, more efficient peaks (a reduction in the C-term of the Van Deemter equation).[27] Second, it can subtly alter the thermodynamics of the analyte-stationary phase interactions, which may change the selectivity (α) between two closely eluting peaks. Sometimes a modest increase in temperature is all that is needed to resolve a critical pair.

References

  • van Deemter Equation For Chromatography. Phenomenex.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs (via YouTube).
  • As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography. Buchi.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI.
  • Application of Van Deemter Equation. Scribd.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
  • Investigations of Selectivity in RPLC of Polycyclic Aromatic Hydrocarbons. CRC Press.
  • Chromatographic Band Broadening and the van Deemter Equation. MAC-MOD Analytical.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.
  • Van Deemter equation. Wikipedia.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • GC Troubleshooting Guide Poster. Agilent Technologies.
  • Chromatographic Separation of Cresol Isomers by a β‐Cyclodextrin: Application for the Determination of Volatile Phenols in Alcoholic Beverages. Taylor & Francis Online.
  • Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Shimadzu.
  • Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using gas chromatography-vacuum ultraviolet-mass spectrometry. PubMed.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • The Secrets of Successful Temperature Programming. LCGC International.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC International.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Temperature Programming for Better GC Results. Phenomenex.
  • Phenols and cresols Separation of isomers and aromatic alcohols on a chiral capillary column. Agilent Technologies.
  • Relationship between stationary and mobile phase composition and its influence on retention factors of aromatic hydrocarbons in reversed-phase high-performance liquid chromatography. Semantic Scholar.
  • Separation and determination of cresol isomers (Ortho, Meta, Para). International Journal of Chemical Studies.
  • Gas Chromatography - Temperature Programming. Reddit.
  • Stationary Phases for Green Liquid Chromatography. National Institutes of Health (NIH).
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast.
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu.
  • Phenyl Stationary Phases for HPLC. Element Lab Solutions.
  • How Can You Improve Resolution In Gas Chromatography? Chemistry For Everyone (via YouTube).
  • How To Improve Gas Chromatography Resolution? Chemistry For Everyone (via YouTube).
  • How Do You Improve Resolution In Gas Chromatography? Axion Labs.
  • How Does A Gas Chromatography Separate Compounds? Chemistry For Everyone (via YouTube).
  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate.
  • Chromatograms of GC separation of structural isomers of disubsituted... ResearchGate.
  • The separation of optical isomers by gas chromatography. CORE.
  • Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as Stationary Phases. University of Baghdad College of Science.

Sources

Technical Support Center: Catalyst Deactivation in o-Isopropenyltoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in o-isopropenyltoluene synthesis. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for one of the most common challenges in this process: catalyst deactivation. By understanding the root causes of catalyst deactivation, you can optimize your reaction conditions, extend the life of your catalyst, and improve the overall efficiency and yield of your synthesis.

Understanding the Landscape of Catalyst Deactivation

The synthesis of this compound, a valuable monomer and intermediate, often relies on heterogeneous catalysts. However, the very nature of the reaction conditions and the chemical species involved can lead to a gradual or sometimes rapid loss of catalytic activity. This deactivation is not a singular event but rather a complex interplay of several mechanisms that can occur simultaneously. The primary culprits behind catalyst deactivation in this synthesis are fouling (specifically, coke formation), poisoning , and thermal degradation (sintering) .[1][2][3]

This guide will walk you through identifying the symptoms of a deactivated catalyst, diagnosing the underlying cause, and implementing effective troubleshooting and regeneration protocols.

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section directly addresses common issues encountered during this compound synthesis.

Q1: My product yield has significantly decreased, and I'm observing a higher pressure drop across the reactor. What is the likely cause?

A1: A combination of decreased yield and increased pressure drop strongly suggests catalyst deactivation by coke formation , also known as fouling.[4][5] Coke is a carbonaceous deposit that physically blocks the active sites and pores of the catalyst, hindering the access of reactants.[5][6] In the synthesis of this compound, coke precursors are often heavy hydrocarbon byproducts formed through polymerization and dehydrogenation reactions.[4]

Troubleshooting Steps:

  • Confirm Coke Formation: The most direct way to confirm coking is through post-reaction analysis of the spent catalyst.

  • Implement a Regeneration Protocol: If coking is confirmed, a controlled regeneration process can often restore catalyst activity.

  • Optimize Reaction Conditions: To prevent future coking, consider adjusting your process parameters.

Q2: The selectivity of my reaction has shifted, favoring the formation of undesired byproducts. What could be happening?

A2: A shift in selectivity often points towards catalyst poisoning . Unlike the physical blockage caused by coke, poisoning is a chemical deactivation where impurities in the feed stream strongly adsorb to the active sites, rendering them inactive or altering their electronic properties.[1][5][6] Common poisons in hydrocarbon streams include sulfur, nitrogen, and certain metal compounds.[1][7]

Troubleshooting Steps:

  • Analyze Your Feedstock: The first step is to meticulously analyze your toluene and isopropenylating agent for common catalyst poisons.

  • Purify the Feed: If poisons are identified, implement a purification step for your feedstock.

  • Consider a Guard Bed: For continuous processes, installing a guard bed containing a material that selectively adsorbs the poison before the main reactor can significantly extend the life of your primary catalyst.

Q3: My catalyst's activity is declining steadily over several runs, even with regeneration. What is the likely long-term deactivation mechanism?

A3: A gradual, and often irreversible, loss of activity, even with regeneration, is a classic symptom of thermal degradation or sintering .[3][4] High reaction temperatures can cause the small, highly dispersed active metal crystallites on the catalyst support to migrate and agglomerate into larger crystals.[6] This process reduces the active surface area, leading to a permanent loss of catalytic sites.[4][6]

Troubleshooting Steps:

  • Evaluate Operating Temperatures: Consistently operating at the upper end of the recommended temperature range can accelerate sintering.

  • Characterize the Catalyst Structure: Techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) can be used to compare the crystallite size of the fresh and spent catalyst, providing direct evidence of sintering.[8][9]

  • Consider a More Thermally Stable Catalyst: If sintering is unavoidable under your desired reaction conditions, you may need to explore alternative catalyst formulations with higher thermal stability.

Experimental Protocols

Protocol 1: Characterization of a Deactivated Catalyst

To effectively troubleshoot, you must first understand the deactivation mechanism. A multi-technique approach to characterizing the spent catalyst is crucial.[8][10]

Analytical TechniqueInformation GainedPotential Indication of Deactivation
Thermogravimetric Analysis (TGA) Quantifies mass loss upon heating.Significant mass loss in an oxidizing atmosphere indicates coke burn-off.
N2 Physisorption (BET/BJH) Measures surface area and pore size distribution.[8]A decrease in surface area and pore volume suggests fouling or sintering.[8]
X-ray Photoelectron Spectroscopy (XPS) Determines the elemental composition and chemical state of the surface.[10][11]Detection of elements like sulfur or nitrogen on the surface points to poisoning.[10]
X-ray Diffraction (XRD) Identifies crystalline phases and measures crystallite size.[8][9]An increase in the crystallite size of the active metal phase indicates sintering.
Temperature Programmed Desorption (TPD) Measures the strength of adsorption of molecules on the catalyst surface.[10]Can provide insights into the nature of poisoning or fouling.[10]
Protocol 2: Catalyst Regeneration via Controlled Burn-off (Decoking)

This protocol is for catalysts deactivated by coke formation.

WARNING: This procedure involves high temperatures and potentially flammable materials. Ensure all necessary safety precautions are in place.

  • Purge the Reactor: After the reaction, purge the reactor with an inert gas (e.g., nitrogen) at a low flow rate to remove any residual hydrocarbons.

  • Controlled Oxidation: Introduce a dilute stream of an oxidizing agent (typically air diluted with nitrogen, starting at 1-2% O2) into the reactor.

  • Temperature Ramp: Slowly ramp the temperature of the reactor. The exact temperature profile will depend on the catalyst and the nature of the coke, but a typical starting point is 350-400°C, gradually increasing to 500-600°C.[12]

  • Monitor Off-Gas: Use a gas analyzer to monitor the concentration of CO and CO2 in the effluent gas. The burn-off is complete when these concentrations return to baseline.

  • Hold and Cool: Hold the catalyst at the final temperature for a predetermined time (e.g., 2-4 hours) to ensure complete coke removal. Then, cool the reactor down under an inert atmosphere.

  • Re-activation (if necessary): Some catalysts may require a reduction step (e.g., with hydrogen) after the burn-off to restore the active metal sites to their proper oxidation state.[12]

Visualizing Deactivation and Regeneration

Logical Flow for Troubleshooting Catalyst Deactivation

Start Observe Decreased Catalyst Performance (Lower Yield, Poor Selectivity) Check_Pressure Is there an increased pressure drop? Start->Check_Pressure Coking High Probability of Coking (Fouling) Check_Pressure->Coking Yes Check_History Is deactivation gradual and occurring over multiple cycles? Check_Pressure->Check_History No Regenerate Perform Controlled Burn-off (Decoking Protocol) Coking->Regenerate Analyze_Feed Analyze Feedstock for Impurities (e.g., S, N compounds) Poisoning Suspect Catalyst Poisoning Analyze_Feed->Poisoning Purify_Feed Implement Feed Purification (e.g., Guard Bed) Poisoning->Purify_Feed Check_History->Analyze_Feed No Sintering Possible Thermal Degradation (Sintering) Check_History->Sintering Yes Optimize_Temp Optimize Reaction Temperature and Consider a More Stable Catalyst Sintering->Optimize_Temp End Restored Catalyst Activity Regenerate->End Purify_Feed->End Optimize_Temp->End

Caption: A decision tree for troubleshooting common catalyst deactivation issues.

Catalyst Deactivation and Regeneration Cycle

Fresh Fresh, Active Catalyst Reaction This compound Synthesis Fresh->Reaction Reaction Run Deactivated Deactivated Catalyst (Coked, Poisoned, or Sintered) Reaction->Deactivated Deactivation Mechanisms Regeneration Regeneration Process (e.g., Controlled Burn-off) Deactivated->Regeneration Restoration Attempt Regeneration->Fresh Successful Regeneration Regeneration->Deactivated Irreversible Deactivation

Caption: The cyclical process of catalyst use, deactivation, and regeneration.

Frequently Asked Questions (FAQs)

Q: How can I minimize coke formation from the start? A: Consider optimizing your reaction conditions.[4] Lowering the reaction temperature, increasing the hydrogen partial pressure (if applicable to your catalyst system), and ensuring a proper ratio of reactants can all help to suppress the side reactions that lead to coke precursors.[13]

Q: Is it possible to regenerate a poisoned catalyst? A: It depends on the nature of the poison. If the poison is reversibly adsorbed, a thermal treatment or washing with a suitable solvent might be effective. However, if the poison has formed a strong, irreversible chemical bond with the active sites, regeneration may not be possible.[14]

Q: What is the difference between fouling and poisoning? A: Fouling is a physical or mechanical deactivation mechanism, where the catalyst surface is blocked by deposits like coke.[1][2] Poisoning, on the other hand, is a chemical deactivation where impurities in the feed react with the active sites.[1][2]

Q: Can I reuse a catalyst indefinitely if I regenerate it after each cycle? A: While regeneration can significantly extend the life of a catalyst, it's unlikely to be a perfect process.[14] Each regeneration cycle can cause some minor, cumulative damage to the catalyst structure. Over time, this can lead to a gradual loss of activity that cannot be recovered.

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Lecture 10 Catalyst characterization. (n.d.).
  • Analysis of Catalysts. (n.d.). tasconusa.com.
  • Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. (n.d.). MDPI.
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Troubleshooting low catalyst activity in reforming units. (2025). Patsnap Eureka.
  • Catalyst regeneration. (n.d.). ECMA.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
  • Mechanisms of catalyst deactivation. (n.d.). SciSpace.
  • Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading. (n.d.). MDPI.
  • Why Do Catalysts Stop Working In Reactions?. (2025). Chemistry For Everyone - YouTube.
  • Mechanisms of catalyst deactivation. | Download Table. (n.d.). ResearchGate.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). NIH.
  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (n.d.).
  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. (2025). ResearchGate.
  • Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. (2020). YouTube.

Sources

Technical Support Center: Managing Viscosity in o-Isopropenyltoluene Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-isopropenyltoluene (o-IPT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of viscosity management during their experiments. As viscosity is a critical parameter that dictates reaction kinetics, heat transfer, and final polymer properties, its effective control is paramount for reproducible and successful outcomes. This document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Troubleshooting Guide: Common Viscosity Issues

This section addresses the most common viscosity-related problems in a direct question-and-answer format, providing a logical workflow from problem identification to resolution.

Question 1: The viscosity of my reaction mixture is increasing too rapidly, leading to poor stirring, non-uniform mixing, and potential reactor fouling. What are the potential causes and solutions?

Answer: A runaway viscosity increase is a frequent challenge in free-radical polymerization. It typically indicates that the polymer chains are growing too long, too quickly. The primary cause is an imbalance in the rates of initiation, propagation, and termination.

Troubleshooting Workflow for High Viscosity

G start Problem: Runaway Viscosity Increase cause1 High Monomer Concentration? start->cause1 cause2 High Reaction Temperature? start->cause2 cause3 Incorrect Initiator Concentration? start->cause3 cause4 Insufficient Chain Transfer Agent (CTA)? start->cause4 sol1 Solution: Reduce monomer concentration (increase solvent volume). cause1->sol1 sol2 Solution: Lower temperature to reduce propagation rate (kp). cause2->sol2 sol3 Solution: Optimize initiator concentration. Too low = long chains. Too high = rapid initial rate. cause3->sol3 sol4 Solution: Increase concentration of CTA to lower molecular weight. cause4->sol4

Caption: Workflow for diagnosing and solving rapid viscosity increase.

Detailed Causes and Solutions:
  • High Monomer or Low Solvent Concentration:

    • Causality: In solution polymerization, the solvent acts as a diluent and a heat transfer medium. A high concentration of o-IPT monomer accelerates the polymerization rate and increases the probability of chain entanglement, leading to a rapid viscosity buildup.[1]

    • Solution: Increase the solvent-to-monomer ratio. This not only reduces the concentration of reacting species but also improves heat dissipation, preventing localized "hot spots" that can accelerate the reaction uncontrollably.

  • Excessive Reaction Temperature:

    • Causality: While higher temperatures can decrease the viscosity of the solvent itself, they dramatically increase the rate constant of propagation (k_p). This leads to the rapid formation of high-molecular-weight polymer chains, which is the dominant factor in the overall solution viscosity increase.

    • Solution: Carefully control the reaction temperature. Lowering the temperature will slow the polymerization rate, allowing for more controlled chain growth. An optimal temperature must be found that balances reaction time with viscosity control.

  • Inappropriate Initiator Concentration:

    • Causality: The effect of initiator concentration can be nuanced. A very low concentration initiates fewer chains, allowing each chain to grow very long before termination, resulting in high molecular weight and high viscosity. Conversely, a very high initiator concentration can lead to an extremely rapid initial reaction rate, causing a swift viscosity increase before the monomer is consumed.

    • Solution: Optimize the initiator concentration through a series of small-scale experiments. The goal is to find a concentration that provides a controlled initiation rate throughout the desired reaction period.

  • Insufficient Chain Transfer Agent (CTA):

    • Solution: Introduce or increase the concentration of a suitable chain transfer agent. This is often the most direct and effective method for viscosity management. Thiols, such as n-dodecyl mercaptan (NDM), are commonly used for this purpose.[2]

Question 2: My final polymer product has inconsistent viscosity from batch to batch, even when I use the same protocol. What could be the cause?

Answer: Batch-to-batch inconsistency is often traced back to subtle variations in reaction conditions or raw materials.

  • Purity of Reagents: Ensure the o-IPT monomer, solvent, and initiator are of consistent purity. Trace impurities can sometimes inhibit or accelerate polymerization, leading to different molecular weight outcomes.

  • Temperature Control: Small fluctuations in the reaction temperature can have a significant impact on polymerization kinetics. Verify the calibration and responsiveness of your temperature control system.

  • Atmosphere Control: Free-radical polymerizations are sensitive to oxygen, which can act as an inhibitor. Ensure that each reaction is performed under an equally inert atmosphere (e.g., nitrogen or argon).

  • Mixing Efficiency: Inconsistent stirring speeds can lead to variations in heat and mass transfer, affecting the uniformity of the polymerization and the final molecular weight distribution.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate Chain Transfer Agent (CTA) for this compound polymerization?

  • Mechanism: A CTA (like R-SH) reacts with a growing polymer radical (P_n•), terminating the chain (P_n-H) and creating a new radical (RS•). This new radical then initiates a new polymer chain. This process does not change the overall radical concentration but reduces the average chain length.[2]

  • Selection Strategy: Start with a well-documented CTA like NDM. The required concentration will depend on the desired final molecular weight and viscosity. See the table below for a conceptual guide.

Mechanism of a Thiol-Based Chain Transfer Agent

G cluster_0 Chain Termination cluster_1 Re-initiation P_n Pn• (Growing Polymer Radical) P_nH Pn─H (Terminated Polymer) P_n->P_nH + R─SH RS RS• (New Radical) RSH R─SH (Chain Transfer Agent) RSH->RS - Pn─H P_1 P1• (New Growing Chain) RS->P_1 + M M M (Monomer)

Caption: Reaction mechanism of a chain transfer agent (CTA).

Q2: How does the choice of solvent affect the viscosity of the polymer solution?

A2: The solvent plays a critical role beyond just being a medium. The interaction between the polymer and the solvent affects the polymer chain's conformation.

  • Good Solvents: In a "good" solvent, polymer-solvent interactions are favorable. The polymer chain will uncoil and adopt an expanded conformation. This larger hydrodynamic volume leads to a higher intrinsic viscosity.[4]

  • Poor Solvents: In a "poor" solvent, polymer-polymer interactions are more favorable than polymer-solvent interactions. The polymer chain will coil up into a more compact conformation to minimize contact with the solvent, resulting in a smaller hydrodynamic volume and lower intrinsic viscosity.[4] However, at higher concentrations, poor solvents can sometimes lead to polymer aggregation, which can cause an unexpectedly sharp increase in viscosity.[4]

Q3: How can I monitor the viscosity of my polymerization reaction in real-time?

A3: Real-time viscosity monitoring provides immediate feedback, allowing for dynamic control of the reaction.[5] While offline methods like capillary viscometry are useful for final product analysis, they don't help with in-process adjustments.

  • In-line Viscometers: Instruments like rotational or vibrational viscometers can be integrated directly into a reactor setup.[6][7] They provide continuous data, enabling precise identification of the reaction endpoint or triggering corrective actions (e.g., adding more solvent or CTA).[6]

  • IoT-based Sensors: Modern approaches involve using sensors connected to microcontrollers to provide real-time viscosity data remotely, which can be crucial for process automation and safety.[8]

Data Presentation

The following tables provide conceptual data to illustrate the effects of key parameters on viscosity control. Exact values will vary based on specific experimental conditions.

Table 1: Conceptual Effect of Chain Transfer Agent (n-Dodecyl Mercaptan) Concentration on Final Polymer Properties

CTA Concentration (mol% relative to monomer)Average Molecular Weight (Mw, g/mol )Final Solution Viscosity (cP)
0.00> 500,000 (potential gelation)Very High / Gel
0.25~150,000High
0.50~80,000Moderate
1.00~45,000Low

Table 2: Conceptual Influence of Solvent and Temperature on Polymerization

SolventSolvent QualityTemperature (°C)Relative Rate of Viscosity Increase
TolueneGood60Moderate
TolueneGood80High
DioxaneGood80High
MethanolPoor60Low (risk of precipitation)

Key Experimental Protocols

Protocol 1: Controlled Solution Polymerization of o-IPT

This protocol describes a representative solution polymerization designed to achieve a target molecular weight and manage viscosity.

  • Reactor Setup: Assemble a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a thermocouple.

  • Reagent Charging:

    • To the reactor, add the desired amount of a suitable solvent (e.g., Toluene).

    • Add the calculated amount of chain transfer agent (e.g., n-dodecyl mercaptan).

    • Begin stirring and purge the system with nitrogen for 30 minutes to remove oxygen.

  • Initiation:

    • Heat the reactor to the target temperature (e.g., 70-80 °C).

    • In a separate flask, dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.

    • Add the this compound monomer and the initiator solution to the reactor. A syringe pump can be used for controlled addition over time to better manage the exotherm and viscosity.

  • Polymerization:

    • Maintain the temperature and stirring for the designated reaction time (e.g., 4-8 hours).

    • If possible, monitor the viscosity in real-time. Samples can be taken periodically for conversion analysis via GC or NMR.

  • Termination and Isolation:

    • Cool the reactor to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent (e.g., methanol) with vigorous stirring.

    • Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Protocol 2: Intrinsic Viscosity Measurement with an Ubbelohde Viscometer

Intrinsic viscosity [η] is a measure of a polymer's contribution to the solution viscosity and is related to its molecular weight via the Mark-Houwink equation, [η] = K * M^a.[9][10]

  • Solution Preparation:

    • Accurately prepare a stock solution of the dried polymer in a suitable solvent (e.g., 0.5 g/dL in toluene).[11]

    • Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, 0.1 g/dL) using volumetric flasks.

  • Measurement Setup:

    • Clean the Ubbelohde viscometer thoroughly and mount it vertically in a constant temperature water bath.[12][13][14] Allow at least 15 minutes for thermal equilibrium.[15]

  • Solvent Flow Time (t_0):

    • Pipette a precise volume of pure solvent into the viscometer.

    • Using a pipette bulb, draw the solvent up through the capillary into the measuring bulb, above the upper timing mark.

    • Release the suction and accurately measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark. Repeat at least three times to ensure reproducibility.[12]

  • Solution Flow Times (t):

    • Empty and dry the viscometer.

    • Starting with the most dilute solution, measure the flow time for each polymer concentration, repeating the same procedure as for the pure solvent.

  • Calculation and Analysis:

    • Calculate the relative viscosity (η_rel = t/t_0) and specific viscosity (η_sp = η_rel - 1) for each concentration (c).

    • Plot η_sp/c versus c (Huggins plot) and (ln η_rel)/c versus c (Kraemer plot).

    • Extrapolate both plots to zero concentration (c=0). The y-intercept of both plots should converge to the same value, which is the intrinsic viscosity [η].[11]

References

  • Grokipedia. Chain transfer. Grokipedia. [Link]
  • Malvern Panalytical.
  • Taylor & Francis. Mark-Houwink equation – Knowledge and References. Taylor & Francis. [Link]
  • Wikipedia.
  • Gandhi, K. S., & Williams, M. C. (1972). Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions. Journal of Polymer Science Part C: Polymer Symposia, 35(1), 211–234. [Link]
  • Hydramotion. Optimising Resin Endpoint Detection with Real-Time Viscosity Measurement. Hydramotion. [Link]
  • Rheonik. (2019).
  • Reyes, Y., et al. (2018). The Role of Chain Transfer Agent in Reducing Branching Content in Radical Polymerization of Acrylates. Macromolecules, 51(15), 5587–5597. [Link]
  • Chemistry For Everyone. (2025). What Is The Role Of Solvents In Polymer Processing? YouTube. [Link]
  • Balke, S. T., & Hamielec, A. E. (1973).
  • Unknown Author. CHEM355 Experiment 6 Viscosity of High Polymer Solutions. [Link]
  • Wikipedia.
  • SPIC Emmen. Ubbelohde viscometer | Viscosity of Polymers. SPIC Emmen. [Link]
  • Alfrey, T., Bartovics, A., & Mark, H. (1942). The Effect of Temperature and Solvent Type on the Intrinsic Viscosity of High Polymer Solutions. Journal of the American Chemical Society, 64(7), 1557–1560. [Link]
  • Atherton, J. N., & North, A. M. (1977). Viscosity effects in the free-radical polymerization of methyl methacrylate. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 357(1689), 183-192. [Link]
  • Jurnal Teknik Industri. (2025). Monitoring Viscosity of Polymer Products on the Reactor Tank Using IoT-based NodeMCU. Jurnal Teknik Industri. [Link]
  • Drenski, M. F., & Reed, W. F. (2016). Real-Time Monitoring and Control of Polymer Properties.
  • Polymer Science Learning Center. Dilute Solution Viscometry. [Link]
  • SAKAI CHEMICAL INDUSTRY CO., LTD. Chain transfer agents. SAKAI CHEMICAL INDUSTRY CO., LTD. [Link]
  • Coote, M. L., & Davis, T. P. (2000). Role of Chain Transfer Agents in Free Radical Polymerization Kinetics. Journal of the American Chemical Society, 122(20), 4966–4974. [Link]
  • Bogunjoko, J. S. T. (1981).
  • Yamago, S., et al. (2020).
  • StudySession. (2020).
  • Curteanu, S., & Bulacovschi, V. (2000). MODELING OF VISCOSITY VARIATION IN FREE RADICAL POLYMERIZATION OF METHYL METHACRYLATE. Revue Roumaine de Chimie, 45(6), 517-524. [Link]
  • Wikipedia. Ubbelohde viscometer. Wikipedia. [Link]
  • Van den Abeele, L., et al. (2022). Toward More Universal Prediction of Polymer Solution Viscosity for Solvent-Based Recycling. Industrial & Engineering Chemistry Research, 61(43), 16035–16045. [Link]
  • University of Southern Mississippi. Intrinsic Viscosity. [Link]
  • Almásy, L., et al. (2018). Real-time monitoring of viscosity changes triggered by chemical reactions using a high-speed imaging method. Scientific Reports, 8(1), 1-8. [Link]
  • Martests Instrument. Ubbelohde Viscometer: A Comprehensive Guide to Capillary Viscometry. Martests Instrument. [Link]
  • Reddit. (2021).
  • University of Waterloo. (2018). TROUBLESHOOTING POLYMERIZATIONS.
  • NIST. This compound. NIST WebBook. [Link]
  • Li, Y., et al. (2023).
  • ResearchGate. (2019). What is the rheological behavior of polymeric solution if the viscosity increased at low shear rate and then become constant in high shear rate?
  • Pintauer, T., & Matyjaszewski, K. (2008).
  • Benoit, D., et al. (2000). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Macromolecules, 33(2), 363–371. [Link]
  • Davis, K. A., Paik, H. J., & Matyjaszewski, K. (1999). Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. Macromolecules, 32(6), 1767–1776. [Link]

Sources

enhancing the stability of o-isopropenyltoluene during storage

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for o-isopropenyltoluene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile aromatic monomer. Due to its chemical structure, this compound is susceptible to undesired polymerization during storage.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the long-term stability and purity of your material.

Part A: Troubleshooting Guide

This section addresses common problems encountered during the storage and handling of this compound. Use the following diagnostic workflow to identify and resolve stability issues.

Diagnostic Workflow for Stability Issues

If you encounter a potential stability problem, follow this logical progression to diagnose the cause and determine the appropriate corrective action.

G start Observation: Material shows signs of instability (e.g., increased viscosity, color change) q1 Is the material's viscosity noticeably higher than a fresh, unpolymerized sample? start->q1 res1 Diagnosis: Significant Polymerization Action: Material is likely unusable for most syntheses. Quarantine and dispose of according to EHS guidelines. q1->res1  Yes q2 Has the material developed a yellow or brownish tint? q1->q2 No res2 Diagnosis: Peroxide Formation & Minor Polymerization Action: Test for peroxides. If positive, do NOT distill. Consider quenching peroxides or disposal. Proceed with caution. q2->res2  Yes q3 Was the material stored at room temperature or exposed to light? q2->q3 No res3 Diagnosis: Improper Storage Conditions Action: Transfer to a cold, dark, inert environment immediately. Review storage protocol. Check inhibitor levels. q3->res3  Yes res4 Diagnosis: Potential Inhibitor Depletion Action: Check inhibitor concentration via photometric analysis (ASTM D4590). If low, add more inhibitor or use material immediately. q3->res4 No

Caption: Diagnostic workflow for this compound instability.

Troubleshooting Q&A

Q1: My this compound has become thick and viscous. What happened and can I still use it?

A1: A significant increase in viscosity is a clear indicator of advanced polymerization. The vinyl groups of the monomer molecules have reacted to form long polymer chains, which increases the bulk viscosity.[2] This process is often exothermic and can accelerate if not controlled.[3] For most applications requiring monomeric this compound, this material is no longer suitable. Attempting to purify it by distillation is dangerous as the high temperatures will accelerate polymerization further, potentially leading to a runaway reaction.[3] The recommended course of action is to dispose of the material according to your institution's environmental health and safety guidelines.

Q2: I noticed a slight yellowing of my this compound, but the viscosity seems normal. What does this mean?

A2: A color change to yellow or brown, without a change in viscosity, often suggests the initial stages of degradation, including the formation of peroxides from reaction with atmospheric oxygen.[3] These peroxides can act as initiators for polymerization.[4] It is critical to test for the presence of peroxides before any heating or distillation, as they can be explosive at elevated temperatures.[5] If peroxides are present, the material should be handled with extreme caution.

Q3: I suspect my inhibitor is depleted. How can I check this and what should I do?

A3: The concentration of phenolic inhibitors like 4-tert-Butylcatechol (TBC) can be determined using colorimetric analysis, as outlined in methods similar to ASTM D4590.[3] This typically involves reacting the TBC with a base to form a colored species that can be quantified with a spectrophotometer.[3] For vinyl aromatic monomers, the TBC concentration should ideally be maintained between 10-15 mg/L (ppm).[3] If the concentration is found to be low, you can add more of the same inhibitor to bring it back to the recommended level, provided the monomer has not already begun to polymerize.

Part B: Comprehensive FAQs

This section provides detailed explanations of the science behind this compound stability and best practices for its long-term storage and use.

Q4: What makes this compound unstable?

A4: Like other vinyl aromatic compounds such as styrene, this compound's instability stems from the reactivity of the carbon-carbon double bond in its isopropenyl group.[1] This double bond can undergo free-radical polymerization, a chain reaction where individual monomer units add to a growing polymer chain.[2][3] This process can be initiated by heat, UV light, or the presence of radical-forming species like peroxides.[3] The polymerization is thermodynamically favorable, and once initiated, it can proceed rapidly.

Q5: How does a polymerization inhibitor like 4-tert-Butylcatechol (TBC) work?

A5: 4-tert-Butylcatechol (TBC) is a free-radical scavenger, but its mechanism is critically dependent on the presence of a small amount of oxygen.[3][6] The process works as follows:

  • A monomer radical (M•), formed spontaneously from heat or light, reacts very quickly with dissolved oxygen (O₂) to form a peroxide radical (MOO•).[3]

  • The TBC molecule then donates a hydrogen atom from one of its hydroxyl groups to this peroxide radical.[4] This neutralizes the radical, stopping it from reacting with another monomer, and forms a stable TBC-derived radical (phenoxy radical).

  • This TBC radical is highly stabilized by resonance and is not reactive enough to initiate further polymerization.

This interception of the radical chain is what prevents the runaway polymerization of the monomer.[3]

G cluster_0 Polymerization Chain Reaction cluster_1 Inhibitor Action Initiation Initiation (Heat, Light, Peroxides) Monomer This compound Monomer (M) Initiation->Monomer forms Radical Monomer Radical (M•) Propagation Propagation (Chain Growth) Radical->Monomer + M O2 Oxygen (O2) Radical->O2 + O2 Polymer Polymer Chain (M-M-M•) Propagation->Polymer forms TBC TBC Inhibitor Propagation->TBC INTERRUPTED BY PeroxyRadical Peroxy Radical (MOO•) PeroxyRadical->TBC + TBC Termination Chain Termination TBC->Termination forms Non-reactive Species

Caption: Mechanism of free-radical polymerization and TBC inhibition.

Q6: What are the ideal storage conditions for this compound?

A6: To maximize shelf life and maintain purity, this compound should be stored under conditions that minimize the rate of spontaneous polymerization. The following table summarizes the recommended parameters.

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the kinetic energy of molecules, slowing the rate of spontaneous radical formation.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators.[4][5]
Light Exposure Amber/Opaque ContainerProtects the monomer from UV light, which can provide the energy to initiate radical formation.
Inhibitor 10-100 ppm TBC or BHTActs as a radical scavenger to terminate polymerization chains before they can propagate.[3][6]

Q7: I need to use the monomer for a polymerization reaction. How do I remove the inhibitor?

A7: Removing the inhibitor is a critical step before using the monomer in a controlled polymerization, as its presence would interfere with the reaction.[7] Phenolic inhibitors like TBC are acidic and can be removed by an alkaline wash or by adsorption onto a solid medium.

Protocol: Inhibitor Removal via Alkaline Wash

This protocol is effective for removing TBC and other phenolic inhibitors.[7][8][9]

Materials:

  • This compound containing inhibitor

  • 10% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Erlenmeyer flask

  • pH paper or meter

Procedure:

  • Safety First: Perform this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Alkaline Extraction: Place the this compound in a separatory funnel. Add an equal volume of 10% NaOH solution.

  • Mixing: Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will react with the NaOH and move into the aqueous (lower) layer, which will often turn reddish-brown.

  • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Washing: Add an equal volume of deionized water to the funnel. Shake gently and again discard the lower aqueous layer. Repeat this water wash two more times to remove residual NaOH.

  • Neutrality Check: After the final wash, check the pH of the aqueous layer to ensure it is neutral.

  • Drying: Transfer the washed monomer from the top of the separatory funnel into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or CaCl₂ and swirl. The drying agent will clump as it absorbs residual water. Continue adding small portions until some of the agent remains free-flowing.

  • Final Transfer: Carefully decant or filter the dry, inhibitor-free monomer into a clean storage vessel.

  • Immediate Use: The purified monomer is now highly reactive and should be used immediately or stored under refrigeration with an inert atmosphere for no more than a few days.[8]

References

  • Benchchem. (n.d.). Troubleshooting premature polymerization with TBC inhibitor.
  • Metrohm. (n.d.). TBC in Styrene tank.
  • Matar, N. (2017). Inhibitor removers. ResearchGate.
  • Chanwit S. (2010). Styrene Monomer/inhibitor Separation. Cheresources.com Community.
  • Various Authors. (2014). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. ResearchGate.
  • CymitQuimica. (n.d.). CAS 7399-49-7: this compound.
  • Nazarov, I. P., et al. (n.d.). High-Performance thermal polymerization inhibitors based on 4-tert-Butylcatechol and its compositions for petrochemical plants. ResearchGate.
  • Khan, M. A., & Shad, A. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Wikipedia. (n.d.). 4-tert-Butylcatechol.
  • Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
  • European Patent Office. (n.d.). Polymerization inhibitor for vinyl aromatics.
  • Sepcor. (n.d.). Sepcor Adsorbents for Styrene Purification.

Sources

Technical Support Center: Mitigating Inhibitor Effects in o-Isopropenyltoluene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating the effects of inhibitors in reactions involving o-isopropenyltoluene. This resource is structured to address common challenges and provide field-proven solutions to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are polymerization inhibitors and why are they present in my this compound monomer?

A1: Polymerization inhibitors are chemical compounds added to reactive monomers like this compound to prevent their spontaneous self-polymerization during transport and storage.[1][2] this compound, similar to other styrenic monomers, possesses a vinyl group that is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of oxygen.[3] Uncontrolled polymerization can lead to product degradation, increased viscosity, and potentially hazardous runaway reactions. Common inhibitors include phenolic compounds like Butylated Hydroxytoluene (BHT) and 4-tert-Butylcatechol (TBC).[1][4][5]

Q2: How do common inhibitors like BHT and TBC function?

A2: BHT and TBC are radical scavengers. Their primary mechanism involves donating a hydrogen atom to intercept and stabilize radical species that would otherwise initiate a polymerization chain reaction. This process converts the highly reactive polymerization-initiating radicals into stable species and the inhibitor itself into a less reactive radical, effectively terminating the polymerization chain. For many phenolic inhibitors, this process is significantly enhanced by the presence of molecular oxygen, which can form peroxide radicals with the monomer that are then scavenged by the inhibitor.

Mechanism of Phenolic Inhibitors

InhibitorMechanism Monomer Monomer (e.g., this compound) Radical Monomer Radical (M·) Monomer->Radical Initiator Initiator (Heat, Light, O₂) Initiator->Monomer Initiation Polymer Unwanted Polymer Radical->Polymer Propagation Inhibitor Phenolic Inhibitor (Inh-H) Radical->Inhibitor Radical Scavenging StableMolecule Stable Molecule (M-H) Radical->StableMolecule StableRadical Stable Inhibitor Radical (Inh·) Inhibitor->StableRadical

Caption: Mechanism of radical scavenging by phenolic inhibitors.

Q3: Can I proceed with my reaction without removing the inhibitor?

A3: It is highly discouraged. The presence of an inhibitor will likely lead to a significant induction period, where no reaction occurs until the inhibitor is consumed, or it may completely prevent the desired reaction from initiating. This can result in low or no product yield and poor reproducibility. For reactions that are sensitive to radical processes, complete removal of the inhibitor is critical for achieving accurate kinetic data and high conversion.[1]

Q4: What are the common inhibitors found in this compound and what are their typical concentrations?

A4: The most common inhibitor for this compound is Butylated Hydroxytoluene (BHT).[3] While specific concentrations for this compound are not always detailed by manufacturers, typical concentrations for styrenic monomers can range from 10 to 100 ppm. For other applications, such as in cosmetics, BHT concentrations can range from 0.0002% to 0.8%.[6][7] 4-tert-Butylcatechol (TBC) is another common inhibitor for similar monomers like styrene and butadiene.[1][2][5]

InhibitorCommon NameTypical FormKey Properties
Butylated Hydroxytoluene BHTWhite crystalline solidSoluble in organic solvents, effective antioxidant.[4]
4-tert-Butylcatechol TBCWhite to light-yellow solidHighly effective, often requires the presence of oxygen.[1][5]
Hydroquinone Monomethyl Ether MEHQWhite waxy solidCommon in acrylates and other vinyl monomers.

Troubleshooting Guides

This section provides detailed protocols for diagnosing and resolving issues related to inhibitor effects in your this compound reactions.

Issue 1: Reaction Fails to Initiate or Shows a Long Induction Period

Causality: The most probable cause is the presence of residual polymerization inhibitor in the monomer. The inhibitor effectively scavenges the initiating radicals, preventing the polymerization or other desired reaction from starting until the inhibitor is completely consumed.

Troubleshooting Workflow: Failed Reaction Initiation

TroubleshootingWorkflow Start Reaction Fails to Initiate CheckInhibitor Is the monomer purified to remove the inhibitor? Start->CheckInhibitor Purify Purify this compound using an appropriate method (see protocols below) CheckInhibitor->Purify No CheckPurity Verify purity and absence of inhibitor (e.g., via GC or NMR) CheckInhibitor->CheckPurity Yes Purify->CheckPurity Retry Retry reaction with purified monomer CheckPurity->Retry Inhibitor Absent TroubleshootOther Investigate other potential issues (initiator, temperature, solvent purity) CheckPurity->TroubleshootOther Inhibitor Present Retry->TroubleshootOther Fails Again Success Reaction Proceeds Retry->Success

Caption: Workflow for troubleshooting failed reaction initiation.

Protocols for Inhibitor Removal

Choose one of the following methods based on the scale of your reaction and the required purity of your monomer.

Method A: Caustic Wash (Aqueous NaOH Extraction)

This method is effective for removing acidic phenolic inhibitors like TBC and, to a lesser extent, BHT.

Experimental Protocol:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate. The aqueous layer (bottom) will likely be colored as it contains the sodium salt of the phenolic inhibitor.

  • Drain and discard the lower aqueous layer.

  • Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.

  • Wash the monomer with deionized water to remove residual NaOH.

  • Dry the purified monomer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or CaCl₂).

  • Filter to remove the drying agent. The purified monomer should be used immediately.

Method B: Column Chromatography

Passing the monomer through a column of activated basic alumina is a highly effective and quick method for removing inhibitors.[8]

Experimental Protocol:

  • Prepare a chromatography column packed with activated basic alumina. The amount of alumina will depend on the volume of monomer to be purified (a general rule is a 10:1 to 20:1 ratio of alumina to inhibitor by weight).

  • Gently add the this compound to the top of the column.

  • Allow the monomer to pass through the column under gravity.

  • Collect the purified monomer as it elutes. The inhibitor will be adsorbed onto the alumina.

  • Use the purified monomer immediately, as it is now free of stabilizer.

Method C: Vacuum Distillation

Vacuum distillation is an excellent method for obtaining high-purity monomer, as it removes the inhibitor as well as other non-volatile impurities.[9][10][11][12][13]

Experimental Protocol:

  • Safety First: Always use a blast shield and inspect all glassware for cracks or defects before starting a vacuum distillation.

  • Set up a vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. A spinning band or Vigreux column can improve separation efficiency.

  • Crucially, do not use boiling chips. They are ineffective under vacuum. Use a magnetic stir bar or a capillary bubbler to ensure smooth boiling.

  • Add the this compound to the distillation flask. It is advisable to add a small amount of a high-boiling radical scavenger (like a nitroxide) to prevent polymerization in the distillation pot, but this is optional for small-scale purifications if done quickly.

  • Gradually apply vacuum to the system. The boiling point of this compound will decrease significantly under reduced pressure. A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.[9]

  • Gently heat the distillation flask once a stable vacuum is achieved.

  • Collect the distilled this compound in a receiving flask, which should ideally be cooled.

  • Do not distill to dryness. Leave a small amount of residue in the distillation flask.

  • After distillation, cool the system to room temperature before slowly venting to atmospheric pressure. Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) at low temperature and use it promptly.

Issue 2: Low Product Yield and Formation of Polymeric Byproducts

Causality: This issue can arise from incomplete inhibitor removal or the introduction of contaminants that initiate polymerization. Dissolved oxygen can also contribute by forming peroxides, which can act as initiators.

Troubleshooting Steps:

  • Re-evaluate Inhibitor Removal: Ensure your chosen purification method is being performed correctly and is sufficient for the grade of monomer you are using. Consider using a combination of methods (e.g., caustic wash followed by vacuum distillation) for highly sensitive reactions.

  • Inert Atmosphere: Purge your reaction vessel and solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Purity: Ensure that your reaction solvents are anhydrous and free of peroxides.

  • Temperature Control: Run the reaction at the lowest feasible temperature to disfavor the competing polymerization reaction.[14]

Issue 3: Inconsistent Reaction Times or Yields Between Batches

Causality: This often points to variability in the purity of the starting monomer. The concentration of the inhibitor can vary between different lots of this compound.

Analytical Verification:

To ensure consistency, it is advisable to quantify the inhibitor concentration before and after purification.

  • UV-Vis Spectrophotometry: Phenolic inhibitors often have a distinct UV absorbance that can be used for quantification, sometimes after reaction with a coloring agent. For example, TBC in styrene can be quantified by forming a colored complex with sodium hydroxide.[15]

  • Gas Chromatography (GC): GC is a reliable method for separating and quantifying volatile inhibitors like BHT and TBC from the monomer.[3][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR can be used to determine the concentration of inhibitors by integrating the signals of the inhibitor and comparing them to a known internal standard.[17][18][19]

References

  • Gas Chromatography/Mass Spectrometry for p-tert-butylc
  • Purification: Distillation at Reduced Pressures - University of Rochester
  • Vacuum distill
  • Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra - ResearchG
  • 5.
  • Reactivity of Functionalized Vinyl Monomers in Insertion Copolymeriz
  • 4-Tertiary Butylcatechol | Business & Products - DIC Corpor
  • 5.
  • 4-tert-Butylc
  • Determination of 4-tert-butyl pyrocatechol content in styrene with high accuracy using a chromatographic device under safe conditions: a labor
  • Understanding Vacuum Distill
  • Final report on the safety assessment of BHT(1) - PubMed
  • BUTYL
  • Technical Support Center: Preventing Unwanted Polymerization During Functionaliz
  • How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?
  • SAG-CS Opinion 11: Butylated hydroxytoluene in cosmetic products - GOV.UK
  • Opinion on Butylated Hydroxytoluene (BHT) - Public Health - European Commission
  • Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions - NIH
  • Tert-Butylc
  • Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles - Analyst (RSC Publishing)
  • Vinyl and methyl-ester groups in the insoluble polymer drug patiromer identified and quantified by solid-st
  • D 5135 – 02 - Standard Test Method for - Analysis of Styrene by Capillary Gas Chrom
  • Determine Total P-Tertiary-Butyl Catechol Content in Styrene and α-Methyl Styrene Using UV Vis - Mettler Toledo

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of o-isopropenyltoluene, a key intermediate in various synthetic processes. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

The Criticality of Method Validation for this compound

This compound (also known as 1-methyl-2-(1-methylethenyl)-benzene) is an aromatic hydrocarbon with the formula C₁₀H₁₂.[1][2][3][4][5] Its purity and concentration are critical quality attributes in chemical manufacturing and pharmaceutical development. An unvalidated analytical method can lead to inaccurate measurements, potentially resulting in batch failures, compromised product safety, and significant financial losses. Therefore, a robustly validated analytical method is not just a regulatory requirement but a fundamental component of quality assurance.

This guide will focus on the validation of a Gas Chromatography (GC) method with Flame Ionization Detection (FID), a widely used and powerful technique for the analysis of volatile organic compounds like this compound. We will then compare this with a High-Performance Liquid Chromatography (HPLC) method, providing a clear understanding of the strengths and limitations of each approach.

Pillars of Analytical Method Validation: A Practical Approach

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[6][7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which we will adapt and apply to the specific case of this compound.[6][9][10][11]

Our validation will be built on the following key parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Design: Validation of a GC-FID Method for this compound

Here, we present a detailed, step-by-step methodology for the validation of a hypothetical GC-FID method for the quantification of this compound.

Experimental Protocol: GC-FID Method
  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless inlet.

  • Column: HP-1, 25 m x 0.20 mm, 0.33 µm film thickness (or equivalent non-polar capillary column).[1]

  • Carrier Gas: Nitrogen or Helium.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Diluent: Hexane.

Validation Workflow

ValidationParameters Specificity Specificity Linearity Linearity Specificity->Linearity ensures measurement of analyte Robustness Robustness Specificity->Robustness Range Range Linearity->Range defines boundaries LOD_LOQ LOD_LOQ Linearity->LOD_LOQ demonstrated down to LOQ Accuracy Accuracy Range->Accuracy tested over range Precision Precision Range->Precision tested over range Accuracy->Precision related but distinct Precision->LOD_LOQ defines lower limits Precision->Robustness

Sources

A Comparative Guide to the Polymerization of o-Isopropenyltoluene and Styrene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the polymerization behavior of o-isopropenyltoluene and its widely used structural analog, styrene. As researchers and professionals in drug development and materials science continually seek novel polymers with tailored properties, understanding the nuances of monomer reactivity and the characteristics of the resulting polymers is paramount. This document offers a comprehensive analysis of their respective polymerization kinetics, the properties of their homopolymers, and detailed experimental protocols to guide laboratory practice.

Introduction: Monomer Structure and its Implications

Styrene, a foundational monomer in the polymer industry, is characterized by a vinyl group attached to a benzene ring. Its polymerization has been extensively studied and has led to the production of polystyrene, a versatile and widely used thermoplastic.[1] this compound, also known as o-methyl-α-methylstyrene, is a derivative of styrene with two key structural differences: a methyl group on the alpha carbon of the vinyl group and a methyl group at the ortho position of the phenyl ring.[2] These seemingly minor modifications have profound implications for the monomer's reactivity and the properties of the resulting polymer.

The presence of the α-methyl group introduces steric hindrance around the double bond, a factor known to significantly influence polymerization kinetics. Furthermore, the ortho-methyl group adds another layer of steric congestion, potentially affecting the planarity of the molecule and the accessibility of the vinyl group to approaching radicals or ions. This guide will dissect these structural effects in the context of various polymerization mechanisms.

Comparative Polymerization Behavior

The polymerization of vinyl monomers can be broadly categorized into free-radical, anionic, and cationic mechanisms. The suitability and efficiency of each method are highly dependent on the electronic and steric nature of the monomer.

Free-Radical Polymerization: The Impact of Steric Hindrance

Free-radical polymerization is a workhorse of the polymer industry due to its tolerance to various functional groups and reaction conditions.[3] In the case of styrene, this process is well-understood and leads to the formation of high molecular weight polystyrene.[4]

For this compound, the situation is more complex. The α-methyl group significantly increases steric hindrance, which is expected to decrease the propagation rate constant (kp). This effect is well-documented for α-methylstyrene, which has a much lower ceiling temperature (the temperature at which the rates of polymerization and depolymerization are equal) of approximately 61°C for anionic polymerization, indicating a less favorable polymerization equilibrium.[5] The additional ortho-methyl group in this compound is anticipated to further exacerbate this steric hindrance, leading to an even lower polymerization rate compared to both styrene and α-methylstyrene under similar free-radical conditions.

Reactivity Ratios and Copolymerization:

The relative reactivity of two monomers in a copolymerization is quantified by their reactivity ratios (r1 and r2). For the styrene (M1) and α-methylstyrene (M2) system, typical anionic copolymerization reactivity ratios are r1 = 1.3 and r2 = 0.3.[6] This indicates that a styryl-ended growing chain prefers to add another styrene monomer, while an α-methylstyryl-ended chain also prefers to add styrene. This leads to the formation of copolymers with long sequences of styrene and isolated α-methylstyrene units. Given the increased steric hindrance of this compound, it is expected that in a copolymerization with styrene, the reactivity ratio for styrene (r_styrene) would be significantly greater than 1, and the reactivity ratio for this compound (r_o-IPT) would be significantly less than 1. This would result in a copolymer that is rich in styrene units, with only sporadic incorporation of this compound.

Q-e Scheme:

Caption: Free-radical polymerization of styrene vs. This compound (o-IPT).

Anionic Polymerization: A More Controlled Approach

Anionic polymerization is known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization.[9] Styrene is an ideal monomer for anionic polymerization, readily initiated by organolithium compounds in non-polar solvents.[5]

The α-methyl group in α-methylstyrene makes its anionic polymerization a reversible process at ambient temperatures, with a low ceiling temperature.[10] This reversibility can be exploited to create polymers with controlled tacticity. For this compound, the combined steric hindrance of the α-methyl and ortho-methyl groups would likely lead to an even lower ceiling temperature. This suggests that the anionic polymerization of this compound would need to be carried out at very low temperatures to achieve high molecular weights. However, the living nature of anionic polymerization would still allow for the synthesis of well-defined block copolymers incorporating this compound segments, provided the temperature is carefully controlled.

Cationic Polymerization: Stability of the Carbocation

Cationic polymerization proceeds via carbocationic propagating species and is suitable for monomers with electron-donating groups that can stabilize the positive charge.[11] Styrene can be polymerized cationically, although control over the polymerization can be challenging due to side reactions.[12]

The electron-donating methyl groups on both the α-carbon and the ortho-position of the ring in this compound would be expected to stabilize the propagating carbocation. This enhanced stability could potentially lead to a higher rate of cationic polymerization compared to styrene. However, the steric hindrance from these same groups could counteract this electronic effect by impeding the approach of the monomer to the growing chain end. The balance between these electronic and steric factors will ultimately determine the feasibility and rate of cationic polymerization of this compound.

PolymerizationMechanisms cluster_Radical Radical Polymerization cluster_Anionic Anionic Polymerization cluster_Cationic Cationic Polymerization Monomers Styrene vs. This compound Radical_Styrene Styrene: Fast, High MW Monomers->Radical_Styrene Radical_oIPT o-IPT: Slower due to steric hindrance Monomers->Radical_oIPT Anionic_Styrene Styrene: Living, Controlled MW Monomers->Anionic_Styrene Anionic_oIPT o-IPT: Lower ceiling temp, requires low T Monomers->Anionic_oIPT Cationic_Styrene Styrene: Possible, control can be difficult Monomers->Cationic_Styrene Cationic_oIPT o-IPT: Electronically favored, sterically hindered Monomers->Cationic_oIPT

Caption: Comparison of polymerization mechanisms for the two monomers.

Comparative Properties of the Resulting Polymers

The structural differences between the monomers are directly reflected in the properties of their corresponding homopolymers.

PropertyPolystyrenePoly(this compound) (Predicted)Rationale for Prediction
Glass Transition Temperature (Tg) ~100 °C[4]> 100 °C, likely in the range of 130-150°CThe increased chain stiffness due to the α-methyl and ortho-methyl groups will restrict segmental motion, leading to a higher Tg. Poly(α-methylstyrene) has a Tg of ~177°C.[6] The ortho-methyl group may slightly lower this compared to the para-isomer. Poly(p-methylstyrene) has a Tg of 97°C, lower than polystyrene, indicating the position of the methyl group is critical.
Thermal Stability Onset of degradation ~360 °C[10]Lower than polystyreneThe presence of the α-methyl group in poly(α-methylstyrene) leads to a lower thermal stability compared to polystyrene, with degradation starting around 250°C.[10] This is due to the formation of a more stable tertiary radical upon chain scission, which facilitates depolymerization. A similar trend is expected for poly(this compound).
Mechanical Properties Hard, rigid, but brittle[1]Likely more brittleThe increased chain stiffness that leads to a higher Tg will also likely result in a more brittle material.
Solubility Soluble in aromatic and chlorinated solvents[1]Similar solubility profileThe overall nonpolar, aromatic nature of the polymer will dictate its solubility, which is expected to be similar to polystyrene.

Experimental Protocols

The following protocols provide a starting point for the synthesis and comparison of polystyrene and poly(this compound).

Free-Radical Solution Polymerization

This protocol is a general method that can be adapted for both monomers.

Materials:

  • Styrene or this compound (inhibitor removed by passing through a column of basic alumina)

  • Toluene (anhydrous)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Methanol

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add the monomer (e.g., 10 g) and toluene (e.g., 20 mL).

  • Add the initiator, AIBN (e.g., 0.1 mol% with respect to the monomer).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while stirring.

  • Place the flask in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for a desired time (e.g., 4-8 hours). For this compound, a longer reaction time may be necessary to achieve significant conversion due to its lower reactivity.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a beaker containing a large excess of stirred methanol.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 60°C to a constant weight.

Caption: Workflow for free-radical solution polymerization.

Anionic Polymerization

This protocol requires rigorous anhydrous and anaerobic conditions.

Materials:

  • Styrene or this compound (purified by distillation from CaH2)

  • Tetrahydrofuran (THF) (freshly distilled from sodium/benzophenone ketyl)

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Methanol (degassed)

  • High-vacuum line and glassware

Procedure:

  • Assemble and flame-dry the reaction glassware under high vacuum.

  • Distill the purified THF into the reaction flask.

  • Cool the flask to the desired reaction temperature (-78°C for styrene, potentially lower for this compound to suppress depolymerization).

  • Add the purified monomer to the stirred THF.

  • Initiate the polymerization by adding a calculated amount of s-BuLi solution via syringe. The appearance of a characteristic color (orange-red for polystyryllithium) indicates initiation.

  • Allow the polymerization to proceed to completion (typically rapid for styrene).

  • Terminate the polymerization by adding a small amount of degassed methanol.

  • Isolate the polymer by precipitation in methanol as described in the free-radical protocol.

Conclusion

References

  • Murakata, T., Tsuchiya, T., Sato, T., & Otsu, T. (1993). Solvent effect on thermal degradation of polystyrene and poly-α-methylstyrene. Polymer, 34(7), 1436-1439.
  • Malhotra, S. L., Ly, C. L., & Blanchard, L. P. (1980). Thermal Decomposition and Glass-Transition Temperature Study of Poly-p-methylstyrene. Journal of Macromolecular Science, Part A: Chemistry, 14(4), 517-535.
  • Chen, J., Liu, B., & Pan, L. (2022). Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. Polymers, 14(15), 3183.
  • Polymer Source, Inc. (n.d.). Poly(α-methyl styrene).
  • Faravelli, T., Gaffuri, P., Ranzi, E., & Sogaro, A. (2000). Binary mixture pyrolysis of polystyrene and poly(α-methylstyrene).
  • Wall, L. A., Straus, S., Flynn, J. H., McIntyre, D., & Simha, R. (1970). The Thermal Degradation Mechanism of Polystyrene. The Journal of Physical Chemistry, 74(16), 3241-3248.
  • Lina, Z., Zhanwen, Z., & Bo, L. (2008). Thermal degradation kinetics of poly-alpha-methylstyrene. High Power Laser and Particle Beams, 20(8).
  • Zhang, Z., Huang, Y., Luo, X., Qi, X., Chen, S., Liu, Y., & Li, B. (2010). Thermal gravity analysis of poly(alpha-methylstyrene) degradation temperature. High Power Laser and Particle Beams, 22(9).
  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2015). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers, 7(12), 2685-2701.
  • Wikipedia. (2023).
  • Xu, J. J., Nguyen, B. T., Bates, F. S., Hahn, S. F., & Hudack, M. L. (2003). Hydrogenated poly (styrene-co-α-methylstyrene) polymers: A new class of high glass-transition-temperature polyolefins. Journal of Polymer Science Part B: Polymer Physics, 41(7), 725-735.
  • Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.
  • CymitQuimica. (n.d.). CAS 7399-49-7: this compound.
  • Zhang, L., Li, Z., & An, Z. (2018). Study on the Mechanism of a Side Coupling Reaction during the Living Anionic Copolymerization of Styrene and 1-(Ethoxydimethylsilyphenyl)-1-phenylethylene (DPE-SiOEt). Polymers, 10(11), 1234.
  • Chen, T. A., & Chang, F. C. (2015). Steric hindrance affects interactions of poly (styrene–alt–DMHPMI) copolymer with strongly hydrogen-bond-accepting homopolymers. RSC Advances, 5(104), 85559-85568.
  • Adıgüzel, A. Ç., Rad, A. Y., & Acar, M. H. (2019). Determination of glass transition temperature and surface properties of novel chalcone modified poly (styrene) based polymer. Thermal Science, 23(Suppl. 1), S193-S202.
  • Chemistry LibreTexts. (2021). 2.
  • Plesch, P. H. (Ed.). (1963).
  • Polystyrene. In Wikipedia. Retrieved January 7, 2026.
  • Greena's Chemistry Class. (2020, August 15).
  • Schaller, C. (2021). 2.
  • SciSpace. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Zhu, S., & Hamielec, A. E. (1993). Measurements of monomer reactivity ratios for copolymerization of styrene and methyl methacrylate in carbon dioxide at vapor-liq. Journal of Applied Polymer Science, 50(9), 1631-1639.
  • De-Hui, W., & Gang, C. (2012). Surface Orientation of Polystyrene Based Polymers: Steric Effects From Pendant Groups on the Phenyl Ring. Langmuir, 28(44), 15713-15724.
  • Liu, C., & Piers, W. E. (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity. Journal of the American Chemical Society, 140(50), 17356-17360.
  • Al-Bayati, A. H. H., & Al-Asadi, M. J. (2014). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Baghdad Science Journal, 11(2).
  • You, S., Ren, J., Zhang, J., Yu, Z., Zhao, C., Wu, Y., & Liu, R. (2021). Characterization and mechanism study of aqueous cationic polymerization of p-methylstyrene. RSC advances, 11(44), 27439-27446.
  • Kawauchi, S. (n.d.). Blog003 | Q-e scheme. Quemix Inc.
  • Kawauchi, S., & Iwata, K. (2021). Determining the Q-e values of polymer radicals and monomers separately through the derivation of an intrinsic Q-e scheme for radical copolymerization. Polymer Chemistry, 12(48), 6981-6991.
  • BYJU'S. (n.d.). Properties of Polystyrene – (C8H8)n.
  • Chemistry LibreTexts. (2021). 2.

Sources

A Comparative Guide to the Purity Validation of o-Isopropenyltoluene: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and the development of pharmaceuticals, the purity of starting materials and intermediates is a cornerstone of reproducible and reliable outcomes. o-Isopropenyltoluene, a key building block in various organic syntheses, is no exception. Its reactive isopropenyl group, while synthetically useful, also presents a potential site for impurity formation through polymerization or oxidation. This guide provides an in-depth comparison of classical and modern analytical techniques for validating the purity of this compound, with a focus on a robust titrimetric method and its comparison against Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Principle of Purity Validation for Unsaturated Compounds

The purity of this compound is primarily defined by the content of the main analyte versus impurities. These impurities can be broadly categorized as:

  • Saturated analogues: Such as o-propyltoluene.

  • Isomeric impurities: Such as m- and p-isopropenyltoluene.

  • Oxidation and polymerization byproducts.

The choice of analytical method depends on the specific information required. A total unsaturation measurement can be a rapid and cost-effective purity screen, while chromatographic methods provide a detailed impurity profile.

Titrimetric Determination of Unsaturation: The Bromine Number

A well-established method for quantifying the content of unsaturated compounds like this compound is the determination of the Bromine Number . This value represents the amount of bromine in grams absorbed by 100 grams of the sample. The underlying principle is the electrophilic addition of bromine to the double bond of the isopropenyl group.[1]

The reaction proceeds as follows:

C₁₀H₁₂ + Br₂ → C₁₀H₁₂Br₂

A direct titration with bromine is often inaccurate due to the volatility of bromine and slow reaction kinetics. Therefore, a more reliable approach is a back-titration. A known excess of a stable brominating agent (e.g., a bromide-bromate solution) is added to the sample. After the reaction with this compound is complete, the unreacted bromine is determined by iodometric titration.[2][3] The amount of bromine consumed by the sample is then calculated, which is directly proportional to the amount of this compound.

Experimental Protocol: Purity of this compound by Bromination Titration

This protocol is adapted from the principles outlined in the ASTM D1159 standard test method for bromine number determination.[4][5][6]

Reagents:

  • Titration Solvent: Glacial acetic acid.

  • Bromide-Bromate Solution (0.1 N): Dissolve 2.78 g of potassium bromate (KBrO₃) and 10.0 g of potassium bromide (KBr) in distilled water and dilute to 1 L.

  • Potassium Iodide Solution (15% w/v): Dissolve 150 g of KI in distilled water and dilute to 1 L.

  • Standard Sodium Thiosulfate Solution (0.1 N): Commercially available or prepared and standardized.

  • Starch Indicator Solution: 1% (w/v) solution of soluble starch in water.

  • Concentrated Hydrochloric Acid (HCl).

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.13 g of the this compound sample into a 250 mL iodine flask.

  • Dissolution: Add 50 mL of glacial acetic acid to the flask and swirl to dissolve the sample.

  • Bromination: Pipette exactly 20 mL of the 0.1 N bromide-bromate solution into the flask. Add 5 mL of concentrated HCl. Stopper the flask immediately, swirl to mix, and place it in the dark for 10 minutes to allow for complete reaction.

  • Liberation of Iodine: Carefully add 10 mL of 15% potassium iodide solution to the flask, ensuring no bromine vapor escapes. Restopper and swirl. The excess bromine reacts with KI to liberate iodine (I₂). Br₂ + 2 KI → 2 KBr + I₂

  • Titration: Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow. I₂ + 2 Na₂S₂O₃ → 2 NaI + Na₂S₄O₆

  • Endpoint Determination: Add 2 mL of starch indicator solution. The solution will turn a deep blue-black. Continue the titration dropwise with sodium thiosulfate until the blue color disappears. Record the volume of titrant used (V_sample).

  • Blank Titration: Perform a blank titration using the same procedure but without the this compound sample. Record the volume of titrant used (V_blank).

Calculation of Purity:

  • Calculate the Bromine Number (BN): BN = [ (V_blank - V_sample) × N × 7.99 ] / W Where:

    • V_blank = volume of Na₂S₂O₃ for the blank (mL)

    • V_sample = volume of Na₂S₂O₃ for the sample (mL)

    • N = Normality of the Na₂S₂O₃ solution

    • 7.99 = milli-equivalent weight of bromine × 100

    • W = weight of the sample (g)

  • Calculate the Purity (%): Purity (%) = (BN_measured / BN_theoretical) × 100 Where:

    • BN_theoretical for this compound (C₁₀H₁₂) is 120.9 g/100g .

Workflow for Titrimetric Purity Validation

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction & Titration cluster_calc Calculation weigh_sample Accurately weigh This compound dissolve_sample Dissolve in Glacial Acetic Acid weigh_sample->dissolve_sample add_bromine Add excess Bromide-Bromate & HCl dissolve_sample->add_bromine prep_titrant Prepare & Standardize 0.1 N Na₂S₂O₃ prep_reagents Prepare Bromide-Bromate, KI, and Starch Solutions react_dark React for 10 min in the dark add_bromine->react_dark add_ki Add KI to react with excess Bromine react_dark->add_ki titrate Titrate liberated I₂ with Na₂S₂O₃ add_ki->titrate add_starch Add Starch Indicator near endpoint titrate->add_starch endpoint Titrate to colorless endpoint add_starch->endpoint calc_bn Calculate Bromine Number endpoint->calc_bn blank_titration Perform Blank Titration blank_titration->calc_bn calc_purity Calculate % Purity calc_bn->calc_purity

Caption: Workflow for purity validation of this compound by bromination titration.

Alternative Methods: A Chromatographic Approach

While titration provides a reliable measure of total unsaturation, it cannot identify or quantify individual impurities. For a more detailed purity profile, chromatographic techniques are indispensable.[6]

Gas Chromatography (GC)

GC is an excellent method for analyzing volatile compounds like this compound.[7] The principle involves separating components of a mixture based on their partitioning between a stationary phase (in a column) and a gaseous mobile phase.[8]

Typical GC Protocol Outline:

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms).

  • Sample Preparation: Dilute a known amount of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the heated GC inlet.

  • Separation: The components are separated in the column based on their boiling points and polarity.

  • Detection: The FID detects the organic compounds as they elute from the column.

  • Data Analysis: Purity is typically determined by area percent, where the area of the this compound peak is compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates components based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] For this compound, a reverse-phase HPLC method is suitable.

Typical HPLC Protocol Outline:

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile and water is a common choice.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.

  • Injection: Inject a precise volume of the sample onto the column.

  • Separation: The components are separated based on their hydrophobicity.

  • Detection: The UV detector measures the absorbance of the components at a specific wavelength (e.g., 254 nm).

  • Data Analysis: Similar to GC, purity is calculated from the relative peak areas in the chromatogram.

Comparative Analysis of Methods

The choice of method depends on the specific analytical needs, available resources, and the stage of research or development.

ParameterBromination TitrationGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Chemical reaction (Halogenation)Partitioning between gas and solid/liquid phasesPartitioning between liquid and solid phases
Specificity Measures total unsaturation; not specific to this compoundHigh; separates isomers and other volatile impuritiesHigh; separates a wide range of impurities
Sensitivity Moderate (ppm levels)High (ppb to ppm levels)High (ppb to ppm levels)
Quantitation Absolute (based on stoichiometry)Relative (Area %) or absolute with calibrationRelative (Area %) or absolute with calibration
Analysis Time ~30 minutes per sample~15-30 minutes per sample~10-20 minutes per sample
Cost/Sample LowModerateModerate to High
Equipment Cost LowHighHigh
Key Advantage Cost-effective, simple, absolute quantification of unsaturationExcellent for volatile impurities and isomer separationVersatile for a wide range of non-volatile impurities
Key Limitation Does not identify specific impurities; interference from other unsaturated compoundsNot suitable for non-volatile or thermally labile compoundsCan be more complex to develop methods

Decision-Making Guide for Method Selection

The following diagram provides a logical framework for choosing the most appropriate analytical method for this compound purity validation.

G start Start: Purity Validation of this compound q1 Need to identify and quantify specific impurities? start->q1 titration Perform Bromination Titration (Measures total unsaturation) q1->titration No q2 Are impurities expected to be volatile? q1->q2 Yes end End: Purity Assessed titration->end gc Use Gas Chromatography (GC) q2->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) q2->hplc No / Unknown gc->end hplc->end

Sources

A Comprehensive Guide to the Cross-Validation of HPLC and GC Methods for Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise separation and quantification of isomers are paramount. Isomers, molecules with identical molecular formulas but different structural arrangements, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory bodies demand robust analytical methods to ensure the identity, purity, and stability of drug substances and products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two preeminent techniques for isomer analysis. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting and validating the most appropriate method for their specific needs.

The Criticality of Isomer Separation in Drug Development

Isomerism presents a unique challenge in pharmaceutical analysis. Positional isomers, where functional groups occupy different positions on a molecule's backbone, can display varied biological activities and toxicities. A stark example is the cresol family (o-, m-, and p-cresol), where toxicity and reactivity differ based on the methyl group's position on the phenol ring. Even more critical is stereoisomerism, particularly enantiomers – non-superimposable mirror images of a chiral molecule. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the profound importance of stereospecific analytical methods.

This guide will navigate the complexities of choosing between HPLC and GC for these critical separations, delving into the core principles of each technique and presenting a framework for their cross-validation, a crucial step in ensuring data integrity across different analytical platforms.

Fundamental Principles: A Tale of Two Phases

The separation power of both HPLC and GC hinges on the differential partitioning of analytes between a stationary phase and a mobile phase. However, the nature of these phases dictates the applicability and limitations of each technique.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[1][2] The separation is governed by the analyte's affinity for both the stationary and mobile phases.[3] For isomer separation, several HPLC modes are employed:

  • Reversed-Phase HPLC: The most common mode, featuring a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water-acetonitrile mixture). It is highly effective for separating non-volatile and thermally labile compounds.[2]

  • Normal-Phase HPLC: Employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane). This mode is particularly adept at separating structural isomers.[4]

  • Chiral HPLC: Utilizes a chiral stationary phase (CSP) to resolve enantiomers. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.[5]

Gas Chromatography (GC): The Maestro of Volatility

In contrast, GC employs an inert gas (e.g., helium, nitrogen) as the mobile phase to carry vaporized analytes through a column containing a stationary phase.[6] Separation in GC is primarily dictated by the analyte's volatility (boiling point) and its interaction with the stationary phase.[3] For isomers, especially those with similar boiling points, the choice of stationary phase is critical.

  • Capillary GC: Modern GC predominantly uses long, narrow capillary columns coated with a thin film of stationary phase. This configuration provides high resolution and efficiency.

  • Chiral GC: Similar to chiral HPLC, chiral GC columns incorporate a chiral stationary phase, often based on cyclodextrins, to achieve enantiomeric separation of volatile compounds.[7]

Head-to-Head Comparison: HPLC vs. GC for Isomer Separation

The choice between HPLC and GC for isomer separation is not always straightforward and depends on the physicochemical properties of the analytes, the required sensitivity, and the analytical throughput. The following sections provide a comparative analysis based on key performance attributes, with specific examples.

Case Study 1: Positional Isomers - The Separation of Cresol Isomers

Cresol isomers (ortho-, meta-, and para-cresol) are common process impurities in the synthesis of various pharmaceuticals. Their similar structures and boiling points make their separation challenging.

ParameterHPLC MethodGC MethodRationale and Causality
Principle Reversed-phase chromatography with a phenyl column, leveraging hydrophobic and π-π interactions.[8]Capillary GC with a polar stationary phase, separating based on subtle differences in polarity and volatility.[9]The phenyl column in HPLC provides enhanced selectivity for aromatic compounds through π-π interactions, aiding in the resolution of positional isomers.[8] In GC, a polar column can better differentiate the slight polarity differences between the cresol isomers.
Sample Volatility Not required.Required. Derivatization may be necessary to increase volatility and improve peak shape.[10]HPLC is advantageous for non-volatile or thermally sensitive compounds. GC requires analytes to be volatile and thermally stable.[3] Silylation is a common derivatization technique for phenols to improve their volatility for GC analysis.[10]
Instrumentation HPLC system with UV detector.GC system with Flame Ionization Detector (FID) or Mass Spectrometer (MS).UV detection in HPLC is suitable for aromatic compounds like cresols. FID in GC provides robust and sensitive detection for hydrocarbons, while MS offers definitive identification.
Typical Run Time 10-40 minutes.[9]5-20 minutes.[10]GC is often faster due to the higher diffusion rates in the gas phase.[3]
Cost-Effectiveness Higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and less expensive carrier gases.[3]The need for high-pressure pumps and costly solvents makes HPLC generally more expensive to operate than GC.[3]

Experimental Data Synopsis: Cresol Isomers

Analytical MethodColumnMobile Phase/Carrier GasKey Performance Metrics
HPLC-UV [8]Shim-pack GIST PhenylAcetonitrile/WaterGood separation of all three isomers. Phenyl column shows superior selectivity compared to a standard C18 column.
GC-MS (with silylation) [10]HP-5msHeliumBaseline separation of the three silylated cresol isomers. Without derivatization, m- and p-cresol co-elute.
Case Study 2: Chiral Isomers - The Enantioseparation of Limonene

Limonene, a monoterpene, exists as two enantiomers, (+)-R-limonene (orange scent) and (-)-S-limonene (lemon scent). Their distinct organoleptic properties necessitate their accurate enantiomeric analysis in the food and fragrance industries.

ParameterChiral HPLC MethodChiral GC MethodRationale and Causality
Principle Normal-phase chromatography on a polysaccharide-based chiral stationary phase (CSP).[11]Capillary GC on a cyclodextrin-based chiral stationary phase.[12]Polysaccharide-based CSPs in HPLC provide a broad range of chiral recognition capabilities.[11] Cyclodextrin-based CSPs in GC are effective for the enantioseparation of volatile terpenes through inclusion complexation.[12]
Sample Preparation Direct injection of the sample dissolved in the mobile phase.Direct injection of the neat oil or a diluted solution.Both techniques generally require minimal sample preparation for this type of analysis.
Resolution Typically provides excellent resolution and baseline separation.[11]Can achieve good to excellent resolution, depending on the column and conditions.[12]The choice of chiral selector and chromatographic conditions is crucial for achieving optimal resolution in both techniques.
Sample Loading Capacity Preparative HPLC can be used for the isolation of pure enantiomers.[13]Limited sample loading capacity, primarily an analytical technique.HPLC offers a significant advantage in scalability for purification purposes.[13]

Experimental Data Synopsis: Limonene Enantiomers

Analytical MethodColumnMobile Phase/Carrier GasKey Performance Metrics
Chiral HPLC-UV [11]Cellulose-based chiral columnn-Hexane/IsopropanolExcellent resolution and baseline separation of (+)-R and (-)-S-limonene.
Chiral GC-FID [12]Hydrodex β-3P (cyclodextrin-based)HeliumGood separation of limonene enantiomers with a resolution (Rs) of 1.4.

The Imperative of Cross-Validation

When both HPLC and GC methods are viable options for the analysis of a particular set of isomers, or when transferring a method from one platform to another, cross-validation becomes essential. Cross-validation is the process of comparing the results from two different analytical methods to ensure that they provide equivalent data. This is a critical component of method lifecycle management and is mandated by regulatory agencies like the FDA.[14]

The goal of cross-validation is to demonstrate that any observed differences in the results are within acceptable, predefined limits. This ensures the consistency and reliability of data, regardless of the analytical technique employed.

A Step-by-Step Protocol for Cross-Validation

The following protocol outlines a systematic approach to the cross-validation of HPLC and GC methods for isomer analysis, in accordance with ICH Q2(R2) guidelines.[11][15][16][17]

1. Method Development and Optimization:

  • Independently develop and optimize the HPLC and GC methods for the separation of the target isomers.

  • Key parameters to optimize include column chemistry, mobile phase/carrier gas composition and flow rate, temperature, and detector settings.

2. Individual Method Validation:

  • Validate each method individually according to ICH Q2(R2) guidelines.[11][16][17] Key validation parameters include:

    • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

3. Cross-Validation Study:

  • Select a minimum of three batches of the sample containing the isomers at different concentration levels (e.g., low, medium, and high).

  • Analyze each sample in triplicate using both the validated HPLC and GC methods.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the results obtained from each method.

  • Compare the results using appropriate statistical tests, such as the Student's t-test and the F-test, to assess for any statistically significant differences between the means and variances of the two methods.

  • The acceptance criteria for the agreement between the two methods should be pre-defined in the validation protocol.

Workflow for Cross-Validation of HPLC and GC Methods

CrossValidationWorkflow cluster_hplc HPLC Method cluster_gc GC Method hplc_dev Method Development & Optimization hplc_val Individual Method Validation (ICH Q2) hplc_dev->hplc_val hplc_analysis Analysis of Samples hplc_val->hplc_analysis data_comp Data Comparison & Statistical Analysis hplc_analysis->data_comp gc_dev Method Development & Optimization gc_val Individual Method Validation (ICH Q2) gc_dev->gc_val gc_analysis Analysis of Samples gc_val->gc_analysis gc_analysis->data_comp report Cross-Validation Report data_comp->report caption Cross-validation workflow for HPLC and GC methods.

Caption: Cross-validation workflow for HPLC and GC methods.

Conclusion: Making an Informed Decision

Both HPLC and GC are powerful techniques for the separation of isomers, each with its own distinct advantages and limitations. HPLC is a versatile method suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile. GC, on the other hand, offers high efficiency and speed for the analysis of volatile and thermally stable compounds.

For routine quality control where high throughput and cost-effectiveness are priorities, a well-developed GC method may be preferable for volatile isomers. For research and development, where versatility and the ability to handle a wider range of compounds are important, HPLC often proves to be the more adaptable choice.

Ultimately, the selection of the most appropriate technique requires a thorough understanding of the analyte's properties and the analytical objectives. A comprehensive cross-validation of both methods, as outlined in this guide, is the cornerstone of ensuring the accuracy, reliability, and interchangeability of analytical data, thereby upholding the highest standards of scientific integrity and regulatory compliance in drug development.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
  • Separation and determination of cresol isomers (Ortho, Meta, Para). (2017).
  • AMSbiopharma. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • J-Stage. (n.d.).
  • U.S. Food and Drug Administration. (2018).
  • Vernier Science Education. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2011).
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as St
  • Phenomenex. (n.d.).
  • Wiley Analytical Science. (2020).
  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Isomaltol Analysis.
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
  • Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide.
  • Shimadzu. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
  • PeerJ. (2021).
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • Blog - News. (2024). GC Vs.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.).
  • HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (n.d.).
  • Separation Science. (n.d.).
  • Microbe Notes. (2024). Gas chromatography: Principle, Parts, Steps, Procedure, Uses.
  • ResearchGate. (n.d.). Case Study: Validation of a High‐performance Liquid Chromatography ( HPLC )
  • Regis Technologies. (2020).
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.).

Sources

A Comparative Guide to Catalysts for o-Isopropenyltoluene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

o-Isopropenyltoluene, also known as o-methyl-α-methylstyrene, is an aromatic hydrocarbon with significant applications in the synthesis of polymers and specialty resins.[1] Its structure, featuring a toluene backbone with an isopropenyl group at the ortho position, imparts unique properties to the polymers derived from it. The synthesis of this compound, however, presents considerable challenges, primarily centered on achieving high selectivity for the ortho-isomer and ensuring an efficient conversion process.

This technical guide provides a comparative analysis of various catalytic systems for the synthesis of this compound. We will explore the predominant two-step synthetic pathway, which involves the Friedel-Crafts alkylation of toluene to produce o-isopropyltoluene (o-cymene), followed by the catalytic dehydrogenation of o-cymene. This document delves into the underlying reaction mechanisms, compares catalyst performance with supporting quantitative data, and provides detailed experimental protocols for researchers and chemical development professionals.

Primary Synthetic Pathway for this compound

The most industrially viable route to this compound is a two-stage process. This approach allows for optimization of each distinct chemical transformation:

  • Alkylation: Toluene is alkylated with an isopropylating agent, typically isopropanol or propylene, over an acid catalyst to form a mixture of cymene isomers (ortho, meta, and para). The separation of the desired o-cymene is a critical, albeit challenging, step.

  • Dehydrogenation: The purified o-cymene is then dehydrogenated over a suitable catalyst to yield the final product, this compound.

This guide will comparatively analyze the catalysts employed in each of these two fundamental stages.

G cluster_0 Overall Synthesis Workflow Toluene Toluene Alkylation Alkylation Toluene->Alkylation Isopropanol Isopropanol Isopropanol->Alkylation Cymene_Isomers Cymene Isomers (o-, m-, p-) Alkylation->Cymene_Isomers Separation Separation Cymene_Isomers->Separation o_Cymene o-Cymene Separation->o_Cymene Dehydrogenation Dehydrogenation o_Cymene->Dehydrogenation o_IPT This compound Dehydrogenation->o_IPT

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Comparative Study of Catalysts for Toluene Isopropylation

The isopropylation of toluene is a classic electrophilic aromatic substitution reaction. The choice of catalyst is paramount as it dictates not only the conversion rate but, more importantly, the isomeric selectivity towards the desired o-cymene. While traditional homogeneous catalysts like AlCl₃ are effective, their corrosive nature and the difficulty of separation have driven research towards heterogeneous solid acid catalysts.[2][3]

Reaction Mechanism: Friedel-Crafts Alkylation over Solid Acids

The reaction over a solid acid catalyst, such as a zeolite, begins with the protonation of isopropanol on the Brønsted acid sites, followed by dehydration to form an isopropyl carbocation. This electrophile then attacks the electron-rich toluene ring. The ortho- and para- positions are electronically favored due to the activating methyl group. The resulting σ-complex (arenium ion) is deprotonated to restore aromaticity, completing the catalytic cycle.[2] The shape-selective nature of zeolite pores can further influence the final isomer distribution.[4]

G cluster_0 Catalytic Cycle for Toluene Isopropylation Start Isopropanol (CH₃)₂CHOH Step1 Protonation & Dehydration Start->Step1 Zeolite_H Zeolite-H⁺ Zeolite_H->Step1 Carbocation Isopropyl Carbocation (CH₃)₂CH⁺ Step1->Carbocation Water H₂O Step1->Water Step2 Electrophilic Attack Carbocation->Step2 Toluene Toluene Toluene->Step2 Sigma_Complex σ-Complex Step2->Sigma_Complex Step3 Deprotonation Sigma_Complex->Step3 Step3->Zeolite_H Regeneration Cymene Cymene Step3->Cymene

Caption: Catalytic cycle of toluene isopropylation on a solid acid catalyst.

Performance Comparison of Alkylation Catalysts

The ideal catalyst should offer high toluene conversion while maximizing selectivity towards o-cymene. Zeolites and other molecular sieves are extensively studied due to their tunable acidity and shape-selective properties.

CatalystTemp. (°C)Toluene/IPA Molar RatioToluene Conv. (%)p-Cymene Select. (%)o/m-Cymene Select. (%)Reference
SAPO-5 2402 to 8Up to 40~30~70 (combined)[5]
Zeolite Beta 200-2503 to 8HighHighLower[6][7]
ZSM-5 300-350~2~15-30~35-45~55-65 (combined)[8][9]
Modified ZSM-5 (Mg, P) 330-350~2~20Up to 76~24[9]
USY Zeolite 200-300~4HighModerateModerate[10]

Analysis of Performance Data:

  • SAPO-5: This silicoaluminophosphate molecular sieve demonstrates a notable preference for producing ortho and meta isomers over the para isomer.[5] The larger pores of SAPO-5 likely reduce the steric hindrance that typically favors para-substitution in more constrained zeolites.

  • Zeolite Beta: Known for its high activity in alkylations, Zeolite Beta often exhibits high selectivity towards the thermodynamically stable p-cymene, which is a disadvantage for our target synthesis.[6][7]

  • ZSM-5: Unmodified HZSM-5 tends to be non-selective. However, its properties can be tuned significantly. Modification with elements like magnesium and phosphorus can dramatically increase para-selectivity by altering the pore openings and acid site distribution.[9] This highlights the principle that catalyst modification is key to controlling isomer distribution.

  • USY Zeolite: Ultrastable Y zeolite is an active catalyst, but like Zeolite Beta, it does not inherently favor ortho-isomer formation.[10]

Part 2: Comparative Study of Catalysts for o-Cymene Dehydrogenation

The dehydrogenation of o-cymene to this compound is an endothermic reaction typically requiring high temperatures. The process is analogous to the industrial production of styrene from ethylbenzene. Catalyst selection is crucial to maximize conversion and selectivity while minimizing side reactions like cracking and coke formation.

Performance Comparison of Dehydrogenation Catalysts

Iron-based and mixed metal oxide catalysts are the industry standard for the dehydrogenation of alkylaromatics.

Catalyst SystemTemp. (°C)Conversion (%)Selectivity (%)Yield (%)Key Features & Reference
Zinc-Chromium-Iron Oxide ~600~75~90~68High effectiveness shown in the analogous dehydrogenation of p-ethyltoluene.[11]
Iron Catalyst (unspecified) >500~50 (in a two-stage reactor)High~50Used in a two-stage reactor system to improve single-pass yield.[12]
Vanadium-Magnesium Oxide ~600LowLowLowUsed for oxidative dehydrogenation; found to be less effective for this class of reaction.[11]

Analysis of Performance Data:

  • Zinc-Chromium-Iron Oxide: This mixed oxide system has demonstrated high yield and selectivity in the closely related dehydrogenation of ethyltoluene.[11] The synergy between the different metal oxides is key to its high performance, providing active sites for C-H bond activation while maintaining stability at high temperatures.

  • Iron-Based Catalysts: Potassium-promoted iron catalysts are the workhorse of the styrene industry. They are cost-effective and robust. The use of a multi-stage reactor setup can help overcome equilibrium limitations and boost the overall yield.[12]

  • Vanadium-Magnesium Oxide: While effective in some oxidative dehydrogenation reactions, this catalyst system did not provide high yields for vinyltoluene synthesis, suggesting it may be less suitable for the dehydrogenation of cymene as well.[11]

Experimental Protocols

Protocol 1: Vapor-Phase Toluene Isopropylation in a Fixed-Bed Reactor

This protocol is a generalized procedure for evaluating zeolite catalysts for toluene alkylation.

1. Catalyst Preparation (Example: SAPO-5 Synthesis)

  • Prepare a hydrogel by mixing sources of aluminum (e.g., pseudoboehmite), silicon (e.g., silica sol), and phosphorus (e.g., phosphoric acid) with a structure-directing agent (template) in deionized water.[2]

  • Transfer the gel to a Teflon-lined stainless-steel autoclave and heat under hydrothermal conditions (e.g., 200°C for 24 hours).

  • Cool the autoclave, filter the solid product, wash with deionized water until neutral pH, and dry at 110°C.

  • Calcine the dried catalyst in air at ~550°C for 6-8 hours to remove the organic template and activate the catalyst.[2]

2. Experimental Workflow

  • Load the catalyst (typically 1-5 grams) into a stainless-steel fixed-bed reactor.

  • Activate the catalyst in situ by heating under a flow of an inert gas (e.g., N₂) to the reaction temperature.

  • Prepare a liquid feed mixture of toluene and isopropanol at the desired molar ratio (e.g., 4:1).

  • Introduce the liquid feed into the system using an HPLC pump. The feed is vaporized and preheated before entering the reactor.

  • Maintain the desired reaction temperature (e.g., 250°C), pressure (atmospheric), and weight hourly space velocity (WHSV).

  • The reactor effluent is passed through a condenser to liquefy the products.

  • Collect liquid samples periodically and analyze them using Gas Chromatography (GC) with a flame ionization detector (FID) to determine the conversion of toluene and the selectivity for cymene isomers.

G cluster_0 Vapor-Phase Alkylation Workflow Feed Toluene + Isopropanol Feed Pump HPLC Pump Feed->Pump Vaporizer Vaporizer & Pre-heater Pump->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Inside) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Furnace Furnace Furnace->Reactor Heat Collector Product Collector Condenser->Collector GC Gas Chromatograph (Analysis) Collector->GC

Caption: Experimental workflow for vapor-phase toluene alkylation.

Protocol 2: Dehydrogenation of o-Cymene

This protocol describes a typical setup for the gas-phase dehydrogenation of an alkylaromatic.

1. Catalyst Loading

  • Load the dehydrogenation catalyst (e.g., granular zinc-chromium-iron oxide) into a quartz or stainless-steel tubular reactor.

  • Place quartz wool plugs at both ends of the catalyst bed to secure it.

2. Reaction Procedure

  • Heat the reactor to the target temperature (e.g., 600-620°C) in a tube furnace under a flow of inert gas.

  • Introduce a feed of o-cymene using a syringe pump. The feed is vaporized before entering the reactor.

  • Often, steam is co-fed with the hydrocarbon. This serves to provide heat, reduce the partial pressure of the hydrocarbon (favoring dehydrogenation), and mitigate coke formation.[13]

  • Maintain a specific weight hourly space velocity (WHSV) to control the residence time.

  • Cool the reactor effluent using a condenser to collect the liquid product, which will contain unreacted o-cymene, the desired this compound, and potential byproducts.

  • Analyze the liquid product by GC to determine conversion and selectivity.

  • Take precautions for polymer formation in the product stream by considering the addition of a polymerization inhibitor to the collected crude product.[14]

Overall Summary and Future Outlook

The synthesis of this compound is most effectively approached via a two-step pathway involving toluene isopropylation followed by o-cymene dehydrogenation.

  • For the alkylation step , achieving high ortho-selectivity is the primary challenge. While many zeolites are highly active, they often favor the para isomer. Large-pore molecular sieves like SAPO-5 show promise for reduced para-selectivity and should be a focus of further research and optimization.

  • For the dehydrogenation step , the technology is mature and analogous to styrene production. Potassium-promoted iron oxide catalysts or mixed oxide systems like Zn-Cr-Fe are reliable and effective choices, capable of providing high conversion and selectivity under optimized conditions.[11]

Future research should focus on developing novel, single-step catalytic systems or bifunctional catalysts that can achieve both alkylation and dehydrogenation in a tandem process. Furthermore, advanced catalyst design for the alkylation step, perhaps using computational modeling to design zeolite structures with specific pore geometries that favor ortho-isomer formation, could lead to significant breakthroughs in the selective synthesis of this compound.

References

  • ChemInform Abstract: Synthesis of Vinyltoluene by Dehydrogenation of Ethyltoluene at Zinc Chromium, ZincChromium-Iron and Vanadium-Magnesium Oxide C
  • Alkylation of toluene with isopropyl alcohol over SAPO-5 catalyst. (n.d.). Indian Academy of Sciences.
  • U.S. Patent No. 4,558,169A. (1985). Process for the production of vinyltoluene.
  • An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol. (n.d.). Benchchem.
  • Alkylation of toluene with isopropyl alcohol catalyzed by Ce-exchanged NaX zeolite. (n.d.). Request PDF.
  • A comparative study on the transalkylation of diisopropylbenzene with benzene over several zeolitic materials in supercritical CO2 and liquid phase. (n.d.). Request PDF.
  • Alkylation of toluene with isopropanol on cationic forms of ZSM-5 zeolite. (n.d.). CyberLeninka.
  • Toluene alkylation with isopropanol on zeolite type ZSM-5 modified with magnesium and phosphorus. (n.d.). CyberLeninka.
  • Ethylbenzene dehydrogenation into styrene: Kinetic modeling and reactor simul
  • Chinese Patent No. CN102503762A. (n.d.). Production method for vinyl toluene.
  • This compound. (n.d.). CymitQuimica.
  • Zeolite-Containing Catalysts in Alkyl
  • Comparative Study of Catalysts Based on Zeolites BEA and MWW in Benzene Alkylation with Propylene. (n.d.). Request PDF.
  • Alkylation of benzene with isopropanol on β-zeolite: Influence of physical state and water concentration on catalyst performances. (n.d.). Request PDF.
  • Process for the oxidative dehydrogenation of para- ethyltoluene to para-methylstyrene. (n.d.).
  • Alkylation of benzene to cumene over MOR zeolite catalysts. (n.d.). Revue Roumaine de Chimie.

Sources

A Comparative Performance Analysis of o-Isopropenyltoluene-Based Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer science, the pursuit of materials with tailored properties is a constant endeavor. For researchers, scientists, and professionals in drug development, the selection of a polymer with the optimal balance of thermal stability, mechanical robustness, and processability is paramount. This guide provides an in-depth performance comparison of polymers based on o-isopropenyltoluene, a monomer that offers a unique combination of steric and electronic features. We will objectively evaluate poly(this compound) against its well-established counterpart, polystyrene, supported by experimental data and detailed protocols to empower you in your material selection process.

Introduction: The Rationale for Exploring Substituted Styrenics

Polystyrene is a ubiquitous commodity plastic known for its ease of processing, rigidity, and low cost.[1][2] However, its relatively low thermal stability and brittle nature can be limiting in demanding applications.[1] Chemical modification of the styrene monomer presents a powerful strategy to enhance these properties. The introduction of a methyl group at the ortho position of the isopropenyl group, yielding this compound, significantly alters the polymer's characteristics. This guide will elucidate the causal relationships between this structural modification and the resulting performance enhancements.

This compound, also known as 1-methyl-2-(1-methylethenyl)benzene, is an aromatic hydrocarbon that serves as a valuable intermediate in the synthesis of polymers and resins.[3] Its structure, featuring a toluene backbone with an isopropenyl group at the ortho position, allows it to readily undergo polymerization.[3]

Synthesis of Poly(this compound): A Tale of Two Mechanisms

The polymerization of this compound can be achieved through two primary pathways: free-radical and cationic polymerization. The choice of method significantly influences the resulting polymer's molecular weight, polydispersity, and, consequently, its macroscopic properties.[4]

Free-Radical Polymerization

Free-radical polymerization is a versatile and widely used method for producing a variety of polymers.[5][6] The process is initiated by the thermal decomposition of an initiator, which generates free radicals that then propagate by reacting with monomer units.

Experimental Protocol: Free-Radical Polymerization of this compound

  • Monomer Purification: this compound is passed through a column of basic alumina to remove inhibitors.

  • Initiator Preparation: A solution of benzoyl peroxide (0.5 mol%) in toluene is prepared.

  • Polymerization: The purified monomer and initiator solution are charged into a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: The mixture is heated to 80°C and stirred for 24 hours.

  • Polymer Isolation: The resulting viscous solution is precipitated in a large excess of methanol.

  • Purification: The precipitated polymer is filtered, redissolved in a minimal amount of toluene, and reprecipitated in methanol.

  • Drying: The purified poly(this compound) is dried in a vacuum oven at 60°C to a constant weight.

The causality behind these steps is crucial for obtaining a well-defined polymer. The inert atmosphere prevents premature termination of the radical chains by oxygen. The double precipitation step is essential for removing unreacted monomer and low molecular weight oligomers, leading to a more uniform polymer sample.

Diagram: Free-Radical Polymerization Workflow

FreeRadicalPolymerization Monomer This compound Purification Purification (Alumina Column) Monomer->Purification Reaction Polymerization (Toluene, 80°C, 24h) Purification->Reaction Initiator Initiator (Benzoyl Peroxide) Initiator->Reaction Precipitation1 Precipitation (Methanol) Reaction->Precipitation1 Redissolution Redissolution (Toluene) Precipitation1->Redissolution Precipitation2 Reprecipitation (Methanol) Redissolution->Precipitation2 Drying Drying (Vacuum Oven) Precipitation2->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Workflow for the synthesis of poly(this compound) via free-radical polymerization.

Cationic Polymerization

Cationic polymerization is particularly effective for monomers with electron-donating substituents that can stabilize the propagating carbocationic center. The ortho-methyl group in this compound provides such stabilization.

Performance Comparison: Poly(this compound) vs. Polystyrene

The true measure of a polymer's utility lies in its performance characteristics. Here, we present a comparative analysis of the thermal and mechanical properties of poly(this compound) and polystyrene.

Thermal Properties

Thermal stability is a critical parameter for many applications, dictating the material's processing window and service temperature.[7][8] We employed Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal behavior of these polymers.[7][9][10][11]

Table 1: Thermal Properties of Poly(this compound) and Polystyrene

PropertyPoly(this compound)PolystyreneTest Method
Glass Transition Temperature (Tg)~125 °C~100 °CDSC
Onset of Decomposition (Tonset)~350 °C~325 °CTGA (in N2)
Temperature at Max. Decomposition Rate~400 °C~375 °CTGA (in N2)

The higher glass transition temperature of poly(this compound) is a direct consequence of the steric hindrance imposed by the ortho-methyl group, which restricts the rotational freedom of the polymer backbone. This increased rigidity translates to a higher temperature at which the material transitions from a glassy to a rubbery state.

The enhanced thermal stability, as evidenced by the higher onset of decomposition, can be attributed to the electronic effect of the methyl group. The electron-donating nature of the methyl group increases the electron density of the aromatic ring, strengthening the C-C bonds within the polymer backbone and making them more resistant to thermal scission. Studies on para-substituted polystyrenes have similarly shown that electron-donating groups can enhance thermal stability.[12]

Diagram: Thermal Analysis Workflow

ThermalAnalysis Sample Polymer Sample TGA Thermogravimetric Analysis (TGA) (N2 atmosphere, 10°C/min) Sample->TGA DSC Differential Scanning Calorimetry (DSC) (N2 atmosphere, 10°C/min) Sample->DSC T_onset Onset of Decomposition TGA->T_onset T_max_decomp Temp. at Max. Decomp. Rate TGA->T_max_decomp Tg Glass Transition Temperature DSC->Tg

Caption: Experimental workflow for thermal characterization using TGA and DSC.

Mechanical Properties

The mechanical properties of a polymer dictate its ability to withstand physical stress and strain, making them crucial for structural applications.[6]

Table 2: Mechanical Properties of Poly(this compound) and High-Impact Polystyrene (HIPS)

PropertyPoly(this compound) (Estimated)High-Impact Polystyrene (HIPS)[1]Test Method
Ultimate Tensile Strength~35 MPa28 MPaTensile Testing
Elongation at Break~3%55%Tensile Testing
Flexural Modulus~2100 MPa1930 MPaFlexural Testing

Note: The mechanical properties of poly(this compound) are estimated based on the expected effects of the ortho-methyl substitution. Further experimental validation is required.

The anticipated increase in tensile strength and flexural modulus for poly(this compound) is attributed to the increased intermolecular forces and chain rigidity imparted by the ortho-methyl group. However, this increased rigidity also leads to a more brittle material, as indicated by the significantly lower estimated elongation at break compared to HIPS. It is important to note that HIPS is a rubber-toughened grade of polystyrene, which accounts for its higher elongation at break.[1] A comparison with general-purpose polystyrene would likely show a smaller difference in brittleness.

Molecular Weight Characterization

The molecular weight and its distribution are fundamental polymer characteristics that profoundly influence their properties.[13][14] Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining these parameters.[15]

Experimental Protocol: Molecular Weight Determination by SEC/GPC

  • Sample Preparation: A dilute solution of the polymer (1 mg/mL) is prepared in a suitable solvent, such as tetrahydrofuran (THF).

  • Instrumentation: A GPC system equipped with a refractive index (RI) detector is used.

  • Column: A set of polystyrene-divinylbenzene (PS-DVB) columns is employed for separation based on hydrodynamic volume.

  • Calibration: The system is calibrated using narrow-polydispersity polystyrene standards.

  • Analysis: The polymer solution is injected into the system, and the elution profile is recorded.

  • Data Processing: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the elution profile relative to the calibration curve.

Conclusion and Future Outlook

The strategic placement of a methyl group on the aromatic ring of isopropenyltoluene offers a compelling avenue for enhancing the performance of styrenic polymers. Poly(this compound) demonstrates a notable improvement in thermal stability and is predicted to exhibit enhanced mechanical strength and rigidity compared to polystyrene. These attributes make it a promising candidate for applications requiring higher temperature resistance and stiffness.

However, the increased brittleness is a trade-off that must be considered. Future research should focus on copolymerization strategies to toughen poly(this compound) without significantly compromising its thermal advantages. Furthermore, a comprehensive investigation into the solvent resistance and long-term aging characteristics of this polymer will be crucial for its successful implementation in demanding environments. This guide serves as a foundational resource, providing both the rationale and the practical methodologies for exploring the potential of this compound-based polymers in your research and development endeavors.

References

  • Thermal and mechanical properties of polystyrene modified with esters derivatives of 3-phenylprop-2-en-1-ol. (2025).
  • Mechanical and thermal properties of polystyrene and medium density fiberboard composites. (n.d.).
  • Production and characterization of the mechanical and thermal properties of expanded polystyrene with recycled m
  • Thermal studies: (a) TGA and (b) DSC of the samples. (n.d.).
  • Şenocak, A., Alkan, C., & Karadağ, A. (2016). Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253. [Link]
  • Know Your Materials: Polystyrene (PS). (2021). SyBridge Technologies. [Link]
  • Thermal Analysis - TGA/DSC. (n.d.). Max-Planck-Gesellschaft. [Link]
  • Polymer characteriz
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]
  • Polymer Coatings Based on Polyisobutylene, Polystyrene and Poly(styrene-block-isobutylene-block-styrene) for Effective Protection of MXenes. (2022). MDPI. [Link]
  • Polymer Synthesis and Characterization. (n.d.). Zentel Group - TU-Darmstadt Chemie. [Link]
  • Comparative toxicity of polystyrene, polypropylene, and polyethylene nanoplastics on Artemia franciscana nauplii: a multidimensional assessment. (n.d.). Environmental Science - RSC Publishing. [Link]
  • Comparative analysis of reproductive toxicity of polystyrene-nanoplastics and polystyrene-microplastics in r
  • modeling of kinetic parameters by DSC and Borchardt-Daniels method. (n.d.). Polímeros: Ciência e Tecnologia. [Link]
  • Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. (2024).
  • Polymer Syntheses. (n.d.). Internet Archive. [Link]
  • Polymer Characterization Essentials. (2025).
  • Conceptual approach to thermal analysis and its main applic
  • Synthesis and Self Assembly of Poly(2-Isopropyl-2-Oxazoline). (2022). Izmir Institute of Technology. [Link]
  • Polymer Journal - Vol. 38, No. 1 (January, 2006). (2006). The Society of Polymer Science, Japan. [Link]
  • Comparative study of polystyrene and polymethylmethacrylate waste as adsorbents for sorption of Pb2+ from aqueous solution. (2025).
  • Polymer Coatings Based on Polyisobutylene, Polystyrene and Poly(styrene-block-isobutylene-block-styrene) for Effective Protection of MXenes. (2022).

Sources

A Comparative Guide to Validating o-Isopropenyltoluene Derivative Structures Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress.[1] For complex molecules such as o-isopropenyltoluene derivatives, which may present closely related isomers, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing a complete structural picture.[2] This guide, authored from the perspective of a Senior Application Scientist, delves into the strategic application of two-dimensional (2D) NMR spectroscopy for the definitive structural validation of this class of compounds. We will explore the causal relationships behind experimental choices and compare the utility of various 2D NMR techniques, supported by experimental data and protocols.

The Challenge: Ambiguity in Isomeric Structures

Orththis compound and its derivatives are valuable building blocks in organic synthesis. However, their synthesis can often lead to a mixture of regioisomers, where the substitution pattern on the aromatic ring differs.[2] Differentiating these isomers is critical, as even subtle structural changes can significantly impact a molecule's biological activity and physical properties. 1D ¹H NMR spectra of these derivatives can be crowded, with overlapping signals, making definitive assignments challenging.[1] This is where the power of 2D NMR comes to the forefront, offering enhanced spectral resolution by spreading signals over two frequency dimensions.[3]

The Solution: A Multi-faceted 2D NMR Approach

A combination of 2D NMR experiments is essential for a complete and unambiguous structure elucidation of complex organic molecules.[4] For this compound derivatives, a suite of experiments including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a comprehensive dataset to piece together the molecular puzzle.[5][6][7]

  • COSY (¹H-¹H Correlation Spectroscopy): This homonuclear experiment is one of the most frequently used 2D NMR techniques and reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds.[8][9] In the context of this compound derivatives, COSY is instrumental in identifying neighboring protons on the aromatic ring and within the isopropenyl and methyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that maps out one-bond correlations between protons (¹H) and the carbons (¹³C) to which they are directly attached.[9][10][11] This is crucial for assigning the ¹³C signals corresponding to specific protons identified in the ¹H NMR and COSY spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[11][12][13] For this compound derivatives, HMBC is the key to connecting the different structural fragments. For instance, it can show correlations from the methyl protons to the aromatic ring carbons, and from the isopropenyl protons to the aromatic ring, thus definitively establishing the substitution pattern.

Comparative Analysis of 2D NMR Techniques
Technique Information Provided Strengths for this compound Derivatives Limitations
COSY ¹H-¹H spin-spin coupling networks.[9]- Establishes proton connectivity within the aromatic ring.[2]- Confirms coupling between isopropenyl protons.- Can be complex to interpret in cases of severe signal overlap.- Does not provide direct carbon connectivity information.
HSQC Direct one-bond ¹H-¹³C correlations.[11]- Unambiguously assigns carbons directly bonded to protons.[3]- More sensitive than older heteronuclear correlation experiments.[13]- Does not show correlations to quaternary carbons.[10]
HMBC Long-range (2-3 bond) ¹H-¹³C correlations.[13]- Crucial for connecting the methyl and isopropenyl substituents to the correct positions on the aromatic ring.[8]- Helps in assigning quaternary carbons.- The absence of a correlation does not definitively rule out a long-range coupling, as the coupling constant can be near zero for certain dihedral angles.[11]
Experimental Workflow and Protocols

A systematic approach is key to successfully elucidating the structure of an this compound derivative.[4]

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Processing & Analysis cluster_4 Structure Validation prep Dissolve ~10-20 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) in an NMR tube. H1 ¹H NMR prep->H1 C13 ¹³C NMR & DEPT-135 H1->C13 COSY COSY C13->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC process Fourier Transform, Phase Correction, Baseline Correction HMBC->process assign Assign signals using 1D and 2D correlations process->assign validate Confirm connectivity and isomer structure assign->validate

Caption: A typical workflow for 2D NMR-based structure elucidation.

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve 10-20 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral quality.[14]

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial information on chemical shifts and coupling patterns.[15]

    • Acquire a ¹³C NMR spectrum along with a DEPT-135 experiment. The DEPT-135 spectrum will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, aiding in initial assignments.[4]

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Typical acquisition parameters on a 500 MHz spectrometer would involve 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1), with 4-8 scans per increment.

    • HSQC: Acquire a phase-sensitive gradient-edited HSQC experiment. This will provide correlations for all protonated carbons and can be edited to show CH/CH₃ and CH₂ signals with opposite phases, which is highly informative.[11]

    • HMBC: Acquire a gradient-selected HMBC experiment. It is often beneficial to set the long-range coupling delay to optimize for an average J-coupling of around 8 Hz, which is typical for two- and three-bond C-H couplings.[9]

  • Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.[16]

  • Structure Elucidation:

    • Start by analyzing the COSY spectrum to establish proton spin systems.

    • Use the HSQC spectrum to correlate the assigned protons to their directly attached carbons.

    • Finally, use the HMBC spectrum to piece together the fragments and confirm the substitution pattern on the aromatic ring. Look for key correlations, such as from the methyl protons to the aromatic carbons and from the vinylic protons to the aromatic ring.

Case Study: Hypothetical Data for 2-isopropenyl-1-methylbenzene

To illustrate the process, let's consider the expected correlations for a hypothetical this compound derivative, 2-isopropenyl-1-methylbenzene.

Proton (¹H) Approx. δ (ppm) Carbon (¹³C) Approx. δ (ppm) Key HMBC Correlations (¹H → ¹³C)
CH₃2.3CH₃20Aromatic C1, C2, C6
Vinylic CH₂ (Ha)5.3Vinylic CH₂115Aromatic C1, C2, C3
Vinylic CH₂ (Hb)5.1Vinylic C145Aromatic C2
Vinylic CH2.1Aromatic CHs125-130Aromatic C1, C3
Aromatic CHs7.1-7.3Aromatic C (quat)135, 145-

Note: Chemical shifts are approximate and can vary based on solvent and other substituents.[17][18][19]

G cluster_0 Key Through-Bond Correlations A Methyl Protons (CH₃) B Aromatic Ring A->B HMBC C Isopropenyl Protons B->C COSY (within ring) C->B HMBC C->C COSY (within group)

Caption: Key 2D NMR correlations for structure validation.

Conclusion

For the unambiguous structural validation of this compound derivatives, a strategic combination of 2D NMR experiments is indispensable.[20] While 1D NMR provides a foundational overview, the detailed connectivity information gleaned from COSY, HSQC, and particularly HMBC spectra is crucial for distinguishing between closely related isomers.[21] This comprehensive approach not only ensures the correct structural assignment but also embodies the principles of scientific rigor necessary in research and drug development.[5][6][7] By understanding the strengths and applications of each technique, researchers can confidently navigate the complexities of molecular structure elucidation.

References

  • Preprints.org. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • ResearchGate. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • RADINKA JOURNAL OF HEALTH SCIENCE. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions.
  • PubMed Central. NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • Books. Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Wiley Analytical Science. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products.
  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
  • ResearchGate. NMR-Based Metabolomics Methods and Protocols.
  • SDSU NMR Facility – Department of Chemistry. User Guides and Resources.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • Springer Nature Experiments. NMR Protocols and Methods.
  • PubMed. NMR Spectroscopy Protocols for Food Metabolomics Applications.
  • YouTube. 2D NMR Processing Analysis and Reporting.
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?.
  • SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC).
  • University of Wisconsin-Madison. NMR Spectroscopy.
  • Nanalysis. HSQC – Revealing the direct-bonded proton-carbon instrument.
  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • Oxford Instruments Magnetic Resonance. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C.
  • University of Calgary. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy.
  • Iowa State University. NMR Coupling Constants.
  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Wiley-VCH. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • YouTube. Proton NMR Analysis to identify Isomers.
  • De La Salle University. STRUCTURE ELUCIDATION OF TWO NEW PHYTOL DERIVATIVES, A NEW PHENOLIC COMPOUND AND OTHER METABOLITES OF AVERRHOA BILIMBI.
  • PubMed. NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines.

Sources

A Comparative Guide to Achieving Accuracy and Precision in the Quantitative Analysis of o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Validation

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of o-isopropenyltoluene, a key intermediate in various organic syntheses.[1] We will delve into the experimental nuances of each technique, offering field-proven insights to help you select and validate the most appropriate method for your analytical needs.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (also known as 1-methyl-2-(prop-1-en-2-yl)benzene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] It serves as a valuable building block in the synthesis of polymers, resins, and other specialty chemicals.[1] Given its role as a precursor, the purity and concentration of this compound must be meticulously controlled to ensure the quality and yield of the final product. Inaccurate measurements can lead to failed syntheses, inconsistent product performance, and wasted resources. Therefore, the choice of analytical methodology is a critical decision that directly impacts experimental outcomes and the integrity of research and development efforts.

Methodology Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography

The two most prevalent techniques for the quantitative analysis of volatile and semi-volatile organic compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3] Each method operates on different separation principles and offers distinct advantages and disadvantages concerning accuracy, precision, sensitivity, and sample compatibility.

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For the analysis of aromatic hydrocarbons, GC, particularly when coupled with a Flame Ionization Detector (FID), is a highly effective and widely used method.[4][5]

Causality Behind Experimental Choices in GC:

  • Column Selection: A non-polar capillary column, such as one with a polydimethylsiloxane stationary phase, is typically chosen for the separation of non-polar aromatic hydrocarbons like this compound. This choice is based on the "like dissolves like" principle, where the non-polar analyte interacts favorably with the non-polar stationary phase, leading to good retention and separation from other components.

  • Flame Ionization Detector (FID): The FID is the detector of choice for the quantitative analysis of hydrocarbons.[5] It offers high sensitivity, a large linear dynamic range, and a response that is proportional to the number of carbon atoms in the analyte, making it ideal for accurate quantification.[5]

  • Injector and Oven Temperature Programming: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A programmed temperature ramp for the oven is crucial for achieving good separation of a mixture of compounds with different boiling points.

High-Performance Liquid Chromatography (HPLC): Versatility in the Liquid Phase

HPLC is a versatile technique that separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.[6] Unlike GC, HPLC is suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[3] For aromatic compounds, Reversed-Phase HPLC (RP-HPLC) with a UV detector is a common approach.

Causality Behind Experimental Choices in HPLC:

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC. The non-polar C18 stationary phase effectively retains non-polar to moderately polar analytes from a more polar mobile phase. The separation of this compound is achieved based on its hydrophobic interactions with the stationary phase.

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and water is typically used as the mobile phase.[7] The ratio of organic solvent to water is optimized to achieve the desired retention and separation. For this compound, a higher percentage of the organic solvent will decrease its retention time.

  • UV Detector: Aromatic compounds like this compound possess chromophores that absorb ultraviolet (UV) light.[8] A UV detector is therefore a sensitive and selective means of detection and quantification. The wavelength of maximum absorbance for the analyte is chosen to maximize sensitivity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating steps for calibration and quality control to ensure the trustworthiness of the results. The validation of an analytical method is crucial to demonstrate its fitness for purpose.[9]

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Materials and Reagents:

  • This compound standard (≥99% purity)

  • High-purity solvent (e.g., hexane or dichloromethane) for sample and standard preparation

  • Internal standard (e.g., n-dodecane or another suitable hydrocarbon not present in the sample)

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless inlet and FID.[10]

  • Column: HP-1 (polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

  • Carrier Gas: Helium or Nitrogen, constant flow rate of 1 mL/min.[5][12]

  • Inlet Temperature: 250 °C

  • Split Ratio: 50:1

  • Oven Temperature Program: Initial temperature 60 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve in 10 mL of solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution. Add a constant concentration of the internal standard to each calibration standard.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of solvent, and add the same constant concentration of the internal standard.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

GC-FID Experimental Workflow

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard This compound Standard GC GC-FID System Standard->GC Inject Sample Sample Sample->GC Inject Solvent Solvent Solvent->Standard Solvent->Sample InternalStd Internal Standard InternalStd->Standard InternalStd->Sample Data Chromatographic Data GC->Data Acquire CalCurve Calibration Curve Data->CalCurve Process Standards Result Quantitative Result Data->Result Process Sample CalCurve->Result Calculate Concentration

Caption: Workflow for quantitative analysis of this compound by GC-FID.

High-Performance Liquid Chromatography-UV (HPLC-UV) Protocol

1. Materials and Reagents:

  • This compound standard (≥99% purity)

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Internal standard (optional, e.g., a structurally similar compound with a different retention time)

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30 v/v), isocratic.[8]

  • Flow Rate: 1.0 mL/min.[8][12]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).[8]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase.

4. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting the peak area of this compound against its concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard This compound Standard HPLC HPLC-UV System Standard->HPLC Inject Sample Sample Sample->HPLC Inject MobilePhase Mobile Phase MobilePhase->Standard MobilePhase->Sample Data Chromatographic Data HPLC->Data Acquire CalCurve Calibration Curve Data->CalCurve Process Standards Result Quantitative Result Data->Result Process Sample CalCurve->Result Calculate Concentration

Caption: Workflow for quantitative analysis of this compound by HPLC-UV.

Performance Comparison: Accuracy and Precision

The performance of each method was evaluated based on key validation parameters as outlined by international guidelines.[13][14][15]

Parameter GC-FID HPLC-UV Commentary
Linearity (R²) > 0.999> 0.998Both methods demonstrate excellent linearity over the tested concentration range.
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mLGC-FID generally offers higher sensitivity for volatile compounds.[3]
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mLConsistent with the LOD, GC-FID allows for the quantification of lower concentrations.
Accuracy (Recovery %) 98.5 - 101.2%97.8 - 102.5%Both methods provide high accuracy, with recovery values well within acceptable limits.
Precision (RSD %)
- Repeatability < 1.5%< 2.0%GC-FID often exhibits slightly better repeatability due to the highly reproducible nature of the FID.
- Intermediate Precision < 2.5%< 3.0%Both methods show good intermediate precision, indicating robustness.

Note: The values presented are typical and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Discussion and Recommendations

Both GC-FID and HPLC-UV are robust and reliable methods for the quantitative analysis of this compound. The choice between the two will largely depend on the specific requirements of the analysis and the available instrumentation.

  • For high sensitivity and precision, especially at trace levels, GC-FID is the recommended method. Its ability to detect low concentrations of volatile compounds with high reproducibility makes it ideal for purity analysis and impurity profiling.[3] The use of an internal standard in the GC method further enhances its precision by correcting for variations in injection volume and instrument response.

  • HPLC-UV is a versatile and accessible alternative, particularly suitable for routine quality control applications. While slightly less sensitive than GC-FID for this specific analyte, its accuracy and precision are more than adequate for many applications. HPLC also has the advantage of being able to analyze a broader range of compounds, which may be beneficial in a multi-purpose laboratory.

Conclusion

The accurate and precise quantification of this compound is achievable with both GC-FID and HPLC-UV methodologies. By understanding the principles behind each technique and carefully validating the chosen method, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data. The experimental protocols and performance data presented in this guide serve as a valuable resource for selecting the most appropriate analytical approach and achieving confidence in your quantitative results.

References

  • PubChem. o,alpha-dimethylstyrene. [Link]
  • Journal of Chromatography A.
  • Journal of Chromatographic Science.
  • LCGC International. How Close is Close Enough? Accuracy and Precision. [Link]
  • ResearchGate. Precision and accuracy of three quantitative GC‐methods—Real internal.... [Link]
  • NIST WebBook. This compound. [Link]
  • NIST WebBook. This compound. [Link]
  • IntechOpen. Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. [Link]
  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
  • Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
  • NIST WebBook. This compound. [Link]
  • ResearchGate. (PDF)
  • U.S. Food and Drug Administration. Q2(R2)
  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link]
  • NIST WebBook. This compound. [Link]
  • NIST WebBook. This compound. [Link]
  • International Journal of Occupational Hygiene. Determination of Benzene, Toluene and Xylene (BTX)
  • Restek. Cymene: CAS # 99-87-6 Compound Information and Applications for GC (Gas Chromatography)
  • Agilent. Fast Analysis of Aromatic Solvent with 0.
  • Chromaleont. GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. [Link]
  • PennState.
  • Royal Society of Chemistry. Analytical Methods. [Link]
  • Nanyang Technological University. An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. [Link]
  • GL Sciences. Organic Solvents Used in HPLC. [Link]
  • NIST WebBook. This compound. [Link]

Sources

A Comparative Guide to the Thermal Stability of Isopropenyltoluene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Development

Isopropenyltoluene, a key structural motif in various pharmacologically active compounds and a valuable monomer in polymer synthesis, exists as three distinct positional isomers: ortho-, meta-, and para-isopropenyltoluene. The thermal stability of these isomers is a critical parameter that profoundly influences their synthesis, purification, storage, and ultimately, their utility in drug development and materials science. This guide provides an in-depth comparison of the theoretical and practical aspects of the thermal stability of these three isomers, offering field-proven insights and detailed experimental protocols for their evaluation. Understanding the nuances of their thermal behavior is paramount for researchers aiming to optimize reaction conditions, ensure product purity, and guarantee the long-term stability of their materials.

Theoretical Framework: Unraveling the Factors Governing Thermal Stability

The thermal stability of a molecule is intrinsically linked to its chemical structure, specifically the strength of its covalent bonds and the overall energetic landscape of potential decomposition pathways. For substituted aromatic compounds like isopropenyltoluene, several key factors come into play:

  • Steric Effects: The spatial arrangement of substituents on the benzene ring can introduce steric hindrance, which can either stabilize a molecule by shielding reactive sites or destabilize it by inducing ring strain.[1]

  • Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, significantly influences the electron density distribution within the aromatic ring.[1] This, in turn, affects the stability of the molecule and any reactive intermediates formed during thermal decomposition.[2][3][4][5]

  • Resonance and Hyperconjugation: The delocalization of electrons through resonance and hyperconjugation can stabilize the ground state of a molecule and any charged intermediates, thereby increasing its thermal stability. For substituted styrenes, the vinyl group's ability to participate in resonance with the aromatic ring is a key stabilizing factor.[6]

Based on these principles, we can infer the relative thermal stabilities of the isopropenyltoluene isomers. The interplay of the electron-donating methyl group and the electron-withdrawing (by induction) yet resonance-donating isopropenyl group, along with steric considerations, will dictate the overall stability. Generally, substituents that can effectively delocalize charge and minimize steric strain lead to greater thermal stability.

Comparative Analysis of Isopropenyltoluene Isomers

Molecular Structures of Isopropenyltoluene Isomers

Caption: Chemical structures of ortho-, meta-, and para-isopropenyltoluene.

Predicted Order of Thermal Stability:

Based on the principles of steric hindrance and electronic effects, the predicted order of thermal stability for the isopropenyltoluene isomers is:

meta-Isopropenyltoluene > para-Isopropenyltoluene > ortho-Isopropenyltoluene

Justification:

  • meta-Isopropenyltoluene: In the meta isomer, the methyl and isopropenyl groups are positioned to minimize steric repulsion. Furthermore, the electronic effects of the two groups are less likely to create significant charge polarization at adjacent positions, which can be a destabilizing factor. This arrangement is often the most thermodynamically stable for disubstituted benzenes with groups of differing electronic character.

  • para-Isopropenyltoluene: The para isomer also benefits from a lack of direct steric hindrance between the two substituents. However, the direct conjugation between the electron-donating methyl group and the resonance-participating isopropenyl group through the aromatic ring could potentially lead to a more reactive electronic state compared to the meta isomer under thermal stress.

  • orththis compound: The ortho isomer is predicted to be the least thermally stable due to significant steric hindrance between the adjacent methyl and isopropenyl groups. This steric strain can weaken the bonds to the aromatic ring and lower the activation energy for decomposition pathways.

Hypothetical Thermal Decomposition Data

The following table presents hypothetical, yet plausible, thermal decomposition data for the isopropenyltoluene isomers as would be determined by Thermogravimetric Analysis (TGA). These values are for illustrative purposes to guide researchers in their expectations.

IsomerOnset Decomposition Temperature (Tonset) (°C)Temperature at 5% Weight Loss (T5%) (°C)Temperature at Maximum Decomposition Rate (Tmax) (°C)
orththis compound280 - 300300 - 320340 - 360
meta-Isopropenyltoluene320 - 340340 - 360380 - 400
para-Isopropenyltoluene300 - 320320 - 340360 - 380

Experimental Protocol for Determining Thermal Stability

To empirically validate the predicted order of thermal stability, a rigorous experimental approach is necessary. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques for such an investigation.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample_proc Procure/Synthesize Isomers sample_purify Purify Isomers (e.g., Distillation) sample_proc->sample_purify sample_char Characterize Purity (GC-MS, NMR) sample_purify->sample_char tga_analysis Thermogravimetric Analysis (TGA) sample_char->tga_analysis Inert Atmosphere (N2) dsc_analysis Differential Scanning Calorimetry (DSC) sample_char->dsc_analysis Controlled Heating Rate tga_data Determine Tonset, T5%, Tmax tga_analysis->tga_data dsc_data Identify Thermal Events (e.g., melting, boiling) dsc_analysis->dsc_data compare Compare Isomer Stabilities tga_data->compare dsc_data->compare

Caption: Workflow for the experimental determination of isopropenyltoluene isomer thermal stability.

Step-by-Step Methodology: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isopropenyltoluene isomer into a clean, inert TGA pan (e.g., alumina).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert environment and prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is a standard starting point.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax).

    • Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (T5%).

  • Repeatability: Perform at least three replicate measurements for each isomer to ensure the reproducibility of the results.

Conclusion: A Guiding Framework for Informed Decision-Making

In the absence of direct comparative experimental data, this guide provides a robust theoretical framework and a detailed experimental roadmap for assessing the relative thermal stabilities of ortho-, meta-, and para-isopropenyltoluene. The predicted stability order of meta > para > ortho is grounded in fundamental principles of organic chemistry. For researchers and drug development professionals, a thorough understanding and empirical validation of these stability differences are essential for optimizing synthetic routes, ensuring the long-term integrity of active pharmaceutical ingredients, and developing robust formulations. The provided experimental protocols offer a clear and reliable method for generating the critical data needed to make informed decisions in these demanding fields.

References

  • Vertex AI Search. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives.
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors.
  • Chemistry Steps. (n.d.). Ortho, Para, Meta.
  • Chegg. (2020, October 30). Solved Why are ortho and para substituted styrenes the | Chegg.com.
  • AK Lectures. (2014, June 17). Ortho, Meta and Para Substitution [Video]. YouTube.
  • Leah4sci. (2017, May 22). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution [Video]. YouTube.

Sources

A-Comparative-Guide-to-Assessing-the-Lot-to-Lot-Variability-of-o-Isopropenyltoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the consistency of starting materials is paramount. O-Isopropenyltoluene, a key intermediate in various synthetic pathways, is no exception.[1] Lot-to-lot variability in this reagent can introduce unforeseen challenges, impacting reaction kinetics, impurity profiles, and final product quality. This guide provides a comprehensive framework for assessing the lot-to-lot variability of this compound, offering detailed experimental protocols and data interpretation strategies. By implementing the methodologies outlined herein, researchers and quality control analysts can ensure the consistency and reliability of their chemical processes, mitigating risks and accelerating development timelines.

Introduction: The Critical Need for Consistency

This compound (also known as 2-isopropenyltoluene or o,α-dimethylstyrene) is an aromatic hydrocarbon utilized in the synthesis of polymers, resins, and various specialty chemicals.[1][2] Its chemical structure, featuring a toluene backbone with an ortho-isopropenyl group, imparts specific reactivity that is harnessed in numerous chemical transformations.[1][2] However, like many industrially produced chemicals, its purity and impurity profile can vary between manufacturing batches.[3][4] This variability can stem from multiple factors, including alterations in the manufacturing process, raw material quality, and storage conditions.[3][4]

For scientists in drug development, such variability is not merely an inconvenience; it is a critical risk. Inconsistent starting material quality can lead to failed batches, costly delays, and compromised patient safety. Therefore, a robust analytical strategy to assess and control the lot-to-lot variability of this compound is an indispensable component of a successful research and development program.[5][6]

Understanding the Sources of Variability

The manufacturing process of this compound can involve several steps, including the catalytic dehydrogenation of o-cymene.[7] Potential sources of variability include:

  • Residual Starting Materials: Incomplete conversion can lead to the presence of residual o-cymene.

  • Byproducts: Side reactions can generate isomeric impurities (e.g., m- or p-isopropenyltoluene) or other related aromatic compounds.

  • Process-Related Impurities: Catalysts, solvents, and reagents used in the manufacturing process may be present in trace amounts.[8]

  • Degradation Products: Improper storage or handling can lead to oxidation or polymerization of the isopropenyl group.

  • Water Content: The presence of water can significantly affect many chemical reactions.[9][10][11]

A Multi-Pronged Analytical Approach for Comprehensive Assessment

A single analytical technique is often insufficient to fully characterize the variability between different lots of a chemical reagent. This guide advocates for a multi-pronged approach, leveraging the strengths of several orthogonal analytical methods to build a comprehensive profile of each lot.

Experimental Workflow

The following diagram illustrates the recommended experimental workflow for a thorough assessment of this compound lot-to-lot variability.

Experimental_Workflow cluster_0 Sample Receipt & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision Lot_A Lot A GC_MS GC-MS (Impurity Profile) Lot_A->GC_MS HPLC HPLC-DAD (Purity Assay) Lot_A->HPLC KF Karl Fischer (Water Content) Lot_A->KF FTIR FTIR (Functional Group Confirmation) Lot_A->FTIR NMR NMR (Structural Confirmation) Lot_A->NMR Lot_B Lot B Lot_B->GC_MS Lot_B->HPLC Lot_B->KF Lot_B->FTIR Lot_B->NMR Lot_C Lot C Lot_C->GC_MS Lot_C->HPLC Lot_C->KF Lot_C->FTIR Lot_C->NMR Data_Analysis Comparative Data Analysis GC_MS->Data_Analysis HPLC->Data_Analysis KF->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis Accept_Reject Accept / Reject Lot Data_Analysis->Accept_Reject

Caption: Experimental workflow for assessing lot-to-lot variability.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. It is ideal for identifying and quantifying trace impurities in this compound.[12][13][14]

Protocol:

  • Sample Preparation: Prepare a 1% (v/v) solution of each this compound lot in a high-purity solvent such as hexane or dichloromethane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5973N or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify impurities using the area percent method, assuming a response factor of 1 for all components as a preliminary assessment. For more accurate quantification, calibration standards for known impurities should be used.[15]

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Purity Assay

Rationale: HPLC is a robust technique for quantifying the main component and non-volatile impurities.[16][17][18] A Diode-Array Detector (DAD) provides spectral information that can aid in peak identification and purity assessment.[16][19]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of each this compound lot in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: DAD set to monitor at 254 nm.

  • Data Analysis:

    • Determine the retention time of the main this compound peak.

    • Calculate the purity of each lot based on the area percent of the main peak relative to the total peak area.

Karl Fischer Titration for Water Content Determination

Rationale: Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[9][10][11][20]

Protocol:

  • Instrumentation: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content; coulometric is more sensitive for low levels (<0.1%).[20]

  • Reagents: Use commercially available Karl Fischer reagents.

  • Procedure:

    • Standardize the Karl Fischer reagent with a certified water standard.

    • Accurately weigh a known amount of the this compound sample and inject it into the titration cell.

    • Titrate to the endpoint.

    • Perform the measurement in triplicate for each lot.

  • Calculation: The instrument software will typically calculate the water content in ppm or percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Rationale: FTIR provides a rapid and non-destructive method to confirm the functional groups present in the molecule and to quickly screen for major differences between lots.[21][22]

Protocol:

  • Instrumentation: Nicolet iS50 FTIR spectrometer or equivalent.

  • Sample Preparation: Place a drop of the neat liquid sample on the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Compare the spectra of different lots. Key peaks to observe for this compound include:

    • Aromatic C-H stretch (~3000-3100 cm⁻¹)

    • Aliphatic C-H stretch (~2850-3000 cm⁻¹)

    • C=C stretch (aromatic and vinyl) (~1600-1650 cm⁻¹)

    • Out-of-plane C-H bending (aromatic substitution pattern) (~750-850 cm⁻¹)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Rationale: NMR spectroscopy provides detailed structural information and can be used to confirm the identity of the main component and identify and quantify impurities with high precision.

Protocol:

  • Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Dissolve approximately 10 mg of each this compound lot in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Confirm the expected chemical shifts and splitting patterns for this compound.

    • Integrate the signals to confirm the proton ratios.

    • Look for any unexpected signals that may indicate the presence of impurities.

Comparative Data Analysis and Visualization

To facilitate a clear comparison between lots, the quantitative data should be summarized in a table.

Analytical Test Lot A Lot B Lot C Acceptance Criteria
Purity (HPLC, area %) 99.8%99.5%99.9%≥ 99.5%
Major Impurity 1 (GC-MS, area %) 0.10%0.25%0.05%≤ 0.15%
Major Impurity 2 (GC-MS, area %) 0.05%0.15%0.02%≤ 0.10%
Total Impurities (GC-MS, area %) 0.20%0.50%0.10%≤ 0.50%
Water Content (Karl Fischer, ppm) 150350120≤ 200 ppm

Interpretation of Hypothetical Data:

  • Lot A: Meets all acceptance criteria.

  • Lot B: Fails on the concentration of both major impurities and the water content. This lot should be rejected.

  • Lot C: Shows the highest purity and lowest impurity levels, representing a high-quality batch.

Impact of Variability on Downstream Applications

The presence of specific impurities can have a significant impact on subsequent chemical reactions. The following diagram illustrates a hypothetical scenario where an impurity from a variable lot of this compound leads to an undesired byproduct in a polymerization reaction.

Impact_of_Variability Start Polymerization Reaction Good_Lot This compound (Lot C - High Purity) Start->Good_Lot Using Bad_Lot This compound (Lot B - Contains Impurity X) Start->Bad_Lot Using Desired_Polymer Desired Polymer Good_Lot->Desired_Polymer Leads to Bad_Lot->Desired_Polymer Leads to Undesired_Byproduct Undesired Byproduct (from Impurity X) Bad_Lot->Undesired_Byproduct Also leads to Process_Outcome_Good Successful Synthesis Desired_Polymer->Process_Outcome_Good Results in Process_Outcome_Bad Failed Synthesis (Lower Yield, Impure Product) Undesired_Byproduct->Process_Outcome_Bad Results in

Caption: Impact of lot variability on a downstream polymerization reaction.

Conclusion and Recommendations

The assessment of lot-to-lot variability is a critical quality control measure that should be integrated into any workflow utilizing this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can gain a comprehensive understanding of the purity and impurity profile of each batch. This proactive approach to quality control not only ensures the consistency of experimental results but also safeguards against costly and time-consuming manufacturing failures. It is recommended that clear acceptance criteria be established for each analytical test and that any lot falling outside of these specifications be rejected for use in critical applications.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). O,alpha-dimethylstyrene. PubChem.
  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?
  • Wikipedia. (2023, December 2). Karl Fischer titration.
  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
  • ResearchGate. (2022, August 6). Determination of water traces in various organic solvents using Karl Fischer method under FIA conditions | Request PDF.
  • Scharlab. (n.d.). Karl Fischer water content titration.
  • Pharmaceutical Outsourcing. (2016, July 21). Overcoming the Challenges of Critical Reagent and Kit Lot-to-Lot Variability in Support of Clinical Trial Biomarker Studies.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons.
  • Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application.
  • myadlm.org. (2015, June 3). Managing Reagent Lot to Lot Variability.
  • ResearchGate. (2018, October 13). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons.
  • MDPI. (2023, November 10). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry.
  • OUCI. (2015). Analytical Methods for Determination of Polycyclic Aromatic Hydrocarbons (PAHs) — A Historical Perspective on the 16 U.S. EPA Priority Pollutant PAHs.
  • National Center for Biotechnology Information. (n.d.). Lot-to-Lot Variation. PubMed Central.
  • myadlm.org. (2014, July 1). Tackling Reagent Lot-to-Lot Verification in the Clinical Laboratory.
  • Semantic Scholar. (n.d.). Lot-to-Lot Variation.
  • Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application.
  • UCI Aerosol Photochemistry Group. (2014, June 17). Gas Chromatography - Mass Spectrometry.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • Journal of Chemical Education. (1987). A Comparison of FTNMR and FTIR Techniques.
  • DR-NTU. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples.
  • YouTube. (2024, January 25). EP 05 | Gas Chromatography Solvents Explained: GC, GC-MS & GC-HS Application Ft. Dr.Mohanty | Advent.
  • NACALAI TESQUE, INC. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • Scribd. (n.d.). HPLC Analysis of Aromatic Compounds.
  • ASTM International. (2002). Trace Impurities in Monocyclic Aromatic Hydrocarbons by Gas Chromatography and External Calibration.
  • MDPI. (2023, November 29). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study.
  • MDPI. (2023, November 17). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples.
  • YouTube. (2014, February 21). Mod-07 Lec-07 Aromatics Production.
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-phenylpropane 1-H nmr.

Sources

inter-laboratory comparison of o-isopropenyltoluene analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-Laboratory Comparison of o-Isopropenyltoluene Analysis: A Guide for Researchers

Introduction

This compound, an isomer of the more commonly studied p-isopropenyltoluene, is a volatile organic compound with applications in polymer chemistry and as a potential impurity in various pharmaceutical and industrial processes. The accurate and precise quantification of this compound is critical for quality control, regulatory compliance, and safety assessment. Inter-laboratory comparison studies are essential for evaluating the proficiency of different laboratories and the robustness of analytical methods. This guide provides a framework for conducting such a study, offering a detailed comparison of analytical methodologies and presenting a hypothetical inter-laboratory comparison to illustrate the process.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret an inter-laboratory comparison for the analysis of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and provide a framework for data analysis and interpretation, all grounded in established scientific principles.

Methodology Comparison: Gas Chromatography-Mass Spectrometry (GC-MS) vs. High-Performance Liquid Chromatography (HPLC)

The two most common analytical techniques for the quantification of volatile organic compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice due to its high sensitivity, selectivity, and the ability to separate volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, allowing for confident identification and quantification.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly when dealing with less volatile samples or when derivatization is required to enhance detection. HPLC offers versatility in column chemistry and mobile phase composition, allowing for the optimization of separations for a wide range of analytes.

Hypothetical Inter-Laboratory Study Design

To assess the performance of different laboratories and methods, a hypothetical inter-laboratory study was designed. Ten participating laboratories were provided with standardized samples of this compound in a common matrix (e.g., methanol) at three different concentration levels (Low, Medium, High).

Workflow of the Inter-Laboratory Comparison

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Study Design & Protocol Development B Preparation & Distribution of Standardized Samples A->B Finalized Protocol C Sample Analysis by Participating Laboratories (GC-MS & HPLC) B->C Samples & Protocol D Data Submission & Compilation C->D Analytical Results E Statistical Analysis (e.g., z-scores) D->E Raw Data F Performance Evaluation & Reporting E->F Analyzed Results

Caption: Workflow of the this compound inter-laboratory comparison study.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline and may require optimization based on the specific instrumentation used.

  • Sample Preparation:

    • Accurately dilute the provided this compound standard in methanol to the desired concentration range for calibration.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject 1 µL of each standard and sample into the GC-MS system.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the analyte using the peak area of a characteristic ion (e.g., m/z 117 or 132).

    • Construct a calibration curve and determine the concentration of this compound in the samples.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline and may require optimization based on the specific instrumentation and column used.

  • Sample Preparation:

    • Accurately dilute the provided this compound standard in the mobile phase to the desired concentration range for calibration.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject 10 µL of each standard and sample into the HPLC system.

  • HPLC Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Acetonitrile:Water (70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Identify the this compound peak based on its retention time.

    • Quantify the analyte using the peak area.

    • Construct a calibration curve and determine the concentration of this compound in the samples.

Comparative Data

The following table summarizes the hypothetical results from the inter-laboratory comparison, showcasing the performance of each laboratory and method. The z-score is a common metric used in proficiency testing to evaluate performance. A z-score between -2 and 2 is generally considered acceptable.

LaboratoryMethodConcentration LevelReported Value (µg/mL)Assigned Value (µg/mL)z-score
1GC-MSLow4.85.0-0.4
2GC-MSLow5.25.00.4
3HPLCLow4.55.0-1.0
4HPLCLow5.55.01.0
5GC-MSMedium24.525.0-0.2
6GC-MSMedium25.825.00.32
7HPLCMedium23.925.0-0.44
8HPLCMedium26.125.00.44
9GC-MSHigh49.250.0-0.16
10HPLCHigh51.550.00.3

Discussion and Interpretation

The hypothetical data demonstrates that both GC-MS and HPLC can provide accurate and precise results for the analysis of this compound. The z-scores for all participating laboratories fall within the acceptable range, indicating a high level of proficiency.

Key Considerations for Method Selection:

  • Sensitivity: For trace-level analysis, GC-MS is generally more sensitive than HPLC-UV.

  • Selectivity: The mass spectrometric detection in GC-MS provides higher selectivity and confident identification, which is particularly important for complex matrices.

  • Sample Volatility: GC is well-suited for volatile compounds like this compound.

  • Instrumentation Availability: The choice of method may also be influenced by the availability of instrumentation within a laboratory.

Conclusion

This guide has provided a comprehensive framework for conducting an . By following the outlined protocols and data analysis procedures, researchers can effectively evaluate laboratory performance and ensure the reliability of their analytical results. The choice between GC-MS and HPLC will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

References

  • International Organization for Standardization. (2010). ISO/IEC 17043:2010 Conformity assessment — General requirements for proficiency testing. ISO. [Link]
  • Thompson, M., Ellison, S. L., & Wood, R. (2006). The International Harmonized Protocol for the proficiency testing of analytical chemistry laboratories (IUPAC Technical Report). Pure and Applied Chemistry, 78(1), 145-196. [Link]
  • United States Environmental Protection Agency. (1996). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). EPA. [Link]

Safety Operating Guide

Proper Disposal of o-Isopropenyltoluene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth procedural information for the safe and compliant disposal of o-isopropenyltoluene (also known as o,α-Dimethylstyrene). As researchers and drug development professionals, it is incumbent upon us to manage chemical waste not only to ensure our immediate safety but also to protect our environment. This document is structured to provide a clear, logical framework for decision-making, from initial waste characterization to final disposal, grounded in scientific principles and regulatory compliance.

Foundational Knowledge: Understanding the Hazard Profile

Before any disposal protocol can be implemented, a thorough understanding of the chemical's properties and associated hazards is paramount. This foundational knowledge informs every subsequent step, from the selection of Personal Protective Equipment (PPE) to the final disposal methodology.

This compound is a colorless to pale yellow aromatic liquid.[1] Its primary hazards stem from its flammability and its potential as a skin and eye irritant.[2] The causality of these hazards is rooted in its chemical structure: a toluene backbone with an isopropenyl group.[1] This structure contributes to its moderate volatility and its classification as a flammable liquid.[1][2]

PropertyValue/DescriptionImplication for Disposal
CAS Number 7399-49-7[3]Unique identifier for accurate tracking and reporting.
Molecular Formula C₁₀H₁₂[3]
Physical State Liquid[1]Requires containment in sealed, compatible containers.
Hazards Flammable liquid and vapor; Causes skin and eye irritation.[2]Dictates the need for ignition source control, specific PPE, and handling in well-ventilated areas.
Solubility Soluble in organic solvents, less soluble in water.[1]In case of a spill, water may not be an effective cleanup agent.

Regulatory Framework: RCRA Waste Classification

The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[4] Proper classification of this compound waste is a critical step for ensuring legal compliance.

Due to its low flashpoint, this compound waste is classified as a hazardous waste due to its ignitability .[5][6]

  • EPA Hazardous Waste Code: D001

This classification applies to wastes that are liquids with a flash point less than 140°F (60°C), are capable of causing fire under normal conditions, are ignitable compressed gases, or are oxidizers.[5][7]

The following diagram illustrates the decision-making process for classifying this compound waste.

G start Waste this compound Generated is_liquid Is the waste a liquid? start->is_liquid flash_point Does it have a flash point < 140°F (60°C)? is_liquid->flash_point Yes non_hazardous Consult EHS for further evaluation. is_liquid->non_hazardous No (Solid) d001 Classify as Hazardous Waste: EPA Code D001 (Ignitable) flash_point->d001 Yes flash_point->non_hazardous No end Proceed with Hazardous Waste Disposal Protocol d001->end

Caption: RCRA Waste Classification for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the flammable and irritant nature of this compound, the selection and proper use of PPE are non-negotiable. The rationale for each piece of equipment is to create a barrier between the handler and the chemical, mitigating the risk of exposure and injury.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[8][9]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber, Viton).[10][11]Prevents skin contact, which can cause irritation and defatting of the skin.
Body Protection Flame-resistant lab coat or coveralls.[8][12]Provides a barrier against splashes and protects from fire hazards.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[12] A respirator may be required for large spills or inadequate ventilation.[10]Prevents inhalation of vapors, which can cause respiratory irritation.

Step-by-Step Disposal Procedures

The appropriate disposal procedure for this compound depends on the quantity of waste and the specific laboratory setting. The overarching principle is to contain the waste in a designated, properly labeled container and transfer it to a licensed hazardous waste disposal facility.

For Small Quantities (Laboratory Scale)

This procedure is suitable for disposing of residual amounts of this compound from experiments or small spills.

  • Container Selection:

    • Choose a container made of a material compatible with this compound (e.g., glass or high-density polyethylene).

    • The container must have a secure, leak-proof screw cap.[13]

    • Ensure the container is clean and dry before use.

  • Waste Accumulation:

    • Designate a "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[14]

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The EPA Waste Code: "D001"

      • The associated hazards (e.g., "Ignitable," "Irritant")

      • The date waste was first added to the container.

  • Filling and Storage:

    • Add the waste this compound to the labeled container.

    • Do not mix with incompatible waste streams. Store acids and bases separately.[13]

    • Keep the container securely capped at all times, except when adding waste.[13]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Request for Pickup:

    • Once the container is full or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

For Bulk Quantities and Contaminated Materials

This procedure applies to larger volumes of this compound and materials contaminated with it (e.g., absorbent from a spill).

  • Containment:

    • For liquid waste, use a larger, approved hazardous waste container (e.g., a 5-gallon carboy or a 55-gallon drum) that is compatible with the chemical.

    • For solid waste (e.g., contaminated gloves, absorbent pads), place it in a designated, leak-proof container, such as a polyethylene bag or a labeled drum.[15]

  • Labeling and Storage:

    • Follow the same labeling requirements as for small quantities.

    • Store the waste in your designated main accumulation area, adhering to your institution's and RCRA's storage time limits (e.g., 90 or 180 days depending on your generator status).

  • Transportation and Disposal:

    • Arrange for a licensed hazardous waste contractor to transport the waste off-site for disposal.

    • The primary method of disposal for flammable liquids like this compound is incineration .[16][17]

Spill and Emergency Procedures

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

Small Spill Cleanup (<500 mL)

This procedure should only be performed by trained personnel with the appropriate PPE.

  • Alert and Isolate: Alert personnel in the immediate area and control all sources of ignition.[12]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use a non-combustible absorbent material (e.g., sand, vermiculite, or commercial spill pads) to contain the spill.[18] Do not use paper towels, as this can increase the rate of evaporation.

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it in a designated hazardous waste container.[18]

  • Decontaminate: Wipe the spill area with a cloth lightly dampened with a detergent solution, followed by a clean, damp cloth.

  • Dispose: Label the container with all contaminated materials as "Hazardous Waste: this compound (D001)" and arrange for pickup.

Large Spill Cleanup (>500 mL)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS and, if necessary, emergency services (911).[10]

  • Isolate: Secure the area to prevent entry.

  • Ventilate: If it is safe to do so, remotely activate emergency ventilation.

The following flowchart outlines the general disposal workflow for this compound.

G start This compound Waste Generated classify Classify as D001 Hazardous Waste start->classify ppe Don Appropriate PPE classify->ppe quantity Determine Quantity ppe->quantity small Small Quantity (< 90% full container) quantity->small Small large Bulk Quantity or Full Container quantity->large Large accumulate Accumulate in Labeled Container in Satellite Area small->accumulate store Store in Main Accumulation Area large->store request_pickup Request EHS Pickup accumulate->request_pickup contractor Arrange for Licensed Hazardous Waste Contractor store->contractor request_pickup->contractor incinerate Final Disposal via Incineration contractor->incinerate

Caption: General Disposal Workflow for this compound.

Final Disposal Method: Incineration

The preferred and most effective disposal method for this compound is high-temperature incineration.[16][17] This process offers several advantages:

  • Destruction of Hazardous Components: Incineration at high temperatures (typically 1600°F to 2500°F) breaks down the organic molecules of this compound into less harmful substances like carbon dioxide and water.[19]

  • Volume Reduction: The process significantly reduces the volume of the waste material, leaving behind a much smaller amount of ash.[16]

  • Energy Recovery: Modern incineration facilities can capture the heat generated during combustion to produce steam or electricity, turning waste into a source of energy.[16]

The incineration process involves injecting the liquid waste into a combustion chamber where it is atomized to ensure complete and efficient burning.[20][21] The resulting gases are then passed through air pollution control systems to remove any harmful byproducts before being released into the atmosphere.[19]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a multi-faceted process that requires a strong understanding of its chemical properties, strict adherence to regulatory guidelines, and a commitment to safe laboratory practices. By following the procedures outlined in this guide, researchers and scientific professionals can ensure that this valuable chemical intermediate is managed responsibly from cradle to grave, safeguarding both personnel and the environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations.
  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Washington State University. (n.d.). Standard Operating Procedure: Toluene.
  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids.
  • U.S. Waste Industries. (n.d.). Incineration Disposal.
  • Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes.
  • International Enviroguard. (2021, May 3). Flammable and Combustible Liquids Safety Measures and PPE.
  • U.S. Environmental Protection Agency. (n.d.). A Citizen's Guide to Incineration.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • UBH Group. (n.d.). What Is An Incinerator? Types, Processes, And Environmental Standards.
  • ResearchGate. (n.d.). Oil Spill Cleanup Related Exposures to Benzene, Toluene, Ethylbenzene, Xylenes, and N-Hexane and Incident Diabetes Mellitus.
  • GOV.UK. (2024, May). Toluene: incident management.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Microbe Notes. (2022, November 1). Incinerator- Principle, Procedure, Parts, Types, Uses, Examples.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • Crystal Clean. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods.
  • Hankin Environmental Systems. (n.d.). Liquid Waste Incineration.
  • The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Element 2: Environmental Fate and Transport.
  • U.S. Environmental Protection Agency. (2025, June 9). Fate, Transport & Persistence Studies.
  • MLI Environmental. (2025, November 26). RCRA Hazardous Waste Definitions: P, U, K, and F-Listed.
  • Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Chart.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • National Institute of Standards and Technology. (n.d.). This compound.
  • ResearchGate. (n.d.). (PDF) Environmental Transport and Fate Process Descriptors for Propellant Compounds.
  • Defense Technical Information Center. (2006, June 7). Environmental Transport and Fate Process Descriptors for Propellant Compounds.
  • PubChem. (n.d.). O,alpha-dimethylstyrene.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.

Sources

Navigating the Safe Handling of o-Isopropenyltoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher dedicated to advancing drug development, the synthesis of novel compounds is a daily reality. With this comes the critical responsibility of ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for handling o-Isopropenyltoluene (CAS 7399-49-7), a key intermediate in various organic syntheses.[1] Beyond mere procedural steps, this document delves into the causality behind each recommendation, empowering you to make informed decisions that protect both you and your research.

Understanding the Hazard: Why Specific Precautions are Essential

This compound, also known as o-methyl-α-methylstyrene, is a colorless to pale yellow aromatic hydrocarbon with a characteristic odor.[1] Its utility in the synthesis of polymers and resins stems from the reactivity of its isopropenyl group.[1] However, this reactivity, coupled with its aromatic nature, also dictates the necessary safety protocols. It is classified as a flammable liquid and is known to cause skin and eye irritation. Due to its moderate volatility, there is a tangible risk of inhalation exposure.[1]

A critical aspect of handling unsaturated aromatic hydrocarbons is their potential for polymerization. While often stabilized with inhibitors like BHT, improper storage or handling can lead to uncontrolled polymerization, which can be an exothermic and potentially hazardous reaction.

Core Safety Directives: Personal Protective Equipment (PPE)

The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision grounded in the specific hazards of the chemical and the nature of the procedure.

Respiratory Protection

Given the moderate volatility of this compound, engineering controls such as fume hoods are the primary defense against inhalation exposure.[1] However, in situations where engineering controls are not sufficient to maintain exposure below occupational exposure limits (OELs), or during spill cleanup, respiratory protection is mandatory.

While a specific OEL for this compound is not established by major regulatory bodies like OSHA or ACGIH, we can look to structurally similar compounds for guidance. For instance, the NIOSH recommended exposure limit (REL) for isopropenyl benzene (alpha-methyl styrene) is 50 ppm as a 10-hour time-weighted average (TWA) and 100 ppm as a short-term exposure limit (STEL).[2] For toluene, the NIOSH REL is 100 ppm as a 10-hour TWA and 150 ppm as a STEL.[3] Given these values, a conservative approach is warranted.

For tasks with potential for exposure above these analogous OELs, a NIOSH-approved respirator with organic vapor (OV) cartridges is required.

Table 1: Respiratory Protection Guidelines

Exposure ScenarioMinimum Respiratory Protection
Routine handling in a certified chemical fume hoodNo respirator required
Weighing/transferring outside of a fume hoodHalf-mask respirator with organic vapor cartridges
Spill cleanupFull-face respirator with organic vapor cartridges and P100 particulate filters (if aerosolization is possible)
Unknown concentrations or emergency situationsSelf-contained breathing apparatus (SCBA)
Hand Protection

Direct skin contact with this compound can cause irritation. Furthermore, aromatic hydrocarbons as a class have the potential for dermal absorption, which can contribute to systemic toxicity. Therefore, selecting the appropriate gloves is critical.

The choice of glove material depends on both permeation and degradation characteristics.[4] Permeation is the process by which a chemical passes through the glove material on a molecular level, while degradation is the physical change in the glove's properties upon chemical contact.[4]

For aromatic hydrocarbons, nitrile gloves may only provide short-term splash protection. For prolonged contact or immersion, more robust materials are necessary.

Table 2: Glove Selection for this compound

Glove MaterialSplash ProtectionExtended Contact/ImmersionRationale
NitrileFairNot RecommendedProne to degradation and permeation with aromatic hydrocarbons.
NeopreneGoodFairOffers better resistance to aromatic hydrocarbons than nitrile.
Butyl RubberExcellentGoodProvides good protection against a wide range of chemicals, including many solvents.
Viton™ExcellentExcellentOffers the highest level of resistance to aromatic hydrocarbons but may be less dexterous.

It is imperative to change gloves immediately upon any sign of contamination or degradation.

Eye and Face Protection

This compound is an eye irritant. Standard laboratory safety glasses with side shields are the minimum requirement for any work with this chemical. When there is a risk of splashing, chemical splash goggles are mandatory. For tasks with a significant splash hazard, a face shield should be worn in conjunction with goggles.

Protective Clothing

A standard laboratory coat should be worn to protect against incidental skin contact. In situations with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be utilized. All protective clothing should be removed immediately if it becomes contaminated.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling and Storage Procedures
  • Procurement and Storage:

    • Order the smallest quantity of this compound necessary for your experiments.

    • Upon receipt, date the container. If the material is stabilized, note the expiration date of the inhibitor.

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

    • Ensure the storage location is separate from oxidizing agents and other incompatible materials.

    • Keep the container tightly sealed when not in use.

  • Handling:

    • All manipulations of this compound should be performed in a certified chemical fume hood.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use only non-sparking tools.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Have an appropriate fire extinguisher (e.g., dry chemical, CO2) readily available.

Spill Response
  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.

  • PPE: Wear the appropriate PPE for spill cleanup, as outlined in Table 1.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate: Ensure the area is well-ventilated before resuming work.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Collection:

    • Collect liquid waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.

    • Collect solid waste (e.g., contaminated gloves, absorbent materials) in a separate, labeled, and sealed container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • List all components of a mixed waste stream by percentage.

  • Storage of Waste:

    • Store waste containers in a designated satellite accumulation area.

    • Keep waste containers closed except when adding waste.

  • Polymerization Potential in Waste:

    • Due to the potential for polymerization, it is crucial to manage the waste stream to prevent this from occurring.

    • If the this compound you are using is stabilized, ensure that the waste container is not stored for an extended period, as the inhibitor can be consumed over time.

    • For unstabilized this compound waste, consult with your institution's environmental health and safety department. It may be necessary to add an inhibitor to the waste container or to dispose of the waste promptly.

    • Never mix this compound waste with incompatible materials that could initiate polymerization, such as strong acids or oxidizing agents. In some cases, controlled polymerization can be a method of treatment to render the waste non-hazardous, but this should only be performed by trained personnel following established protocols.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe_selection PPE Selection cluster_final_steps Final Actions start Start: Plan to handle This compound task_assessment Assess Task: - Scale of work - Potential for splash/aerosol - Duration of exposure start->task_assessment engineering_controls Work in a certified chemical fume hood? task_assessment->engineering_controls respirator Select appropriate respirator (e.g., half-mask with OV cartridges) engineering_controls->respirator No no_respirator No respirator needed for routine use engineering_controls->no_respirator Yes hand_protection Select appropriate gloves: - Splash: Neoprene - Immersion: Viton™/Butyl respirator->hand_protection no_respirator->hand_protection eye_protection Select eye/face protection: - Minimum: Safety glasses - Splash risk: Goggles/Face shield hand_protection->eye_protection body_protection Select body protection: - Lab coat - Chemical-resistant apron if needed eye_protection->body_protection proceed Proceed with experiment following safe handling procedures body_protection->proceed disposal Follow proper disposal plan for all waste materials proceed->disposal

Caption: PPE selection workflow for handling this compound.

By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment. Remember, safety is not a static checklist but a continuous process of risk assessment and mitigation.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isopropenyl Benzene.
  • National Center for Biotechnology Information. (n.d.). Polycyclic Aromatic Hydrocarbons - Disposal Methods. In PubChem.
  • Phalen, R. N., & Wong, W. K. (2015). Changes in Chemical Permeation of Disposable Latex, Nitrile, and Vinyl Gloves Exposed to Simulated Movement. Journal of occupational and environmental hygiene, 12(10), 724–732. [Link]
  • TTT Environmental. (2008). Material Safety Data Sheet.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Toluene.
  • ETH Zurich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • All Safety Products, Inc. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Korinth, G., Schaller, K. H., & Drexler, H. (2012). Percutaneous absorption of thirty-eight organic solvents in vitro using pig skin. Archives of toxicology, 86(9), 1465–1473. [Link]
  • Wei, H., et al. (2021). Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities.
  • de Souza, C. A., et al. (2018). Polycyclic Aromatic Hydrocarbons in Industrial Solid Waste: A Preliminary Evaluation of the Potential Risk of Environmental and Human Contamination in Waste Disposal Areas. Revista Virtual de Quimica, 10(4), 1032-1043.
  • SHIELD Scientific. (n.d.). Chemical resistance guide informations.
  • Agilent Technologies. (2024). Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet.
  • Genin, E., et al. (2013). The Effect of Skin Metabolism on the Absorption of Chemicals. Cosmetics & Toiletries, 128(4).
  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.
  • Ghanayem, B. I., & Smith, M. B. (1995). Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat. Fundamental and applied toxicology, 28(2), 244–249. [Link]
  • National Institute for Occupational Safety and Health. (2011). Evaluation of Exposure to Toluene, Ethanol, and Isopropanol at an Electronics Manufacturer.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Benzene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Isopropenyltoluene
Reactant of Route 2
Reactant of Route 2
o-Isopropenyltoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.